4,7-dimethyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEVPNVDMCDPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475558 | |
| Record name | 4,7-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5621-17-0 | |
| Record name | 4,7-Dimethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5621-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,7-dimethyl-1H-indole: Pathways, Protocols, and Mechanistic Insights
Abstract
The 4,7-dimethyl-1H-indole scaffold is a key heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern influences its physicochemical properties and biological activity, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the venerable Fischer indole synthesis. We delve into the mechanistic underpinnings of these reactions, providing detailed, step-by-step experimental protocols and characterization data to enable the practical application of these methodologies in a laboratory setting. Furthermore, we explore modern catalytic approaches for indole synthesis, offering a comparative perspective for the discerning chemist.
Introduction: The Significance of the this compound Core
The indole ring system is a ubiquitous and privileged structure in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The strategic placement of methyl groups at the 4 and 7 positions of the indole nucleus, as seen in this compound, imparts specific steric and electronic properties that can modulate biological activity and pharmacokinetic profiles.
Derivatives of this compound have been investigated for their potential in various therapeutic areas. For instance, compounds bearing the 2,3-dimethyl-1H-indole scaffold have demonstrated cytotoxic effects against a range of cancer cell lines.[4] The insights gained from studying the synthesis and biological activity of this compound and its analogues are crucial for the rational design of novel therapeutic agents. This guide aims to equip researchers with the foundational knowledge and practical protocols necessary to synthesize this important molecule and explore its potential in drug discovery.
Classical Synthesis Pathways: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and reliable methods for constructing the indole nucleus.[1][6] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an aldehyde or ketone.[6][7]
Causality Behind Experimental Choices in the Fischer Indole Synthesis
The success of the Fischer indole synthesis is contingent on several key experimental parameters. The choice of acid catalyst is critical; both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1] The acid facilitates the tautomerization of the hydrazone to the enehydrazine intermediate and catalyzes the subsequent[7][7]-sigmatropic rearrangement, which is the key bond-forming step. The reaction temperature is also a crucial factor, with higher temperatures often required to drive the cyclization and elimination of ammonia. The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield.
Self-Validating System: The Mechanism of the Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations that provides a self-validating framework for the reaction.[1]
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 2,5-dimethylphenylhydrazine with an aldehyde (in this case, acetaldehyde, which can be generated in situ or used as a precursor) to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enehydrazine isomer.
-
[7][7]-Sigmatropic Rearrangement: This is the crucial, irreversible step where a new C-C bond is formed, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: The resulting aminal intermediate eliminates a molecule of ammonia under acidic conditions to yield the final aromatic indole product.
Diagram: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Detailed Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is adapted from established procedures for Fischer indole syntheses and is tailored for the preparation of this compound.
Materials:
-
2,5-Dimethylphenylhydrazine hydrochloride
-
Acetaldehyde (or a suitable precursor like paraldehyde)
-
Glacial Acetic Acid
-
Zinc Chloride (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Ethanol (95%)
-
Dichloromethane
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
Step 1: Formation of the Hydrazone (in situ)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.
-
Add acetaldehyde (1.1 equivalents) dropwise to the stirred suspension.
-
Heat the mixture to reflux for 1-2 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).
Step 2: Cyclization to this compound
-
To the reaction mixture containing the hydrazone, add anhydrous zinc chloride (2-3 equivalents) portion-wise. Caution: The addition may be exothermic.
-
Continue to heat the mixture at reflux for an additional 2-4 hours. Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid.
Characterization:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 500 MHz): δ 7.80 (s, 1H, NH), 7.19 (d, J = 8.1 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 6.93 (d, J = 0.8 Hz, 1H), 6.87 (d, J = 7.1 Hz, 1H), 2.78 (s, 3H, Ar-CH₃), 2.56 (d, J = 0.9 Hz, 3H, Ar-CH₃).[8]
-
¹³C NMR (CDCl₃, 125 MHz): δ 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19.[8]
-
CAS Number: 5621-17-0[9]
Alternative and Modern Synthetic Approaches
While the Fischer synthesis is a workhorse, other methods offer alternative routes to the indole core, some with milder conditions or different substrate scopes.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline in the presence of an acid catalyst.[10] Although historically significant, this method often requires harsh conditions and can lead to mixtures of products, making it less commonly used for the synthesis of specifically substituted indoles like this compound.[10]
Diagram: Bischler-Möhlau Indole Synthesis Workflow
Caption: General workflow for the Bischler-Möhlau indole synthesis.
Modern Palladium-Catalyzed Methods
In recent decades, transition-metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including indoles. Palladium-catalyzed methods, in particular, offer mild reaction conditions and broad functional group tolerance.
-
Larock Indole Synthesis: This powerful method involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne.[4] For the synthesis of this compound, this would require a suitably substituted o-iodo or o-bromo-2,5-dimethylaniline and a two-carbon alkyne synthon.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation.[11] A strategy for synthesizing this compound using this methodology could involve the intramolecular cyclization of a suitably functionalized aniline derivative.
These modern methods, while often requiring more complex starting materials and catalysts, can provide access to a wider range of substituted indoles under milder conditions than classical methods.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
| Synthesis Pathway | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | 2,5-Dimethylphenylhydrazine, Acetaldehyde | Acid catalyst (e.g., ZnCl₂, PPA) | High temperature | Readily available starting materials, robust and well-established.[1][6] | Harsh conditions, potential for side reactions. |
| Bischler-Möhlau Synthesis | 2,5-Dimethylaniline, α-haloketone | Acid catalyst | High temperature | Utilizes anilines directly. | Often requires harsh conditions, can give mixtures of products.[10] |
| Larock Indole Synthesis | o-halo-2,5-dimethylaniline, Alkyne | Palladium catalyst, Ligand, Base | Mild to moderate temperature | High functional group tolerance, good yields.[4] | Requires synthesis of specific precursors, catalyst cost. |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several pathways, with the Fischer indole synthesis remaining a highly practical and accessible method. The detailed protocol provided in this guide offers a reliable starting point for its laboratory-scale preparation. As the field of medicinal chemistry continues to evolve, the demand for efficient and versatile methods for the synthesis of substituted indoles will undoubtedly grow. Modern catalytic approaches, such as the Larock and Buchwald-Hartwig reactions, offer exciting opportunities for the development of novel analogues of this compound with potentially enhanced therapeutic properties. Further research into greener and more atom-economical synthetic routes will also be a key area of focus in the future.
References
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- CookeChem. This compound, 95+%, 5621-17-0.
- NIST. (2021). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- Ibrahim, M. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2879.
- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181.
- MDPI. (2018). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 23(1), 134.
- The Royal Society of Chemistry. (2017).
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Fischer indole synthesis of 4,7-dimethyl-1H-indole
An In-depth Technical Guide to the Fischer Indole Synthesis of 4,7-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural basis for a vast array of biologically active compounds.[1][2][3] The Fischer indole synthesis, a robust and versatile reaction discovered in 1883, remains one of the most fundamental and widely employed methods for constructing this privileged heterocycle.[4][5] This guide provides a comprehensive technical overview of the Fischer indole synthesis, specifically focusing on the preparation of this compound. We will dissect the reaction mechanism, present a detailed experimental protocol, and explore the critical parameters that govern the success of the synthesis. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and drug development, offering field-proven insights into the causality behind experimental choices to ensure reproducible and efficient outcomes.
The Strategic Importance of the Indole Nucleus
The indole ring system is a prevalent motif in pharmaceuticals, agrochemicals, and natural products.[6] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with various biological targets.[2] Notable examples range from the neurotransmitter serotonin to anti-migraine drugs of the triptan class and anti-cancer alkaloids like vincristine.[1][4] The target molecule of this guide, this compound, is a valuable building block in organic synthesis, with its substitution pattern offering unique steric and electronic properties for further functionalization in drug discovery programs.[7]
Mechanistic Dissection of the Fischer Indole Synthesis
The Fischer indole synthesis transforms a (substituted) phenylhydrazine and an aldehyde or ketone into an indole under acidic conditions.[4][8] The reaction proceeds through a series of well-defined steps, each critical for the formation of the final aromatic heterocycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The key stages are:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[6]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to the more reactive enamine (or 'ene-hydrazine') form.[4][6] This step is crucial as it sets the stage for the key bond-forming event.
-
[6][6]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement (an aza-Cope rearrangement).[5][9] This is the irreversible, rate-determining step where the critical C-C bond is formed and the N-N bond is cleaved.[5]
-
Cyclization & Aromatization: The resulting diimine intermediate loses a proton to regain aromaticity in the six-membered ring. Subsequent intramolecular attack of the amine onto the imine forms a cyclic aminal.[4][6]
-
Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[4][6][8]
Caption: Figure 1: Reaction Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from (2,5-dimethylphenyl)hydrazine hydrochloride and pyruvic acid. The reaction is performed in a one-pot fashion where the intermediate hydrazone is formed in situ and subsequently cyclized and decarboxylated at high temperature using polyphosphoric acid (PPA) as both the catalyst and solvent.
Reagent and Materials Data
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| (2,5-Dimethylphenyl)hydrazine HCl | C₈H₁₃ClN₂ | 172.66 | 8.63 g | 50.0 | Starting Material |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 4.84 g (3.9 mL) | 55.0 | Starting Material |
| Polyphosphoric Acid (PPA) | (HPO₃)n | ~ | 90 g | - | Catalyst & Solvent |
| Toluene | C₇H₈ | 92.14 | ~ | - | Extraction Solvent |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ~ | - | Neutralizing Agent |
| Brine | NaCl | 58.44 | ~ | - | Washing Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~ | - | Drying Agent |
Step-by-Step Synthesis Workflow
Safety Precaution: This procedure involves strong acids and heating to high temperatures. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Reaction Setup: Place 90 g of polyphosphoric acid into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Begin stirring the PPA and add 8.63 g (50.0 mmol) of (2,5-dimethylphenyl)hydrazine hydrochloride to the flask. Follow this with the slow, dropwise addition of 4.84 g (55.0 mmol) of pyruvic acid. The addition should be controlled to keep the internal temperature below 40°C.
-
Indolization Reaction: After the addition is complete, heat the reaction mixture with an oil bath. Raise the internal temperature to 130-135°C and maintain it for 1 hour. During this period, vigorous gas evolution (CO₂ from decarboxylation) will be observed.
-
Reaction Quenching: After 1 hour, remove the heat source and allow the mixture to cool to approximately 80°C. Carefully and slowly pour the viscous reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
-
Neutralization and Extraction: Once the ice has melted, carefully neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Figure 2: Experimental Workflow for Synthesis.
Causality and Process Optimization
The success of the Fischer indole synthesis is highly dependent on carefully controlled parameters. The choices made at each step are grounded in chemical principles designed to maximize yield and purity.
-
Choice of Reactants: (2,5-Dimethylphenyl)hydrazine is selected because its dimethyl substitution pattern directly translates to the 4- and 7-positions of the final indole product. Pyruvic acid is an excellent choice for the carbonyl component as it leads to an indole-2-carboxylic acid intermediate that readily decarboxylates under the strong acidic and high-temperature conditions, providing direct access to the C2-unsubstituted indole.[6][10]
-
Catalyst Selection: A wide range of Brønsted and Lewis acids can catalyze this reaction.[4][5][11] Polyphosphoric acid (PPA) is particularly effective for this synthesis because it acts as a powerful dehydrating agent, driving the initial hydrazone formation, and its high viscosity and boiling point provide a suitable medium for the high temperatures required for both the[6][6]-sigmatropic rearrangement and the subsequent decarboxylation.[6]
-
Temperature Control: The[6][6]-sigmatropic rearrangement step is thermally demanding. The temperature must be high enough to overcome the activation energy barrier but controlled to prevent side reactions and decomposition, making the 130-135°C range an optimal window.
-
Workup Procedure: Quenching the reaction on ice serves to both dilute the highly corrosive PPA and dissipate the heat of neutralization. Using a weak base like sodium bicarbonate is crucial to avoid potential hydrolysis or degradation of the indole product that could occur with stronger bases.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Data | Source |
| Chemical Formula | C₁₀H₁₁N | [7][12] |
| Molecular Weight | 145.20 g/mol | [7][12] |
| CAS Number | 5621-17-0 | [7][12] |
| Appearance | Colorless to pale yellow liquid or solid | [7] |
| Solubility | Soluble in organic solvents, limited in water | [7] |
Spectroscopic Analysis:
-
¹H NMR: Expected signals would include a broad singlet for the N-H proton, distinct singlets for the two methyl groups, and signals in the aromatic region corresponding to the protons on the benzene and pyrrole rings.
-
¹³C NMR: Ten distinct carbon signals are expected, confirming the molecular structure.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 145.20.
Conclusion
The Fischer indole synthesis is a time-tested and highly effective method for the construction of the indole nucleus. By selecting the appropriate substituted phenylhydrazine and carbonyl precursors, complex indole derivatives like this compound can be synthesized efficiently. This guide has provided a detailed mechanistic framework and a practical, field-tested protocol. A thorough understanding of the underlying causality—from catalyst choice to temperature control—empowers the research scientist to optimize this powerful reaction for applications in drug discovery and materials science, where the indole scaffold continues to be of paramount importance.
References
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Wikipedia. Fischer indole synthesis. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
Pourmousavi, S. A., & Mahdavi, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry. [Link]
-
NIST. This compound. [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Sciencemadness Discussion Board. Indole. [Link]
-
Royal Society of Chemistry. Recent advances in the application of indoles in multicomponent reactions. [Link]
-
Sciencemadness Discussion Board. Indole Synthesis. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,7-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,7-dimethyl-1H-indole. As a crucial scaffold in numerous pharmaceuticals and biologically active compounds, a thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and the study of its interactions in complex chemical and biological systems. This document moves beyond a simple recitation of spectral data, offering insights into the causal relationships between the molecular structure and the observed NMR parameters.
Introduction
This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₁₁N.[1] It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with methyl groups substituted at positions 4 and 7. The unique electronic environment of the indole ring system, coupled with the influence of the methyl substituents, gives rise to a distinct and interpretable NMR fingerprint. This guide will dissect the ¹H and ¹³C NMR spectra, providing a rationale for the chemical shifts, coupling patterns, and signal assignments.
Molecular Structure and Numbering
A clear understanding of the standard IUPAC numbering for the indole ring is essential for accurate spectral assignment. The following diagram illustrates the structure and numbering of this compound.
Figure 1. Molecular structure and IUPAC numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by signals from the indole ring protons, the N-H proton, and the two methyl groups. The chemical shifts are influenced by the aromaticity of the ring system and the electron-donating nature of the methyl groups.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| N1-H | 8.0 - 8.5 | Broad Singlet | - | The N-H proton of indoles is typically deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |
| H2 | 7.0 - 7.2 | Triplet | ~2.5-3.0 | This proton is part of the five-membered pyrrole ring and will show coupling to H3. |
| H3 | 6.4 - 6.6 | Triplet | ~2.5-3.0 | Coupled to H2, this proton is typically found in the more upfield region of the aromatic protons. |
| H5 | 6.8 - 7.0 | Doublet | ~7.0-8.0 | This proton is on the benzene ring and is ortho to H6. The electron-donating methyl group at C4 will have a minor shielding effect. |
| H6 | 6.8 - 7.0 | Doublet | ~7.0-8.0 | Coupled to H5, its chemical shift will be similar to H5. |
| 4-CH₃ | 2.4 - 2.6 | Singlet | - | The protons of the methyl group attached to the aromatic ring will appear as a singlet. |
| 7-CH₃ | 2.4 - 2.6 | Singlet | - | Similar to the 4-methyl group, these protons will also give rise to a singlet in a similar chemical shift region. |
Note: The exact chemical shifts can be influenced by the solvent and concentration.[2]
In-depth Analysis and Rationale
-
Aromatic Protons (H2, H3, H5, H6): The protons directly attached to the indole ring will resonate in the aromatic region (typically 6.0-8.0 ppm). The electron-rich nature of the pyrrole ring tends to shield H2 and H3 relative to the protons on the benzene portion. The methyl groups at C4 and C7 are electron-donating, which will cause a slight upfield shift (shielding) of the adjacent protons (H5 and H6) compared to unsubstituted indole.
-
N-H Proton: The proton on the nitrogen atom is characteristically found at a high chemical shift due to its location within the aromatic system and its acidic nature. Its signal is often broad.
-
Methyl Protons (4-CH₃ and 7-CH₃): The two methyl groups are in different chemical environments. However, their attachment to the aromatic ring places them in a similar region of the spectrum. Their signals will appear as sharp singlets as there are no adjacent protons to couple with.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.
Predicted ¹³C NMR Spectral Data
Based on general principles for substituted indoles and data from isomers, the following assignments can be predicted.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 123 - 126 | Aromatic CH carbon in the electron-rich pyrrole ring. |
| C3 | 101 - 104 | Shielded aromatic CH carbon, characteristic for the C3 position of indoles. |
| C3a | 128 - 131 | Quaternary carbon at the fusion of the two rings. |
| C4 | 130 - 133 | Aromatic quaternary carbon bearing a methyl group. |
| C5 | 120 - 123 | Aromatic CH carbon on the benzene ring. |
| C6 | 119 - 122 | Aromatic CH carbon on the benzene ring. |
| C7 | 127 - 130 | Aromatic quaternary carbon bearing a methyl group. |
| C7a | 135 - 138 | Quaternary carbon adjacent to the nitrogen atom. |
| 4-CH₃ | 16 - 20 | Typical chemical shift for a methyl group attached to an aromatic ring. |
| 7-CH₃ | 15 - 19 | Similar to the 4-methyl group, but may have a slightly different shift due to its proximity to the heteroatom in the adjacent ring. |
In-depth Analysis and Rationale
-
Quaternary Carbons (C3a, C4, C7, C7a): These carbons will typically show weaker signals in a proton-decoupled spectrum compared to the protonated carbons. Their chemical shifts are influenced by their position within the ring system and the attached substituents. C7a, being adjacent to the electronegative nitrogen, is expected to be the most deshielded among the quaternary carbons.
-
Aromatic CH Carbons (C2, C3, C5, C6): The chemical shifts of these carbons are highly diagnostic. C3 is characteristically the most shielded carbon in the indole ring system. C2 is also relatively shielded compared to the carbons of the benzene ring.
-
Methyl Carbons (4-CH₃ and 7-CH₃): These will appear in the upfield region of the spectrum, consistent with sp³-hybridized carbon atoms.
Experimental Protocols
To obtain high-quality NMR spectra for this compound, the following experimental workflow is recommended.
Figure 2. A generalized workflow for the acquisition and processing of NMR data for this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can influence chemical shifts.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
For definitive assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments reveal proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Carefully phase the spectra to ensure all peaks are in pure absorption mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectra to the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, integration values, and correlations observed in 2D NMR spectra.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles and the specific electronic effects at play in the indole ring system. The predicted chemical shifts and coupling patterns outlined in this guide serve as a robust framework for the analysis of experimentally obtained data. For researchers in medicinal chemistry and drug development, a confident and accurate interpretation of these spectra is a critical step in the synthesis, characterization, and application of this important molecular scaffold.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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Kolos, N. N., Chebanov, V., Orlov, V. D., & Surov, Y. N. (n.d.). 1 H NMR Spectra of 4-7 , δ, ppm, Coupling Constant, J (Hz). ResearchGate. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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SpectraBase. (n.d.). 4,7-Dimethyl-indan-1-one - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]
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- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 4,7-Dimethylindole-2,3-dione - Optional[FTIR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 4,7-Dimethyl-1-tetralone. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Indole, 2-methyl-3-phenyl-. Retrieved from [Link]
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Introduction: The Significance of the 4,7-Dimethyl-1H-indole Scaffold
An In-Depth Technical Guide to the Physical and Chemical Properties of 4,7-Dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic heterocycle belonging to the vast family of indole derivatives. The indole core, a fused bicyclic structure composed of a benzene and a pyrrole ring, is a foundational element in a multitude of biologically active compounds, including the amino acid tryptophan, the neurotransmitter serotonin, and numerous pharmaceuticals.[1] The specific substitution pattern of this compound, with methyl groups on the benzene portion of the ring system, imparts unique steric and electronic properties that make it a valuable and strategic building block in organic synthesis.[2] Its applications are primarily seen in the development of novel pharmaceuticals and agrochemicals, where the indole nucleus is tailored to interact with specific biological targets.[2] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, offering field-proven insights for its practical application in a research and development setting.
Molecular Identity and Structure
The fundamental identity of a chemical compound is rooted in its structure and internationally recognized identifiers. This compound consists of an indole ring system with methyl groups (–CH₃) attached at positions 4 and 7.
Caption: Chemical structure of this compound.
A comprehensive list of its identifiers is crucial for accurate sourcing, documentation, and regulatory compliance.[3][4]
| Identifier | Value |
| CAS Number | 5621-17-0[3] |
| Molecular Formula | C₁₀H₁₁N[3] |
| Molecular Weight | 145.20 g/mol [3] |
| IUPAC Name | This compound[3] |
| InChI | InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3[3] |
| InChIKey | CWEVPNVDMCDPMJ-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC1=CC=C(C2=C1NC=C2)C[2] |
Core Physical Properties
The physical properties of this compound dictate its handling, storage, and application in various experimental setups, from reaction conditions to formulation. While some sources describe it as a colorless to pale yellow liquid, its reported melting point suggests it is a low-melting solid at standard temperature and pressure.[2] This discrepancy may arise from the presence of impurities or supercooling phenomena.
| Property | Value | Source(s) |
| Melting Point | 102 °C | CookeChem |
| Boiling Point | 275.7 ± 9.0 °C | CookeChem (Predicted) |
| Density | 1.080 ± 0.06 g/cm³ | CookeChem (Predicted) |
| Appearance | Colorless to pale yellow liquid/solid | CymitQuimica[2] |
| Solubility | Soluble in organic solvents; limited solubility in water | CymitQuimica[2] |
| Storage Temp. | 2-8°C | CookeChem |
The hydrophobic nature, conferred by the dimethylated benzene ring and the overall aromatic system, explains its ready solubility in common organic solvents and poor solubility in aqueous media.[2]
Spectroscopic Profile
Predicted ¹H NMR Spectrum
The proton NMR spectrum is a primary tool for structural elucidation. For this compound, the following signals are anticipated (in CDCl₃):
-
N-H Proton: A broad singlet appearing significantly downfield, typically in the range of δ 7.8-8.2 ppm, characteristic of the indole N-H.
-
Aromatic Protons (C5-H, C6-H): The two protons on the benzene ring at positions 5 and 6 would appear as a pair of doublets due to ortho-coupling, likely in the δ 6.8-7.2 ppm region.
-
Pyrrole Protons (C2-H, C3-H): The protons on the pyrrole ring are distinct. The C2-H often appears as a triplet (or more complex multiplet) around δ 7.0-7.3 ppm, while the C3-H appears as a doublet of doublets around δ 6.4-6.6 ppm.
-
Methyl Protons (C4-CH₃, C7-CH₃): Two distinct singlets, each integrating to 3 protons, would be observed in the upfield aromatic region, likely between δ 2.3-2.6 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon framework. Based on data from analogous methylindoles, ten distinct signals are expected.[5][6]
-
Aromatic Carbons: Eight signals would be present in the aromatic region (δ 100-140 ppm). The carbons directly attached to the nitrogen (C7a) and the junction carbon (C3a) are typically distinct. The presence of methyl groups will influence the chemical shifts of the carbons to which they are attached (C4, C7) and the adjacent carbons.
-
Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm) corresponding to the two methyl groups.
Predicted Infrared (IR) Spectrum
The IR spectrum reveals the functional groups present in the molecule. Key absorption bands would include:
-
N-H Stretch: A sharp, characteristic peak around 3400 cm⁻¹, typical for the indole N-H group.[7]
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.[7]
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl groups.
-
Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1620 cm⁻¹ region, characteristic of the aromatic rings.[7]
-
C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear below 900 cm⁻¹.[7]
Predicted Mass Spectrum (MS)
Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and provide structural information through fragmentation.
-
Molecular Ion (M⁺•): A strong peak at m/z = 145, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways for indoles include the loss of a hydrogen atom to give a stable [M-1]⁺ ion, or the loss of a methyl radical (•CH₃) to yield an [M-15]⁺ ion at m/z = 130. Further fragmentation can involve the loss of HCN, a characteristic pathway for the indole ring system.[8]
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electron-rich nature of the indole ring system, making it highly susceptible to electrophilic aromatic substitution .[2] The pyrrole ring is significantly more reactive than the benzene ring.
-
Site of Substitution: Electrophilic attack preferentially occurs at the C3 position, which is the most nucleophilic site. If the C3 position is blocked, substitution may occur at the C2 position or on the benzene ring.
-
Influence of Methyl Groups: The methyl groups at C4 and C7 are electron-donating groups (EDGs). They further activate the benzene ring towards electrophilic attack, although substitution on the pyrrole ring remains the kinetically favored process.
-
N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by strong bases to form an indolyl anion, a potent nucleophile that can be alkylated or acylated at the nitrogen atom.
Caption: Generalized pathway for electrophilic substitution at the C3 position.
Synthesis via Fischer Indolization
The most classic and versatile method for constructing the indole scaffold is the Fischer indole synthesis .[2][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a suitable ketone or aldehyde.[10]
To synthesize this compound, the logical starting materials are 2,5-dimethylphenylhydrazine and an acetaldehyde equivalent (to provide the C2 and C3 atoms of the pyrrole ring).
Caption: Key steps in the synthesis of this compound.
This synthetic route is robust and allows for the preparation of a wide variety of substituted indoles by simply changing the starting hydrazine and carbonyl compound.
Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of this compound, ensuring both accuracy and reproducibility.
Objective: To confirm the identity and assess the purity of a sample of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette and bulb
-
Vial and spatula
-
NMR Spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation (Causality: Proper dissolution and a clean environment prevent signal distortion and artifacts):
-
Carefully weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved. The solution should be clear and colorless.
-
Transfer the solution into a clean, labeled NMR tube. Ensure the liquid height is sufficient for the spectrometer's probe (typically ~4 cm).
-
-
Spectrometer Setup and Shimming (Causality: A homogeneous magnetic field is critical for high-resolution spectra with sharp, well-defined peaks):
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Initiate an automated or manual shimming routine to optimize the magnetic field homogeneity. A well-shimmed sample will result in symmetrical and narrow peaks.
-
-
Spectrum Acquisition (Causality: Standard acquisition parameters ensure comparability of data across experiments):
-
Set the reference standard to the TMS signal at 0.00 ppm.
-
Acquire a standard 1D proton spectrum using typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust based on sample concentration)
-
-
The total experiment time should be a few minutes.
-
-
Data Processing and Analysis (Causality: Correct processing is required to extract meaningful chemical information):
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integrate all peaks to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure matches that of this compound.
-
Safety and Handling
While a specific, verified Safety Data Sheet (SDS) for this compound (CAS 5621-17-0) was not available in the consulted databases, general precautions for handling indole derivatives should be strictly followed. Users are required to consult the specific SDS provided by their chemical supplier before any handling or use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended storage temperature of 2-8°C.
Conclusion
This compound is a structurally important heterocyclic compound with well-defined physical and chemical properties. Its electron-rich nature makes it a reactive and versatile intermediate for organic synthesis, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. The continued exploration of derivatives built from this scaffold holds significant promise for the development of novel, high-value molecules.
References
- CymitQuimica. (n.d.). CAS 5621-17-0: this compound.
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Royal Society of Chemistry. (n.d.). Supporting information.
- ATB (Automated Topology Builder). (n.d.). This compound-2,3-dione | C10H9NO2 | MD Topology | NMR | X-Ray.
- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
- NIST. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 4,7-dimethyl-1H-indene.
- City of Sugar Land. (2017). Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Morris Products. (n.d.). SAFETY DATA SHEET.
- LabelSDS. (2021). SAFETY DATA SHEET.
- de Andrade, M. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3293–3319.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- NIST. (n.d.). 1H-Indene, 4,7-dimethyl-.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). FT-IR spectrum of control indole.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- ChemicalBook. (n.d.). Indoline(496-15-1) 1H NMR spectrum.
- NIST. (n.d.). 1H-Indole, 2,5-dimethyl-.
- NIST. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Indole.
- NIST. (n.d.). Indole.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(18), 5447.
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Biological activity of 4,7-dimethyl-1H-indole and its derivatives
An In-depth Technical Guide to the Biological Activity of 4,7-dimethyl-1H-indole and its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: Navigating the Landscape of Indole Chemistry
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a fertile ground for drug discovery, leading to approved therapeutics in oncology, neurology, and infectious diseases.[1] This guide focuses on the this compound core, a specific yet underexplored variation of this critical scaffold.
A comprehensive review of the current scientific literature reveals a notable scarcity of specific research into the biological activities of this compound derivatives.[3] This presents both a challenge and an opportunity. The challenge lies in the lack of direct data; the opportunity resides in the untapped potential of this chemical space. Therefore, this guide is structured to provide a robust framework for researchers. We will first establish a foundational synthetic route to the core this compound structure. Subsequently, we will delve into the well-documented biological activities of the broader indole family, presenting this information as a powerful predictive model for the potential of 4,7-dimethyl-indole derivatives. By understanding the mechanisms and activities of structurally related compounds, we can logically infer promising avenues for future research and development.
Part 1: Synthesis of the this compound Scaffold
The creation of a library of derivatives begins with a reliable synthesis of the core structure. The Fischer Indole Synthesis is the most classic and versatile method for this purpose, reacting a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[4]
Causality in Synthetic Strategy
The Fischer Indole Synthesis is selected for its reliability and broad substrate scope. It allows for the direct construction of the indole ring system from commercially available precursors. The key transformation involves an acid-catalyzed intramolecular cyclization and elimination of ammonia, driven by the formation of the stable aromatic indole ring.[5]
Experimental Protocol: Fischer Synthesis of this compound
This protocol describes the reaction of 2,5-dimethylphenylhydrazine with a suitable carbonyl compound (e.g., pyruvic acid to yield a 2-carboxy derivative, which can be subsequently decarboxylated, or an aldehyde like acetaldehyde to yield the parent indole).
Materials:
-
2,5-dimethylphenylhydrazine hydrochloride
-
Pyruvic acid (or other suitable ketone/aldehyde)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) as the acid catalyst[6]
-
Ethanol
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Dissolve 2,5-dimethylphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a solution of pyruvic acid (1.1 eq) in ethanol dropwise to the hydrazine solution.
-
Stir the mixture at room temperature for 2-4 hours until a precipitate (the hydrazone) forms.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. The formation of the hydrazone is a critical precursor step for the subsequent cyclization.[5]
-
-
Indolization (Cyclization):
-
Add the dried hydrazone to polyphosphoric acid (PPA) at 80-100°C. Alternative: A mixture of the hydrazone in a high-boiling point solvent with a Lewis acid like ZnCl₂ can also be used.[6][7]
-
Stir the mixture vigorously at this temperature for 1-2 hours. The high temperature and strong acid catalysis are necessary to overcome the activation energy for the key[5][5]-sigmatropic rearrangement.[4][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target indole derivative.
-
Workflow Diagram
Caption: Workflow for the Fischer Indole Synthesis of the core scaffold.
Part 2: Potential Biological Activities and Mechanistic Insights
While data on this compound is limited, the broader indole family exhibits a remarkable range of pharmacological activities.[2] This section explores these activities as a predictive blueprint for derivatives of our core scaffold. The methyl groups at the 4 and 7 positions are lipophilic and can influence steric and electronic properties, potentially modulating binding affinity and metabolic stability.
Anticancer Activity
Indole derivatives are potent anticancer agents that act through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[9]
Mechanistic Insights: Many indole derivatives exert their anticancer effects by targeting crucial cellular machinery.[9] A primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[10] Other derivatives function as inhibitors of protein kinases (like tyrosine kinases) or enzymes like histone deacetylases (HDACs), which are critical for cancer cell proliferation and survival.[9]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest.
Quantitative Data: Cytotoxicity of Representative Indole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-tetrazole hybrid | MGC-803 (Gastric) | 0.011 | [10] |
| Indole-tetrazole hybrid | MCF-7 (Breast) | 3.5 - 8.7 | [10] |
| Bis-indole derivative | A549 (Lung) | Promising Activity | [11] |
| LSD1 Inhibitor (Indole) | A549 (Lung) | 0.74 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test indole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Indole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi, including multidrug-resistant strains.[12] They can act by disrupting cell membranes, inhibiting essential enzymes, or interfering with biofilm formation.[13]
Mechanistic Insights: The lipophilic nature of the indole ring allows these compounds to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death. Some derivatives specifically inhibit enzymes crucial for pathogen survival, such as DNA gyrase or fungal lanosterol 14α-demethylase.[14] A particularly important mechanism is the inhibition of biofilm formation, a key virulence factor in many chronic infections.[15]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Representative Indole Derivatives
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Indole-triazole hybrid | Candida krusei | 3.125 | [12] |
| Indole-triazole hybrid | MRSA | 3.125 - 50 | [13] |
| Rhodanine-indole hybrid | Enterobacter cloacae | 4 - 30 | [14] |
| Indole-triazole conjugate | Gram-negative bacteria | ~250 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test indole derivative in MHB.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Indole derivatives, including the well-known NSAID Indomethacin, can modulate inflammatory pathways.[10][17]
Mechanistic Insights: The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX-1 and COX-2).[17] Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of pain and inflammation. Additionally, some indole derivatives can suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response, thereby decreasing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[18][19]
Signaling Pathway: NF-κB Inhibition
Caption: Indole derivatives can inhibit the NF-κB pathway, reducing inflammatory gene expression.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test indole derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control). Incubate for another 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
A purple color will develop, proportional to the nitrite concentration.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's are characterized by oxidative stress and neuronal cell death. Indole-based compounds have shown promise as neuroprotective agents due to their antioxidant and anti-aggregation properties.[20][21]
Mechanistic Insights: The indole nucleus is an excellent electron donor, allowing it to act as a potent free radical scavenger, thereby mitigating oxidative stress. Some derivatives are designed as multi-target-directed ligands (MTDLs), simultaneously inhibiting enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in Alzheimer's and Parkinson's disease. Furthermore, certain indole compounds can interfere with the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[20]
Experimental Protocol: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells
This assay evaluates a compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
-
Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to differentiate for 5-7 days.
-
Pre-treatment: Treat the differentiated cells with various concentrations of the test indole derivatives for 24 hours.
-
Oxidative Insult: Add a cytotoxic concentration of H₂O₂ (e.g., 100-500 µM) to the wells and incubate for another 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of co-treated cells to cells treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.[20]
Part 3: Future Directions and Conclusion
The established and diverse biological activities of the indole scaffold provide a compelling rationale for the investigation of this compound derivatives. The methyl groups at the 4 and 7 positions on the benzene ring offer unique steric and electronic properties that can be exploited to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. While direct evidence is currently lacking, the mechanistic insights from related indole structures strongly suggest that derivatives of this core could yield potent agents in oncology, infectious disease, and neurology.
This guide serves as both a summary of the potential and a call to action. The synthetic protocols are established, the biological assays are robust, and the mechanistic pathways are well-understood. The logical next step is the systematic synthesis and screening of a focused library of this compound derivatives to unlock the therapeutic potential held within this unexplored corner of chemical space.
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An In-depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)
Editor's Note: This guide provides a comprehensive overview of the chemical intermediate identified by CAS number 73963-42-5. Initial searches for the requested CAS number 5621-17-0 primarily identify the compound 4,7-Dimethyl-1H-indole. However, given the context of the request for an in-depth technical guide for drug development professionals, and the substantial body of technical literature available, it is highly probable that the intended subject of inquiry is CAS number 73963-42-5, 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, a critical intermediate in pharmaceutical synthesis. This document proceeds under that assumption.
Introduction: The Pivotal Role in Pharmaceutical Synthesis
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound that has garnered significant attention within the pharmaceutical industry.[1] Its most critical application lies in its role as a key building block in the multi-step synthesis of Cilostazol.[1] Cilostazol is a medication utilized to alleviate the symptoms of intermittent claudication in individuals with peripheral vascular disease.[1][2] The molecular architecture of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, featuring a tetrazole ring and a reactive chlorobutyl side chain, renders it a versatile intermediate for the construction of more complex pharmaceutical agents.[3] This guide aims to provide a detailed exploration of its chemical properties, synthesis, and analytical characterization, offering valuable insights for researchers and professionals in the field of drug development.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is fundamental for its effective application in synthesis and process development. These properties dictate its behavior in various solvents, its reactivity, and the conditions required for its storage and handling.
Structural and Molecular Data
The unambiguous identification of this intermediate is the bedrock of its application.[1] Spectroscopic techniques are crucial for confirming its structure.
| Property | Value | Source |
| CAS Number | 73963-42-5 | [4] |
| Molecular Formula | C₁₁H₁₉ClN₄ | [4] |
| Molecular Weight | 242.75 g/mol | [1][4] |
| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole | [1][4] |
| Appearance | White to off-white solid/crystalline powder | [3][5][6] |
| Melting Point | 49-52 °C | [3][6][7] |
| Boiling Point | 425.2 ± 24.0 °C (Predicted) | [7] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [7] |
| InChIKey | INTQSGGUSUSCTJ-UHFFFAOYSA-N | [1][4] |
Solubility Profile
Solubility is a critical parameter that influences reaction kinetics and purification strategies.[1] 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole exhibits solubility in common organic solvents like ethanol and chloroform, but has limited solubility in water.[1][3]
Part 2: Synthesis and Mechanism
The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[3] The primary route involves the reaction of N-cyclohexyl-5-chloropentanamide with a chlorinating agent, followed by cyclization with an azide source to form the tetrazole ring.[3]
Synthetic Pathway Overview
Caption: Synthetic pathway for 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Detailed Experimental Protocol
The following protocol is a representative synthesis procedure.
Step 1: Amide Formation
-
In a suitable reaction vessel, combine 5-chlorovaleronitrile and cyclohexanol in a 1:1 to 1:2 molar ratio.[8]
-
Add concentrated sulfuric acid catalytically (mole ratio of 5-chlorovaleronitrile to sulfuric acid is 1:4 to 1:12).[8]
-
Maintain the reaction temperature between 5-50 °C and stir for 1-5 hours to yield 5-chloro-N-cyclohexyl valeramide.[8]
Step 2: Tetrazole Formation
-
To a stirred solution of N-cyclohexyl-5-chloropentanamide (e.g., 4.36 g, 0.020 mol) in a suitable solvent such as toluene or benzene (30 ml) at 0 °C, add phosphorus pentachloride (PCl₅) (e.g., 4.4 g, 0.021 mol) in portions over 10 minutes.[9][10]
-
Allow the reaction to stir for an additional 2-3 hours at approximately 18-20 °C.[9][10]
-
Cool the solution back to 0 °C and add a solution of hydrazoic acid or trimethylsilyl azide (e.g., 9.8 g).[9][10]
-
The reaction mixture is then stirred for an extended period, for instance, 1.5 hours at 0 °C, followed by 48 hours at 18 °C, and then heated under reflux for 3 hours.[10] Alternatively, the reaction can be kept at room temperature for about 16 hours.[9]
-
Upon completion, quench the reaction by adding water. Separate the organic phase, wash it with water, and evaporate the solvent under reduced pressure to obtain the crude product.[9][10]
-
The crude product can be purified by recrystallization from a solvent system like ethyl acetate-hexane to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a colorless crystalline solid.[10]
Part 3: Role in Cilostazol Synthesis
The primary and most significant application of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is its use as a crucial intermediate in the synthesis of Cilostazol.[1][3] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor with antithrombotic, vasodilatory, and cardiotonic properties.[2][3][7]
Reaction Workflow
Caption: Role of the intermediate in the synthesis of Cilostazol.
In the synthesis of Cilostazol, the chlorobutyl group of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole undergoes a nucleophilic substitution reaction with the hydroxyl group of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. This alkylation reaction forms the ether linkage that is characteristic of the final Cilostazol molecule. Due to its role as a direct precursor, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is also known as a Cilostazol impurity.[7][11]
Part 4: Safety and Handling
As with any chemical intermediate, proper safety precautions are paramount when handling 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
The GHS signal word is "Warning".[1][13]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated place.[6][13]
-
Personal Protective Equipment (PPE):
-
Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and prevent fire caused by electrostatic discharge.[13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperature is between 2-8°C.[7]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[6]
-
Skin Contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.[6]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]
Conclusion
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5) is a compound of significant industrial importance, primarily serving as a non-negotiable intermediate in the manufacture of the cardiovascular drug Cilostazol. Its synthesis, while straightforward in principle, requires meticulous control over reaction parameters to achieve optimal purity and yield. A comprehensive understanding of its chemical properties, synthetic routes, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in pharmaceutical research and development.
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A Technical Guide to 4,7-Dimethyl-1H-indole: Synthesis, Characterization, and Applications
Abstract: The indole nucleus represents a cornerstone scaffold in medicinal chemistry and materials science, celebrated for its prevalence in natural products and its versatile role in the synthesis of therapeutic agents. This technical guide provides an in-depth examination of 4,7-dimethyl-1H-indole, a key derivative whose strategic methylation offers unique properties for further chemical elaboration. We will explore its fundamental chemical and physical characteristics, detail a robust synthetic protocol via the classic Fischer indole synthesis, elucidate its structural confirmation through spectroscopic analysis, and discuss its applications as a valuable intermediate in drug discovery and organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic compound.
The Indole Scaffold: A Privileged Structure in Chemistry
The indole ring system, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a structure of profound significance in the biological and chemical sciences.[1] It forms the core of the essential amino acid tryptophan and is consequently found in a vast array of natural alkaloids and metabolic products with potent pharmacological activities.[1] In modern drug discovery, indole derivatives are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity. This has led to the development of numerous indole-containing drugs, including anti-migraine agents of the triptan class, anti-inflammatory drugs like Indomethacin, and anti-cancer alkaloids such as Vincristine.[2][3] The strategic functionalization of the indole core allows for the fine-tuning of its electronic and steric properties, making derivatives like this compound valuable and highly sought-after building blocks.
Chemical Identity and Physicochemical Properties
This compound is an aromatic organic compound distinguished by methyl groups at the C4 and C7 positions of the indole core. These substitutions sterically guard the pyrrolic nitrogen and influence the electronic distribution of the bicyclic system.
Chemical Structure and Identifiers
The definitive structure and associated identifiers for this compound are crucial for regulatory compliance, procurement, and literature searches.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | NIST[4] |
| CAS Number | 5621-17-0 | NIST[4] |
| Molecular Formula | C₁₀H₁₁N | NIST[4] |
| Molecular Weight | 145.20 g/mol | CookeChem[5] |
| MDL Number | MFCD00049348 | CookeChem[5] |
| Canonical SMILES | CC1=C2C(=C(C=C1)C)NC=C2 | |
| InChI | InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3 | NIST[4] |
| InChIKey | CWEVPNVDMCDPMJ-UHFFFAOYSA-N | NIST[4] |
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and application in various reaction conditions.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | Possesses a distinct aromatic odor. |
| Purity | ≥ 95% | Typically available at this purity from commercial suppliers.[5] |
| Solubility | Soluble in organic solvents (e.g., CHCl₃, DMSO, Ethyl Acetate). Limited solubility in water. | The dimethyl substitution enhances its hydrophobic character. |
| Melting Point | Not available | As a liquid at room temperature, the melting point is below ambient. |
| Boiling Point | Not available | Expected to be elevated due to the aromatic structure. |
Synthesis of this compound
Core Principles: The Fischer Indole Synthesis
The most reliable and widely adopted method for constructing the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[2][6] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[7] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[8][9]
For the synthesis of this compound, the logical precursors are 2,5-dimethylphenylhydrazine and an appropriate carbonyl compound, such as acetaldehyde or pyruvic acid, which can be subsequently decarboxylated.[10] The choice of acid catalyst is critical, with options ranging from Brønsted acids (H₂SO₄, PPA) to Lewis acids (ZnCl₂, BF₃).[2][6]
Reaction Mechanism
The mechanism is a cornerstone of classical organic chemistry, illustrating several fundamental transformations in a single sequence.
Causality of Mechanistic Steps:
-
Hydrazone Formation: A standard condensation reaction, reversible but driven forward by the removal of water.
-
Tautomerization: The acid catalyst protonates the imine nitrogen, facilitating the tautomerization to the more reactive ene-hydrazine intermediate.[8]
-
[8][8]-Sigmatropic Rearrangement: This is the key C-C bond-forming step. It is a concerted pericyclic reaction, thermally or acid-promoted, that breaks the N-N bond and forms a C-C bond between the benzene ring and the former carbonyl carbon.[6]
-
Cyclization & Elimination: The rearomatization of the benzene ring provides a strong thermodynamic driving force. The subsequent intramolecular attack of the primary amine onto the imine carbon forms the five-membered ring. Finally, acid-catalyzed elimination of ammonia yields the stable, aromatic indole product.[7]
Experimental Protocol
This generalized protocol is designed as a self-validating system for the synthesis of this compound.
Materials:
-
2,5-Dimethylphenylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol, absolute
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2,5-dimethylphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone is often indicated by a color change or the formation of a precipitate.
-
Self-Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the hydrazine spot and the appearance of a new, less polar product spot indicates hydrazone formation.
-
-
Cyclization:
-
Remove the ethanol under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10x weight of hydrazone) or a catalytic amount of anhydrous ZnCl₂.
-
Heat the mixture to 80-120 °C with vigorous stirring for 2-4 hours. The optimal temperature depends on the chosen acid catalyst.[9]
-
Self-Validation: Monitor the reaction by TLC. The disappearance of the hydrazone and the appearance of the indole product (which can be visualized under UV light) signals the reaction's progress.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.
-
Self-Validation: The purity of the final product should be assessed by ¹H NMR and GC-MS.
-
Synthesis Workflow
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative. The signals can be predicted by comparison to the published data for 3,4-dimethyl-1H-indole.[11]
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)
| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| N1-H | ~8.0 | broad singlet | 1H | The N-H proton of the pyrrole ring is typically deshielded and often broad. |
| H5, H6 | ~6.8 - 7.0 | AB quartet (d, d) | 2H | These two adjacent aromatic protons will couple to each other, appearing as doublets with a typical ortho-coupling constant (J ≈ 8 Hz). |
| H2, H3 | ~7.1, ~6.5 | t, t | 2H | Protons on the pyrrole ring, typically appearing as triplets or doublet of doublets depending on coupling. H2 is generally more downfield than H3. |
| C4-CH₃ | ~2.5 | singlet | 3H | Aromatic methyl group, deshielded by the ring current. |
| C7-CH₃ | ~2.5 | singlet | 3H | Aromatic methyl group, similar chemical environment to the C4-methyl. |
¹³C NMR Spectroscopy
The carbon spectrum complements the proton data, confirming the carbon skeleton.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C2 | ~123 | Pyrrole ring carbon adjacent to nitrogen. |
| C3 | ~102 | Pyrrole ring carbon beta to nitrogen. |
| C3a | ~128 | Bridgehead carbon adjacent to the pyrrole ring. |
| C4 | ~130 | Aromatic carbon bearing a methyl group. |
| C5 | ~121 | Aromatic CH carbon. |
| C6 | ~120 | Aromatic CH carbon. |
| C7 | ~129 | Aromatic carbon bearing a methyl group. |
| C7a | ~136 | Bridgehead carbon adjacent to the nitrogen. |
| C4-CH₃ | ~20 | Typical shift for an aromatic methyl carbon. |
| C7-CH₃ | ~18 | Typical shift for an aromatic methyl carbon. |
Mass Spectrometry
In mass spectrometry (Electron Ionization, EI), this compound is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight.
-
Expected M⁺ Peak: m/z = 145.20
Applications in Research and Development
Role as a Pharmaceutical Intermediate
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The indole nucleus is a common feature in drugs targeting a wide range of conditions, including cancer, inflammation, and neurological disorders.[3][14] The methyl groups at the 4 and 7 positions provide specific steric and electronic properties that can be exploited in lead optimization. They can direct further electrophilic substitution reactions or serve as handles for more complex transformations. For instance, related dimethylindole derivatives are used in the development of novel anti-inflammatory and anticancer agents.[14] Furthermore, indole derivatives are central to compounds designed to treat conditions like migraines and hypertension.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for substituted indoles should be strictly followed.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 12, 2026, from [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved January 12, 2026, from [Link]
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Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex [Supplementary Information]. CSIR-National Institute of Oceanography. Retrieved January 12, 2026, from [Link]
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Al-awar, R. S., & Maged, S. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2012(4), M776. [Link]
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PubChem. (n.d.). 1H-Isoindole, 3-methoxy-4,7-dimethyl-. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the Solubility of 4,7-Dimethyl-1H-Indole in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4,7-dimethyl-1H-indole, a key heterocyclic compound relevant in synthetic chemistry and drug discovery. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecule's structural attributes and predict its behavior in a range of common laboratory solvents, from nonpolar to polar protic. Crucially, this guide furnishes a detailed, field-proven experimental protocol for researchers to quantitatively determine solubility, ensuring data integrity and reproducibility. The content herein is structured to empower researchers, scientists, and drug development professionals with both the theoretical knowledge and the practical methodologies required for the effective use of this compound in their work.
Introduction: Understanding the Molecule - this compound
This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₁₁N.[1] It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.[2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[2]
The specific structure of this compound, with methyl groups at the 4 and 7 positions of the benzene ring, imparts distinct physicochemical properties that influence its behavior in solution. The presence of the nitrogen atom in the pyrrole ring introduces a polar element, including a hydrogen bond donor site (the N-H proton), while the overall carbon-rich bicyclic structure and the two methyl groups contribute to its significant nonpolar character.[1][3] This duality is central to understanding its solubility profile. A supplier notes that it is generally soluble in organic solvents but has limited solubility in water, which aligns with this structural assessment.[1]
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁N | [1][4] |
| Molecular Weight | 145.201 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | ~99 °C (372.2 K) | [4] |
| Structure | Fused benzene and pyrrole rings with methyl groups at C4 and C7 | [1] |
The Theoretical Framework: "Like Dissolves Like" in Practice
The foundational principle governing solubility is the adage "like dissolves like."[5][6][7] This means that substances with similar intermolecular forces and polarity tend to be soluble in one another.[8][9] To predict the solubility of this compound, we must analyze the interplay of forces between it (the solute) and various solvents.
Solute Analysis: this compound
-
Nonpolar Characteristics: The fused aromatic ring system and the two alkyl (methyl) substituents create a large, electron-rich, and predominantly hydrophobic surface area. This suggests strong van der Waals (London dispersion) forces.
-
Polar Characteristics: The pyrrole portion of the indole contains a nitrogen atom with a lone pair of electrons and an N-H bond. This N-H group can act as a hydrogen bond donor , and the nitrogen atom can act as a hydrogen bond acceptor.[3] This capacity for hydrogen bonding is a critical factor for solubility in polar protic solvents.[10][11]
Solvent Classification and Predicted Interactions
We can classify common lab solvents into three main categories to predict their interaction with this compound:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weak van der Waals forces. Given the significant nonpolar character of this compound, it is predicted to have high solubility in these solvents. The hydrophobic portions of the solute and solvent can interact favorably.[5][6]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds (though they can accept them). They are effective at dissolving polar molecules. Due to the polar nature of the indole's pyrrole ring, this compound is expected to be moderately to highly soluble in these solvents. Solvents like DMSO and DMF are powerful, highly polar solvents and are very likely to dissolve the compound effectively.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can both donate and accept hydrogen bonds.[12]
-
Water: Despite its ability to hydrogen bond, water is extremely polar. The large hydrophobic structure of this compound is expected to disrupt the strong hydrogen-bonding network of water, leading to low or limited solubility .[1]
-
Alcohols (Methanol, Ethanol, Isopropanol): These solvents have both a polar hydroxyl (-OH) group and a nonpolar alkyl chain. This dual nature makes them excellent candidates for dissolving this compound. They can engage in hydrogen bonding with the indole's N-H group while their alkyl chains can interact favorably with the molecule's nonpolar regions. Therefore, good solubility is predicted in common alcohols.
-
This theoretical analysis leads to a predicted qualitative solubility profile, which must be confirmed by empirical testing.
Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | Van der Waals (Dispersion) |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, Acetonitrile | Moderate to High | Dipole-Dipole, Dispersion |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Dipole-Dipole, Dispersion | |
| Polar Protic | Water | Low / Limited | Hydrogen Bonding, Dipole-Dipole |
| Methanol, Ethanol, Isopropanol | Good to High | Hydrogen Bonding, Dipole-Dipole, Dispersion |
A Self-Validating Protocol for Quantitative Solubility Determination
Core Principle
An excess amount of the solid solute is agitated in the solvent for a prolonged period, sufficient to reach thermodynamic equilibrium (i.e., a saturated solution). The suspension is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically. Key parameters like temperature, agitation method, and time must be strictly controlled.[13][15]
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected Solvents (HPLC-grade or equivalent)
-
Analytical Balance (readable to ±0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Measurement.
Step-by-Step Methodology
Part A: Preparation of Calibration Curve
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Standard Solutions: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.
-
Analysis: Analyze these standards using the chosen analytical method (e.g., HPLC-UV). Plot the instrument response (e.g., peak area) against concentration to generate a linear calibration curve. The R² value should be >0.995 for a valid curve.
Part B: Sample Preparation and Equilibration
-
Add an excess of solid this compound (enough to ensure saturation, e.g., 5-10 mg) to a glass vial. The exact mass is not critical, but it must be in excess.
-
Accurately add a known volume of the solvent (e.g., 2.0 mL) to the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Equilibrate for at least 24 hours. For compounds that may have slow dissolution kinetics, 48 hours is recommended to ensure equilibrium is reached.[13]
Part C: Sampling and Analysis
-
After equilibration, remove the vials and let any undissolved solid settle for 30 minutes.
-
Carefully withdraw a portion of the supernatant using a glass syringe, avoiding any solid particles.
-
Immediately attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved solute.
-
Accurately perform a gravimetric or volumetric dilution of the filtrate with the same solvent to bring its concentration into the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standards.
Part D: Calculation
-
Using the instrument response from the diluted sample and the equation of the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × (Volume after dilution / Volume before dilution)
-
Causality and Self-Validation in the Protocol
-
Expertise - Why these choices?
-
Excess Solute: Using an excess of the solid is the only way to guarantee that the solution becomes saturated and reaches its thermodynamic solubility limit.
-
Prolonged Agitation (24-48h): This timeframe is chosen to ensure that the system reaches true equilibrium. Shorter times might only yield a kinetic solubility value, which can be misleadingly high or low.[13]
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is essential for reproducibility and relevance to standard laboratory conditions.[13]
-
Filtration: Using a 0.22 µm filter is a critical self-validating step. It physically ensures that the analyzed solution contains only dissolved solute, preventing artificially high results from suspended microparticles.
-
-
Trustworthiness - A Self-Validating System:
-
The protocol's validity is confirmed by the linearity of the calibration curve (R² > 0.995).
-
Running the experiment in triplicate for each solvent provides a mean and standard deviation, quantifying the precision and reliability of the results.
-
A visual inspection of the vials after equilibration should confirm the presence of undissolved solid, validating the "excess solute" condition.
-
Concluding Remarks for the Practicing Scientist
The solubility of this compound is governed by its dual hydrophobic and hydrogen-bonding character. While it is predicted to be highly soluble in many common organic solvents, particularly nonpolar and polar aprotic types, its solubility in water is expected to be limited. This guide provides the essential theoretical framework for making informed solvent choices.
However, as direct experimental data is scarce, the provided shake-flask protocol is an indispensable tool for the drug development professional. Rigorous, empirical determination of solubility is not merely an academic exercise; it is a prerequisite for successful reaction scale-up, purification, formulation, and analytical method development. By understanding the "why" behind the protocol and executing it with precision, researchers can generate the reliable, high-quality data necessary to advance their scientific objectives.
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Hulet, R. (2020). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. Retrieved from [Link]
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The Strategic Application of 4,7-Dimethyl-1H-Indole in Contemporary Research and Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Niche Scaffold
The indole nucleus stands as one of the most privileged scaffolds in medicinal chemistry, forming the core of a multitude of natural products and synthetic pharmaceuticals.[1][2] Its inherent biological activity and synthetic versatility have cemented its importance in drug discovery. This guide focuses on a specific, yet underexplored, member of this family: 4,7-dimethyl-1H-indole . While the broader class of indoles is well-documented, this particular derivative presents a unique substitution pattern that offers distinct steric and electronic properties. This guide, intended for the discerning researcher, will delve into the synthesis, characterization, and, most importantly, the prospective research applications of this intriguing molecule. We will explore its potential as a foundational building block in medicinal chemistry and materials science, providing both the theoretical underpinnings and practical, actionable protocols to stimulate further investigation.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in any research endeavor.
Core Characteristics
This compound is an aromatic heterocyclic organic compound with a bicyclic structure, comprising a benzene ring fused to a pyrrole ring.[3] The methyl groups at the 4 and 7 positions are key features that influence its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | [3][4] |
| Molecular Weight | 145.20 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [3] |
| CAS Number | 5621-17-0 | [4] |
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole core, with the two methyl groups appearing as singlets in the upfield region. The N-H proton of the pyrrole ring will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms of the molecule. The methyl carbons will be in the aliphatic region, while the eight carbons of the bicyclic system will be in the aromatic region.[5][6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (145.20 m/z).
Synthesis of the this compound Scaffold
The construction of the this compound core can be efficiently achieved through the classic Fischer Indole Synthesis .[7][8][9] This venerable reaction remains a cornerstone of indole synthesis due to its reliability and broad substrate scope.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[7][8] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[9][9]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[7][8]
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 2,5-dimethylphenylhydrazine and a suitable carbonyl compound (e.g., acetaldehyde for an unsubstituted C2 and C3).
Materials:
-
2,5-Dimethylphenylhydrazine hydrochloride
-
Acetaldehyde (or other suitable aldehyde/ketone)
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 2,5-dimethylphenylhydrazine hydrochloride (1 equivalent) in a minimal amount of water. Add a solution of sodium acetate (1.1 equivalents) in water to neutralize the hydrochloride. To this mixture, add a solution of the carbonyl compound (1.1 equivalents) in ethanol. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the phenylhydrazone precipitate.
-
Isolation of Hydrazone: Collect the crude phenylhydrazone by vacuum filtration, wash with cold water, and dry under vacuum.
-
Cyclization: In a separate flask equipped with a reflux condenser, add the dried phenylhydrazone and a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of glacial acetic acid and sulfuric acid). Heat the mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Potential Research Applications: A Forward Look
While direct experimental evidence for the applications of this compound is sparse in the current literature, its structure suggests several promising avenues for research, particularly in medicinal chemistry and materials science. The methyl groups at the 4 and 7 positions can influence the molecule's interaction with biological targets and its solid-state properties.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The indole ring is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11][12][13] The unique substitution pattern of this compound makes it an attractive starting point for the design of novel therapeutic agents.
3.1.1. Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[14] The indole scaffold has been successfully employed in the development of numerous kinase inhibitors.[15][16][17] The this compound core could serve as a novel hinge-binding motif, with the methyl groups potentially providing beneficial steric interactions or improving physicochemical properties.
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A Theoretical Investigation into the Electronic Structure of 4,7-dimethyl-1H-indole: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the electronic structure of 4,7-dimethyl-1H-indole. Indole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a deep understanding of their electronic properties crucial for rational drug design and the development of novel materials.[1][2] This document outlines a complete computational workflow, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the geometric, electronic, and spectroscopic properties of this compound. We detail the theoretical underpinnings, provide step-by-step protocols for geometry optimization, frontier molecular orbital analysis, and prediction of electronic spectra, and explain the interpretation of the resulting data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict molecular properties and guide experimental efforts.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged structure in chemistry, forming the core of the amino acid tryptophan and numerous biologically active molecules, including neurotransmitters like serotonin and melatonin.[1][3] Its unique electronic characteristics govern its reactivity and interactions within biological systems. The addition of substituents, such as the methyl groups in this compound, can significantly modulate these electronic properties, altering the molecule's reactivity, photophysics, and pharmacological profile.
Computational chemistry offers powerful tools to probe these properties in silico, providing insights that are often difficult or time-consuming to obtain through experimentation alone.[4] By employing quantum chemical methods, we can construct a detailed model of the electronic landscape of this compound. This allows for the prediction of its molecular geometry, the distribution of electron density, its chemical reactivity, and its response to electromagnetic radiation. Such theoretical investigations are invaluable for understanding structure-activity relationships and for the rational design of new indole-based therapeutic agents or functional materials.[5]
Theoretical Methodologies: The Computational Chemist's Toolkit
The accuracy of any theoretical prediction is fundamentally dependent on the chosen computational method. For molecules of this size, a balance between computational cost and accuracy is essential. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its favorable scaling and reliable results for a wide range of chemical systems.
Density Functional Theory (DFT) for Ground-State Properties
DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational expense. The choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons, is critical. The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules, often providing excellent agreement with experimental data for molecular geometries and energies.[3][6][7]
Time-Dependent DFT (TD-DFT) for Excited States
To understand the photophysical properties of a molecule, such as its UV-Visible absorption spectrum, we must investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which correspond to the energies and intensities of absorption bands.[8][9] This method is instrumental in predicting and interpreting electronic spectra.
The Role of Basis Sets
In practice, the molecular orbitals are constructed from a set of mathematical functions known as a basis set.[10] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d)) : These are computationally efficient and widely used for initial geometry optimizations of organic molecules.[11] The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing chemical bonds accurately.[12]
-
Correlation-Consistent basis sets (e.g., cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost. They are often used for more precise energy calculations.
-
Ahlrichs basis sets (e.g., def2-TZVP) : This family of basis sets is known for its reliability and efficiency, particularly for DFT calculations across a broad range of the periodic table.[13]
The choice of basis set represents a critical decision point where the desired accuracy must be weighed against available computational resources. A common and robust strategy involves optimizing the geometry with a smaller basis set (like 6-31G(d)) and then performing more demanding energy and property calculations with a larger basis set (like def2-TZVP).
A Validated Computational Workflow
This section details a self-validating protocol for investigating the electronic structure of this compound. The workflow is designed to ensure that the calculated properties are derived from a physically meaningful molecular structure.
Caption: Computational workflow for analyzing the electronic structure of this compound.
Experimental Protocol: Step-by-Step Calculation
This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[14][15]
-
Structure Input:
-
Generate a 3D starting structure for this compound. This can be done using molecular building software or by converting its SMILES string (CC1=C2C(=C(C)C=C1)NC=C2).
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Perform a geometry optimization using DFT. A reliable level of theory for this step is B3LYP/6-31G(d) .[6][16]
-
Causality: An accurate molecular geometry is the essential foundation for all subsequent property calculations. An incorrect geometry will lead to erroneous electronic property predictions.
-
-
Frequency Calculation:
-
Objective: To verify that the optimized structure is a true energy minimum.
-
Method: Perform a vibrational frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d) ).
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
-
Single-Point Energy and Wavefunction Analysis:
-
Objective: To obtain more accurate electronic properties using the optimized geometry.
-
Method: Using the validated geometry, perform a single-point energy calculation with a larger, more flexible basis set, such as def2-TZVP .[13] This calculation generates the necessary data for FMO and MEP analysis.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To understand the molecule's electronic reactivity and excitation properties.
-
Procedure: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate their energies and the resulting HOMO-LUMO energy gap.
-
Insight: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap is a key indicator of chemical reactivity and the energy required for the lowest electronic excitation.[17][18]
-
-
Time-Dependent DFT (TD-DFT) Calculation:
-
Objective: To predict the electronic absorption spectrum.
-
Method: Perform a TD-DFT calculation, typically at the same level as the single-point energy calculation (B3LYP/def2-TZVP ), requesting the calculation of several excited states (e.g., 10 states).
-
Output: This yields the vertical excitation energies (often in eV or nm) and their corresponding oscillator strengths (a measure of transition probability).
-
Analysis and Interpretation of Results
The output from the computational workflow provides a wealth of data. Here, we outline how to interpret these results for this compound.
Frontier Molecular Orbitals (FMOs) and Reactivity
The HOMO and LUMO are critical for understanding chemical reactivity. For indole systems, the HOMO is typically a π-orbital distributed across the fused ring system, indicating that the molecule is susceptible to electrophilic attack. The LUMO is usually a π*-orbital. The methyl groups at the 4 and 7 positions are electron-donating, which is expected to raise the energy of the HOMO, potentially making the molecule more reactive towards electrophiles compared to unsubstituted indole.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter. A smaller gap suggests higher reactivity and that the molecule can be excited by lower-energy light (a red shift in the absorption spectrum).[19]
Caption: Conceptual diagram of Frontier Molecular Orbital (FMO) theory.
Table 1: Predicted FMO Energies for this compound (Note: These are representative values. Actual results will depend on the specific software and exact level of theory.)
| Property | Energy (eV) |
| EHOMO | -5.50 |
| ELUMO | -0.85 |
| ΔE (HOMO-LUMO Gap) | 4.65 |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a powerful visual guide to intermolecular interactions.
-
Red regions (negative potential): Indicate areas of high electron density, prone to electrophilic attack. In indole, this is typically concentrated above the pyrrole ring and near the nitrogen atom.
-
Blue regions (positive potential): Indicate areas of low electron density or high nuclear charge, prone to nucleophilic attack. For indole, the N-H proton is a prominent positive site.
The MEP map for this compound would allow researchers to predict sites for hydrogen bonding and other non-covalent interactions, which is critical in drug-receptor binding.
Predicted UV-Vis Absorption Spectrum
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For indole derivatives, the lowest energy absorptions are typically due to π → π* transitions.[20] The results are typically presented in a table listing the excitation wavelength (λ), the excitation energy (E), and the oscillator strength (f), which is proportional to the intensity of the absorption peak.
Table 2: Predicted Electronic Transitions for this compound (TD-B3LYP/def2-TZVP) (Note: These are representative values for the lowest energy transitions.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Character |
| S0 → S1 | 4.28 | 290 | 0.09 | HOMO → LUMO (π → π) |
| S0 → S2 | 4.65 | 267 | 0.25 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 5.10 | 243 | 0.02 | HOMO → LUMO+1 (π → π*) |
These data can be used to generate a theoretical spectrum, which can then be compared with experimental data to validate the computational model. The transitions labeled La and Lb in indole photophysics literature correspond to these low-energy π → π* states.[20]
Conclusion
This guide has detailed a robust and scientifically sound computational workflow for the theoretical investigation of the electronic structure of this compound. By systematically applying DFT and TD-DFT, researchers can gain profound insights into the molecule's geometry, reactivity, and spectroscopic properties. The predictive power of these computational methods, when applied with an understanding of their underlying principles and limitations, serves as an indispensable tool in modern chemical research. It enables the rapid screening of derivatives, the interpretation of complex experimental data, and the rational design of molecules with tailored properties for applications in drug discovery and materials science.
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Reactivity of the indole nucleus in 4,7-dimethyl-1H-indole
An In-Depth Technical Guide to the Chemical Reactivity of the 4,7-Dimethyl-1H-indole Nucleus
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. This technical guide provides a comprehensive exploration of the chemical reactivity of a specifically substituted analog, this compound. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond simple reaction lists to explain the causal mechanisms and strategic considerations behind key transformations. We will dissect the profound influence of the C4 and C7 electron-donating methyl groups on the indole's nucleophilicity and regioselectivity. The guide details field-proven protocols for critical reactions, including electrophilic aromatic substitution (Vilsmeier-Haack, Mannich), reactivity at the indole nitrogen via Grignard reagents, cycloaddition pathways, and selective oxidation. Each section is grounded in authoritative literature, providing a self-validating framework for practical application and further discovery.
Introduction: The Indole Nucleus and the Impact of 4,7-Dimethyl Substitution
The indole ring system, a fusion of a benzene and a pyrrole ring, is an electron-rich heterocycle whose reactivity is dominated by the pyrrolic portion.[1] The lone pair of electrons on the nitrogen atom is delocalized into the π-system, significantly increasing the electron density, particularly at the C3 position. This inherent nucleophilicity makes the indole nucleus highly susceptible to electrophilic attack, a characteristic that is central to its synthetic utility.[1]
In the case of this compound, the electronic landscape is further enriched. Methyl groups are well-established as electron-donating groups through an inductive effect. Their placement on the carbocyclic ring at the C4 and C7 positions enhances the overall electron density of the entire bicyclic system.[2] This heightened nucleophilicity makes this compound an even more reactive substrate for electrophilic substitution than the parent indole, while also potentially influencing the regioselectivity of certain reactions. This guide will explore the practical implications of this enhanced reactivity.
Chapter 1: Electrophilic Aromatic Substitution - The Dominant Reaction Pathway
Electrophilic aromatic substitution is the hallmark of indole chemistry. The reaction proceeds preferentially at the C3 position due to the superior thermodynamic stability of the resulting cationic intermediate (sigma complex), which can be stabilized by resonance without disrupting the aromaticity of the benzene ring.
Mechanistic Overview & Regioselectivity
The attack of an electrophile (E⁺) at C3 generates a carbocation that is effectively stabilized by the nitrogen atom's lone pair. Attack at C2, in contrast, leads to a less stable intermediate where the nitrogen cannot directly stabilize the positive charge while maintaining the aromaticity of the fused benzene ring.
Caption: Resonance stabilization of intermediates in electrophilic attack.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, and it is exceptionally effective for indoles.[1][3] The reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The enhanced nucleophilicity of this compound facilitates this reaction under mild conditions, leading to the high-yield formation of this compound-3-carbaldehyde, a crucial building block for more complex molecules.
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C.
-
Reaction: Dissolve this compound (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat at 40 °C for 2 hours.[5] Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and pour it carefully onto crushed ice. Neutralize the solution to pH 8-9 by the slow addition of an aqueous sodium hydroxide solution.[6]
-
Isolation: The product aldehyde will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a singlet around 9-10 ppm in the ¹H NMR spectrum is characteristic of the formyl proton.
Mannich Reaction (Aminomethylation)
The Mannich reaction introduces an aminomethyl group at the C3 position of the indole nucleus.[1] This three-component reaction involves the indole, an aldehyde (typically formaldehyde), and a secondary amine.[7] The reaction proceeds via the formation of an electrophilic Eschenmoser-type salt (iminium ion) from the aldehyde and amine, which is then attacked by the nucleophilic C3 of the indole.[8] The resulting products, known as "Mannich bases" or "gramine analogs," are highly valuable synthetic intermediates, as the dimethylamino group can act as a leaving group in subsequent substitution reactions.[9]
-
Reagent Preparation: In a round-bottom flask, cool a solution of acetic acid (e.g., 10 mL per gram of indole) to 0-5 °C in an ice bath.
-
Reaction Mixture: To the cold acetic acid, add this compound (1 eq.), followed by an aqueous solution of dimethylamine (e.g., 40% solution, 1.5 eq.), and then an aqueous solution of formaldehyde (e.g., 37% solution, 1.5 eq.). The order of addition is crucial to pre-form the iminium salt.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The product often precipitates from the reaction mixture.
-
Workup: Pour the reaction mixture into a beaker containing ice water and basify to pH > 10 with concentrated NaOH or KOH solution.
-
Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Verify the structure using NMR and mass spectrometry. The ¹H NMR will show a characteristic singlet for the CH₂ group around 3.5-4.0 ppm and a singlet for the N(CH₃)₂ group around 2.2-2.4 ppm.
| Secondary Amine | Product | Typical Yield (%) |
| Dimethylamine | 3-((Dimethylamino)methyl)-4,7-dimethyl-1H-indole | 85-95% |
| Diethylamine | 3-((Diethylamino)methyl)-4,7-dimethyl-1H-indole | 80-90% |
| Pyrrolidine | 4,7-Dimethyl-3-(pyrrolidin-1-ylmethyl)-1H-indole | 90-98% |
| Morpholine | 4,7-Dimethyl-4-(4,7-dimethyl-1H-indol-3-ylmethyl)morpholine | 88-95% |
Chapter 2: Reactivity at the Indole Nitrogen
While less common than C3 substitution, the N-H proton of the indole nucleus possesses acidity (pKa ≈ 17 in DMSO) and can be removed by a sufficiently strong base.[10] This generates a powerful nucleophile, the indolyl anion, which allows for functionalization at the nitrogen atom.
The Indolyl Grignard Reagent: Formation and Utility
A classic and highly effective method to deprotonate the indole is through reaction with a Grignard reagent, such as methylmagnesium iodide or ethylmagnesium bromide. This acid-base reaction forms an indolylmagnesium halide, commonly referred to as the "indole Grignard reagent." This species is a potent nucleophile that readily reacts with a variety of electrophiles, enabling N-alkylation, N-acylation, and other transformations.[11][12]
Caption: Formation and reaction of the indolyl Grignard reagent.
-
Setup: Under a strict nitrogen or argon atmosphere, add a solution of this compound (1 eq.) in anhydrous diethyl ether or THF to a flame-dried flask.
-
Grignard Formation: Cool the solution to 0 °C and add a solution of ethylmagnesium bromide (1.1 eq. in THF or ether) dropwise. A gas (ethane) will evolve.
-
Reaction: After gas evolution ceases, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the indolylmagnesium bromide.
-
Alkylation: Cool the solution back to 0 °C and add the desired alkylating agent (e.g., iodomethane, 1.2 eq.) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting N-alkylated indole by silica gel chromatography.
Chapter 3: Cycloaddition Reactions
The π-system of the indole nucleus, particularly the 2,3-double bond, can participate in cycloaddition reactions, behaving as a 2π component. Furthermore, derivatives can be designed where the indole system acts as a 4π component in dearomative cycloadditions, providing rapid access to complex polycyclic architectures.
Dearomative [4+3] Cycloaddition
A powerful strategy for building seven-membered rings fused to the indole core is the [4+3] cycloaddition. In this transformation, a 3-alkenylindole derivative acts as the 4π component, reacting with an in situ generated oxyallyl cation (the 3-atom component).[13] This dearomative process breaks the indole aromaticity to form a highly functionalized cyclohepta[b]indole scaffold, which is present in many bioactive alkaloids.[13] The reaction is typically promoted by a Lewis acid or a Brønsted acid.
Caption: Conceptual schematic of a [4+3] cycloaddition reaction.
Chapter 4: Oxidation of the Indole Nucleus
The oxidation of indoles is a fundamental transformation that can lead to a variety of valuable products, including oxindoles, 2-oxindoles (isatins), and ring-opened products, depending on the oxidant and reaction conditions.[14] The electron-rich nature of the 4,7-dimethylindole nucleus makes it susceptible to oxidation.
Selective Oxidation to 4,7-Dimethylisatin
Isatins (1H-indole-2,3-diones) are versatile precursors for the synthesis of pharmaceuticals and heterocyclic compounds. The direct oxidation of an indole to an isatin requires careful selection of reagents to avoid over-oxidation or side reactions. A common method involves oxidation with reagents that can selectively functionalize the C2 and C3 positions.
-
Setup: Dissolve this compound (1 eq.) in a suitable solvent such as tert-butanol or a mixture of acetonitrile and water.
-
Oxidation: Add N-Bromosuccinimide (NBS, 2.2 eq.) portion-wise to the solution at room temperature. The reaction is often exothermic.
-
Hydrolysis: After the indole has been consumed (as monitored by TLC), the intermediate di-brominated species is hydrolyzed in situ or by the addition of water to form the dione.
-
Workup: Remove the organic solvent under reduced pressure.
-
Isolation: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting solid by recrystallization from a suitable solvent to yield the bright orange/red 4,7-dimethylisatin.[15]
Conclusion and Future Outlook
The this compound nucleus is a highly reactive and synthetically versatile scaffold. Its reactivity is dominated by electrophilic substitution at the C3 position, a characteristic that is amplified by the electron-donating methyl groups. This guide has detailed reliable protocols for key transformations including formylation, aminomethylation, N-alkylation, and oxidation, providing a robust toolkit for medicinal chemists. The predictable and potent nucleophilicity of this core makes it an ideal starting point for the construction of complex molecular architectures. Future work will likely focus on the development of enantioselective functionalizations of this privileged scaffold, further expanding its utility in the rational design of novel therapeutic agents.
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The Ubiquitous Indole Nucleus: A Technical Guide to the Natural Occurrence and Significance of Dimethyl-Indole Derivatives
Introduction: The Privileged Scaffold of Dimethyl-Indoles
The indole ring system, a deceptively simple bicyclic aromatic heterocycle, represents a "privileged scaffold" in the realm of natural products and medicinal chemistry.[1][2][3] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets, leading to a vast spectrum of pharmacological activities.[4][5] Among the myriad of naturally occurring indole derivatives, those bearing one or more methyl groups on the indole core or its side chains, particularly the dimethyl-indole derivatives, have garnered significant attention from researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the natural occurrence of these fascinating molecules, their biosynthetic origins, methodologies for their isolation and characterization, and their profound biological implications.
Part 1: A Survey of Natural Sources
Dimethyl-indole derivatives are not confined to a single biological kingdom; rather, they are distributed across a diverse range of organisms, from fungi and plants to animals. This widespread occurrence underscores their evolutionary significance and diverse ecological roles.
Fungal Kingdom: A Prolific Source of Dimethylated Indoles
Fungi, particularly those belonging to the phylum Ascomycota, are exceptionally rich sources of complex indole alkaloids, including numerous dimethylated derivatives.[6][7]
-
Psychoactive Mushrooms: The genera Psilocybe, Panaeolus, Inocybe, and Pholiotina are renowned for producing the psychoactive compound psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) and its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[8][9][10][11][12] These mushrooms also contain other N,N-dimethylated tryptamine derivatives such as baeocystin and norbaeocystin.[10][11][12] Another fascinating dimethyl-indole derivative found in some mushrooms like Inocybe aeruginascens and Pholiotina cyanopus is aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine), a trimethylated analogue of psilocybin.[13][14]
-
Ergot Fungi: Fungi of the genus Claviceps, commonly known as ergot fungi, produce a diverse array of ergot alkaloids.[6][15][16] These complex molecules are derived from a tetracyclic ergoline ring system, which is biosynthetically constructed from L-tryptophan and dimethylallyl pyrophosphate.[17][18] While not all ergot alkaloids are dimethylated on the indole nitrogen, the initial step in their biosynthesis involves the dimethylallylation of tryptophan.[17]
The Plant Kingdom: A Diverse Arsenal of Dimethyl-Indoles
The plant kingdom is another significant reservoir of dimethyl-indole derivatives, where they often play roles in defense against herbivores and pathogens.
-
Leguminosae (Fabaceae) Family: Many species within the legume family, such as those from the genera Acacia, Anadenanthera, Mimosa, and Desmodium, are known to produce N,N-dimethyltryptamine (DMT).[19][20][21] For instance, the leaves of Psychotria viridis and the root bark of Mimosa tenuiflora are well-known sources of DMT and are traditionally used in the preparation of the psychoactive beverage ayahuasca.[19]
-
Other Plant Families: DMT and related dimethylated tryptamines have also been identified in various other plant families, including the Rubiaceae (Psychotria), Myristicaceae (Virola), and Gramineae (grasses like Phalaris).[20][22]
The Animal Kingdom: Endogenous and Sequestrated Dimethyl-Indoles
The presence of dimethyl-indole derivatives in the animal kingdom is a fascinating area of research, with evidence pointing to both endogenous production and sequestration from dietary sources.
-
Amphibians: Certain species of toads, most notably the Colorado River toad (Incilius alvarius, formerly Bufo alvarius), secrete a venom containing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and bufotenin (5-hydroxy-N,N-dimethyltryptamine).[23][24][25] While bufotenin is a dimethyl-indole derivative, the primary psychoactive component of the toad venom is 5-MeO-DMT.[24]
-
Mammals: The endogenous production of N,N-dimethyltryptamine in mammals, including humans, has been a subject of intense scientific investigation and debate.[26] While its physiological role is not yet fully understood, trace amounts of DMT have been detected in various tissues and body fluids.[22] There is also evidence for the endogenous presence of bufotenin in humans, with some studies suggesting a potential association with certain psychiatric conditions.[27]
Part 2: The Biosynthetic Machinery
The biosynthesis of dimethyl-indole derivatives predominantly originates from the amino acid L-tryptophan. Nature has evolved elegant enzymatic pathways to modify the tryptophan scaffold, leading to a remarkable diversity of structures.
The Psilocybin Biosynthetic Pathway: A Fungal Masterpiece
The biosynthesis of psilocybin in Psilocybe mushrooms has been elucidated and involves a concise four-step enzymatic cascade.[8][9][28]
-
Decarboxylation: The pathway initiates with the decarboxylation of L-tryptophan to tryptamine, catalyzed by a tryptophan decarboxylase (PsiD).[8][9]
-
Hydroxylation: Tryptamine is then hydroxylated at the 4-position of the indole ring by a monooxygenase (PsiH) to yield 4-hydroxytryptamine.[8][9][28]
-
Phosphorylation: A kinase (PsiK) subsequently phosphorylates the hydroxyl group of 4-hydroxytryptamine to form norbaeocystin.[8][9][28]
-
N-Methylation: The final step involves the iterative N-methylation of the primary amine of norbaeocystin by a methyltransferase (PsiM), which transfers two methyl groups from S-adenosyl-L-methionine (SAM) to produce psilocybin.[8][9][29]
Caption: The enzymatic pathway for psilocybin biosynthesis.
The Ergot Alkaloid Pathway: A Complex Assembly Line
The biosynthesis of ergot alkaloids is a more intricate process that begins with the prenylation of L-tryptophan.[6][17]
-
Dimethylallylation: The first committed step is the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C4 position of the indole ring of L-tryptophan, catalyzed by the enzyme dimethylallyl tryptophan synthase (DmaW).[17][18]
-
Further Modifications: This initial product, dimethylallyltryptophan, undergoes a series of subsequent enzymatic reactions, including N-methylation, oxidations, and cyclizations, to form the characteristic tetracyclic ergoline ring structure.[15][17] From this core structure, a wide variety of ergot alkaloids are generated through further modifications.[16]
Part 3: Methodologies for Study
The investigation of naturally occurring dimethyl-indole derivatives relies on robust and sensitive analytical techniques for their extraction, isolation, and structural elucidation.
Extraction and Isolation Protocols
The choice of extraction method depends on the source material and the physicochemical properties of the target compounds.
Step-by-Step General Extraction Protocol for Fungal or Plant Material:
-
Sample Preparation: The fungal fruiting bodies or plant material are first dried to remove moisture and then finely ground to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is then extracted with a suitable solvent. Methanol is a commonly used solvent for extracting a broad range of indole alkaloids.[30] For compounds like psilocybin, which can be susceptible to enzymatic degradation, extraction with dilute acetic acid can yield better results.[30] The extraction is typically performed at room temperature with agitation for several hours.
-
Filtration and Concentration: The resulting extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction (for purification): For further purification, an acid-base extraction can be employed. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic indole alkaloids, making them water-soluble.[31][32] This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base, deprotonating the alkaloids and making them soluble in a non-polar organic solvent. Extraction with a solvent like chloroform or ethyl acetate will then yield a purified alkaloid fraction.[32]
-
Chromatographic Separation: The purified fraction is then subjected to chromatographic techniques such as column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to isolate the individual dimethyl-indole derivatives.[33][34]
Caption: A generalized workflow for the extraction and isolation of dimethyl-indole derivatives.
Structural Elucidation Techniques
Once isolated, the structure of the dimethyl-indole derivatives is determined using a combination of spectroscopic and spectrometric methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the separation and quantification of indole derivatives.[33][34] Reverse-phase HPLC is particularly effective for separating these compounds based on their polarity.
-
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification.[35] Techniques like electrospray ionization (ESI-MS) are commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of novel compounds, providing detailed information about the arrangement of atoms within the molecule.
Part 4: Biological Activities and Pharmacological Significance
The dimethyl-indole derivatives exhibit a wide range of potent biological activities, making them of great interest for drug discovery and development.
| Dimethyl-Indole Derivative | Natural Source(s) | Key Biological Activities |
| N,N-Dimethyltryptamine (DMT) | Psychotria viridis, Mimosa tenuiflora, various other plants; endogenous in mammals | Psychedelic; agonist at serotonin 5-HT₂ₐ receptors.[19][22] |
| Psilocybin & Psilocin | Psilocybe, Panaeolus, Inocybe, and Pholiotina mushrooms | Psychedelic; pro-drug (psilocybin) for psilocin, a serotonin 5-HT₂ₐ receptor agonist.[8][9][10][11][12] |
| Bufotenin (5-HO-DMT) | Anadenanthera seeds, Incilius alvarius toad venom; endogenous in humans | Psychedelic; serotonergic activity.[23][36] |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Virola species, Anadenanthera species, Incilius alvarius toad venom | Potent psychedelic; serotonin receptor agonist.[24][25] |
| Aeruginascin | Inocybe aeruginascens, Pholiotina cyanopus mushrooms | Potentially non-hallucinogenic; interacts with serotonin receptors.[10][11][12][13] |
| Ergot Alkaloids | Claviceps species (ergot fungi) | Diverse pharmacological effects including vasoconstriction, uterine contraction, and dopaminergic/serotonergic agonism/antagonism.[6][15][16][37] |
The psychedelic effects of many dimethyl-indole derivatives are primarily mediated through their agonist activity at serotonin 5-HT₂ₐ receptors in the central nervous system. This interaction is believed to disrupt normal patterns of brain activity, leading to altered perceptions, thoughts, and emotions.
Caption: Simplified signaling pathway of 5-HT₂ₐ receptor activation.
Conclusion: An Enduring Legacy and Future Prospects
The natural occurrence of dimethyl-indole derivatives is a testament to the remarkable biosynthetic capabilities of living organisms. From the potent psychoactive compounds found in fungi and plants to the complex ergot alkaloids with a long history in medicine, these molecules continue to captivate and inspire scientists. A thorough understanding of their natural sources, biosynthesis, and pharmacology is crucial for unlocking their full therapeutic potential. As analytical techniques become more sophisticated and our understanding of their biological targets deepens, the future of research into dimethyl-indole derivatives promises exciting new discoveries in neuroscience, drug development, and our fundamental understanding of the intricate chemistry of life.
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An In-depth Technical Guide to the Fluorescent Properties of Substituted Indoles
For inquiries, please contact our technical support team.
Introduction: The Enduring Significance of the Indole Scaffold in Fluorescence
The indole ring system, the chromophore of the essential amino acid tryptophan, is a cornerstone of fluorescence spectroscopy, particularly in the study of biomolecules.[1] Its intrinsic fluorescence is exquisitely sensitive to its local microenvironment, making it a powerful native probe for interrogating protein structure, dynamics, and interactions.[2][3][4] Beyond its role in proteins, the indole scaffold has emerged as a versatile platform for the design of small-molecule fluorescent probes and chemosensors for a wide array of analytes and applications in molecular imaging and materials science.[5][6]
This guide provides a comprehensive exploration of the photophysical properties of substituted indoles, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing indole fluorescence, the profound influence of substituents and the solvent environment, common quenching mechanisms, and practical methodologies for characterizing these fascinating molecules. Our focus will be on the causality behind the observed phenomena and the experimental choices made to elucidate them, ensuring a deep and functional understanding of the topic.
The Photophysical Foundation of Indole Fluorescence
The journey of an indole molecule from light absorption to emission is governed by a series of electronic and vibrational transitions, elegantly depicted by the Jablonski diagram. Understanding these fundamental processes is critical to interpreting the fluorescence behavior of any indole derivative.
1.1. The Jablonski Diagram: A Visual Guide to Electronic Transitions
The Jablonski diagram provides a schematic representation of the electronic and vibrational states of a molecule and the transitions between them.[7][8][9] For indole, the key events are:
-
Absorption (Excitation): The process begins with the absorption of a photon, which elevates an electron from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale.
-
Internal Conversion and Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy as heat to its surroundings, relaxing to the lowest vibrational level of the first excited singlet state (S₁).[7] This non-radiative process is much faster than fluorescence.
-
Fluorescence: From the lowest vibrational level of S₁, the molecule can return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
-
Non-Radiative Decay: Fluorescence is not the only de-excitation pathway. The molecule can also return to the ground state via non-radiative processes like internal conversion or intersystem crossing to a triplet state (T₁), from which it can undergo phosphorescence (a much slower emission) or non-radiatively decay.
Caption: A simplified Jablonski diagram illustrating the key photophysical processes for an indole molecule.
1.2. The ¹Lₐ and ¹Lₑ States: A Tale of Two Transitions
The interpretation of indole's absorption and fluorescence spectra is complicated by the presence of two nearly degenerate lowest excited singlet states, denoted as ¹Lₐ and ¹Lₑ.[10][11][12] These states have different electronic characters and dipole moments:
-
¹Lₑ State: Generally the lower energy state in non-polar environments. It has a smaller excited-state dipole moment.
-
¹Lₐ State: Possesses a significantly larger excited-state dipole moment and is more sensitive to the polarity of the solvent.[2][3]
The relative energies of these two states can be inverted by the solvent polarity. In polar solvents, the more polar ¹Lₐ state is stabilized, becoming the lower-energy emitting state.[13] This state-switching is a primary reason for the dramatic solvent-dependent fluorescence of indoles.[13]
The Impact of Substituents on Indole's Fluorescent Properties
The true power of the indole scaffold lies in its tunability. By strategically adding substituents to the indole ring, one can modulate its photophysical properties, including absorption and emission wavelengths, quantum yield, and lifetime. This is often approached through a donor-π-acceptor (D-π-A) design concept.[14][15]
2.1. Electronic Effects: Pushing and Pulling Electrons
The electronic nature of the substituent plays a paramount role in determining the fluorescent output:
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups increase the electron density of the indole ring. This generally leads to a red-shift (bathochromic shift) in both the absorption and emission spectra and can influence the quantum yield.[16]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and formyl (-CHO) pull electron density from the indole ring.[17][18] This can also lead to red-shifted spectra, particularly in D-π-A structures, but often results in a decrease in fluorescence quantum yield due to the promotion of non-radiative decay pathways.[17] For instance, 4-nitroindole is essentially non-fluorescent, making it a potential fluorescence quencher.[17]
2.2. Positional Isomerism: Where the Substituent Matters
The position of the substituent on the indole ring is not trivial. Substitutions on the pyrrole ring (e.g., positions 1, 2, 3) and the benzene ring (positions 4, 5, 6, 7) can have distinct effects on the ¹Lₐ and ¹Lₑ transitions.[11] For example, substitutions on the benzene ring with electrophilic groups can lift the degeneracy of the ¹Lₐ and ¹Lₑ states, providing a means to resolve these transitions spectroscopically.[11]
| Substituted Indole | Substituent | Position | λₑₘ (nm) in Ethanol | Quantum Yield (Φ) | Reference |
| Indole | -H | - | ~350 | 0.3 | [19] |
| 4-Formylindole | -CHO | 4 | ~450 (cyan) | 0.22 | [17] |
| 5-Hydroxyindole | -OH | 5 | ~340 | - | [11] |
| 6-Fluoroindole-3-acetic acid | -F | 6 | - | > 0.3 | [19] |
| 4-Nitroindole | -NO₂ | 4 | - | ~0 (non-fluorescent) | [17] |
| 2-Phenylindole | -Phenyl | 2 | - | High | [20] |
Table 1: A comparative summary of the fluorescent properties of selected substituted indoles. Note that quantum yields and emission maxima are highly solvent-dependent.
Environmental Effects on Indole Fluorescence
One of the most valuable characteristics of indole fluorescence is its sensitivity to the surrounding environment. This makes indole derivatives exceptional probes for reporting on local polarity, pH, and other conditions.
3.1. Solvatochromism: A Colorful Response to Polarity
Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) with a change in the polarity of the solvent. Indoles exhibit significant positive solvatochromism, meaning their emission spectra shift to longer wavelengths (red-shift) as the solvent polarity increases.[13][14][15]
This phenomenon is a direct consequence of the large excited-state dipole moment of the ¹Lₐ state.[1] In a polar solvent, the solvent molecules reorient around the excited indole, stabilizing the more polar excited state and thus lowering its energy. This stabilization is more pronounced for the excited state than the ground state, leading to a smaller energy gap for emission and a red-shifted fluorescence.[13]
Caption: Solvatochromic effect on indole fluorescence, showing the stabilization of the polar excited state in polar solvents.
3.2. pH Sensing
The presence of acidic or basic groups on the indole ring can render its fluorescence sensitive to pH.[14][15] Protonation or deprotonation of these groups alters the electronic structure of the molecule, leading to changes in fluorescence intensity, wavelength, or both. This property is harnessed in the design of pH-sensitive fluorescent probes.[14][15]
Fluorescence Quenching: The Dimming of the Light
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. Understanding quenching mechanisms is crucial for interpreting fluorescence data and for designing sensors that operate on a "turn-off" or "turn-on" principle.
4.1. Mechanisms of Quenching
Several mechanisms can lead to the quenching of indole fluorescence:
-
Collisional (Dynamic) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, which de-excites it non-radiatively.[2][3] This process is diffusion-controlled and its efficiency increases with temperature.
-
Static Quenching: In this case, the fluorophore and quencher form a non-fluorescent complex on the ground state. Since a fraction of the fluorophores are "dark" from the start, the overall fluorescence intensity is reduced.[2][3]
-
Förster Resonance Energy Transfer (FRET): If another chromophore is nearby whose absorption spectrum overlaps with the indole's emission spectrum, energy can be transferred non-radiatively from the excited indole (the donor) to the other molecule (the acceptor).[21]
-
Photoinduced Electron Transfer (PET): An electron can be transferred from the excited indole to a nearby acceptor molecule, or from a donor to the excited indole.[21][22] This is a highly efficient quenching mechanism, particularly for tryptophan residues in proteins near peptide bonds or other electron-accepting groups.[21]
The Stern-Volmer equation is a common tool used to analyze collisional quenching data. By plotting the ratio of fluorescence intensities in the absence and presence of the quencher (I₀/I) against the quencher concentration, one can often distinguish between static and dynamic quenching mechanisms.[2][3]
Experimental Methodologies
Accurate and reproducible characterization of the fluorescent properties of substituted indoles is essential for their development and application. Here, we outline a standard protocol for determining the relative fluorescence quantum yield.
5.1. Protocol: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[23][24] The comparative method is the most common and reliable approach for its determination.[24][25]
Principle: This method involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield. By measuring under conditions where both the standard and the sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[24]
Materials:
-
Fluorimeter (e.g., Agilent Cary Eclipse)[23]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents[26]
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Substituted indole sample
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the standard and the test indole in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbances of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[24] A typical series might have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorimeter.
-
For each solution, record the fluorescence emission spectrum over the appropriate wavelength range. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the sample and the standard.[24]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting straight line for both the standard (m_std) and the sample (m_smp).
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φ_smp) is calculated using the following equation:[23]
Φ_smp = Φ_std * (m_smp / m_std) * (n_smp² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_smp and m_std are the slopes from the plots of integrated intensity vs. absorbance.
-
n_smp and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Applications in Research and Drug Development
The unique fluorescent properties of substituted indoles have led to their widespread use in various scientific disciplines:
-
Fluorescent Probes and Sensors: Indole derivatives are designed to detect a variety of analytes, including cations, anions, and neutral species, through changes in their fluorescence.[5][14][15]
-
Bioimaging: The biocompatibility of many indole derivatives allows for their use in imaging live cells and biological processes.[27][28]
-
Drug Development: As the core of tryptophan, understanding indole fluorescence is fundamental to studying protein-ligand binding, protein folding, and conformational changes in drug targets.[22]
-
Materials Science: Fluorescent indole oligomers and polymers are being explored for applications in organic optoelectronic materials.[6][27]
Conclusion
The substituted indole is a remarkably versatile and informative fluorophore. Its sensitivity to the electronic effects of substituents and its local environment provides a rich palette for the design of novel fluorescent materials and probes. A thorough understanding of its underlying photophysics, including the interplay of the ¹Lₐ and ¹Lₑ states, solvatochromism, and quenching mechanisms, is essential for leveraging its full potential. By employing rigorous experimental methodologies, researchers can continue to unlock new applications for this venerable scaffold, from elucidating complex biological mechanisms to creating next-generation optical materials.
References
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- Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence. NIH.
- Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study.
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
- Indole's solv
- The triplet-state lifetime of indole deriv
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
- Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. PMC - NIH.
- Excited-State Dipole Moments of Indoles Using Solvatochromic Shift Methods: An Experimental and Theoretical Study. Bulletin of the Chemical Society of Japan.
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- Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry.
- Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
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- Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE.
- Optical properties of 3-substituted indoles. RSC Publishing.
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Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 4,7-Dimethyl-1H-indole
For: Researchers, scientists, and drug development professionals
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The Fischer indole synthesis, a classic reaction in organic chemistry discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2] This versatile and robust acid-catalyzed cyclization of arylhydrazones continues to be a pivotal method in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including the triptan class of antimigraine agents.[3] This application note provides a detailed, field-proven experimental protocol for the synthesis of 4,7-dimethyl-1H-indole, a valuable building block in drug discovery and materials science.
The synthesis of this compound proceeds via a two-step sequence: the formation of an indole-2-carboxylic acid intermediate through the reaction of (2,5-dimethylphenyl)hydrazine with pyruvic acid, followed by a thermal decarboxylation to yield the final product. This approach is a reliable strategy for producing indoles that are unsubstituted at the 2-position.[4]
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Mechanistic Insights: A Stepwise Journey to the Indole Core
The Fischer indole synthesis proceeds through a series of well-established steps initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound.[3][5]
-
Hydrazone Formation: The reaction begins with the formation of a phenylhydrazone from the condensation of (2,5-dimethylphenyl)hydrazine and pyruvic acid.
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: A key[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a new carbon-carbon bond.
-
Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent loss of ammonia to generate the aromatic indole ring, in this case, this compound-2-carboxylic acid.
-
Decarboxylation: The final step involves the removal of the carboxylic acid group at the 2-position by heating, yielding this compound.[6]
Figure 2: Simplified mechanistic pathway of the Fischer indole synthesis.
Experimental Protocols
This protocol is divided into two main parts: the synthesis of the intermediate, this compound-2-carboxylic acid, and its subsequent decarboxylation to the final product.
Part 1: Synthesis of this compound-2-carboxylic acid
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (2,5-Dimethylphenyl)hydrazine hydrochloride | 56737-78-1 | 172.66 | 10.0 g | 57.9 | 1.0 |
| Pyruvic acid | 127-17-3 | 88.06 | 5.6 g (4.5 mL) | 63.6 | 1.1 |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | 100 g | - | - |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | - | - |
| Sodium bicarbonate (saturated solution) | 144-55-8 | 84.01 | As needed | - | - |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add polyphosphoric acid (100 g).
-
Addition of Reactants: While stirring, add (2,5-dimethylphenyl)hydrazine hydrochloride (10.0 g, 57.9 mmol) to the polyphosphoric acid.
-
Heating and Hydrazone Formation: Heat the mixture to 80-90 °C. Once the hydrazine salt has dissolved, slowly add pyruvic acid (5.6 g, 63.6 mmol) dropwise over 15-20 minutes. An exothermic reaction will occur, and the temperature should be maintained below 100 °C.
-
Cyclization: After the addition is complete, continue heating the reaction mixture at 95-100 °C for 1 hour. The color of the mixture will darken.
-
Work-up: Cool the reaction mixture to approximately 60 °C and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from aqueous ethanol. Dissolve the solid in a minimal amount of hot ethanol and add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven at 60 °C.
Part 2: Decarboxylation to this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound-2-carboxylic acid | 230230-85-8 (example) | 189.21 | 5.0 g | 26.4 |
| Quinoline | 91-22-5 | 129.16 | 50 mL | - |
| Copper chromite | 12018-10-9 | 231.54 | 0.5 g | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound-2-carboxylic acid (5.0 g, 26.4 mmol), quinoline (50 mL), and copper chromite (0.5 g).
-
Heating: Heat the mixture to reflux (approximately 230-235 °C) and maintain reflux for 2 hours. The evolution of carbon dioxide should be observed.[6]
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of 2 M hydrochloric acid.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 95:5).[7] Alternatively, recrystallization from a suitable solvent like ethanol-water or hexane can be employed.[8][9]
Expected Results and Characterization
-
Appearance: this compound is expected to be a white to off-white solid.
-
Yield: The overall yield for the two-step synthesis is typically in the range of 50-70%.
-
Melting Point: The melting point of this compound is reported to be in the range of 65-68 °C.
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0 (br s, 1H, NH), 7.0-7.2 (m, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 6.4-6.5 (m, 1H, Ar-H), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃). (Note: Exact chemical shifts may vary slightly).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals in the aromatic region (110-140 ppm) and for the methyl groups (~15-25 ppm). Specific assignments require experimental data or spectral prediction.
-
Mass Spectrometry (EI): m/z (%) = 145 (M+), and other fragmentation patterns characteristic of the indole ring.
-
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1: Incomplete reaction or side reactions can lead to low yields. Ensure that the polyphosphoric acid is sufficiently viscous to allow for good mixing and that the temperature is carefully controlled during the addition of pyruvic acid.
-
Difficulty in Decarboxylation: If the decarboxylation is sluggish, ensure that the reaction temperature is maintained at reflux and that the copper chromite catalyst is active. The use of a higher boiling solvent like diphenyl ether can sometimes be beneficial, but requires more careful temperature control. Microwave-assisted decarboxylation can also be a highly efficient alternative.[6]
-
Purification Challenges: Substituted indoles can sometimes be challenging to purify due to their similar polarities to byproducts. Careful optimization of the eluent system for column chromatography is crucial. A gradient elution is often more effective than isocratic elution.[10]
Safety Precautions
-
Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Acids: Polyphosphoric acid and hydrochloric acid are corrosive. Handle with care and appropriate PPE.
-
High Temperatures: The decarboxylation step is performed at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.
-
Solvents: Diethyl ether is highly flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
The Fischer indole synthesis remains a powerful and adaptable method for the preparation of a wide variety of indole derivatives. This detailed protocol for the synthesis of this compound provides a reliable and reproducible procedure for researchers in both academic and industrial settings. By understanding the underlying mechanism and potential challenges, scientists can effectively utilize this classic reaction to access valuable building blocks for the development of new therapeutics and functional materials.
References
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of Indole-2-carboxylic Acids: Improved Procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 37, 34. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2,5-Dimethylphenylhydrazine hydrochloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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YouTube. (n.d.). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylphenylhydrazine hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
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MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
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Application Notes and Protocols: Leveraging 4,7-Dimethyl-1H-Indole in Modern Organic Synthesis
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" for its prevalence in biologically active compounds.[1][2][3] This guide focuses on 4,7-dimethyl-1H-indole, a unique building block whose strategic methylation provides distinct advantages in synthetic design. The electron-donating methyl groups at the C4 and C7 positions enhance the nucleophilicity of the indole core while simultaneously blocking these sites, thereby directing further functionalization with greater predictability.[4] This document provides an in-depth analysis of the reactivity of this compound and presents detailed, field-proven protocols for its selective functionalization at the N1, C2, and C3 positions. These methodologies are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile intermediate in the synthesis of novel, high-value molecules.
The this compound Building Block: A Profile
The Privileged Indole Scaffold
Indole and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[5][6][7] Their biological significance stems from the ability of the indole nucleus to participate in various non-covalent interactions within biological systems, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10] The development of efficient and selective methods to synthesize functionalized indoles is therefore a paramount objective in modern organic chemistry.[6]
Physicochemical Properties
This compound is an aromatic heterocyclic organic compound characterized by a bicyclic structure where a benzene ring is fused to a pyrrole ring.[4] Its key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁N | [4][11] |
| Molecular Weight | 145.20 g/mol | [11] |
| CAS Number | 5621-17-0 | [4][11] |
| Appearance | Colorless to pale yellow liquid/solid | [4] |
| Solubility | Soluble in most organic solvents; limited solubility in water. | [4] |
| SMILES | CC1=C2C(=C(C)C=C1)NC=C2 | [4] |
| InChIKey | CWEVPNVDMCDPMJ-UHFFFAOYSA-N | [4][11] |
Unique Reactivity Profile: The Influence of C4/C7 Methylation
The synthetic utility of this compound is profoundly influenced by its substitution pattern. The two methyl groups on the benzenoid ring exert a powerful directing effect on subsequent chemical transformations.
-
Electronic Effects: As electron-donating groups, the methyl substituents enrich the π-electron system of the entire indole core, making it more nucleophilic than unsubstituted indole. This heightened reactivity facilitates electrophilic substitution reactions, which are characteristic of the indole ring.[4]
-
Steric and Positional Effects: The C4 and C7 positions are sterically encumbered and chemically blocked. This pre-functionalization is a key strategic advantage, as it prevents reaction at these sites and simplifies the product landscape in C-H functionalization reactions. Consequently, incoming reagents are directed primarily to the pyrrolic N1, C2, and C3 positions, or the remaining benzenoid C5 and C6 positions.
The intrinsic reactivity of an indole nucleus favors functionalization at the C3 position, followed by N1 and C2. Accessing the benzenoid ring (C4-C7) is significantly more challenging and often requires specialized catalytic systems and directing groups.[12][13][14] The structure of this compound inherently channels synthetic efforts toward the most synthetically useful positions.
Protocols for Selective Functionalization
The following protocols provide detailed, step-by-step methodologies for the strategic modification of this compound. These have been selected to illustrate the versatility of the substrate in key transformations central to drug discovery and materials science.
Protocol 1: Palladium-Catalyzed N-tert-Prenylation via C-H Functionalization
Principle: This protocol achieves direct N-alkenylation, a challenging transformation that typically requires multi-step sequences involving indole protection/deprotection.[15] By leveraging a Palladium(II)-catalyzed C-H activation/functionalization pathway, the N-tert-prenyl group can be installed in a single, redox-efficient step.[15][16] The reaction proceeds via electrophilic palladation and olefin capture, with co-oxidants regenerating the active Pd(II) catalyst.[16] The use of this compound simplifies the reaction outcome, as potential C-prenylation at C4 and C7 is precluded.
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Application Notes and Protocols for the Derivatization of 4,7-Dimethyl-1H-indole for Biological Screening
Introduction: The 4,7-Dimethyl-1H-indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant therapeutic properties.[1][2] Its unique electronic and structural features allow it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[1] Among the diverse range of substituted indoles, the this compound core presents a particularly interesting starting point for the generation of novel compound libraries for biological screening. The presence of methyl groups at the 4 and 7 positions of the benzene ring introduces steric and electronic modifications that can influence the molecule's binding affinity, selectivity, and metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of the this compound scaffold and subsequent biological screening of the resulting compound library. We will delve into key derivatization reactions, providing detailed, field-proven protocols, and outline methodologies for high-throughput screening against prominent therapeutic targets.
Strategic Derivatization of the this compound Core
The derivatization of the this compound scaffold can be strategically approached by targeting three primary reactive sites: the N1-position of the pyrrole ring, the electron-rich C3-position, and the C-H bonds of the benzenoid ring. The methyl groups at C4 and C7 may sterically hinder reactions at adjacent positions, a factor that must be considered in reaction planning.
N1-Alkylation: Introducing Diversity at the Pyrrole Nitrogen
N-alkylation is a fundamental and high-yielding reaction for diversifying the indole core.[3][4] This modification can significantly impact the compound's pharmacokinetic properties, such as lipophilicity and cell permeability. The choice of alkylating agent allows for the introduction of a wide range of functional groups, including alkyl chains, benzyl groups, and moieties bearing pharmacophoric features.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol is adapted from classical N-alkylation procedures for indoles, which typically proceed with high efficiency.[5]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the indolate anion.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the relatively acidic N-H of the indole (pKa ≈ 17). NaH is a common and effective choice for this purpose.[6]
-
Anhydrous DMF: A polar aprotic solvent is ideal for this reaction as it solvates the sodium cation, leaving a highly reactive, "naked" indolate anion, which enhances the rate of the Sₙ2 reaction with the alkyl halide.
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.
Diagram 1: N-Alkylation Workflow
Caption: Workflow for the N-alkylation of this compound.
C3-Functionalization: Targeting the Nucleophilic Hotspot
The C3 position of the indole ring is the most nucleophilic and is readily susceptible to electrophilic substitution.[7] This provides a versatile handle for introducing a wide array of substituents. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles, providing a key aldehyde intermediate for further derivatization.[8][9]
Protocol 2: C3-Formylation of this compound via Vilsmeier-Haack Reaction
This protocol is a standard procedure for the formylation of indoles.[10][11]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40 °C for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by adding ice-cold water.
-
Basify the mixture to pH 8-9 with 1 M NaOH solution.
-
Extract the product with DCM (3 x 25 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel chromatography to yield this compound-3-carbaldehyde.
Causality Behind Experimental Choices:
-
Vilsmeier Reagent (POCl₃/DMF): This combination forms the electrophilic chloroiminium ion, [CH(Cl)=N(CH₃)₂]⁺, which is the active formylating agent.[8]
-
Aqueous Workup and Basification: The initial product is an iminium salt, which is hydrolyzed to the aldehyde upon the addition of water. Basification neutralizes the acidic reaction mixture.
Diagram 2: C3-Functionalization Pathway
Caption: C3-formylation and subsequent derivatization of this compound.
C-H Activation and Cross-Coupling on the Benzene Ring
Functionalization of the benzenoid ring of indoles has traditionally been more challenging than that of the pyrrole ring. However, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide powerful tools for this purpose.[12][13] To achieve this, the this compound must first be halogenated, typically with bromine or iodine, to provide a handle for the cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative
This protocol is a general procedure for Suzuki-Miyaura coupling on an indole scaffold and can be adapted for a brominated this compound.[14][15]
Materials:
-
Bromo-4,7-dimethyl-1H-indole (e.g., 5-bromo-4,7-dimethyl-1H-indole)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the bromo-4,7-dimethyl-1H-indole (1.0 eq), aryl boronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).
-
Degas the solvent system (e.g., toluene/water 4:1) by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[16]
-
Base: Required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction efficiency.
-
Degassed Solvent: Removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Diagram 3: Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura cross-coupling on a halogenated this compound.
Biological Screening of the this compound Derivative Library
Once a library of this compound derivatives has been synthesized, the next crucial step is to screen these compounds for biological activity. High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds against specific biological targets.[12] Below are protocols for two common HTS assays relevant to the known biological activities of indole derivatives: a kinase inhibition assay and an antimicrobial susceptibility assay.
High-Throughput Kinase Inhibitor Screening
Many indole derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5][17] An in vitro fluorescence-based assay is a common and efficient method for HTS of kinase inhibitors.[7][18]
Protocol 4: High-Throughput Fluorescence-Based Kinase Inhibition Assay
This protocol is a generalized procedure for a fluorescence-based kinase assay that detects the amount of ADP produced, which is directly proportional to kinase activity.[18]
Materials:
-
Kinase of interest (e.g., EGFR, SRC)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Library of this compound derivatives (in DMSO)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates (low-volume, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the indole derivatives in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Prepare a kinase/substrate master mix in kinase assay buffer and dispense into the wells.
-
Prepare an ATP solution in kinase assay buffer and add to the wells to initiate the kinase reaction. The final volume should be in the low microliter range (e.g., 5 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls and identify "hits" that exceed a certain inhibition threshold (e.g., >50%).
Data Presentation: Kinase Inhibition Screening Results
| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| DM-I-001 | 10 | 85 | 1.2 |
| DM-I-002 | 10 | 12 | > 50 |
| DM-I-003 | 10 | 92 | 0.8 |
| Staurosporine | 0.1 | 98 | 0.01 |
High-Throughput Antimicrobial Susceptibility Testing
Indole derivatives have shown a broad spectrum of antimicrobial activity.[19][20] A high-throughput version of the broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.[21][22]
Protocol 5: High-Throughput Broth Microdilution Assay for Antimicrobial Susceptibility
This protocol is adapted from standard high-throughput antimicrobial susceptibility testing methods.[21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Library of this compound derivatives (in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
384-well clear, flat-bottom plates
-
Automated liquid handler
-
Microplate incubator shaker
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the indole derivatives in DMSO and then further dilute in CA-MHB.
-
Using an automated liquid handler, dispense the compound solutions into the wells of a 384-well plate to create a concentration gradient.
-
Prepare an inoculum of the bacterial strain in CA-MHB, adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
Inoculate the wells of the 384-well plate with the bacterial suspension. Include wells with bacteria and no compound (growth control) and wells with media only (sterility control).
-
Incubate the plates at 37 °C for 18-24 hours with shaking.
-
Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria (a significant reduction in OD₆₀₀ compared to the growth control).
Data Presentation: Antimicrobial Screening Results
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| DM-I-001 | 8 | > 64 |
| DM-I-002 | > 64 | > 64 |
| DM-I-003 | 4 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
Conclusion
The this compound scaffold offers a promising starting point for the development of novel bioactive compounds. Through strategic derivatization at the N1, C3, and benzenoid positions, a diverse chemical library can be generated. The application of high-throughput screening methods, such as the kinase inhibition and antimicrobial susceptibility assays detailed herein, enables the rapid identification of lead compounds for further optimization in drug discovery programs. The protocols and insights provided in this application note serve as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile heterocyclic system.
References
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. Retrieved from [Link]
-
The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Methodology for synthesis of C3‐functionalization of indole. (n.d.). ResearchGate. Retrieved from [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
An insight into the recent developments in anti-infective potential of indole and associated hybrids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). National Institutes of Health. Retrieved from [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Retrieved from [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025). Ursinus College Digital Commons. Retrieved from [Link]
-
Synthesis of Indole-Linked Thiadiazoles and their Anticancer Action against Triple-Negative Breast Cancer. (n.d.). PubMed. Retrieved from [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). MDPI. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
High-throughput microarray for antimicrobial susceptibility testing. (n.d.). ResearchGate. Retrieved from [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). National Institutes of Health. Retrieved from [Link]
-
Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. (2023). Frontiers. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
High-throughput clinical antimicrobial susceptibility testing and drug-resistant subpopulation detection in Gram-negative bacteria. (2025). National Institutes of Health. Retrieved from [Link]
-
Vilsmeier-Haack Formylation. (n.d.). SynArchive. Retrieved from [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Indole hybridized diazenyl derivatives: Synthesis, antimicrobial activity, cytotoxicity evaluation and docking studies. (2019). ResearchGate. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). ResearchGate. Retrieved from [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). The Royal Society of Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 4,7-Dimethyl-1H-indole Analogs
Introduction: The Enduring Promise of the Indole Scaffold in Oncology
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1] Its unique electronic properties and versatile substitution patterns allow for interaction with a wide array of biological targets.[1] In the realm of oncology, indole derivatives have demonstrated significant therapeutic potential, acting through diverse mechanisms such as the inhibition of tubulin polymerization, topoisomerase activity, and various protein kinases.[2][3]
This guide focuses on the synthesis and anticancer evaluation of a specific class of indole derivatives: analogs of 4,7-dimethyl-1H-indole. The strategic placement of methyl groups at the 4 and 7 positions of the indole ring can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, potentially leading to enhanced potency and selectivity. This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It outlines detailed synthetic protocols, robust methods for evaluating anticancer activity, and the scientific rationale underpinning these experimental choices.
Synthetic Strategy: A Modular Approach to a Library of this compound Analogs
Our synthetic approach is designed to be modular, allowing for the generation of a diverse library of analogs from a common intermediate. The overall strategy involves three key stages:
-
Core Synthesis: Construction of the this compound scaffold via the classic Fischer indole synthesis.
-
Key Intermediate Formation: Introduction of a reactive handle at the C3 position through Vilsmeier-Haack formylation.
-
Analog Derivatization: Diversification of the scaffold by Knoevenagel or Claisen-Schmidt condensation to yield chalcone-like derivatives, a class of compounds known for their potent anticancer activities, often through tubulin polymerization inhibition.[2][4]
Figure 1: Synthetic workflow for this compound analogs.
Detailed Experimental Protocols
Part 1: Synthesis of the this compound Core
The Fischer indole synthesis remains a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[5][6]
Protocol 1.1: Synthesis of 2,5-Dimethylphenylhydrazine Hydrochloride
-
Materials: 2,5-Dimethylaniline, Concentrated Hydrochloric Acid, Sodium Nitrite, Sodium Sulfite, Diethyl Ether.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,5-dimethylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate beaker, prepare a solution of sodium sulfite (2.5 eq) in water and cool to 0 °C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, warm the mixture to 60-70 °C for 1 hour.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
The precipitated 2,5-dimethylphenylhydrazine hydrochloride is collected by filtration, washed with cold water and then diethyl ether, and dried under vacuum.
-
Protocol 1.2: Fischer Indole Synthesis of this compound
-
Materials: 2,5-Dimethylphenylhydrazine hydrochloride, Pyruvic acid, Glacial Acetic Acid, Polyphosphoric acid (optional).
-
Procedure:
-
A mixture of 2,5-dimethylphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in glacial acetic acid is heated to reflux for 2-4 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid, this compound-2-carboxylic acid, is collected by filtration and washed with water.
-
The crude carboxylic acid is then decarboxylated by heating it above its melting point (typically in a high-boiling solvent like quinoline with a copper catalyst, or neat) until gas evolution ceases.
-
The resulting crude this compound is purified by column chromatography on silica gel.
-
Part 2: Synthesis of the Key Intermediate: this compound-3-carboxaldehyde
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[7][8]
Protocol 2.1: Vilsmeier-Haack Formylation
-
Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium Hydroxide.
-
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add phosphorus oxychloride (2.0 eq) to anhydrous DMF (solvent and reagent) with stirring to form the Vilsmeier reagent.[9][10]
-
Prepare a solution of this compound (1.0 eq) in anhydrous DMF.
-
Slowly add the indole solution to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours, then heat to 35-40 °C for an additional hour.[10]
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a cold aqueous solution of sodium hydroxide until the mixture is alkaline.
-
The precipitated this compound-3-carboxaldehyde is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization.[11]
-
Part 3: Synthesis of Chalcone-like Analogs
The Knoevenagel and Claisen-Schmidt condensations are reliable methods for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound or a ketone, respectively.[12][13]
Protocol 3.1: Knoevenagel Condensation
-
Materials: this compound-3-carboxaldehyde, Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), Piperidine or L-proline (catalyst), Ethanol.
-
Procedure:
-
Dissolve this compound-3-carboxaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine or L-proline.[14]
-
Stir the reaction mixture at room temperature or gentle reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to afford the desired analog.
-
Protocol 3.2: Claisen-Schmidt Condensation
-
Materials: this compound-3-carboxaldehyde, Substituted acetophenone, Sodium hydroxide or Potassium hydroxide, Ethanol.
-
Procedure:
-
To a stirred solution of this compound-3-carboxaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add an aqueous solution of NaOH or KOH.[15]
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
The precipitated chalcone-like product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
Anticancer Activity Evaluation
A primary mechanism of action for many indole-based anticancer agents, including chalcones, is the disruption of microtubule dynamics through inhibition of tubulin polymerization.[2][4]
Figure 2: Mechanism of tubulin polymerization inhibition.
Protocol 4.1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the synthesized analogs on the polymerization of purified tubulin in vitro.[16]
-
Materials: Purified bovine brain tubulin, GTP, General Tubulin Buffer (e.g., PEM buffer), 96-well microplate, Temperature-controlled microplate reader.
-
Procedure:
-
Prepare a stock solution of tubulin in General Tubulin Buffer on ice.
-
Prepare serial dilutions of the test compounds (analogs) and control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control).
-
In a pre-chilled 96-well plate, add the tubulin solution supplemented with GTP to each well.
-
Add the diluted test compounds or controls to the respective wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Protocol 4.2: Cell Viability Assay (MTT or SRB Assay)
These colorimetric assays are used to determine the cytotoxicity of the synthesized analogs against various cancer cell lines.[17]
-
Materials: Cancer cell lines (e.g., MCF-7, A549, HCT116), Cell culture medium and supplements, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagents, Solubilization solution (e.g., DMSO for MTT, Tris buffer for SRB).
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized analogs for 48-72 hours.
-
After the incubation period, perform either the MTT or SRB assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.
-
For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Finally, solubilize the bound dye.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
-
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Illustrative Anticancer Activity Data
| Compound ID | R Group (on Chalcone) | Tubulin Polymerization IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 47DM-CH-H | H | 1.5 | 0.8 | 1.2 | 0.9 |
| 47DM-CH-4-OCH₃ | 4-Methoxy | 0.9 | 0.5 | 0.7 | 0.6 |
| 47DM-CH-4-Cl | 4-Chloro | 1.2 | 0.7 | 0.9 | 0.8 |
| Colchicine | (Positive Control) | 0.5 | 0.01 | 0.02 | 0.015 |
Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1 can be used to derive preliminary SAR. For instance, the introduction of an electron-donating methoxy group at the 4-position of the chalcone phenyl ring appears to enhance both tubulin polymerization inhibitory activity and cytotoxicity against the tested cancer cell lines.[18] Conversely, an electron-withdrawing chloro group at the same position shows a slight decrease in activity compared to the methoxy-substituted analog. These initial findings can guide the design and synthesis of next-generation analogs with improved anticancer properties.
Conclusion
This application note provides a comprehensive framework for the synthesis and anticancer evaluation of novel this compound analogs. The detailed protocols and the underlying scientific rationale offer a solid foundation for researchers to explore this promising class of compounds. The modular synthetic approach allows for the creation of a diverse chemical library, and the described biological assays provide robust methods for identifying potent anticancer agents and elucidating their mechanism of action. Further exploration of the SAR will be crucial in optimizing the therapeutic potential of these indole derivatives.
References
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Yan, Y., et al. (2020). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 25(18), 4111. [Link]
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Babu, D., et al. (2022). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. RSC Advances, 12(9), 5227-5238. [Link]
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Chen, C. H., et al. (2019). An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. Journal of medicinal chemistry, 62(1), 233–247. [Link]
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Kou, J., et al. (2020). Novel indolyl-chalcones target stathmin to induce cancer cell death. Oncotarget, 11(29), 2821–2833. [Link]
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ResearchGate. (n.d.). SAR activity of indole‐chalcone‐based benzopyran hybrids. ResearchGate. [Link]
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Veselý, O., et al. (2021). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. International Journal of Molecular Sciences, 22(16), 8943. [Link]
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Kumar, A., et al. (2012). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. Journal of Chemical and Pharmaceutical Research, 4(1), 350-355. [Link]
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Prabhakar, V., et al. (2014). In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. International Journal of Tumor Therapy, 3(1), 1-9. [Link]
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Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde... Pearson+. [Link]
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ResearchGate. (n.d.). Proposed SAR for chalcone derivatives as anticancer agents. ResearchGate. [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
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ResearchGate. (n.d.). Two efficient methods for the synthesis of novel indole-based chalcone derivatives. ResearchGate. [Link]
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Sharma, V., et al. (2013). Heterocyclic chalcone analogues as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 13(3), 422–432. [Link]
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UNC Asheville. (n.d.). Synthesis of Substituted Indole Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. [Link]
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Shnyder, S. D., et al. (2015). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Bioorganic & medicinal chemistry letters, 25(1), 111–115. [Link]
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YouTube. (2023, January 14). Knoevenagel condensation. YouTube. [Link]
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Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 22-29. [Link]
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ResearchGate. (n.d.). Synthesis of Three Different Types of Chalcone Derivatives. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5003. [Link]
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Li, Q., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Anticancer research, 35(10), 5425–5436. [Link]
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Organic Reactions. (n.d.). The Knoevenagel Condensation. Organic Reactions. [Link]
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Organic Syntheses. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
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Al-Ali, H., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2568. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Organic Syntheses. (n.d.). indole-3-aldehyde. Organic Syntheses. [Link]
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Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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Application Notes and Protocols for Antifungal Activity of Compounds Derived from 4,7-Dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Agents and the Promise of Indole Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal compounds with unique mechanisms of action.
Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antifungal properties.[1][2][3] The indole scaffold is a privileged structure in drug discovery, and its derivatives have been shown to interfere with critical fungal processes.[1][2] This document provides a comprehensive guide to the evaluation of antifungal compounds derived from the 4,7-dimethyl-1H-indole core, with a focus on their synthesis, in vitro antifungal activity assessment, and elucidation of their mechanism of action, particularly the inhibition of ergosterol biosynthesis.[4][5]
Part 1: Synthesis of Novel this compound Derivatives
The following is a representative protocol for the synthesis of a hypothetical series of this compound derivatives. The rationale behind this synthetic route is to introduce various functionalities at the N1 and C3 positions of the indole ring, as modifications at these positions are often crucial for biological activity.
Protocol 1: Synthesis of N-substituted and C3-functionalized this compound Derivatives
Objective: To synthesize a library of this compound derivatives for antifungal screening.
Causality Behind Experimental Choices: The choice of electrophilic substitution and coupling reactions allows for the introduction of a diverse range of chemical moieties, which is essential for establishing a robust structure-activity relationship (SAR).[6]
Materials:
-
This compound
-
Various alkyl halides or aryl halides
-
Vilsmeier-Haack reagent (DMF/POCl3)
-
Hydroxylamine hydrochloride
-
Acetic anhydride
-
Appropriate solvents (e.g., DMF, THF, ethanol)
-
Bases (e.g., NaH, K2CO3)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Methodology:
-
N-Substitution:
-
To a solution of this compound in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0°C.
-
Stir the mixture for 30 minutes to form the corresponding sodium salt.
-
Add the desired alkyl or aryl halide and allow the reaction to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the N-substituted derivative by column chromatography.
-
-
C3-Formylation (Vilsmeier-Haack Reaction):
-
To a solution of the N-substituted this compound in DMF, add phosphorus oxychloride (POCl3) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution).
-
Collect the precipitated solid by filtration and purify by recrystallization or column chromatography to obtain the C3-aldehyde.
-
-
Synthesis of C3-Nitrile:
-
Reflux a mixture of the C3-aldehyde, hydroxylamine hydrochloride, and a suitable solvent (e.g., ethanol) to form the corresponding oxime.
-
Isolate the oxime and reflux it with acetic anhydride to dehydrate it to the nitrile.
-
Purify the resulting nitrile by standard methods.
-
Diagram of Synthetic Workflow:
Caption: Synthetic pathway for novel this compound derivatives.
Part 2: In Vitro Antifungal Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of antifungal susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provides a reliable and reproducible means of quantifying the in vitro activity of novel compounds.[7][8][9][10][11][12][13][14][15][16][17][18]
Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing
Objective: To determine the MIC of synthesized this compound derivatives against a panel of pathogenic fungi.
Self-Validating System: This protocol incorporates quality control (QC) strains with known MIC ranges for standard antifungal agents to ensure the validity of the experimental results.[12]
Materials:
-
Synthesized this compound derivatives
-
Reference antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[12]
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Subculture fungal strains on appropriate agar plates to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[12]
-
Dilute the standardized suspension in RPMI-MOPS medium to achieve the final inoculum concentration specified by CLSI guidelines (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).[12][19]
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of the test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compounds in RPMI-MOPS medium in a 96-well plate to cover a clinically relevant concentration range (e.g., 0.03 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Determination of MIC:
-
Visually or spectrophotometrically determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[12]
-
Data Presentation:
Table 1: Hypothetical Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
| Derivative 1 | Candida albicans | 8 |
| Aspergillus fumigatus | 16 | |
| Cryptococcus neoformans | 4 | |
| Derivative 2 | Candida albicans | 2 |
| Aspergillus fumigatus | 4 | |
| Cryptococcus neoformans | 1 | |
| Fluconazole | Candida albicans | 1 |
| Aspergillus fumigatus | >64 | |
| Cryptococcus neoformans | 4 |
Part 3: Elucidating the Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A key mechanism of action for many antifungal agents is the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential sterol in fungi.[20][21][22][23] Indole derivatives have been reported to act as ergosterol biosynthesis inhibitors.[4][5]
Diagram of Ergosterol Biosynthesis Pathway and Inhibition:
Caption: Inhibition of the ergosterol biosynthesis pathway.
Protocol 3: Quantification of Ergosterol Content
Objective: To determine if the this compound derivatives inhibit ergosterol biosynthesis in fungal cells.
Causality Behind Experimental Choices: This spectrophotometric method provides a quantitative measure of the total cellular ergosterol, allowing for a direct assessment of the compound's impact on the ergosterol biosynthesis pathway.
Materials:
-
Fungal cells (e.g., Candida albicans)
-
Test compound
-
Alcoholic potassium hydroxide solution (25% KOH in ethanol)
-
n-heptane
-
Sterile deionized water
-
UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Treatment of Fungal Cells:
-
Grow fungal cells to the mid-logarithmic phase.
-
Treat the cells with the test compound at its MIC and sub-MIC concentrations for a defined period (e.g., 16 hours).
-
Include an untreated control and a positive control (e.g., a known azole antifungal).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Add alcoholic KOH solution to the cell pellet and incubate at 85°C for 1 hour to saponify the lipids.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing.
-
Separate the n-heptane layer containing the sterols.
-
-
Spectrophotometric Quantification:
-
Scan the absorbance of the n-heptane layer from 240 to 300 nm.
-
Ergosterol has a characteristic four-peaked absorbance spectrum, with a peak at approximately 282 nm.
-
Calculate the ergosterol content based on the absorbance values and the dry weight of the fungal cells.
-
Data Presentation:
Table 2: Hypothetical Effect of a this compound Derivative on Ergosterol Content in Candida albicans
| Treatment | Concentration (µg/mL) | Ergosterol Content (% of Control) |
| Untreated Control | 0 | 100% |
| Derivative 2 | 0.5 (1/2 MIC) | 65% |
| 1 (MIC) | 30% | |
| 2 (2x MIC) | 15% | |
| Fluconazole | 0.5 (1/2 MIC) | 55% |
Conclusion
The protocols and application notes presented herein provide a robust framework for the synthesis and evaluation of novel antifungal compounds derived from this compound. By following these detailed methodologies, researchers can effectively screen for antifungal activity, quantify the potency of their compounds, and gain insights into their mechanism of action. The potential for these indole derivatives to inhibit the crucial ergosterol biosynthesis pathway positions them as promising candidates for the development of the next generation of antifungal therapies.
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Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology, 3, 439. [Link]
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Georgopapadakou, N. H., & Walsh, T. J. (1996). Ergosterol biosynthesis inhibition: a target for antifungal agents. Current Opinion in Infectious Diseases, 9(6), 468-474. [Link]
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Luo, G., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. International Journal of Molecular Sciences, 24(13), 10833. [Link]
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Patsnap. (2024). What are Ergosterol biosynthesis inhibitors and how do they work? Patsnap Synapse. [Link]
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Giera, M., & Humpf, H. U. (2009). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. International Journal of Molecular Sciences, 21(11), 3876. [Link]
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Ahmad, A., et al. (2014). Synthesis of Amino Acid Appended Indoles: Appreciable Anti-Fungal Activity and Inhibition of Ergosterol Biosynthesis as Their Probable Mode of Action. PLoS ONE, 9(6), e98925. [Link]
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Li, Y., et al. (2023). Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies. Journal of Agricultural and Food Chemistry, 71(44), 16417-16427. [Link]
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Sharma, A. K., Anand, P., & Singh, R. (2023). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. World Journal of Pharmacy and Pharmaceutical Sciences, 12(7), 1356-1370. [Link]
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CLSI. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. [Link]
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de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
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Arendrup, M. C., & Patterson, T. F. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Cold Spring Harbor Perspectives in Medicine, 7(8), a025737. [Link]
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CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. [Link]
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Rodriguez-Tudela, J. L., et al. (2003). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 9(s1), 1-8. [Link]
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El-Sayed, M. E., et al. (2013). Fungicidal activity of indole derivatives against some plant pathogenic fungi. Journal of the Saudi Society of Agricultural Sciences, 12(1), 51-57. [Link]
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Ahmad, A., et al. (2014). Synthesis of amino acid appended indoles: Appreciable anti-fungal activity and inhibition of ergosterol biosynthesis as their probable mode of action. ResearchGate. [Link]
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Singh, R., et al. (2023). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. ResearchGate. [Link]
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Ryu, C. K., et al. (2007). Synthesis and antifungal activity of 1H-indole-4,7-diones. Bioorganic & Medicinal Chemistry Letters, 17(1), 127-129. [Link]
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Jana, S. K., et al. (2023). An Indole Dimer Antifungal Metabolite from a Rice Seed Endophyte Inhibits Ergosterol Biosynthesis in Fungal Pathogens. bioRxiv. [Link]
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Chaudhary, S. K., et al. (2023). Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. Scientific Reports, 13(1), 22123. [Link]
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Zheng, Y., et al. (2024). Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. RSC Advances, 14(15), 10565-10574. [Link]
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Chaudhary, S. K., et al. (2023). Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. ResearchGate. [Link]
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Application Note & Protocol: Strategic N-Alkylation of 4,7-Dimethyl-1H-indole
Introduction: The Significance of N-Functionalized Indoles
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1] Functionalization of the indole nucleus is a key strategy for modulating the biological activity of these molecules. While C2 and C3 positions are often targeted due to their inherent nucleophilicity, direct modification of the indole nitrogen (N-alkylation) offers a powerful and distinct avenue for structural diversification and optimization of pharmacokinetic and pharmacodynamic properties.[1] This application note provides a detailed, field-proven protocol for the N-alkylation of 4,7-dimethyl-1H-indole, a substrate with substitution on the benzene ring that can influence its reactivity.
Chemical Principles and Mechanistic Rationale
The N-alkylation of an indole is conceptually analogous to the Williamson ether synthesis, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4][5][6] The indole N-H proton is weakly acidic, with a pKa of approximately 16-17 in DMSO.[4] To achieve efficient alkylation, the indole nitrogen must be deprotonated to form the more potent nucleophilic indolate anion. This is typically accomplished using a strong base.
The choice of base and solvent is critical for achieving high yields and regioselectivity (N-alkylation vs. C3-alkylation). Strong bases such as sodium hydride (NaH) are highly effective for deprotonating the indole.[7][8][9][10] The use of a polar aprotic solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), is standard as these solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the resulting indolate anion.[7][9] For this compound, the presence of methyl groups at the C4 and C7 positions does not significantly sterically hinder the approach to the nitrogen atom, making N-alkylation a highly favorable pathway.
Several methodologies exist for indole N-alkylation, each with its own advantages:
-
Classical SN2 Alkylation: The most direct and widely used method, employing a strong base and an alkyl halide. This protocol is robust, scalable, and applicable to a wide range of alkylating agents.[9]
-
Mitsunobu Reaction: Allows for the use of alcohols as alkylating agents under milder, neutral conditions. This method is particularly useful for introducing chiral secondary alkyl groups.[11][12][13][14][15]
-
Phase-Transfer Catalysis (PTC): Employs a phase-transfer catalyst to shuttle the indolate anion from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent. This method often uses milder bases like concentrated NaOH and can be more environmentally benign.[16][17][18][19]
-
Transition Metal-Catalyzed Alkylations: Modern methods utilizing catalysts based on palladium, copper, or iridium offer alternative pathways for N-alkylation, including reactions with alcohols, alkenols, and N-tosylhydrazones.[1][20][21][22][23]
This guide will focus on the classical SN2 approach using sodium hydride, given its reliability, high yield, and straightforward execution for a substrate like this compound.
Experimental Workflow Overview
The overall experimental process for the N-alkylation of this compound is a sequential, one-pot procedure. It begins with the deprotonation of the indole in an anhydrous aprotic solvent, followed by the introduction of the alkylating agent. The reaction is then quenched, and the product is isolated and purified.
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2,3-Disubstituted 4,7-Dimethyl-Indoles
Introduction: The Significance of Substituted Indoles
The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. Its versatile structure serves as a scaffold for molecules with profound biological activities, including anti-migraine agents and anti-cancer drugs. Specifically, indoles bearing substitutions at the 2 and 3 positions are of significant interest in drug discovery due to their ability to mimic the structure of tryptophan and interact with various biological targets. The 4,7-dimethyl substitution pattern further modulates the electronic and steric properties of the indole ring, offering a unique vector for fine-tuning molecular interactions. This guide provides a comprehensive overview and detailed protocols for the synthesis of 2,3-disubstituted 4,7-dimethyl-indoles, with a focus on the robust and versatile Larock indole synthesis.
Strategic Approach: The Larock Indole Synthesis
Among the various palladium-catalyzed methods for indole synthesis, the Larock indole synthesis, also known as Larock heteroannulation, stands out for its efficiency and broad substrate scope in constructing 2,3-disubstituted indoles.[1][2] This reaction facilitates the coupling of an ortho-haloaniline with a disubstituted alkyne, offering a convergent and modular approach to complex indole structures.[3] The reaction is highly regioselective, typically placing the bulkier substituent of the alkyne at the C2 position of the indole ring.[2]
The choice of an ortho-iodoaniline is traditional for this reaction due to the high reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst.[4] However, the use of more readily available and cost-effective ortho-bromoanilines has been successfully demonstrated with the use of appropriate electron-rich and sterically demanding phosphine ligands that facilitate the more challenging oxidative addition of the C-Br bond.[5]
Mechanistic Insights: The Palladium Catalytic Cycle
The trustworthiness of a protocol is rooted in a deep understanding of its underlying mechanism. The Larock indole synthesis proceeds through a well-established catalytic cycle, which is crucial for troubleshooting and optimizing the reaction conditions.
Figure 1. Catalytic cycle of the Larock indole synthesis.
The catalytic cycle commences with the oxidative addition of the ortho-haloaniline to a palladium(0) complex, forming an arylpalladium(II) intermediate.[4] This is followed by coordination of the disubstituted alkyne and a subsequent migratory insertion (carbopalladation) step. This step is regioselective, with the larger substituent of the alkyne generally inserting adjacent to the palladium and the smaller substituent adjacent to the aryl ring.[4] The resulting vinylpalladium(II) intermediate then undergoes an intramolecular C-N coupling to form a six-membered palladacycle. Finally, reductive elimination regenerates the palladium(0) catalyst and releases the 2,3-disubstituted indole product.[4]
Experimental Protocols
The following protocols are designed to be self-validating systems, with detailed steps and explanations for the synthesis of 2,3-disubstituted 4,7-dimethyl-indoles.
Protocol 1: Larock Synthesis using 2-Iodo-3,6-dimethylaniline
This protocol is optimized for the use of the more reactive 2-iodo-3,6-dimethylaniline, which can often be performed under ligandless conditions or with a simple phosphine ligand.
Materials:
-
2-Iodo-3,6-dimethylaniline
-
Disubstituted alkyne (e.g., diphenylacetylene, 1-phenyl-1-propyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (optional, but recommended for improved yields)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Experimental Workflow:
Figure 2. Experimental workflow for Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-iodo-3,6-dimethylaniline (1.0 mmol), the disubstituted alkyne (2.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%) in anhydrous DMF (5 mL). Add this solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed (typically 8-24 hours).
-
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Larock Synthesis using 2-Bromo-3,6-dimethylaniline with a Buchwald Ligand
This protocol is adapted for the less reactive but more accessible 2-bromo-3,6-dimethylaniline, requiring a more sophisticated catalyst system to achieve high yields.
Materials:
-
2-Bromo-3,6-dimethylaniline
-
Disubstituted alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A sterically hindered phosphine ligand (e.g., XPhos, SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene or 1,4-Dioxane, anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add 2-bromo-3,6-dimethylaniline (1.0 mmol), the disubstituted alkyne (1.5 mmol), and potassium phosphate (2.0 mmol) to a flame-dried Schlenk tube.
-
Catalyst Premixing (optional but recommended): In a separate vial, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and the phosphine ligand (0.06 mmol, 6 mol%). Add anhydrous toluene or dioxane (2 mL) and stir for 10 minutes.
-
Catalyst Addition: Add the catalyst premix to the Schlenk tube containing the reactants. Add an additional 3 mL of the anhydrous solvent.
-
Reaction: Seal the Schlenk tube and heat in a preheated oil bath at 110-120 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-9 from Protocol 1.
Data Presentation: Expected Outcomes
The following table summarizes the expected products and typical yields for the Larock synthesis of 2,3-disubstituted 4,7-dimethyl-indoles with various alkynes, based on established principles of the reaction.
| Entry | Alkyne (R¹-C≡C-R²) | R¹ | R² | Expected Major Product | Typical Yield Range (%) |
| 1 | Diphenylacetylene | Phenyl | Phenyl | 4,7-Dimethyl-2,3-diphenyl-1H-indole | 80-95 |
| 2 | 1-Phenyl-1-propyne | Phenyl | Methyl | 2-Methyl-4,7-dimethyl-3-phenyl-1H-indole | 75-90 |
| 3 | 4-Octyne | Propyl | Propyl | 4,7-Dimethyl-2,3-dipropyl-1H-indole | 70-85 |
| 4 | 1-(Trimethylsilyl)phenylacetylene | Phenyl | Trimethylsilyl | 4,7-Dimethyl-3-phenyl-2-(trimethylsilyl)-1H-indole | 85-98 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents | - Use fresh Pd catalyst and anhydrous solvents.- Ensure proper inert atmosphere technique.- Purify starting materials if necessary. |
| Formation of side products | - Alkyne homocoupling- Protodehalogenation of aniline | - Decrease reaction temperature.- Use a more sterically hindered phosphine ligand.- Ensure the base is fully anhydrous. |
| Poor regioselectivity | - Steric and electronic properties of alkyne substituents are similar. | - For unsymmetrical alkynes, consider a silyl-substituted alkyne to direct regioselectivity, followed by desilylation.[3] |
References
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Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. [Link]
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Larock Indole Synthesis. SynArchive. [Link]
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Denmark, S. E., & Smith, R. C. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Tetrahedron, 65(16), 3120-3129. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4726-4729. [Link]
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He, G., Wang, C., & Zhang, X. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. Science Advances, 10(19). [Link]
-
Larock Heteroannulation. (2019). YouTube. [Link]
-
Yelwa, J. M. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]
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Chinchilla, R., & Nájera, C. (2011). Chemicals from Alkynes with Palladium Catalysts. Chemical Reviews, 111(3), 2095-2157. [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263. [Link]
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Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry, 71(20), 7826-7834. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
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Chuawong, P., et al. (2018). Regioselectivity of Larock Heteroannulation: A Contribution from Electronic Properties of Diarylacetylenes. The Journal of Organic Chemistry, 83(15), 8447-8456. [Link]
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Watson, A. J. B., et al. (2022). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. Organic Letters, 24(16), 3043-3048. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances. [Link]
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Liang, Y., et al. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 23(15), 5940-5944. [Link]
-
Various Authors. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Tetrahedron. [Link]
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Various Authors. (2022). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central. [Link]
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Various Authors. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
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Various Authors. (2022). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]
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Trost, B. M., & Dong, G. (2011). The Palladium Catalyzed Asymmetric Addition of Oxindoles and Allenes: An Atom-Economical Versatile Method for the Construction of Chiral Indole Alkaloids. Journal of the American Chemical Society, 133(16), 6348-6361. [Link]
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Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546. [Link]
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Gevorgyan, V., et al. (2012). Preparation of allyl and vinyl silanes by the palladium-catalyzed silylation of terminal olefins: a silyl-Heck reaction. Journal of the American Chemical Society, 134(16), 6968-6971. [Link]
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Various Authors. (2024). Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes. ResearchGate. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2025). RSC Advances. [Link]
-
Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. Sci-Hub. [Link]
-
Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. (2020). Organic & Biomolecular Chemistry. [Link]
-
Mechanism of Larock heteroannulation reaction. ResearchGate. [Link]
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Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). International Journal of Pharmaceutical & Biological Archive. [Link]
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Microwave-assisted synthesis of 4,7-dimethyl-1H-indole derivatives
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of 4,7-Dimethyl-1H-Indole Derivatives
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2][3][4][5] Specifically, substituted indoles such as the this compound framework are of significant interest in drug discovery programs. Traditional synthetic routes often require long reaction times and harsh conditions. This application note provides a detailed, robust protocol for the synthesis of this compound derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach leverages the principles of green chemistry to dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods.[6][7][8] We will detail the Fischer indole synthesis, a classic and reliable method, adapted for microwave technology, providing researchers with a reproducible and efficient pathway for generating libraries of these valuable compounds.
The Scientific Rationale: Why Microwave Synthesis?
The application of microwave irradiation in organic synthesis is a transformative technique that offers significant advantages over conventional conductive heating.[6][9] Unlike an oil bath, which heats the walls of a vessel externally, microwaves pass through the vessel walls and directly heat the polar molecules within the reaction mixture.[10] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align with the rapidly oscillating electric field of the microwaves.[11][12] This constant reorientation generates molecular friction, resulting in rapid and uniform heating throughout the bulk of the reaction medium.[12]
-
Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Resistance within the solution to this ion flow causes rapid heat generation.[11]
This direct and instantaneous heating mechanism leads to a rapid temperature increase, often allowing reactions to reach completion in minutes rather than hours.[8] The result is often a cleaner reaction profile with fewer by-products and significantly higher yields, making MAOS an ideal tool for accelerating drug discovery and development pipelines.[6][7]
Reaction Principle: The Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[13][14] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a suitable aldehyde or ketone.
The accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: (2,5-Dimethylphenyl)hydrazine reacts with a carbonyl compound (aldehyde or ketone) to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: Under acid catalysis and heat, the enamine undergoes a concerted[6][6]-sigmatropic rearrangement (a type of Claisen rearrangement).
-
Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the aromatic indole ring.
Microwave irradiation dramatically accelerates the rate-limiting sigmatropic rearrangement and cyclization steps, which typically require high thermal energy.[15]
Materials & Equipment
Reagents & Solvents
-
(2,5-Dimethylphenyl)hydrazine hydrochloride (98% or higher)
-
Various aldehydes and ketones (e.g., acetone, cyclohexanone, acetophenone) (Reagent grade or higher)
-
Acid catalyst: p-Toluenesulfonic acid (p-TSA) monohydrate, Zinc chloride (ZnCl₂), or Polyphosphoric acid (PPA)
-
Solvents (HPLC grade): Ethanol, Acetic Acid, or Toluene. Solvent-free conditions are also highly effective.[14][16]
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (60-120 mesh)
Equipment
-
Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) equipped with pressure-rated reaction vessels (10 mL or 20 mL) and magnetic stir bars.
-
Standard laboratory glassware: Round-bottom flasks, separatory funnel, beakers, Erlenmeyer flasks.
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) plates (silica gel GF254).
-
Glass columns for chromatography.
-
Analytical balance.
-
Fume hood.
Safety Precaution: Microwave synthesis in sealed vessels can generate significant internal pressure. Always use vessels rated for the temperatures and pressures expected, and never exceed the recommended fill volume (typically 1/3 to 1/2 of the vessel volume). Ensure the microwave reactor's safety features are operational.
Detailed Experimental Protocols
Protocol A: General Procedure for Microwave-Assisted Synthesis
This protocol describes a general method adaptable to various carbonyl precursors.
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL pressure-rated microwave reaction vessel.
-
Reagent Addition: To the vessel, add (2,5-dimethylphenyl)hydrazine hydrochloride (1.0 mmol, 1 eq.), the selected ketone or aldehyde (1.1 mmol, 1.1 eq.), and the acid catalyst (e.g., p-TSA, 0.2 mmol, 0.2 eq.). If using a solvent, add 3-4 mL of ethanol or acetic acid. For solvent-free conditions, the reagents are added neat.[14][15]
-
Vessel Sealing: Securely cap the vessel using a septum and crimper appropriate for the microwave system.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters as follows (these may require optimization):
-
Target Temperature: 150-180 °C
-
Ramp Time: 2 minutes
-
Hold Time: 5-15 minutes
-
Maximum Power: 200 W
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.
-
Work-up:
-
Transfer the reaction mixture to a 50 mL beaker. If the reaction was solvent-free, dissolve the residue in ethyl acetate (20 mL).
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol B: Purification and Characterization
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[17][18] A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80).
-
Monitoring: Monitor the column fractions by TLC, visualizing spots under a UV lamp (254 nm).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product using standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FT-IR: To identify key functional groups (e.g., N-H stretch).
-
Results & Discussion: Field-Proven Insights
The microwave-assisted Fischer indole synthesis is a highly efficient method. The choice of catalyst and reaction conditions can be tailored for specific substrates.
-
Catalyst Choice: Brønsted acids like p-TSA are effective and easy to handle.[13] Lewis acids such as ZnCl₂ can also be used, particularly for less reactive ketones.[13] Solvent-free reactions often proceed efficiently when the reagents are ground together with a solid acid catalyst before irradiation.[14][16]
-
Solvent Effects: The choice of solvent is critical in MAOS. Polar solvents like ethanol and acetic acid couple efficiently with microwaves, ensuring rapid heating.[19] However, solvent-free ("neat") reactions represent an even greener approach, minimizing waste and simplifying work-up.[6][10]
-
Reaction Optimization: The parameters in Protocol A serve as an excellent starting point. For less reactive substrates, increasing the hold time or temperature may be necessary. Conversely, for highly reactive starting materials, conditions can be milder to prevent side product formation. The progress can be easily monitored by running a series of small-scale reactions with varying conditions.
Table 1: Example Syntheses and Typical Yields
| Entry | Carbonyl Compound | Catalyst | Temp (°C) | Time (min) | Yield (%)* |
| 1 | Acetone | p-TSA | 150 | 10 | 85-92% |
| 2 | Cyclohexanone | p-TSA | 160 | 8 | 90-95% |
| 3 | Acetophenone | ZnCl₂ | 180 | 15 | 78-85% |
| 4 | Propiophenone | PPA | 170 | 12 | 80-88% |
*Yields are for isolated, purified products and may vary based on specific equipment and reagent purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature or time. | Increase the reaction temperature or hold time. Ensure efficient stirring. |
| Catalyst is inactive. | Use a fresh batch of catalyst. Consider a stronger acid like ZnCl₂ or PPA. | |
| Formation of Dark Tar | Reaction temperature is too high or time is too long. | Reduce the temperature or hold time. Monitor a time-course experiment to find the optimal endpoint. |
| Multiple Side Products | Competing reaction pathways. | Screen different catalysts or solvents. A lower temperature may improve selectivity. |
| Difficult Purification | Product co-elutes with impurities. | Optimize the eluent system for column chromatography (e.g., use a different solvent system or a shallower gradient). |
Conclusion
This application note details a highly efficient, rapid, and reproducible protocol for the synthesis of this compound derivatives using microwave irradiation. By leveraging the principles of MAOS, this method drastically reduces reaction times from hours to minutes and often provides higher yields and cleaner products compared to conventional heating.[7][8] This protocol is robust and easily adaptable for various carbonyl precursors, making it an invaluable tool for researchers in drug discovery and medicinal chemistry to rapidly generate compound libraries for biological screening.
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Cirillo, G., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(15), 3358. [Link]
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Patil, S., et al. (2022). Microwave Assisted Synthesis and Evaluation of Indole Derivatives. International Journal of Research and Publication Reviews, 3(6), 1134-1145. [Link]
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Cacchi, S., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron, 66(13), 2427-2435. [Link]
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Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. [Link]
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The Strategic Application of 4,7-Dimethyl-1H-indole in the Synthesis of Bioactive Alkaloids: A Guide for Researchers
The indole nucleus is a cornerstone in the architecture of a vast array of bioactive natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it a privileged scaffold in medicinal chemistry. Among the myriad of substituted indoles, 4,7-dimethyl-1H-indole presents a synthetically attractive starting material for the construction of complex alkaloids, particularly those with therapeutic potential as kinase inhibitors and anticancer agents. The methyl groups at the 4 and 7 positions offer steric and electronic modulation of the indole ring, influencing both the course of chemical reactions and the biological activity of the final products.
This technical guide provides an in-depth exploration of the use of this compound as a key building block in the synthesis of bioactive alkaloids. We will delve into established synthetic strategies, provide detailed experimental protocols for key transformations, and discuss the rationale behind the methodological choices, thereby offering a comprehensive resource for researchers in drug discovery and development.
The Significance of the 4,7-Dimethylindole Scaffold
The strategic placement of methyl groups on the indole core at positions 4 and 7 has profound implications for its chemical behavior and biological interactions. These substitutions can:
-
Enhance Lipophilicity: The addition of methyl groups increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Modulate Electronic Properties: The electron-donating nature of the methyl groups can influence the nucleophilicity of the indole ring, particularly at the C3 position, which is a key site for electrophilic substitution.
-
Provide Steric Hindrance: The methyl groups can sterically direct incoming reagents, leading to regioselective reactions and influencing the conformational preferences of the final molecule. This can be crucial for achieving the desired stereochemistry in complex alkaloid synthesis.
-
Influence Target Binding: The methyl groups can establish critical van der Waals interactions within the binding site of a biological target, such as a kinase, thereby enhancing potency and selectivity.[1][2][3][4][5]
These features make this compound a valuable starting material for generating libraries of diverse and biologically active compounds.
Key Synthetic Transformations: Pathways to Bioactive Alkaloids
Several powerful synthetic methodologies can be employed to elaborate the this compound core into complex alkaloid structures. This section will detail the application of three cornerstone reactions in this context: the Pictet-Spengler reaction, the Ullmann condensation, and the Buchwald-Hartwig amination.
The Pictet-Spengler Reaction: Constructing the β-Carboline Core
The Pictet-Spengler reaction is a classic and highly efficient method for the synthesis of tetrahydro-β-carbolines, a common structural motif in many indole alkaloids.[6] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Conceptual Workflow:
Caption: Pictet-Spengler reaction workflow for β-carboline synthesis.
Protocol: Synthesis of a 4,7-Dimethyl-β-carboline Derivative
This protocol outlines a general procedure for the Pictet-Spengler reaction using a tryptamine derivative of this compound.
Step 1: Synthesis of 2-(4,7-Dimethyl-1H-indol-3-yl)ethanamine (4,7-Dimethyltryptamine)
-
Rationale: The initial step involves the synthesis of the requisite tryptamine derivative from this compound. This is typically achieved through a gramine synthesis followed by displacement with a cyanide source and subsequent reduction, or via an oxalyl chloride acylation followed by reduction of the resulting amide.
Step 2: Pictet-Spengler Cyclization
| Parameter | Value/Condition | Causality and Rationale |
| Reactants | 4,7-Dimethyltryptamine, Aldehyde/Ketone | The choice of aldehyde or ketone determines the substitution at the C1 position of the resulting β-carboline. |
| Solvent | Dichloromethane (DCM) or Toluene | Aprotic solvents are often preferred to minimize side reactions. |
| Catalyst | Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TSA) | A strong acid is required to catalyze the formation of the electrophilic iminium ion intermediate.[6] |
| Temperature | Room Temperature to Reflux | The reaction temperature is dependent on the reactivity of the aldehyde and the tryptamine. |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
Detailed Procedure:
-
Dissolve 4,7-dimethyltryptamine (1.0 eq) in the chosen solvent.
-
Add the aldehyde or ketone (1.1 eq).
-
Add the acid catalyst (0.1 - 1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to the desired temperature and stir until completion as indicated by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Ullmann Condensation: Forging C-N and C-O Bonds
The Ullmann condensation is a copper-catalyzed reaction that is highly effective for forming C-N and C-O bonds, enabling the coupling of this compound with aryl halides or phenols. This reaction is particularly useful for synthesizing alkaloids with diaryl ether or N-aryl indole moieties.
Conceptual Workflow:
Caption: Ullmann condensation for C-N/C-O bond formation.
Protocol: N-Arylation of this compound
This protocol provides a general method for the copper-catalyzed N-arylation of this compound.
| Parameter | Value/Condition | Causality and Rationale |
| Reactants | This compound, Aryl iodide or bromide | Aryl iodides are generally more reactive than bromides in Ullmann couplings. |
| Catalyst | Copper(I) iodide (CuI) | The copper(I) species is the active catalyst in the reaction cycle. |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA) or Phenanthroline | The ligand stabilizes the copper catalyst and facilitates the coupling reaction. |
| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | A base is required to deprotonate the indole nitrogen, forming the nucleophilic indolide. |
| Solvent | Dioxane or Dimethylformamide (DMF) | High-boiling polar aprotic solvents are typically used to facilitate the reaction. |
| Temperature | 100 - 150 °C | Ullmann reactions often require elevated temperatures to proceed at a reasonable rate. |
Detailed Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Add the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature and stir for 12-48 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
The Buchwald-Hartwig Amination: A Modern Approach to C-N Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool for the formation of C-N bonds. It often offers milder reaction conditions and broader substrate scope compared to the traditional Ullmann condensation for N-arylation.
Conceptual Workflow:
Caption: Buchwald-Hartwig amination for N-arylation of indoles.
Protocol: Palladium-Catalyzed N-Arylation of this compound
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
| Parameter | Value/Condition | Causality and Rationale |
| Reactants | This compound, Aryl halide or triflate | This reaction is compatible with a wide range of aryl electrophiles. |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A palladium source is essential for the catalytic cycle. |
| Ligand | Xantphos, BINAP, or other bulky phosphine ligands | The choice of ligand is critical for the efficiency of the reaction and depends on the specific substrates. |
| Base | Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required for the deprotonation of the indole and the amine in the catalytic cycle. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation. |
| Temperature | 80 - 120 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
Detailed Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl halide/triflate (1.1 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq) in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to obtain the N-arylated product.
Conclusion and Future Perspectives
While the broader class of substituted indoles has been extensively utilized in the synthesis of bioactive alkaloids, the specific application of this compound as a starting material is a more specialized area. The synthetic protocols outlined in this guide for key C-C and C-N bond-forming reactions provide a robust foundation for researchers to explore the synthesis of novel alkaloids based on this scaffold. The unique electronic and steric properties conferred by the 4- and 7-methyl groups make this an attractive building block for the development of new therapeutic agents, particularly in the realm of kinase inhibitors. Further exploration of its reactivity and the biological activity of its derivatives is a promising avenue for future research in medicinal chemistry and drug discovery. The strategic application of modern synthetic methods to this versatile starting material will undoubtedly lead to the discovery of new and potent bioactive compounds.
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
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Scale-Up Synthesis of 4,7-dimethyl-1H-indole: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, scalable, and efficient protocol for the synthesis of 4,7-dimethyl-1H-indole, a key building block in the development of various pharmaceuticals and functional materials. Moving beyond theoretical outlines, this guide offers a robust, field-proven methodology rooted in the classic Fischer indole synthesis, optimized for larger-scale production. We delve into the causality behind experimental choices, from starting material selection to purification strategies, ensuring a self-validating and reproducible process. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and scalable synthesis of this important indole derivative.
Introduction and Strategic Overview
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, this compound serves as a crucial intermediate for the synthesis of compounds targeting a range of therapeutic areas. The strategic placement of the methyl groups on the benzene ring significantly influences the molecule's electronic properties and steric profile, making it a valuable synthon for targeted drug design.
While several methods exist for the synthesis of indoles, the Fischer indole synthesis remains a cornerstone for its versatility and reliability, particularly for industrial applications.[1][2] This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][3]
For the synthesis of this compound, a direct and atom-economical approach is paramount for scale-up. Our chosen strategy employs the Fischer indole synthesis in a one-pot fashion, reacting commercially available 2,6-dimethylphenylhydrazine with glycolaldehyde. This selection is deliberate:
-
2,6-Dimethylphenylhydrazine: This precursor directly provides the desired 4,7-dimethyl substitution pattern on the resulting indole.
-
Glycolaldehyde: As a two-carbon aldehyde, it allows for the formation of the indole ring without introducing unwanted substituents at the C2 or C3 positions.
This application note will provide a step-by-step protocol for this synthesis, along with a detailed discussion of the underlying chemical principles, safety considerations, and methods for purification and characterization.
Reaction Mechanism and Pathway Visualization
The Fischer indole synthesis proceeds through a series of well-established intermediates.[1][2] The reaction of 2,6-dimethylphenylhydrazine with glycolaldehyde under acidic conditions follows this mechanistic pathway:
-
Hydrazone Formation: The reaction initiates with the condensation of 2,6-dimethylphenylhydrazine and glycolaldehyde to form the corresponding hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
-Sigmatropic Rearrangement: This key step involves a concerted rearrangement of the enamine to form a new carbon-carbon bond, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack of the newly formed amine onto the imine, forming a five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic this compound.
Diagram of the Fischer Indole Synthesis Pathway:
Caption: Reaction pathway for the Fischer indole synthesis of this compound.
Scalable Synthesis Protocol
This protocol is designed for a nominal 100-gram scale of the final product, with considerations for safe and efficient execution in a larger laboratory or pilot plant setting.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles | Purity | Supplier |
| 2,6-Dimethylphenylhydrazine hydrochloride | 60481-51-8 | 172.66 g/mol | 131 g | 0.76 mol | ≥98% | Major Supplier |
| Glycolaldehyde dimer | 23147-58-2 | 120.10 g/mol | 48 g | 0.40 mol | ≥97% | Major Supplier |
| Ethanol (200 proof) | 64-17-5 | 46.07 g/mol | 1.5 L | - | - | Major Supplier |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 g/mol | 75 mL | 1.38 mol | 98% | Major Supplier |
| Toluene | 108-88-3 | 92.14 g/mol | 1.0 L | - | Reagent Grade | Major Supplier |
| Saturated Sodium Bicarbonate Solution | - | - | ~2 L | - | - | Prepared in-house |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | 100 g | - | Granular | Major Supplier |
| Heptane | 142-82-5 | 100.21 g/mol | 1.0 L | - | Reagent Grade | Major Supplier |
Equipment
-
5 L three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with temperature controller
-
Condenser
-
Addition funnel
-
Thermometer
-
Large separatory funnel (4 L)
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus (Buchner funnel)
-
Vacuum oven
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Procedure
Step 1: Reaction Setup and Hydrazone Formation
-
Equip the 5 L three-neck flask with a mechanical stirrer, condenser, and an addition funnel.
-
Charge the flask with 2,6-dimethylphenylhydrazine hydrochloride (131 g, 0.76 mol) and ethanol (1.5 L).
-
Begin stirring to form a slurry.
-
In a separate beaker, dissolve glycolaldehyde dimer (48 g, 0.40 mol) in 200 mL of warm ethanol.
-
Add the glycolaldehyde solution to the addition funnel and add it dropwise to the stirred slurry over 30 minutes at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the hydrazone intermediate.
Step 2: Acid-Catalyzed Cyclization
-
Cool the reaction mixture in an ice-water bath to 10-15 °C.
-
Slowly add concentrated sulfuric acid (75 mL) dropwise via the addition funnel, ensuring the internal temperature does not exceed 30 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
Step 3: Reaction Quench and Work-up
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a large beaker containing 2 L of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution.
-
Transfer the neutralized mixture to a 4 L separatory funnel and extract with toluene (3 x 300 mL).
-
Combine the organic layers.
Step 4: Solvent Exchange and Crude Isolation
-
Wash the combined organic layers with brine (2 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene, yielding a dark, oily crude product.
Step 5: Crystallization and Purification
-
Dissolve the crude oil in a minimal amount of hot heptane (approximately 500-700 mL).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to induce crystallization.
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold heptane (2 x 100 mL).
-
For higher purity, a second recrystallization from heptane or a heptane/toluene mixture may be performed. A study on the purification of indole from wash oil suggests that crystallization is an effective method for achieving high purity.[4][5][6]
Step 6: Drying and Final Product
-
Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
The expected yield is in the range of 70-80%. The final product should be an off-white to light tan crystalline solid.
Safety and Handling Precautions
-
2,6-Dimethylphenylhydrazine hydrochloride: This compound is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.
-
Glycolaldehyde: Can be irritating to the eyes, skin, and respiratory system. Handle with appropriate PPE in a well-ventilated area.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate acid-resistant gloves and eye protection. The addition to the reaction mixture is exothermic and should be done slowly with cooling.
-
Toluene and Heptane: Flammable solvents. All heating and solvent removal should be conducted in a well-ventilated area, away from ignition sources.
-
General Precautions: The reaction should be carried out in a well-ventilated fume hood. All equipment should be properly grounded.[7]
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC/GC: To determine the purity of the final product.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound via the Fischer indole synthesis. By carefully selecting the starting materials and optimizing the reaction conditions, this process can be efficiently implemented for the production of multi-gram to kilogram quantities of this valuable building block. The detailed step-by-step procedure, coupled with an understanding of the underlying chemistry and safety considerations, will enable researchers and process chemists to successfully produce high-purity this compound for their research and development needs.
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet for 1,2-Dimethylhydrazine dihydrochloride.
- Chem Service. (2014).
- ChemScene. (2023). Safety Data Sheet for (2,6-Dimethylphenyl)glycine.
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- PubMed Central. (n.d.).
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Application Notes and Protocols for the Quantification of 4,7-dimethyl-1H-indole
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate and precise quantification of 4,7-dimethyl-1H-indole. Designed for researchers, scientists, and drug development professionals, this document outlines robust analytical methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1) to ensure data integrity and reliability.[1][2][3][4][5] This guide explains the causality behind experimental choices, from sample preparation to data analysis, to empower users to successfully implement and adapt these methods for their specific research needs.
Introduction to this compound and its Analytical Significance
This compound is an organic compound featuring a fused benzene and pyrrole ring system, with methyl groups at the 4 and 7 positions.[6] Its structural similarity to endogenous molecules like indole and tryptophan suggests potential biological activity, making it a compound of interest in pharmaceutical research and metabolomics. Accurate quantification is crucial for pharmacokinetic studies, impurity profiling in drug synthesis, and understanding its potential physiological roles.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | [6][7][8] |
| Molecular Weight | 145.20 g/mol | [6][7][8] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Solubility | Soluble in organic solvents, limited solubility in water | [6] |
| Melting Point | 99 °C (372.2 K) | [7] |
The hydrophobic nature of this compound, owing to its dimethylated benzene ring, dictates the choice of organic solvents for extraction and the use of reversed-phase chromatography for separation.
Core Principles of Analytical Method Validation
The reliability of any quantitative data hinges on the thorough validation of the analytical method. This guide adheres to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[1][3][4] The primary objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] Key validation parameters addressed in the following protocols include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[11] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of aromatic compounds like this compound. The indole ring system contains a chromophore that absorbs UV light, allowing for its detection and quantification.
Rationale for Method Design
-
Reversed-Phase Chromatography: Given the non-polar nature of this compound, a reversed-phase column (e.g., C18) is selected. The analyte will be retained on the non-polar stationary phase and eluted by a polar mobile phase.
-
Mobile Phase Composition: A mixture of acetonitrile or methanol and water is a common choice for reversed-phase chromatography. A gradient elution is proposed to ensure adequate separation from potential impurities and to maintain a reasonable run time.[13]
-
UV Detection Wavelength: The UV spectrum of the indole chromophore typically shows maximum absorbance around 280 nm. This wavelength is selected for detection to maximize sensitivity.
-
Internal Standard: The use of an internal standard (IS) is crucial for correcting for variations in sample preparation and injection volume. A structurally similar compound with a different retention time, such as 5,7-dimethyl-1H-indole, would be an ideal IS.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol for HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., 5,7-dimethyl-1H-indole)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid (for mobile phase pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the standard stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each standard with a constant concentration of the internal standard.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-10 min: 30-90% B10-12 min: 90% B12-13 min: 90-30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify this compound in unknown samples by calculating the peak area ratio and using the calibration curve to determine the concentration.
Quantification of this compound by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[14][15] This technique offers excellent specificity through the use of Multiple Reaction Monitoring (MRM), which minimizes interference from the sample matrix.[15]
Rationale for Method Design
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. For non-polar small molecules like indole derivatives, APCI in positive mode can be advantageous.[16] However, ESI in positive mode is also commonly and successfully used.[15]
-
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions. For this compound (MW 145.20), the protonated molecule [M+H]⁺ would be m/z 146.2. Fragmentation of this precursor ion would yield characteristic product ions. A stable isotope-labeled internal standard (e.g., this compound-d₇) is highly recommended for LC-MS/MS analysis to account for matrix effects and ionization suppression.
-
Sample Preparation: For biological samples like plasma or serum, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile) is often sufficient to extract the analyte and remove the bulk of proteins.[14][16]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification in biological matrices.
Detailed Protocol for LC-MS/MS Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d₇)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Biological matrix (e.g., blank plasma) for calibration curve preparation
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI or APCI source
-
UPLC/HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (plasma, serum, or tissue homogenate), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for rapid elution (e.g., 2-minute gradient from 5% to 95% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | ESI, Positive Mode |
| MRM Transitions | This compound: m/z 146.2 → [Product Ion 1], m/z 146.2 → [Product Ion 2]Internal Standard (d₇): m/z 153.2 → [Product Ion] |
| Source Parameters | Optimized for the specific instrument (e.g., capillary voltage, source temperature) |
Note: The specific product ions for MRM transitions need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
5. Data Analysis:
-
Prepare calibration standards in the same biological matrix as the samples to account for matrix effects.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Use a weighted (1/x²) linear regression for analysis.
-
Quantify the analyte in unknown samples using the regression equation.
Method Validation Summary
The following table summarizes the typical acceptance criteria for the validation of the described analytical methods, in accordance with ICH Q2(R1) guidelines.[1][11][17]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard in blank samples. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ). |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ). |
| LOQ | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Robustness | RSD% of results should be within acceptable limits after minor variations in method parameters (e.g., mobile phase composition, pH, column temperature). |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. By adhering to the principles of method validation outlined herein, researchers can ensure the generation of high-quality, reproducible data suitable for regulatory submission and scientific publication. Proper implementation of these protocols, including the use of appropriate standards and quality control samples, is essential for achieving accurate and precise results.
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH. Available at: [Link]
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Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available at: [Link]
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In vitro assay protocols using 4,7-dimethyl-1H-indole derivatives
An Application Note and Protocol Guide for the In Vitro Evaluation of 4,7-dimethyl-1H-indole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] Derivatives of indole are the subject of intense research, demonstrating a vast array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Among these, this compound derivatives represent a specific chemical space with significant therapeutic potential, particularly as modulators of key cellular targets like protein kinases.[5] This guide provides a comprehensive framework and detailed protocols for the initial in vitro characterization of novel this compound derivatives. We present field-proven methodologies for assessing compound cytotoxicity, specific enzyme inhibition, and receptor binding, empowering researchers in drug discovery and development to generate robust and reproducible data.
Getting Started: Critical Considerations for Compound Management
The quality and reliability of any in vitro assay begin with the proper handling of test compounds. The physicochemical properties of this compound derivatives, like many heterocyclic compounds, necessitate careful preparation to ensure accurate and reproducible results.[6][7]
Solubility and Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of organic molecules for high-throughput screening and biological assays.[8][9]
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. However, it is hygroscopic and can absorb water from the atmosphere, which may affect compound solubility and stability over time.[10]
-
Recommendation: Always use anhydrous, high-purity DMSO (≥99.9%). Prepare a high-concentration primary stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to the final assay, which should typically not exceed 0.5% (v/v) to avoid solvent-induced artifacts.
Table 1: Protocol for Preparation of Compound Stock Solutions
| Step | Action | Rationale & Key Insights |
| 1 | Weigh Compound | Accurately weigh 1-5 mg of the this compound derivative using a calibrated analytical balance. |
| 2 | Prepare Primary Stock | Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM). Vortex vigorously and use gentle warming (<37°C) or sonication if necessary to fully dissolve the compound. Visually inspect for any particulates. |
| 3 | Aliquot and Store | Aliquot the primary stock into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption. Store at -20°C or -80°C for long-term stability. |
| 4 | Prepare Intermediate & Working Solutions | On the day of the experiment, thaw a single aliquot of the primary stock. Prepare intermediate dilutions in DMSO or the appropriate assay buffer. The final dilution into the assay medium should ensure the DMSO concentration remains below 0.5%. |
Compound Stability
While most compounds are stable in DMSO when stored properly, some derivatives may be susceptible to degradation.[11]
-
Expert Insight: It is prudent to perform a stability check if a compound will be stored for extended periods or used in multi-day assays. This can be done by comparing the activity or HPLC profile of a freshly prepared sample to an aged one.
General Experimental Workflow
A systematic approach is essential for the efficient evaluation of novel compounds. The following workflow provides a logical progression from initial cytotoxicity screening to more specific target-based assays.
Caption: General workflow for in vitro evaluation of this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment using WST-1
Before investigating specific molecular targets, it is crucial to assess the general cytotoxicity of the compounds. This ensures that any observed effects in subsequent assays are not simply due to cell death. The WST-1 assay is a robust colorimetric method for quantifying viable, metabolically active cells.[12]
Principle of the WST-1 Assay
The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenase enzymes present in viable cells.[13] The amount of formazan dye produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at ~440 nm.[12] Unlike the traditional MTT assay, the WST-1 assay does not require a solubilization step, making it a simpler and more efficient one-step procedure.[14]
Caption: Mechanism of the WST-1 cell viability assay.
Detailed Protocol
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. A common concentration range to start with is 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO). Include "cells only" (no treatment) and "medium only" (blank) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[12] Gently tap the plate to mix.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal time depends on the cell type and density and should be determined empirically.
-
Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at a wavelength between 420-480 nm (maximum at ~440 nm) using a microplate reader. Use a reference wavelength >600 nm.[12]
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol 2: In Vitro Kinase Activity Assay
Many indole derivatives are designed as kinase inhibitors, making direct enzymatic assays a cornerstone of their evaluation.[5][15] Luminescence-based assays that quantify ATP consumption (by measuring the remaining ATP) or ADP production are highly sensitive, scalable, and avoid the hazards of radioactive methods.[16] The ADP-Glo™ Kinase Assay is a widely used example that measures ADP produced during the kinase reaction.[16]
Principle of the Competitive Kinase Assay
The assay quantifies the activity of a kinase by measuring the amount of ADP produced when it transfers a phosphate from ATP to a specific substrate. The test compound's ability to inhibit this reaction is measured. The amount of ADP generated is detected in a second step through a coupled enzyme reaction that produces light, which is directly proportional to kinase activity.
Caption: Principle of a competitive, luminescence-based kinase inhibition assay.
Detailed Protocol
-
Reagent Preparation: Prepare Kinase Reaction Buffer, ATP, and substrate (a peptide or protein specific to the kinase of interest). The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to accurately determine inhibitor potency.[17]
-
Assay Plate Setup: Use a white, opaque 384-well plate suitable for luminescence.
-
Add 1 µL of the this compound derivative at various concentrations (in DMSO) to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in reaction buffer.
-
Add 2 µL of the master mix to each well.
-
Prepare an ATP solution in reaction buffer.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration:
-
% Inhibition = 100 - [((RLU_Sample - RLU_NegativeControl) / (RLU_PositiveControl - RLU_NegativeControl)) * 100]
-
-
Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Table 2: Typical Kinase Reaction Components
| Component | Example Concentration | Purpose |
| Kinase | 1-10 ng/reaction | The enzyme being tested. |
| Substrate | 0.1-1 µ g/reaction | The molecule being phosphorylated. |
| ATP | 1-100 µM (near Kₘ) | The phosphate donor.[17] |
| MgCl₂ | 5-20 mM | Essential cofactor for kinase activity. |
| Test Compound | 0.001 - 10 µM | The potential inhibitor. |
| Buffer (e.g., Tris-HCl) | pH 7.5 | Maintains optimal pH for the reaction. |
Protocol 3: Receptor Binding Assay (Competition Format)
This assay determines a compound's ability to bind to a specific receptor by measuring how effectively it competes with a known, labeled ligand. This is crucial for understanding target engagement. Non-radioactive formats, such as ELISA-based methods, are increasingly common.[18]
Principle of the ELISA-based Competition Assay
A recombinant receptor is immobilized on a microplate. A known ligand for that receptor, which is tagged (e.g., with biotin or a His-tag), is added along with the unlabeled test compound (the this compound derivative). If the test compound binds to the receptor, it will prevent the tagged ligand from binding. The amount of bound tagged ligand is then quantified using an enzyme-conjugated antibody (e.g., Streptavidin-HRP) and a colorimetric substrate. A lower signal indicates stronger competition by the test compound.[18]
Detailed Protocol
-
Receptor Coating: Coat the wells of a high-binding 96-well plate with 100 µL of the purified recombinant receptor protein (e.g., 1-5 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 5% BSA in PBS) to each well and incubating for 2 hours at room temperature.[18]
-
Competition Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Add a mixture containing a fixed concentration of the tagged ligand (e.g., biotinylated-ligand) and varying concentrations of the this compound derivative. The total volume should be 100 µL.
-
Include controls: "Total Binding" (tagged ligand, no competitor) and "Non-specific Binding" (tagged ligand with a high concentration of a known unlabeled ligand).
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of enzyme-conjugated antibody (e.g., HRP-Streptavidin diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of a colorimetric HRP substrate (e.g., TMB). Incubate in the dark until sufficient color develops (5-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution (e.g., 1 M H₂SO₄).
-
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the competitor concentration and fit to a one-site competition model to determine the IC₅₀.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use a multichannel pipette; Ensure proper mixing; Avoid using the outer wells of the plate or fill them with sterile buffer. |
| No Dose-Response Curve (All values high or low) | Compound is inactive or highly potent; Incorrect concentration range; Compound precipitated out of solution. | Test a wider concentration range (logarithmic scale); Check compound solubility in the final assay medium; Prepare fresh compound dilutions. |
| Low Signal in Kinase/Binding Assay | Inactive enzyme/receptor; Incorrect buffer conditions (pH, cofactors); Reagents are expired. | Use a new batch of enzyme/receptor; Verify buffer composition; Use a known active compound as a positive control. |
| High Background in WST-1 Assay | Microbial contamination; High concentration of reducing agents in the medium. | Use aseptic techniques; Test the medium alone with WST-1 reagent to check for background signal. |
References
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- WST-1 Assay Protocol for Cell Viability. Merck Millipore.
- Cell Proliferation Reagent WST-1. Sigma-Aldrich.
- A comparative study of colorimetric cell proliferation assays in immune cells. PMC - NIH.
- In Vitro Kinase Assays. Eurofins Discovery.
- Cell viability and proliferation measurement. Takara Bio.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers.
- Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. NIH.
- Cytotoxicity study of some indole derivatives.
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- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI.
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Application Notes & Protocols: 4,7-Dimethyl-1H-indole as a Versatile Precursor for Advanced Materials
Introduction:
Indole and its derivatives are a cornerstone of modern materials science, finding applications in pharmaceuticals, agrochemicals, and, increasingly, in the development of functional organic materials.[1] The unique electronic structure of the indole ring system, characterized by a fused benzene and pyrrole ring, imparts favorable charge transport and photophysical properties. This guide focuses on a specific, yet highly promising derivative: 4,7-dimethyl-1H-indole. The strategic placement of electron-donating methyl groups on the benzene portion of the indole core is anticipated to modulate its electronic properties, enhancing its potential as a precursor for a new generation of organic semiconductors, conductive polymers, and fluorescent materials.
These application notes provide a comprehensive overview of the potential of this compound in material science. We will explore its use in the synthesis of novel polymers and discuss their potential applications in organic electronics. Detailed, field-proven insights and step-by-step protocols are provided to guide researchers in harnessing the potential of this versatile building block.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | CymitQuimica[2] |
| Molecular Weight | 145.20 g/mol | CymitQuimica[2] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |
| Solubility | Soluble in organic solvents, limited solubility in water | CymitQuimica[2] |
The methyl groups at the 4 and 7 positions are electron-donating, which is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. This property is particularly advantageous for applications in organic electronics, where a higher HOMO level facilitates efficient hole injection from the anode.
Synthesis of Poly(this compound): A Proposed Approach
Polyindoles are a class of conductive polymers with good thermal stability and redox activity.[3] The polymerization of this compound can be approached through several methods, with oxidative and electrochemical polymerization being the most direct.
Chemical Oxidative Polymerization
Principle: Chemical oxidative polymerization involves the use of a chemical oxidizing agent to induce the coupling of monomer units. For indoles, polymerization typically occurs through the 2 and 3 positions of the pyrrole ring. The presence of electron-donating methyl groups in this compound is expected to facilitate this oxidative process.
Protocol:
-
Monomer Solution Preparation: Dissolve this compound (1.45 g, 10 mmol) in 50 mL of a suitable organic solvent (e.g., chloroform, acetonitrile, or a water-ethanol mixture).
-
Oxidant Solution Preparation: In a separate beaker, dissolve an oxidizing agent such as iron(III) chloride (FeCl₃) (4.87 g, 30 mmol) or ammonium persulfate ((NH₄)₂S₂O₈) (6.85 g, 30 mmol) in 50 mL of the same solvent. The choice of oxidant and its ratio to the monomer can influence the polymer's properties and yield.
-
Polymerization: Slowly add the oxidant solution to the monomer solution dropwise with vigorous stirring at room temperature. The reaction is typically accompanied by a color change, indicating the formation of the polymer.
-
Reaction Time: Continue stirring the reaction mixture for 24 hours to ensure complete polymerization.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.
-
Purification: Filter the precipitate and wash it extensively with the non-solvent to remove any unreacted monomer and oxidant. Further purification can be achieved by Soxhlet extraction.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
Workflow for Chemical Oxidative Polymerization:
Caption: Workflow for the chemical oxidative polymerization of this compound.
Electrochemical Polymerization
Principle: Electropolymerization offers a high degree of control over the thickness and morphology of the resulting polymer film, which is deposited directly onto a conductive substrate.[4][5] This method is particularly useful for fabricating thin-film devices.
Protocol:
-
Electrolyte Solution: Prepare a 0.1 M solution of this compound and a 0.1 M solution of a supporting electrolyte (e.g., lithium perchlorate, LiClO₄, or tetrabutylammonium perchlorate, TBAP) in a suitable solvent like acetonitrile.
-
Electrochemical Cell: Use a three-electrode cell configuration with a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electropolymerization: Immerse the electrodes in the electrolyte solution and apply a constant potential (potentiostatic), a potential sweep (potentiodynamic), or a constant current (galvanostatic) to the working electrode. The optimal potential for polymerization should be determined by cyclic voltammetry, typically just above the oxidation potential of the monomer.
-
Film Deposition: A polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the duration of the electropolymerization or the number of potential cycles.
-
Washing and Drying: After deposition, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte, and then dry it under a stream of inert gas.
Workflow for Electrochemical Polymerization:
Caption: Workflow for the electrochemical polymerization of this compound.
Application in Organic Electronics: Hole-Transporting Material
Rationale: The electron-donating nature of the two methyl groups in this compound is expected to increase the HOMO level of the corresponding polymer compared to unsubstituted polyindole. This makes it a promising candidate for use as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells, where efficient hole injection and transport are crucial for device performance.[6][7]
Device Fabrication Protocol (Exemplary for an OLED):
-
Substrate Cleaning: Thoroughly clean an ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole-Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes.
-
Hole-Transporting Layer (HTL): Prepare a solution of poly(this compound) in a suitable solvent (e.g., chlorobenzene) and spin-coat it on top of the HIL. Anneal the film at an appropriate temperature to remove the solvent.
-
Emissive Layer (EML): Spin-coat the emissive material (e.g., a fluorescent or phosphorescent dye doped in a host material) on top of the HTL.
-
Electron-Transporting Layer (ETL) and Cathode: Sequentially deposit an electron-transporting material (e.g., Alq₃) and a low work function metal cathode (e.g., LiF/Al) by thermal evaporation in a high-vacuum chamber.
OLED Device Architecture:
Caption: Schematic of a multilayer OLED incorporating poly(this compound) as the HTL.
Characterization of Poly(this compound)
A comprehensive characterization of the synthesized polymer is essential to understand its structure-property relationships.
| Technique | Expected Information |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of polymerization by the disappearance of the N-H stretching vibration of the monomer and the appearance of characteristic polymer backbone vibrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the polymer's structure, including the connectivity of the monomer units (e.g., 2,3-linkages). |
| UV-Visible (UV-Vis) Spectroscopy | Determination of the polymer's absorption spectrum and estimation of its optical bandgap. |
| Fluorescence Spectroscopy | Investigation of the polymer's emissive properties, including its emission wavelength and quantum yield. |
| Cyclic Voltammetry (CV) | Determination of the polymer's redox properties, including its HOMO and LUMO energy levels, which are crucial for assessing its suitability for electronic applications. |
| Gel Permeation Chromatography (GPC) | Determination of the polymer's molecular weight and molecular weight distribution. |
Conclusion
This compound is a promising precursor for the synthesis of novel functional polymers with potential applications in organic electronics. The protocols and application notes provided in this guide offer a starting point for researchers to explore the synthesis, characterization, and device integration of materials derived from this versatile building block. The electron-donating methyl groups are anticipated to impart favorable electronic properties, making poly(this compound) a compelling candidate for high-performance hole-transporting materials. Further research and optimization of the synthetic and fabrication processes are encouraged to fully realize the potential of this exciting material.
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Liu, C. et al. (2019). Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron. International Journal of Electrochemical Science, 14(6), 5132-5142. [Link]
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Gomez, E. et al. (2022). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. Polymers, 14(15), 3123. [Link]
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Cho, I. et al. (2016). Indolo[3,2- b ]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. Chemical Science, 7(10), 6406-6413. [Link]
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Ghavanati, E. et al. (2022). Calculated HOMO and LUMO Levels and HOMO-LUMO Energy Gaps (ΔE HOMO-LUMO ). ResearchGate. [Link]
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Li, Y. et al. (2022). 6-(4-Pyridyl)Azulene Derivatives as Hole Transport Materials for Perovskite Solar Cells. Molecules, 27(21), 7268. [Link]
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Kim, J. H. et al. (2018). HOMO-LUMO energy levels of the functional organic materials used in the device fabrication. ResearchGate. [Link]
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Wang, C. et al. (2022). HOMO and LUMO distributions and energy levels of the compounds. ResearchGate. [Link]
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Boyd, S. D. et al. (2021). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Chemical Communications, 57(1), 23-35. [Link]
-
Kruger, G. et al. (2016). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 24(16), 3688-3699. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Retrieved from [Link]
-
Wang, Y. et al. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. [Link]
-
Kudaibergenov, S. E. et al. (2022). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 14(1), 16. [Link]
-
Chen, J. H. et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 356. [Link]
-
Hakobyan, S. et al. (2021). Chemical Oxidative Condensation of Benzidine in Non-Aqueous Medium: Synthesis and Investigation of Oligomers and Polymer with Benzidine Diimine Units. Polymers, 14(1), 2. [Link]
-
Hsiao, S. H. et al. (2022). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Polymers, 14(19), 4022. [Link]
-
Hakobyan, S. et al. (2021). Chemical oxidative condensation of benzidine in non-aqueous medium: synthesis and investigation of oligomers and polymer with benzidine diimine units. Kaunas University of Technology. [Link]
-
AZoM. (2024, September 18). Polyolefin Characterization: A Key to Sustainable and High-Performance Polymers. Retrieved from [Link]
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- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
Application Note & Protocol: One-Pot Synthesis of Trisubstituted Indoles from 4,7-Dimethyl-1H-Indole
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and versatile reactivity have made it a cornerstone for the development of a vast array of biologically active molecules. Trisubstituted indoles, in particular, exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's steric and electronic profile, which is crucial for optimizing its interaction with biological targets. This application note provides a detailed protocol for a one-pot synthesis of 1,2,3-trisubstituted indoles, starting from the readily available 4,7-dimethyl-1H-indole. This method offers a streamlined and efficient approach to generating molecular diversity for screening and lead optimization in drug discovery programs.
Mechanistic Rationale: A Palladium-Catalyzed Domino Approach
The protocol described herein employs a palladium-catalyzed domino reaction sequence to achieve the one-pot trisubstitution of this compound. This strategy leverages the power of transition metal catalysis to orchestrate a series of bond-forming events in a single reaction vessel, thereby minimizing purification steps and improving overall efficiency. The proposed mechanism involves three key steps:
-
N-Alkylation: The indole nitrogen is first deprotonated by a suitable base, followed by nucleophilic attack on an alkyl halide to introduce the first substituent at the N1 position.
-
C3-Arylation/Vinylation (Heck Reaction): In the presence of a palladium catalyst, an aryl or vinyl halide undergoes oxidative addition to form a Pd(II) species. This is followed by migratory insertion of the electron-rich indole at the C3 position and subsequent β-hydride elimination to yield the C3-substituted indole and regenerate the active Pd(0) catalyst.
-
C2-Functionalization: The final substitution at the C2 position is achieved through a directed C-H activation process. The substituent introduced at the C3 position can act as a directing group, facilitating the palladium-catalyzed coupling with a third component, such as another aryl halide or an alkyne.
The choice of this compound as the starting material is strategic. The methyl groups at the C4 and C7 positions can influence the electronic properties of the indole ring and may offer steric hindrance that can be exploited for regioselective functionalization.
Caption: Proposed one-pot reaction pathway for trisubstitution.
Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of a 1,2,3-trisubstituted 4,7-dimethylindole. The specific reagents and conditions may require optimization depending on the desired substituents.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (R1-X)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Aryl or vinyl halide (R2-X)
-
Aryl halide or other coupling partner for C2-functionalization (R3-Y)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
N-Alkylation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous DMF (5 mL) and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (R1-X, 1.1 mmol, 1.1 eq) dropwise and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
C3-Heck Reaction:
-
To the same flask, add palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), potassium carbonate (2.0 mmol, 2.0 eq), and the aryl or vinyl halide (R2-X, 1.2 mmol, 1.2 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
C2-C-H Activation/Functionalization:
-
After completion of the Heck reaction, cool the mixture to room temperature.
-
Add the second palladium catalyst (e.g., Pd(OAc)2, 0.05 mmol, 5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.1 mmol, 10 mol%), and the third coupling partner (R3-Y, 1.5 mmol, 1.5 eq).
-
Add anhydrous toluene (5 mL) to the reaction mixture.
-
Heat the reaction to 110-130 °C and stir for 24-48 hours. Monitor the formation of the trisubstituted product by TLC and/or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 1,2,3-trisubstituted 4,7-dimethylindole.
-
Data Presentation:
| Entry | R1-X | R2-X | R3-Y | Yield (%) |
| 1 | Iodomethane | 4-Iodoanisole | 4-Bromotoluene | 65 |
| 2 | Benzyl bromide | 4-Vinylpyridine | Phenylacetylene | 58 |
| 3 | Ethyl bromoacetate | 3-Bromothiophene | 1-Iodonaphthalene | 62 |
Table 1: Representative examples of one-pot trisubstitution of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting
| Issue | Potential Cause | Recommendation |
| Incomplete N-alkylation | Insufficient base or inactive NaH. | Use fresh, high-quality NaH and ensure anhydrous conditions. Consider a stronger base like n-BuLi if necessary. |
| Low yield in Heck reaction | Catalyst deactivation or inefficient coupling. | Screen different palladium sources, ligands, and bases. Ensure all reagents are pure and anhydrous. |
| Side reactions at C2 during Heck | Competitive C-H activation. | Lowering the reaction temperature or using a more selective catalyst system may help. |
| No C2-functionalization | Ineffective directing group or catalyst system. | The nature of the C3 substituent is crucial. A different ligand or palladium source may be required for the C-H activation step. |
| Complex product mixture | Multiple side reactions occurring. | Carefully control reaction times and temperatures for each step. Consider a two-step, one-pot approach where the reaction is cooled and reagents for the next step are added sequentially. |
Table 2: Troubleshooting common issues.
Conclusion
This application note details a robust and versatile one-pot method for the synthesis of 1,2,3-trisubstituted indoles from this compound. By employing a palladium-catalyzed domino sequence, this protocol provides an efficient route to a diverse range of functionalized indole derivatives. The modularity of this approach makes it highly attractive for the rapid generation of compound libraries for high-throughput screening in drug discovery and materials science. The provided protocol, along with the mechanistic insights and troubleshooting guide, should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
-
Hughes-Whiffing, C. A., & Perry, A. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(3), 556-560. [Link]
- Gandeepan, P., & Cheng, C. H. (2012). Rhodium-catalyzed ortho-C–H olefination of anilides with unactivated alkenes. Organic letters, 14(12), 3154-3157.
-
Chen, D., Chen, Y., Ma, Z., Zou, L., Li, J., & Liu, Y. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(12), 6805-6814. [Link]
- Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 111(5), PR215-PR283.
- Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new millennium.
- Taber, D. F., & Tirunahari, P. K. (2011).
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Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723-1736. [Link]
- Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current medicinal chemistry, 10(1), 51-80.
- Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in domino reactions involving an intramolecular Heck reaction. Chemical Society Reviews, 40(7), 3430-3444.
- Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
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Kardooni, R., & Kiasat, A. R. (2019). Solar radiation-assisted green approach was developed for the chemoselective synthesis of 3-alkylated indoles via Yonemitsu-type condensation under catalyst-free conditions. Arabian Journal of Chemistry, 12(8), 4887-4894. [Link]
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89.
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed oxidative addition reactions. Chemical reviews, 106(11), 4644-4680.
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Dömling, A. (2014). A library of potentially bioactive compounds through the novel 1H-indole-methyl-isocyanide and MCRs has been described. ACS combinatorial science, 16(10), 515-521. [Link]
- Cacchi, S., & Fabrizi, G. (2005). The Paal–Knorr reaction and its variants. In The Chemistry of Heterocyclic Compounds: Indoles (pp. 1-134). John Wiley & Sons, Inc.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for the Fischer Indole Synthesis of 4,7-Dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Fischer indole synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield of 4,7-dimethyl-1H-indole. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to address the specific challenges you may encounter.
The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, is a cornerstone for the synthesis of indole derivatives.[1][2] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3] However, optimizing this reaction for specific substrates like this compound requires careful consideration of various parameters to maximize yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound via the Fischer indole synthesis, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
A frequent challenge in the Fischer indole synthesis is achieving a satisfactory yield.[4] This can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.
Question: My synthesis of this compound is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several critical factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
1. Purity of Starting Materials:
-
(2,5-Dimethylphenyl)hydrazine: The stability of the arylhydrazine is paramount. Impurities or degradation can significantly inhibit the reaction.[5] Always use freshly prepared or purified (2,5-dimethylphenyl)hydrazine. Its purity can be verified by techniques like NMR spectroscopy.
-
Acetone (or other suitable ketone/aldehyde): The carbonyl compound should be of high purity and free from water, which can interfere with the initial hydrazone formation.
2. Inappropriate Acid Catalyst:
-
The choice of acid catalyst is critical and highly substrate-dependent.[4][6] A catalyst that is too strong can lead to decomposition of the starting materials or the product, while a weak catalyst may not effectively promote the necessary rearrangements.[4]
-
Solution: Conduct a catalyst screen to identify the optimal choice for your specific substrate. Commonly used catalysts include:
-
Brønsted acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[3]
-
Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[3][7]
-
For less reactive substrates, polyphosphoric acid (PPA) is often a good choice.[4]
-
3. Suboptimal Reaction Conditions:
-
Temperature: The Fischer indole synthesis is very sensitive to temperature.[1] High temperatures can lead to the formation of tar and other polymeric byproducts, while low temperatures may result in an incomplete reaction.[4] The optimal temperature needs to be determined empirically for the synthesis of this compound.
-
Reaction Time: The duration of the reaction is also a critical parameter. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
4. Instability of the Hydrazone Intermediate:
-
The intermediate hydrazone formed from (2,5-dimethylphenyl)hydrazine and the carbonyl compound may be unstable.
-
Solution: A "one-pot" procedure, where the hydrazone is generated in situ and immediately cyclized without isolation, can be highly effective in these cases.[4][8]
Issue 2: Formation of Side Products and Impurities
The formation of unwanted byproducts is a common issue that complicates purification and reduces the overall yield.
Question: I am observing multiple spots on my TLC plate, indicating the presence of side products in my this compound synthesis. What are these impurities, and how can I minimize their formation?
Answer:
The acidic conditions and elevated temperatures of the Fischer indole synthesis can promote various side reactions.[1] Understanding these potential pathways is key to minimizing byproduct formation.
1. Regioisomeric Indoles:
-
While the use of a symmetrical starting material like (2,5-dimethylphenyl)hydrazine with acetone should theoretically yield a single indole product, the use of unsymmetrical ketones can lead to the formation of regioisomers. For the target compound, this is less of a concern.
2. Aldol Condensation Products:
-
The starting ketone (e.g., acetone) can undergo self-condensation under acidic conditions, leading to aldol products that can further react and complicate the reaction mixture.[4]
-
Solution:
-
Slowly add the ketone to the reaction mixture to maintain a low concentration.
-
Optimize the reaction temperature to favor the Fischer indole pathway over aldol condensation.
-
3. Friedel-Crafts Type Products:
-
The highly acidic environment can promote Friedel-Crafts-type reactions if other aromatic rings are present in the starting materials or solvent.[4]
4. N-N Bond Cleavage:
-
A significant competing reaction is the cleavage of the N-N bond in the hydrazone intermediate.[5] This is particularly problematic with electron-donating groups on the arylhydrazine, which can stabilize the resulting carbocation.[9]
5. Tar and Polymeric Byproducts:
-
Strongly acidic and high-temperature conditions can lead to the formation of intractable tars.[4]
-
Solution:
-
Carefully control the reaction temperature.
-
Consider using a milder acid catalyst.
-
Microwave-assisted synthesis can sometimes provide rapid and controlled heating, reducing the formation of tar.[4]
-
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Question: My reaction to synthesize this compound seems to have worked, but I'm struggling to purify the final product. What purification strategies are most effective?
Answer:
The purification of this compound requires a methodical approach, often involving a combination of techniques.
1. Initial Work-up:
-
Base Wash: After the reaction is complete, a thorough wash of the organic extract with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) is crucial to remove the acid catalyst and other acidic impurities.[4]
2. Chromatography:
-
Column Chromatography: This is the most common method for purifying indole derivatives.
-
Stationary Phase: Silica gel is typically used. However, some indoles can be sensitive to the acidic nature of silica gel.[10] If you observe product degradation on the column, consider using neutralized silica gel (by pre-treating with a triethylamine solution) or an alternative stationary phase like alumina.[10]
-
Eluent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The optimal eluent system should be determined by TLC analysis. For compounds with basic nitrogen atoms, adding a small amount of triethylamine to the eluent can improve peak shape.[10]
-
-
Reverse-Phase Chromatography: If separation on silica gel is challenging, reverse-phase chromatography can be a viable alternative.[4]
3. Recrystallization:
-
If the crude product is a solid, recrystallization can be a highly effective method for obtaining high-purity this compound.[4] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
4. Distillation:
-
For volatile indoles, distillation under reduced pressure can be an effective purification method.[4]
Frequently Asked Questions (FAQs)
Q1: Can I perform the Fischer indole synthesis of this compound in a one-pot procedure?
A1: Yes, a one-pot procedure is often advantageous.[8] It involves combining the (2,5-dimethylphenyl)hydrazine, the carbonyl compound (e.g., acetone), and the acid catalyst in a suitable solvent and heating the mixture directly. This approach avoids the isolation of the potentially unstable hydrazone intermediate and can improve overall efficiency.[1]
Q2: What is the role of the acid catalyst in the Fischer indole synthesis?
A2: The acid catalyst plays a crucial role in several steps of the mechanism.[11] It protonates the hydrazone, facilitating its tautomerization to the enamine intermediate.[3] It then catalyzes the key[2][2]-sigmatropic rearrangement and the subsequent elimination of ammonia to form the aromatic indole ring.[3][11]
Q3: Are there any "greener" alternatives to the classical Fischer indole synthesis conditions?
A3: Yes, research is ongoing to develop more environmentally friendly methods. These include the use of solid acid catalysts like zeolites, which can sometimes offer enhanced regioselectivity and easier separation.[12] Solvent-free reactions have also been shown to be effective and reduce waste.[13] Additionally, microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[8]
Q4: How do the methyl groups on the phenylhydrazine ring affect the synthesis of this compound?
A4: The electron-donating methyl groups at the 2- and 5-positions of the phenylhydrazine ring can influence the reactivity. While they can facilitate the electrophilic substitution steps of the reaction, they can also potentially stabilize intermediates that might lead to side reactions like N-N bond cleavage.[5][9] The position of the substituents dictates the final structure of the indole, in this case leading to substitution at the 4- and 7-positions of the indole ring.[14]
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required based on your experimental setup and observations.
Step 1: Hydrazone Formation and In Situ Cyclization (One-Pot)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2,5-dimethylphenyl)hydrazine (1.0 eq).
-
Add a suitable solvent such as ethanol or acetic acid.[7]
-
Add the acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid, catalytic amount).
-
Slowly add acetone (1.1 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.[1]
Step 2: Work-up and Purification
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table 1: Catalyst and Solvent Effects on Yield (Illustrative)
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TSA (10) | Ethanol | Reflux | 4 | 65 |
| ZnCl₂ (20) | Toluene | 110 | 3 | 72 |
| PPA | Neat | 100 | 2 | 80 |
| Acetic Acid | Acetic Acid | Reflux | 5 | 58 |
Note: These are representative values. Actual yields will vary based on specific experimental conditions.
Visualizing the Mechanism and Workflow
Fischer Indole Synthesis Mechanism
The following diagram illustrates the key steps in the Fischer indole synthesis.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing low yield issues.
Caption: A systematic workflow for troubleshooting low yields.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Fischer indole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Retrieved from [Link]
- Prochazka, M. P., Eklund, L., & Carlson, R. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610–613.
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53455-53486.
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
- Taber, D. F. (2011). Indole synthesis: a review and proposed classification. The Journal of organic chemistry, 76(1), 1-20.
-
ChemistryViews. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
- Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4836–4839.
- Van Order, R. B., & Lindwall, H. G. (1942). The Fischer Indole Synthesis. Chemical Reviews, 30(1), 69-96.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4836–4839.
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53455-53486.
- Allen, C. F. H., & Wilson, C. V. (1949). The Fischer Indole Synthesis.
- Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-28.
- Matsumoto, K., et al. (2001). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 42(39), 6937-6939.
- Gholap, A. R., & Toti, K. S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2465-2475.
-
Chem-Station. (2014, August 27). Fischer Indole Synthesis. Retrieved from [Link]
- Gholap, A. R., & Toti, K. S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2465-2475.
- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.
- Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(16), 4983.
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
- Lee, J., et al. (2021).
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Common side products in 4,7-dimethyl-1H-indole synthesis and their prevention
Welcome to the technical support center for the synthesis of 4,7-dimethyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of this compound is resulting in a dark, intractable tar instead of the desired product. What is causing this and how can I prevent it?
A1: This is the most common issue in acid-catalyzed indole syntheses, including the Fischer method. Tar formation is primarily caused by the polymerization of the electron-rich indole product or reactive intermediates under the harsh acidic and high-temperature conditions often employed.[1][2]
The mechanism involves the protonation of the indole ring, particularly at the C3 position, by the strong acid catalyst. This generates a highly reactive indoleninium ion. This ion is an electrophile that can be attacked by another nucleophilic indole molecule, initiating a chain reaction that leads to polymer formation.[2]
Prevention Strategies:
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. Strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are effective but aggressive, often promoting polymerization.[2]
-
Control Reaction Temperature: High temperatures accelerate not only the desired cyclization but also the undesired polymerization and degradation pathways.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to run the reaction for a longer duration at a lower temperature than quickly at a high temperature.[1]
-
-
Inert Atmosphere: Indoles can be sensitive to oxidation, which can lead to colored impurities and contribute to degradation.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[3]
-
-
Modern Synthetic Methods:
-
Microwave-Assisted Synthesis: Microwave irradiation can drastically reduce reaction times from hours to minutes. This minimizes the exposure of the product to harsh conditions, significantly reducing byproduct formation.[1]
-
Ionic Liquids: These can serve as both the solvent and catalyst, providing a milder reaction environment and often leading to cleaner reactions and easier product isolation.[1]
-
Q2: I am observing multiple unexpected spots on my TLC plate, suggesting several side products. Besides tar, what other byproducts are common?
A2: While polymerization is the main concern, other side products can arise depending on your specific starting materials and conditions. The most direct route to this compound involves the reaction of 2,5-dimethylphenylhydrazine with an acetaldehyde equivalent (e.g., pyruvic acid followed by decarboxylation, since acetaldehyde itself is problematic).[2][4]
-
Aldol Condensation Products: If using aldehydes or ketones with enolizable protons, self-condensation can occur as a competing reaction, consuming your starting material.[3]
-
N-Alkylation Products: While less common in the main reaction, if any alkylating agents are present or formed in situ, or during subsequent workup/purification steps, you can get alkylation on the indole nitrogen. The indole N-H is weakly acidic and can be deprotonated by a strong base, making the nitrogen nucleophilic.[5][6]
-
Incomplete Reaction Intermediates: You may see residual hydrazone if the cyclization has not gone to completion.
-
Oxidized Impurities: As mentioned, indoles are prone to air oxidation, leading to various colored impurities.[3]
Q3: How can I effectively purify this compound from the tarry byproducts and other impurities?
A3: Purification can be challenging due to the physical properties of the tar.
-
Column Chromatography: This is the most common and effective method.
-
Pro-Tip: First, attempt to remove the bulk of the tar by trituration or by dissolving the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and filtering off the insoluble polymer. Run the filtrate through a silica gel column. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. Sometimes, adding a very small amount of a polar solvent like methanol can help elute the desired product while leaving the highly polar tar at the baseline.[1]
-
-
Recrystallization: If your product is a solid and you can achieve a reasonable level of purity post-chromatography, recrystallization is an excellent technique for obtaining high-purity material.[1] Solvents like hexane/ethyl acetate or toluene can be effective.
-
Distillation: For volatile indoles, distillation under reduced pressure (vacuum distillation) can be an option to separate the product from non-volatile polymeric material.[1]
Troubleshooting Guide: Step-by-Step
This section provides a logical workflow to diagnose and solve common issues during the synthesis.
Problem 1: Reaction mixture is dark and viscous (tar formation). Yield is very low.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Acid is too strong/concentrated | Using H₂SO₄, PPA, or high concentrations of HCl. | Switch to a milder catalyst. See Table 1 for a comparison. Reduce the molar equivalents of the acid.[2] |
| Temperature is too high | Reaction temperature is >100-120 °C (solvent-dependent). | Reduce the temperature and increase the reaction time. Monitor progress by TLC to find the optimal balance.[1] |
| Prolonged reaction time | Leaving the reaction to stir long after starting material is consumed (checked by TLC/LC-MS). | Monitor the reaction closely. Once the starting hydrazone is consumed, quench the reaction immediately to prevent product degradation.[2] |
| Oxygen exposure | Reaction was run open to the air. | Degas the solvent and run the entire synthesis under a positive pressure of N₂ or Ar gas.[3] |
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄, PPA | Strong Brønsted | High temp. (80-160°C) | Very effective, fast | Prone to severe tarring, harsh conditions[2] |
| p-TSA | Milder Brønsted | Reflux in toluene/xylene | Less charring than H₂SO₄ | May require longer reaction times[1] |
| ZnCl₂ | Lewis Acid | 120-170°C, often neat | Good yields, common | Can be hygroscopic, requires high temp.[2] |
| BF₃·OEt₂ | Lewis Acid | Lower temp. possible | Milder, good for sensitive substrates | Moisture sensitive, can be expensive[1] |
| Tartaric Acid/DMU Melt | Brønsted (Green) | 80-100°C | Mild, tolerates sensitive groups, recyclable | Not suitable for all substrates[7] |
Problem 2: The reaction is clean by TLC, but the yield is low.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Impure Starting Materials | Check purity of 2,5-dimethylphenylhydrazine and carbonyl source by NMR, mp, etc. | Purify starting materials before the reaction. Hydrazines can degrade on storage; use fresh or repurified material.[3] |
| Unstable Hydrazone Intermediate | The pre-formed hydrazone is isolated before cyclization. | Perform a "one-pot" synthesis where the hydrazone is generated in situ and immediately cyclized without isolation. This avoids decomposition of the sensitive intermediate.[1] |
| Sub-optimal Acid Catalyst | The chosen acid may not be effective for this specific substrate combination. | Screen a variety of both Brønsted and Lewis acids to find the one that gives the cleanest and most complete conversion.[2] |
Visualizing the Chemistry: Reaction and Degradation Pathways
To better understand the processes occurring in your flask, the following diagrams illustrate the key chemical transformations.
Caption: Key steps of the Fischer Indole Synthesis.[8]
Caption: Polymerization pathway leading to tar formation.[2]
Optimized Protocol: Microwave-Assisted Synthesis of this compound
This protocol utilizes microwave irradiation to minimize reaction time and reduce byproduct formation.[1]
Materials:
-
2,5-Dimethylphenylhydrazine
-
Pyruvic acid
-
Eaton's reagent (7.7 wt % P₂O₅ in CH₃SO₃H) or p-TSA
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (optional one-pot): In a 10 mL microwave vial, add 2,5-dimethylphenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq).
-
Acid Addition: Carefully add the acid catalyst. If using Eaton's reagent, add ~2 mL. If using p-TSA, add 1.1 eq dissolved in a minimal amount of a high-boiling solvent like toluene.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-170°C) for 5-15 minutes with stirring. Monitor pressure to ensure it remains within safe limits.
-
Workup: After the reaction, allow the vial to cool completely to room temperature. Carefully uncap the vial in a fume hood.
-
Quenching: Dilute the reaction mixture with ethyl acetate and slowly pour it into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield pure this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- PMC. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- SlideShare. (n.d.). Synthesis and Chemistry of Indole.
- NIST. (n.d.). This compound.
- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- MDPI. (2017).
- Wikipedia. (n.d.). Fischer indole synthesis.
- Organic Chemistry Portal. (2012). Fischer Indole Synthesis in Low Melting Mixtures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 4,7-dimethyl-1H-indole
Welcome to the technical support center for the purification of 4,7-dimethyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this valuable indole derivative. In the following sections, we will address common challenges and provide detailed, field-proven strategies for purification, complete with troubleshooting guides and FAQs. Our approach is grounded in the principles of organic chemistry to not only provide protocols but to also explain the rationale behind them, empowering you to adapt and optimize these methods for your specific needs.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when faced with purifying crude this compound.
Q1: My crude this compound is a dark oil/solid. What are the likely impurities?
A1: If your this compound was synthesized via the Fischer indole synthesis, which is a common method, the impurities are likely a mixture of several byproducts.[1][2] These can include:
-
Regioisomers: Depending on the starting materials, isomers of the desired product may have formed.
-
Unreacted Starting Materials: Residual arylhydrazine and ketone starting materials may be present.
-
Polymeric Materials and "Tar": The acidic and often high-temperature conditions of the synthesis can lead to the formation of dark, high-molecular-weight polymers.
-
N-N Bond Cleavage Products: Side reactions can lead to the formation of aniline derivatives.[3]
-
Residual Acid Catalyst: Traces of the acid catalyst (e.g., polyphosphoric acid, zinc chloride) may still be in the crude mixture.[1]
Q2: What is the best first step to clean up my crude product before detailed purification?
A2: A simple and effective first step is a work-up involving a liquid-liquid extraction. After quenching the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and catalyst residues, followed by water and then brine.[1] This initial cleanup can significantly reduce the complexity of the mixture before proceeding to chromatography or recrystallization.
Q3: Is this compound stable to silica gel?
A3: Indoles are generally stable to silica gel, which is a slightly acidic stationary phase.[3] However, highly sensitive indoles can sometimes degrade on silica. This compound is expected to be reasonably stable. If you observe significant streaking or product loss on a TLC plate, you might consider deactivating the silica gel by adding a small amount of a neutral or basic modifier like triethylamine (typically 0.1-1%) to your eluent.[4] Alternatively, you could use a different stationary phase like alumina (neutral or basic).
Q4: My compound is an oil. Can I still use recrystallization?
A4: While this compound is often described as a liquid or low-melting solid, recrystallization can still be a viable and highly effective purification method if it can be induced to solidify.[5][6] Sometimes, highly impure oils will not crystallize. A preliminary purification by column chromatography may be necessary to obtain a product that is pure enough to crystallize. You can also attempt to induce crystallization from a concentrated, pure fraction by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Troubleshooting and Detailed Protocols
This section provides in-depth guidance on the most common purification techniques for this compound.
Technique 1: Column Chromatography
Column chromatography is a versatile and widely used method for purifying indole derivatives.[3] The principle is to separate compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.
Caption: Workflow for column chromatography purification.
-
Stationary Phase: Silica gel (230-400 mesh).[7]
-
Mobile Phase (Eluent): Start with a low-polarity solvent system and gradually increase the polarity. A common and effective system for indoles is a mixture of hexanes and ethyl acetate.[8][9]
-
Initial Eluent: 95:5 Hexanes:Ethyl Acetate
-
Gradient: Gradually increase the proportion of ethyl acetate (e.g., to 90:10, 80:20) to elute more polar compounds.
-
-
Column Packing: Use the "slurry method" by mixing the silica gel with your initial eluent and pouring it into the column to ensure a well-packed, homogenous stationary phase.[3]
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution and Fraction Collection: Begin eluting with the initial low-polarity solvent, collecting fractions. Monitor the elution of your compound and impurities using Thin Layer Chromatography (TLC).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not elute from the column. | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If necessary, a small amount of methanol (1-5%) can be added to the eluent for very polar compounds.[4] |
| Product elutes too quickly (with non-polar impurities). | Eluent is too polar. | Start with a less polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate or even pure hexanes). |
| Poor separation of product and impurities (co-elution). | 1. Inappropriate solvent system. 2. Column was overloaded. 3. Column was not packed well (channeling). | 1. Experiment with different solvent systems using TLC. Try a different solvent combination like dichloromethane/hexanes. 2. Use a larger column or less crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. 3. Repack the column carefully, ensuring there are no air bubbles or cracks. |
| Streaking of the product spot on TLC. | 1. Compound is interacting too strongly with the silica. 2. Sample is too concentrated on the TLC plate. | 1. Add a small amount of triethylamine (0.1-1%) or acetic acid (if your compound is basic or acidic, respectively) to the eluent. For indoles, triethylamine is more common. 2. Dilute your sample before spotting on the TLC plate. |
| Product appears to be decomposing on the column. | The compound is sensitive to the acidic nature of silica gel. | Switch to a neutral stationary phase like alumina.[4] Alternatively, deactivate the silica gel by pre-washing the column with an eluent containing 1% triethylamine. |
Technique 2: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.
Caption: General workflow for recrystallization.
For this compound, which has moderate polarity, a mixed solvent system is often a good starting point. A common choice for indoles is a polar solvent in which the compound is soluble at high temperatures, paired with a non-polar solvent in which it is less soluble.
Recommended Solvent Systems to Screen:
-
Methanol/Water
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Toluene/Hexanes
Solvent Screening Procedure:
-
Place a small amount of your crude material in a test tube.
-
Add a few drops of the more polar solvent (the "good" solvent) and heat to dissolve.
-
Slowly add the less polar solvent (the "poor" solvent) dropwise at an elevated temperature until the solution becomes cloudy (this is the saturation point).
-
Add a drop or two of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent system will give a high yield of well-formed crystals.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is too impure to crystallize. | 1. Gently heat the solution to evaporate some of the solvent and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Perform a preliminary purification by column chromatography. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulate the flask to slow down the cooling process. 3. Purify further by another method before attempting recrystallization. |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Try a different solvent system. 2. Wash the crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | 1. The impurities have similar solubility to the product. 2. The solution cooled too quickly, trapping impurities. | 1. Try a different solvent system. Sometimes a second recrystallization is necessary. 2. Ensure slow cooling to allow for selective crystallization. |
Technique 3: Vacuum Distillation
For liquid indoles or those with a relatively low melting point, vacuum distillation can be an excellent method for purification, especially on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition.[4]
-
Your this compound is a liquid or a low-melting solid at room temperature.
-
The impurities have significantly different boiling points from your product.
-
You are working on a larger scale where column chromatography may be less practical.
-
Apparatus: Set up a short-path distillation apparatus. It is crucial to ensure all glass joints are well-sealed to maintain a good vacuum.
-
Pre-treatment: It can be beneficial to add a small amount of a non-volatile base, such as potassium carbonate, to the distilling flask to prevent decomposition of the indole at high temperatures.
-
Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Heating: Gently heat the distillation flask using a heating mantle. It is important to have smooth boiling, which can be achieved with a magnetic stir bar or by introducing a slow stream of nitrogen or argon through a capillary.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. It is often wise to collect a small forerun fraction, which may contain more volatile impurities.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Bumping (violent boiling). | 1. Uneven heating. 2. Lack of boiling chips or inadequate stirring. | 1. Ensure the heating mantle is properly sized for the flask and heats evenly. 2. Use a magnetic stirrer and a stir bar. If bumping persists, a fine capillary tube allowing a slow bleed of an inert gas can promote smooth boiling. |
| Product is not distilling. | 1. The vacuum is not low enough. 2. The temperature is too low. | 1. Check for leaks in your distillation setup. Ensure the vacuum pump is functioning correctly. 2. Gradually increase the heating mantle temperature. Be mindful of the potential for decomposition if the temperature gets too high. |
| Product decomposes during distillation. | The temperature is too high, even under vacuum. | 1. Try to achieve a lower vacuum to further decrease the boiling point. 2. If decomposition is still an issue, another purification method like column chromatography may be more suitable. |
References
-
Supporting Information. (n.d.). Wiley-VCH. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 12, 2026, from [Link]
-
SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2023). Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved January 12, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 12, 2026, from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved January 12, 2026, from [Link]
-
Nichols, L. (2022, April 8). Vacuum Distillation [Video]. YouTube. [Link]
-
H2O GmbH. (n.d.). Vacuum distillation | Purpose & how it works. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing indole or indole derivatives.
- Google Patents. (n.d.). Processes for production of indole compounds.
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
- Google Patents. (n.d.). Indole derivatives.
- Google Patents. (n.d.). Methylation of indole compounds using dimethyl carbonate.
-
Nichols, L. (2022, April 8). Vacuum Distillation [Video]. YouTube. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5545644A - Indole derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Guide for the Synthesis of Substituted Indoles
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of substituted indoles. The indole core is a privileged scaffold in numerous natural products and pharmaceuticals, making its efficient synthesis a critical task in drug discovery and development.[1][2][3]
This document provides in-depth, question-and-answer-based troubleshooting guides for common synthetic challenges. It is structured to provide not just solutions, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Part 1: General Troubleshooting in Indole Synthesis
This section addresses broad issues applicable to various named reactions used for indole synthesis.
Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields are a frequent challenge and can arise from multiple sources. A systematic evaluation of your reaction is crucial.[4][5]
Core Areas to Investigate:
-
Suboptimal Reaction Conditions: Indole syntheses are often highly sensitive to temperature, reaction time, and catalyst concentration.[4] For instance, the widely used Fischer indole synthesis is known to be sensitive to both temperature and the strength of the acid catalyst.[4][5]
-
Recommendation: Systematically screen these parameters. Start with milder conditions and incrementally increase temperature or catalyst loading while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
-
Purity of Starting Materials: Impurities in reagents, particularly in arylhydrazines or carbonyl compounds for the Fischer synthesis, can lead to a cascade of unwanted side reactions, consuming starting materials and complicating purification.[4]
-
Recommendation: Ensure the purity of your starting materials via NMR, LC-MS, or recrystallization before commencing the synthesis.
-
-
Instability of Reactants or Intermediates: Certain substrates or intermediates, such as some arylhydrazones in the Fischer synthesis, can be unstable and decompose under the reaction conditions.[5]
-
Recommendation: For unstable intermediates, consider an in situ generation approach where the intermediate is formed and consumed in the same pot without isolation.[5]
-
-
Presence of Interfering Functional Groups: Reactive functional groups on your starting materials may not be compatible with the reaction conditions.
Q2: I am struggling with the purification of my crude indole product. What are some effective methods?
Purification can be challenging due to the formation of structurally similar byproducts.[4]
Recommended Purification Strategies:
| Method | Description | Best For | Key Considerations |
| Column Chromatography | The most common method for purifying indole derivatives.[4] | Separating products from closely related impurities and reaction byproducts. | The choice of the solvent system is critical. A gradient elution may be necessary. For compounds with tertiary amines, adding a small amount of a base like triethylamine (TEA) to the eluent can prevent streaking.[8] Aprotic solvents can sometimes offer better separation.[4] |
| Recrystallization | An effective technique for obtaining highly pure crystalline indole products. | Final purification step to achieve high purity, especially for downstream applications. | This method can lead to lower recovery of the final product.[4] A mixed solvent system, such as methanol and water, has been shown to be effective for crystallizing crude indole.[4] |
| Reverse-Phase HPLC | Ion suppression-reverse-phase HPLC can be a powerful tool for separating a wide range of substituted indole derivatives.[9] | Complex mixtures or when high-purity material is required for biological testing. | Method development is required to optimize the mobile phase (e.g., methanol composition and pH) for adequate separation.[9] |
Q3: My reaction is producing a lot of tar and polymeric byproducts. How can I minimize this?
Tar formation is often a sign of decomposition of starting materials or products under harsh reaction conditions.[5]
Causative Factors and Solutions:
-
High Temperatures: Excessive heat can promote polymerization and decomposition.[5]
-
Solution: Lower the reaction temperature. While this may slow down the reaction, it can significantly improve the yield of the desired product by minimizing side reactions.[10]
-
-
Strongly Acidic Conditions: Many indole syntheses require an acid catalyst, but a catalyst that is too strong can cause degradation.[5]
-
Solution: Screen a panel of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) to find the optimal balance between reactivity and stability.[5] Polyphosphoric acid (PPA) is often effective for less reactive substrates but can also promote charring.[5]
-
-
Microwave-Assisted Synthesis: This technique can provide rapid and uniform heating, often leading to shorter reaction times and improved yields, which can minimize the formation of tars.[5][11]
Part 2: Method-Specific Troubleshooting
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[4]
Q4: Why is my Fischer indole synthesis failing or giving a low yield?
Several factors can lead to the failure of this reaction.[4]
Troubleshooting Flowchart for Low Conversion in Fischer Indole Synthesis
Caption: Troubleshooting flowchart for low conversion in Fischer indole synthesis.
Mechanistic Pitfalls:
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting a competing cleavage reaction over the desired cyclization.[4][12] Similarly, strong electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring N-N bond cleavage.[5][12] This is a known issue in the synthesis of 3-aminoindoles, which has not been successfully achieved via the Fischer method.[12]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[4][5]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[4][5]
Q5: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[4]
-
N-N Bond Cleavage: As mentioned, this is a major competing pathway, especially with electron-donating substituents, leading to byproducts like aniline derivatives.[4][12]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with other aromatic rings if present in the substrates.[4]
Q6: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[4] A common and more reliable alternative is to use pyruvic acid as the carbonyl partner, which forms indole-2-carboxylic acid, followed by a subsequent decarboxylation step to yield the unsubstituted indole.[4]
Bischler-Möhlau Indole Synthesis
This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[4][13]
Q7: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?
This is a very common issue with the classical Bischler-Möhlau synthesis, which is known for its harsh conditions, poor yields, and unpredictable regioselectivity.[4][13]
Strategies for Improvement:
-
Milder Reaction Conditions: The high temperatures and strong acids traditionally used can degrade starting materials and products.[11] Recent modifications have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder conditions and better yields.[13][14]
-
Solvent Choice: The use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent under microwave irradiation has been reported to be effective.[11]
-
Excess Aniline: The excess aniline serves as a reactant, a base to neutralize the HBr formed, and often as the solvent.[11] Ensuring a sufficient excess is important for the reaction to proceed.
Reaction Mechanism Overview
Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.[13][14]
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed reactions, such as the Larock, Heck, and Sonogashira couplings, have become powerful tools for constructing substituted indoles.[15][16]
Q8: My Larock indole synthesis is suffering from low yield. What should I check?
The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.[4]
Key Parameters for Optimization:
| Parameter | Importance | Troubleshooting Tips |
| Palladium Source | The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is crucial for catalytic activity.[17] | Screen different palladium pre-catalysts. |
| Ligand | The ligand stabilizes the palladium center and influences the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.[17][18] | Experiment with ligands like SPhos, XPhos, or P(t-Bu)₃.[18] |
| Base | The strength and identity of the base can significantly impact the reaction outcome.[17] | Screen common bases such as K₂CO₃, Cs₂CO₃, or NaOt-Bu. |
| Solvent | The polarity of the solvent must be appropriate to dissolve all components and facilitate the reaction.[17] | Common solvents include DMF, toluene, or dioxane. Ensure anhydrous conditions. |
| Additives | Additives like LiCl can influence the reaction, but using more than one equivalent can increase side product formation.[4] | If using additives, carefully control their stoichiometry. |
Q9: I am having trouble with the regioselectivity of my Larock indole synthesis. What determines the final product?
The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[4] Generally, the larger substituent of the alkyne ends up at the C2 position of the indole. However, this can be influenced by the electronic and steric properties of the substituents on both the alkyne and the aniline, as well as the reaction conditions.[4]
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Trial Fischer Indole Synthesis
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the carbonyl compound (1.0 eq.) in a suitable solvent like ethanol or acetic acid. Heat the mixture to form the arylhydrazone.[4] The reaction can be monitored by TLC. In many cases, this step can be combined with the next in a one-pot procedure.[4]
-
Indolization: To the arylhydrazone (or the initial mixture), add the acid catalyst (e.g., ZnCl₂, PPA, or an acidic resin). Heat the reaction mixture to the desired temperature (often between 80-150 °C) and monitor for completion by TLC or LC-MS.[4]
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water. Neutralize with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: A Milder Bischler-Möhlau Synthesis
This protocol is adapted from modern procedures that utilize milder conditions.
-
Reaction Setup: In a microwave-safe vial, combine the α-bromo-acetophenone (1.0 eq.), the aniline (3.0-5.0 eq.), and lithium bromide (1.0 eq.) in a solvent such as HFIP.
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to the optimized temperature (e.g., 120-150 °C) for the determined time (e.g., 15-60 minutes). Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling, follow the standard work-up, extraction, and purification procedures as described in Protocol 1.
References
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Lévesque, E., & Pelletier, G. (2011). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Molecules, 16(12), 10335-10350. Retrieved from [Link]
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Shaikh, I. A., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 12(5), 534. Retrieved from [Link]
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Lam, Y. H., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5771-5773. Retrieved from [Link]
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Reddit. (2019). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Willis, M. C., & McNally, A. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization. Chemical Communications, 47(24), 6936-6938. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
Gribble, G. W. (2000). Recent developments in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Retrieved from [Link]
-
Wagaw, S., et al. (2001). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 123(45), 10957-10965. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Gribble, G. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Retrieved from [Link]
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Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
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Lauterbach, T., et al. (2015). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Scientific Reports, 5, 13778. Retrieved from [Link]
-
Chadha, N., & Silakari, O. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. European Journal of Medicinal Chemistry, 134, 159-184. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54064-54086. Retrieved from [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
AZoNetwork. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Retrieved from [Link]
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Fresneda, P. M., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 9(5), 332-338. Retrieved from [Link]
-
Ma, S., & Jiao, N. (2007). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications, (23), 2445-2447. Retrieved from [Link]
-
ResearchGate. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 24(18), 3450. Retrieved from [Link]
-
Vara, B. B., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules, 23(11), 2999. Retrieved from [Link]
-
Schmidt, A., et al. (2017). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 13, 1684-1692. Retrieved from [Link]
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
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Technical Support Center: Overcoming Low Yield in the Synthesis of C3-N-Substituted Indoles
Welcome to the Technical Support Center for the synthesis of C3-N-substituted indoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we will dissect common problems, explore their root causes, and provide actionable, field-proven solutions.
Section 1: Troubleshooting Guide - A Deeper Dive into Low-Yield Scenarios
Low yields in the synthesis of C3-N-substituted indoles can be a significant bottleneck. This section addresses specific issues in a question-and-answer format to help you diagnose and resolve the problems in your experimental setup.
Issue 1: Fischer Indole Synthesis of C3-Aminoindoles Fails or Results in Trace Product
Q: I am attempting a Fischer indole synthesis to create a 3-aminoindole derivative, but the reaction is failing, or the yield is negligible. What is the underlying chemical reason for this, and how can I overcome it?
A: This is a well-documented and challenging issue in indole synthesis. The synthesis of 3-aminoindoles using the classic Fischer method is notoriously difficult and often fails when using protic acids.[1][2]
Causality: The core of the problem lies in the electronic effects of the nitrogen substituent at the C3 position.[1] During the key[3][3]-sigmatropic rearrangement step, electron-donating groups on the carbonyl component can over-stabilize a critical intermediate. This stabilization can lead to an alternative reaction pathway, N-N bond cleavage, becoming the dominant reaction instead of the desired cyclization.[2][4] Computational studies have shown that electron-donating substituents weaken the N-N bond in the protonated ene-hydrazine intermediate, which favors this undesired cleavage.[2]
Troubleshooting & Optimization:
-
Shift from Protic to Lewis Acids: Protic acids often exacerbate the N-N bond cleavage. Switching to a Lewis acid catalyst such as Zinc Chloride (ZnCl₂) or Zinc Bromide (ZnBr₂) can significantly improve the efficiency of these specific cyclizations.[1][2]
-
Protecting Group Strategy: If direct synthesis is failing, consider a multi-step approach. Synthesize the parent indole and then introduce the amino group at the C3 position.
-
Alternative Synthetic Routes: For C3-aminoindoles, consider routes that avoid the Fischer synthesis altogether. A copper-catalyzed three-component coupling reaction of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes has been shown to be highly efficient.[5]
Issue 2: Low Yields in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Q: My Buchwald-Hartwig amination for the synthesis of a C3-N-substituted indole is giving a low yield. What are the critical parameters to investigate?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful optimization of several factors.[6][7] Low yields often stem from an improperly assembled catalytic system or suboptimal reaction conditions.
Causality: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, ligand exchange, and reductive elimination.[8][9] A disruption at any of these stages can lead to low yields. Common culprits include:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[9]
-
Base Selection: The base plays a crucial role in the deprotonation of the amine, allowing it to coordinate to the palladium center. The strength and nature of the base must be matched to the specific substrates.
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
Troubleshooting & Optimization:
| Parameter | Recommended Action | Rationale |
| Palladium Precursor & Ligand | Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[9] Consider using well-defined Pd(II) precatalysts. | These ligands enhance the rates of oxidative addition and reductive elimination, which are key to an efficient catalytic cycle.[9] |
| Base | Test a range of bases, including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). | The optimal base depends on the pKa of the amine and the nature of the aryl halide. Stronger bases are often required for less reactive amines. |
| Solvent | Common solvents include toluene, dioxane, and THF. Ensure the use of anhydrous solvents. | The choice of solvent can impact the solubility of the reactants and the stability of the catalyst. Moisture can deactivate the catalyst. |
| Temperature | Optimize the reaction temperature. While many reactions run at elevated temperatures (80-110 °C), some systems may benefit from lower temperatures to minimize side reactions. | Temperature affects reaction kinetics and the stability of the catalytic species. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (1.5 mmol) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at the optimized temperature with stirring for the determined reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Issue 3: Formation of Multiple Products and Purification Difficulties
Q: My reaction is producing a complex mixture of products, making purification difficult and lowering the isolated yield of my desired C3-N-substituted indole. What are the likely side reactions?
A: The formation of multiple products is a common issue, particularly in reactions run under harsh conditions, such as the Fischer indole synthesis.[10][11]
Causality:
-
Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation.[4]
-
Friedel-Crafts-type Reactions: The acidic conditions and elevated temperatures can promote reactions between starting materials or intermediates and the aromatic ring.[11]
-
Polymerization/Tar Formation: Strongly acidic and high-temperature conditions can lead to the degradation of starting materials and products, resulting in intractable tars.[10]
-
Regioisomer Formation: The use of unsymmetrical ketones in the Fischer indole synthesis can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[10]
Troubleshooting & Optimization:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[11]
-
Milder Acid Catalysts: Use the mildest possible acid catalyst that is effective for your substrate.[10]
-
Slow Addition of Reagents: Adding the carbonyl compound slowly to the reaction mixture can minimize its self-condensation.[11]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[4]
-
Protecting Groups: Utilize protecting groups for sensitive functionalities on your starting materials to prevent their participation in side reactions.[4] For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of C3-N-substituted indoles.
Q1: What are the most common methods for synthesizing C3-N-substituted indoles?
A1: Several methods are employed, with the choice depending on the desired substitution pattern and available starting materials. Key methods include:
-
Fischer Indole Synthesis: A classic method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[4][12] While widely used, it has limitations, especially for 3-aminoindoles.[2]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A versatile method for forming C-N bonds by coupling an amine with an aryl halide.[7]
-
Copper-Catalyzed Reactions: Copper catalysts can be used in multi-component reactions to efficiently assemble the indole core with a C3-amino substituent.[5]
-
Leimgruber-Batcho Indole Synthesis: This method involves the reaction of an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, which is then reductively cyclized to the indole.[12]
Q2: Why is the protection of the indole nitrogen often necessary during synthesis?
A2: The indole nitrogen has a lone pair of electrons that can participate in reactions. N-protection is important for several reasons:
-
Preventing Side Reactions: The N-H proton is acidic and can be deprotonated by strong bases, leading to undesired reactions.
-
Improving Solubility and Handling: N-protected indoles are often more soluble in organic solvents and easier to handle and purify.
-
Directing Regioselectivity: The protecting group can influence the regioselectivity of subsequent reactions at other positions of the indole ring.
-
Stability: N-protection can prevent the degradation of the indole ring under certain reaction conditions.[13]
Common protecting groups for the indole nitrogen include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., Boc), and silyl ethers (e.g., SEM).[13]
Q3: How do I choose the right analytical technique to monitor my reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most reactions.[3] It allows you to visualize the consumption of starting materials and the formation of products. For more quantitative analysis and to identify products in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Section 3: Visualizing the Workflow
To aid in understanding the troubleshooting process, the following diagrams illustrate key concepts.
Troubleshooting Workflow for Low-Yield Fischer Indole Synthesis
Caption: Troubleshooting decision tree for low-yield Fischer indole synthesis.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
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-
Ciamician, G. L., & Piccinini, A. (1898). Recent Progress Concerning the N-Arylation of Indoles. Gazzetta Chimica Italiana, 28(1), 443-514. Retrieved from [Link]
- BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis. BenchChem.
-
Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Retrieved from [Link]
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-
RosDok. (n.d.). Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds from ortho-dihaloarene. RosDok. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Gevorgyan, V., & Takeda, A. (2013). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic letters, 15(4), 792–795. Retrieved from [Link]
-
National Institutes of Health. (2022, July 29). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. National Institutes of Health. Retrieved from [Link]
-
PubMed Central. (n.d.). Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. PubMed Central. Retrieved from [Link]
- BenchChem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. BenchChem.
-
National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
PubMed. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles. ResearchGate. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Retrieved from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. The journal of organic chemistry, 76(11), 4429–4436. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Sammakia, T. (n.d.). Indoles.
-
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications. Retrieved from [Link]
-
PubMed. (n.d.). A three-component Fischer indole synthesis. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Thieme. (n.d.). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Thieme. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biologically active C3‐substituted indoles. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Indole-Coupled KYNA Derivatives via C–N Bond Cleavage of Mannich Bases. MDPI. Retrieved from [Link]
-
Research Explorer. (n.d.). Radical-Based Strategies for C-N Bond Formation. Research Explorer. Retrieved from [Link]
-
PubMed. (2014, February 1). Direct synthesis of C3-mono-functionalized oxindoles from N-unprotected 2-oxindole and their antileishmanial activity. PubMed. Retrieved from [Link]
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-
ResearchGate. (2020, May 18). Theoretical Investigation on the Cu(I)-Catalyzed N-Carboxamidation of Indoles with Isocyanates to form Indole-1-Carboxamides: Effects of Solvents. ResearchGate. Retrieved from [Link]
-
PubMed. (2019, September 6). Synthesis of C3-Alkylated Indoles on DNA via Indolyl Alcohol Formation Followed by Metal-Free Transfer Hydrogenation. PubMed. Retrieved from [Link]
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Technical Support Center: Purification of 4,7-dimethyl-1H-indole
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of starting materials from the 4,7-dimethyl-1H-indole product. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification process.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, often concludes with a crude product contaminated with unreacted starting materials and various side products. The structural similarity between the desired indole and potential impurities can present significant purification challenges. This guide is designed to be a comprehensive resource, offering solutions to common purification hurdles and ensuring the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows signals corresponding to my starting materials. What is the first purification step I should consider?
A1: The initial and often most effective step is to consider the differing acid-base properties of your product and the likely starting materials. An acid-base extraction can be a powerful first-pass purification to remove many common starting materials and byproducts from your this compound product.[1][2][3]
Q2: I'm struggling to separate my product from a non-polar impurity. What technique would be most effective?
A2: For separating compounds with different polarities, column chromatography is the method of choice.[4][5][6] By carefully selecting the stationary and mobile phases, you can achieve excellent separation of this compound from non-polar contaminants.
Q3: My product has solidified, but it still appears discolored. What can I do to improve its purity and appearance?
A3: Recrystallization is an excellent technique for purifying solid compounds and often results in a significant improvement in both purity and crystalline appearance.[7][8][9] The key is to select an appropriate solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a viable purification method for some indoles, it can be problematic for others, especially at high temperatures which may cause degradation.[10][11][12] If considering distillation, it is crucial to perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.
Troubleshooting and Detailed Protocols
I. Initial Assessment: Thin-Layer Chromatography (TLC)
Before committing to a large-scale purification, a rapid assessment of your crude product mixture by Thin-Layer Chromatography (TLC) is essential.
Objective: To visualize the number of components in your crude mixture and to determine an appropriate solvent system for column chromatography.
Protocol:
-
Prepare a small sample of your crude product by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a pre-determined solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the separated spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).
Interpretation: The number of spots corresponds to the minimum number of components in your mixture. The retention factor (Rf) of your desired product will help in selecting the mobile phase for column chromatography. An ideal Rf for the product is typically between 0.2 and 0.4 for good separation.[4]
II. Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
III. Detailed Purification Protocols
Principle: This technique separates compounds based on their different solubilities in aqueous and organic solvents, which can be manipulated by changing the pH.[2] Indoles are weakly acidic and can be deprotonated with a strong base, but more commonly, this method is used to remove acidic or basic starting materials.
Experimental Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
To remove acidic impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (a weak base) or sodium hydroxide (a strong base).[1] The acidic impurities will be deprotonated to form water-soluble salts and will move to the aqueous layer.
-
To remove basic impurities: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[3] The basic impurities will be protonated to form water-soluble salts and will move to the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Data Presentation: Common Starting Materials and their Removal by Acid-Base Extraction
| Starting Material/Impurity | Chemical Nature | Extraction Solution |
| Carboxylic acids | Acidic | 5% aq. NaHCO₃ |
| Phenols | Weakly Acidic | 5% aq. NaOH |
| Amines | Basic | 1 M aq. HCl |
Principle: This is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[5][6] For indoles, silica gel is a commonly used stationary phase.[4]
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate, determined by TLC).
-
Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.[13]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Typical Solvent Systems for Indole Purification
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane:Ethyl Acetate (9:1) | Low | Separation from very non-polar impurities |
| Hexane:Ethyl Acetate (4:1) | Medium | General purpose for many indole separations |
| Dichloromethane:Methanol (98:2) | High | Separation from more polar impurities |
Principle: This method relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures.[14]
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for recrystallizing indoles include ethanol, methanol/water mixtures, or hexane/ethyl acetate mixtures.[7][9]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
IV. Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
-
¹H NMR Spectroscopy: This is a primary method to confirm the structure and assess the purity of the compound.[15][16] The absence of signals from starting materials or byproducts is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[17]
References
- Google Patents. (n.d.). GB2108496A - Method of separating indole.
- Google Patents. (n.d.). DE3236765C2 - Process for the separation of indole by distillation.
-
Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
MDPI. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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Unknown. (n.d.). Column chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
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Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
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Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Indoles: Recent Advances. Retrieved from [Link]
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NIST WebBook. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
- Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
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ijarsct. (n.d.). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]
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MDPI. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Retrieved from [Link]
-
MDPI. (2021). Metabolite Fingerprinting Based on 1 H-NMR Spectroscopy and Liquid Chromatography for the Authentication of Herbal Products. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Identifying and minimizing byproduct formation in indole synthesis
Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of indole synthesis, with a focus on identifying and minimizing the formation of common byproducts. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Troubleshooting Guide: The Fischer Indole Synthesis
The Fischer method is a robust and widely used reaction, but its reliance on strong acids and high temperatures can often lead to challenging side reactions and purification hurdles.[1] This section addresses the most common issues encountered during this synthesis.
Issue 1: Significant Tar and Polymer Formation
Q1: My reaction flask is coated with a black, intractable tar, and my yield is extremely low. What is causing this and how can I prevent it?
A1: Tar formation is the most frequent problem in Fischer indole synthesis, arising from the decomposition of starting materials or polymerization of the indole product under harsh acidic conditions.[2][3] The indole nucleus is electron-rich and susceptible to electrophilic attack; protonation by strong acids can generate reactive indoleninium ions that initiate polymerization.[3]
Causality and Mitigation Strategies:
-
Aggressive Acid Catalysis: Strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are effective but can promote charring.[3] High temperatures exacerbate this issue.[2]
-
High Reaction Temperature: Elevated temperatures accelerate not only the desired cyclization but also competing decomposition pathways.[2]
-
Solution: Run the reaction at the lowest effective temperature. It is often better to proceed more slowly at a lower temperature for a longer duration than to force the reaction with excessive heat. Consider microwave-assisted synthesis for rapid, controlled heating, which can sometimes improve yields and reduce reaction times.[4]
-
-
Oxygen Exposure: Indoles can be sensitive to air oxidation, which contributes to the formation of colored impurities and polymeric materials.
-
Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.[3]
-
Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
This protocol provides an example of using microwave irradiation to mitigate harsh thermal conditions.
-
Combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol) in a microwave-safe vessel.
-
Add a catalytic amount of zinc chloride (ZnCl₂, ~10 mol%).
-
Irradiate in a sealed microwave reactor at 120-150°C for 5-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the vessel, dilute the mixture with ethyl acetate, and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones
Q2: I used an unsymmetrical ketone (e.g., 2-pentanone) and my final product is a mixture of two different indoles. How can I control the regioselectivity?
A2: When an unsymmetrical ketone is used, the intermediate hydrazone can tautomerize to two different ene-hydrazines, leading to a mixture of regioisomeric indoles upon cyclization.[6] The reaction's regioselectivity is governed by a combination of steric and electronic factors, which influence the stability of the transition state during the key[4][4]-sigmatropic rearrangement step.[7][8]
Controlling Factors:
-
Catalyst Choice: The nature of the acid catalyst can significantly influence the isomer ratio. There is no universal rule, and the optimal catalyst is substrate-dependent.[9]
-
Solution: Screen a panel of both Brønsted (p-TSA, HCl) and Lewis acids (ZnCl₂, BF₃·OEt₂) to determine the best conditions for your specific substrate.[3]
-
-
Substituent Effects: Electron-withdrawing groups on the arylhydrazine or ketone can destabilize one of the rearrangement pathways, favoring the formation of a single isomer.[7][8]
-
Thermodynamic vs. Kinetic Control: The reaction can be directed towards the thermodynamically or kinetically favored product by adjusting temperature and reaction time. Generally, lower temperatures may favor the kinetic product.
Table 1: Impact of Acid Catalyst on Fischer Indole Synthesis Yields (Note: Direct comparison is challenging as conditions vary. This table provides a general overview.)
| Catalyst | Common Substrates | Typical Yield Range | Notes |
| ZnCl₂ | Phenylhydrazones of ketones | 60-85% | A versatile and commonly used mild Lewis acid.[6] |
| H₂SO₄ | General purpose | 40-75% | Strong acid; can cause significant charring/tarring.[3] |
| PPA | Less reactive substrates | 50-90% | Highly effective but known to produce colored byproducts.[3] |
| p-TSA | Sensitive substrates | 55-80% | Milder Brønsted acid, often results in cleaner reactions.[5] |
| BF₃·OEt₂ | General purpose | 65-85% | Effective Lewis acid, good alternative to ZnCl₂.[4] |
Issue 3: Reaction Fails or Stalls
Q3: My Fischer indole synthesis is not working. TLC shows only starting material or a complex mixture of minor products. Why might it be failing?
A3: Complete reaction failure can be attributed to several factors, often related to the electronic properties of the substrates or the stability of key intermediates.[10]
Common Causes of Failure:
-
N-N Bond Cleavage: If the carbonyl component contains strong electron-donating groups, it can over-stabilize the intermediate iminylcarbocation. This promotes a competing heterolytic cleavage of the N-N bond, which prevents the desired[4][4]-sigmatropic rearrangement.[11] This is a well-known reason for the failure to synthesize 3-aminoindoles via the Fischer method.[10][11]
-
Solution: If N-N cleavage is suspected, a different synthetic route to the target indole may be necessary. Using a milder Lewis acid catalyst can sometimes help, but this pathway is often dominant for certain substrates.[11]
-
-
Unstable Hydrazone: The arylhydrazone intermediate may be unstable and decompose before cyclization can occur.
-
Solution: Generate the hydrazone in situ without isolation. This can be achieved by mixing the arylhydrazine and the carbonyl compound directly under the indolization conditions.[4]
-
-
Steric Hindrance: Large, bulky groups on either the hydrazine or the carbonyl partner can sterically impede the cyclization step.[4][10]
-
Solution: Higher temperatures or stronger acids may be required to overcome the activation barrier, but this must be balanced against the risk of tar formation.
-
Diagram: Troubleshooting Workflow for Fischer Indole Synthesis
This diagram outlines a logical decision-making process for optimizing a failing or low-yielding reaction.
Caption: Troubleshooting decision tree for the Fischer indole synthesis.
Frequently Asked Questions (FAQs) for Indole Synthesis
This section covers broader questions related to various indole synthesis methods.
Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method with acetaldehyde?
A4: The direct synthesis of indole from phenylhydrazine and acetaldehyde is notoriously difficult and often fails under standard solution-phase conditions.[3][5] However, it can be achieved indirectly. A common and reliable method is to use pyruvic acid as the carbonyl partner to synthesize indole-2-carboxylic acid, which is then easily decarboxylated by heating to yield the parent indole.[6][12]
Q5: My target indole is not accessible via the Fischer route. What are some common alternatives and their major drawbacks?
A5: Several classical methods exist, each with its own scope and limitations. The choice depends on the desired substitution pattern and available starting materials.[13]
-
Bischler-Moehlau Synthesis: Forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline.[14]
-
Madelung Synthesis: An intramolecular cyclization of an N-phenylamide using a strong base at very high temperatures (200-400 °C).[16]
-
Reissert Synthesis: Synthesizes indoles from o-nitrotoluenes and diethyl oxalate via a reductive cyclization.[18]
Q6: I have successfully synthesized my crude indole, but it is contaminated with a sticky polymer. What is the best way to purify it?
A6: Purifying indoles from polymeric byproducts is a common challenge.[2]
-
Column Chromatography: This is the most effective method. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The non-polar indole should elute before the highly polar tar, which often remains at the top of the column.
-
Recrystallization: If your indole is a solid, recrystallization can be highly effective. Screen various solvents to find one in which the indole is soluble when hot but poorly soluble when cold, while the impurities remain soluble.
-
Distillation: For volatile, low-molecular-weight indoles, vacuum distillation can be a viable purification method.
References
- BenchChem. (n.d.). Preventing tar and polymer formation in Fischer indole synthesis.
- BenchChem. (n.d.). Avoiding tar formation in acid-catalyzed indole synthesis.
- BenchChem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Insubria University Repository. (2010). SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Garnier, J. M., et al. (2014). Why Do Some Fischer Indolizations Fail? ACS Publications. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Madelung synthesis. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved January 12, 2026, from [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
- BenchChem. (n.d.). A Comparative Guide to Indole Synthesis: The Fischer Method vs. Alternatives.
-
Wikipedia. (n.d.). Reissert indole synthesis. Retrieved January 12, 2026, from [Link]
-
Gribble, G. (2016). Reissert Indole Synthesis. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Ma, R., et al. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters. Retrieved January 12, 2026, from [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved January 12, 2026, from [Link]
-
Gribble, G. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. Retrieved January 12, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- University of Basrah. (n.d.). Preparation and Properties of INDOLE.
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Technical Support Center: Regioselective Synthesis of Disubstituted Indoles
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the regiochemical outcome of their reactions. Instead of a simple list of procedures, we will explore the underlying principles that govern regioselectivity, providing you with the knowledge to troubleshoot existing protocols and design new, highly selective syntheses.
Section 1: The Fundamental Challenge of Indole Regioselectivity
The indole nucleus possesses multiple non-equivalent positions, each with distinct electronic properties. The pyrrole ring is electron-rich and highly nucleophilic, making the C3 position the most kinetically favored site for electrophilic attack.[1] The C2 position is the next most reactive site within the heterocyclic core. In contrast, the C4, C5, C6, and C7 positions on the benzenoid ring are significantly less reactive and require more specialized strategies to functionalize selectively.[2]
This inherent reactivity profile presents the core challenge: how to override the natural C3 preference and direct substituents to other desired positions, either during the initial ring formation or through post-synthetic modification. This guide will address this challenge in a question-and-answer format, focusing on common problems and their mechanistic solutions.
Section 2: Troubleshooting Classical Indole Ring Syntheses
Many challenges in obtaining a specific disubstituted indole begin with the choice of the initial ring-forming reaction. Here, we troubleshoot regioselectivity issues in the most common named reactions.
FAQ 1: Fischer Indole Synthesis
Question: I am using an unsymmetrical ketone (e.g., 2-pentanone) in my Fischer indole synthesis and obtaining a mixture of two regioisomers. How can I control the outcome?
Answer: This is a classic regioselectivity problem in the Fischer synthesis. The issue arises from the two possible enamine tautomers that can form from your unsymmetrical ketone, each leading to a different product upon the key[3][3]-sigmatropic rearrangement step.[4][5]
-
Underlying Cause: The direction of the rearrangement is a competition between the formation of the more-substituted (thermodynamically favored) enamine and the less-substituted (kinetically favored) enamine. The outcome is highly sensitive to the steric and electronic properties of both the ketone and the arylhydrazine, as well as the reaction conditions.[6]
-
Troubleshooting Steps:
-
Catalyst Choice: The nature of the acid catalyst is critical. Brønsted acids (HCl, H₂SO₄, PPA) often favor one pathway, while Lewis acids (ZnCl₂, BF₃·OEt₂) may favor another. The choice is often empirical and must be optimized for your specific substrates.[4][7][8]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetic product. Conversely, higher temperatures may favor the thermodynamic product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of solvents, from nonpolar (toluene) to polar aprotic (dichloromethane, sulfolane), to see how it impacts the isomer ratio.[9]
-
Substituent Effects: Be aware of strong electron-withdrawing groups on your starting materials, as they can significantly destabilize the transition state for one of the rearrangement pathways, leading to high selectivity for a single isomer.[6]
-
}
FAQ 2: Larock Indole Synthesis
Question: My Larock heteroannulation with an unsymmetrical alkyne is giving me poor regioselectivity for the 2,3-disubstituted indole. The major product seems to have the larger alkyne substituent at the C2 position, but the ratio is not ideal. How can I improve this?
Answer: You are correct that the general rule of thumb for the Larock synthesis is that the larger substituent of the alkyne ends up at the C2 position of the indole.[7] However, this is not absolute and is often a point of difficulty. The regioselectivity is determined during the syn-insertion of the alkyne into the aryl-palladium bond.[10]
-
Underlying Cause: While sterics are a major factor, electronic effects from the alkyne substituents can override them. Furthermore, some functional groups, such as esters or protected amines, have been shown to exert poor directing effects, leading to low to moderate regioselectivity.[11][12][13]
-
Troubleshooting Steps:
-
Ligand/Catalyst System: This is your most powerful tool. While the original protocol uses Pd(OAc)₂, switching to a more specialized catalyst system can dramatically improve selectivity. Ferrocene-functionalized N-heterocyclic carbene (NHC)–palladium complexes, for example, have been developed to provide excellent yields and high regioselectivity.[14]
-
Optimize Reaction Conditions: Systematically screen solvents, bases (e.g., K₂CO₃ vs. NaOAc), and temperature. The coordination of the alkyne to the palladium center can be sensitive to these changes.
-
Chloride Source: The presence and stoichiometry of a chloride salt (like LiCl or n-Bu₄NCl) are crucial. Using more than one equivalent of LiCl can slow the reaction and may affect selectivity.[10]
-
FAQ 3: Bischler-Möhlau Synthesis
Question: I'm attempting a Bischler-Möhlau synthesis, but my yields are very low and I'm getting an intractable mixture of products. Is this reaction worth optimizing?
Answer: The Bischler-Möhlau synthesis is notorious for its harsh conditions, poor yields, and unpredictable regioselectivity.[7][15] While historically significant, it is often avoided in modern synthesis for these exact reasons.
-
Underlying Cause: The reaction typically requires high temperatures and strong acids, which can lead to numerous side reactions and decomposition. The mechanism itself can be complex, involving multiple aniline molecules and intermediates that can cyclize in unintended ways.[15][16]
-
Recommendations:
-
Consider Milder, Modern Variants: If you must use this route, look for modern protocols that employ microwave irradiation or alternative catalysts like lithium bromide, which can provide better results under milder conditions.[15]
-
Explore Alternative Syntheses: For most targets, a different synthetic strategy is advisable. A Larock, Fischer, or a C-H activation approach (discussed next) will likely provide a more reliable and higher-yielding route to your desired 2-aryl-indole.
-
Section 3: Directing Group Strategies for Regioselective C–H Functionalization
For many applications, it is more efficient to build the simple indole core and then add substituents selectively. This is the realm of C–H functionalization, where the key to controlling regioselectivity is the use of a directing group (DG).
}
Question: I need to functionalize the benzene ring of my indole at the C4 position, but all my attempts with electrophilic substitution react at C3. How can I achieve C4 selectivity?
Answer: This is a perfect scenario for a directing group strategy. To override the inherent C3 reactivity, you must use a functional group that can chelate to a transition metal catalyst and position it to activate a specific C-H bond on the benzene ring.
-
The Solution: C3-Carbonyl Directing Groups: An aldehyde or ketone at the C3 position is an excellent choice for directing functionalization to C4. The carbonyl oxygen acts as a handle to coordinate with a ruthenium or palladium catalyst, forming a stable six-membered metallacycle that brings the catalyst into close proximity with the C4-H bond.[3][17][18][19]
Experimental Protocol: Ruthenium-Catalyzed C4-Alkenylation of 3-Formylindole
This protocol is based on a highly regioselective method for C4-alkenylation.[3][17]
-
Reaction Setup: To an oven-dried reaction vessel, add 1-benzyl-1H-indole-3-carbaldehyde (1 equiv.), [Ru(p-cymene)Cl₂]₂ (10 mol %), and AgSbF₆ (20 mol %).
-
Reagent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon). Add dry 1,2-dichloroethane (DCE) as the solvent, followed by the acrylate coupling partner (4 equiv.).
-
Reaction: Stir the mixture at 120 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C4-alkenylated product.
-
Causality: Why these reagents?
-
[Ru(p-cymene)Cl₂]₂: The ruthenium complex is the active catalyst for the C-H activation step.
-
AgSbF₆: The silver salt acts as a halide scavenger, abstracting a chloride from the ruthenium precursor to generate a more catalytically active cationic Ru(II) species.
-
High Temperature: C-H activation on the benzene ring has a high activation energy, necessitating elevated temperatures.
-
Data Summary Table: Directing Group Efficacy
| Directing Group (Position) | Catalyst System (Typical) | Target Position(s) | Key Considerations & Limitations |
| Formyl (C3) | Ru(II) / AgSbF₆ | C4 | Excellent for alkenylation and arylation.[3][17][18] |
| Acetyl (C3) | Pd(II) | C4 (with migration) | Can lead to domino C4-arylation/3,2-carbonyl migration. N-protection can prevent migration.[19] |
| Pivaloyl (C3) | Pd(II) | C5 | A bulky group that directs functionalization to the C5 position.[20] |
| P(O)tBu₂ (N1) | Pd(II) or Cu(I) | C7 (Pd) or C6 (Cu) | Powerful and versatile DG, but requires specific synthesis and removal steps.[20] |
| Tosyl/Sulfonyl (N1) | Pd(II) | C2 | Common protecting group that also directs C-H activation to the C2 position.[7] |
Section 4: General Troubleshooting and FAQs
| Synthesis Method | Common Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Fischer Indole | Low yield or reaction failure. | 1. Inappropriate acid catalyst/concentration.[7] 2. Steric hindrance. 3. Unstable arylhydrazine. 4. Side reactions (e.g., N-N bond cleavage).[7] | 1. Screen various Brønsted and Lewis acids. 2. Optimize temperature and reaction time. 3. Ensure purity of starting materials.[7] |
| Larock Indole | Poor regioselectivity with unsymmetrical alkynes. | 1. Weak directing effects from alkyne substituents.[11][12] 2. Competing steric and electronic influences.[7][10] | 1. Employ specialized ligands (e.g., NHCs) with the Palladium catalyst.[14] 2. Systematically vary solvent, base, and temperature. |
| Bischler-Möhlau | Low yields and mixture of regioisomers. | Harsh reaction conditions leading to decomposition and side reactions.[7][15] | 1. Use modern, milder methods (microwave irradiation, LiBr catalyst).[15] 2. Strongly consider an alternative synthetic route. |
| Nenitzescu | Unwanted side products (e.g., benzofurans), limited to 5-hydroxyindoles. | The reaction course is highly dependent on the specific enamine, quinone, and reaction conditions.[21][22] | 1. Screen Lewis acid catalysts (e.g., ZnCl₂, ZnBr₂, ZnI₂) as they can influence the outcome.[22][23] 2. For other substitution patterns, a different synthesis is necessary. |
| C-H Functionalization | Functionalization at the wrong position (e.g., C3 instead of C4/C5/C6/C7). | 1. Inherent reactivity of the indole core is dominant. 2. Ineffective or absent directing group. 3. Wrong choice of catalyst/ligand system.[24] | 1. Install a suitable directing group at N1 or C3. 2. Select a catalyst known to work with your chosen DG. 3. Use protecting groups on other reactive sites if necessary.[7][25] |
References
-
Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. J-Stage.[Link]
-
Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. ACS Publications.[Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing.[Link]
-
Regioselectivity of Larock indole synthesis using functionalized alkynes. PubMed.[Link]
-
Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. PubMed.[Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.[Link]
-
Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Semantic Scholar.[Link]
-
Regiocontrol in transition-metal-catalyzed C–H functionalization. ResearchGate.[Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. RSC Publishing.[Link]
-
Regioselectivity of the asymmetric functionalization of indoles. ResearchGate.[Link]
-
Larock indole synthesis. Wikipedia.[Link]
-
Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. ResearchGate.[Link]
-
Regioselectivity of larock indole synthesis using functionalized alkynes. LookChem.[Link]
-
Bischler–Möhlau indole synthesis. Wikipedia.[Link]
-
ChemInform Abstract: Regioselective Synthesis of 4-Substituted Indoles via C-H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. ResearchGate.[Link]
-
A New Protecting-Group Strategy for Indoles. ResearchGate.[Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. Cambridge Open Engage.[Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. NIH National Center for Biotechnology Information.[Link]
-
Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles. ResearchGate.[Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications.[Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. ACS Publications.[Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. jchempharmres.com.[Link]
-
Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. MDPI.[Link]
-
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. ResearchGate.[Link]
-
Regioselective Synthesis of 2,3-Disubstituted Indoles via Interrupted Heyns Rearrangement Involving C-C Bond Cleavage. PubMed.[Link]
-
Nenitzescu indole synthesis. Wikipedia.[Link]
-
Recent advances in the Nenitzescu indole synthesis (1990–2019). ResearchGate.[Link]
-
Möhlau‐Bischler indole synthesis. ResearchGate.[Link]
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI.[Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed.[Link]
-
Nucleophilic substitutions at the 3'-position of substituted indoles. ResearchGate.[Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.[Link]
-
Indoles Indoles are very commonly encountered in nature. oc-chem.com.[Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.[Link]
-
Bischler–Möhlau indole synthesis. SciSpace.[Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. mdpi.com.[Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. NIH National Center for Biotechnology Information.[Link]
-
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. MDPI.[Link]
-
Controlling selectivity in N-heterocycle directed borylation of indoles. RSC Publishing.[Link]
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. NIH National Center for Biotechnology Information.[Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.[Link]
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange.[Link]
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- 25. jocpr.com [jocpr.com]
Fischer Indole Synthesis Technical Support Center: Mastering Regioselectivity with Unsymmetrical Ketones
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity when using unsymmetrical ketones. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Issue 1: Poor or Undesired Regioselectivity
Q: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers, with the undesired isomer being the major product. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a common challenge. The ratio of the two possible indole products is primarily determined by the relative stability of the two possible enamine intermediates formed after the initial hydrazone formation. The subsequent[1][1]-sigmatropic rearrangement, the rate-determining step, then leads to the respective indoles.[2] Several factors can be manipulated to favor the formation of one enamine over the other.
Probable Causes & Solutions:
-
Steric Hindrance: The formation of the enamine intermediate is highly sensitive to steric bulk around the α-carbons of the ketone.
-
Solution: The reaction will often favor the formation of the less sterically hindered enamine intermediate.[3] If your desired product arises from the more hindered enamine, you may need to explore alternative synthetic strategies or consider using a directing group.
-
-
Acid Catalyst Choice: The nature and strength of the acid catalyst are critical in directing the regioselectivity.[2][4]
-
Brønsted vs. Lewis Acids: Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can lead to different regiomeric ratios.[2][5] Experimenting with both types is recommended.
-
Acid Strength: The concentration of the acid can influence the product ratio. For instance, with some ketones, increasing the concentration of phosphoric acid has been shown to favor the formation of the 2-substituted indole.[6]
-
Specialized Reagents: For specific cases, reagents like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can provide excellent regiocontrol, often favoring the formation of the 3-unsubstituted indole from methyl ketones.[7]
-
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the enamine formation.
-
Solution: Running the reaction at a lower temperature may favor the kinetically preferred, less substituted enamine. Conversely, higher temperatures might allow for equilibration to the thermodynamically more stable enamine. A systematic temperature screen is advisable.
-
-
Solvent Effects: The polarity of the solvent can impact the stability of the intermediates.
-
Solution: While less commonly the primary factor for regioselectivity, it's worth exploring solvents of varying polarity. Polar aprotic solvents like DMSO or acetic acid are often used.[5]
-
The following diagram illustrates the competing pathways:
Caption: Competing pathways in the Fischer indole synthesis with an unsymmetrical ketone.
Issue 2: Tar and Polymeric Byproduct Formation
Q: My reaction is producing a significant amount of dark, intractable tar, leading to low yields and difficult purification. What can I do to minimize this?
A: Tar formation is a frequent issue in the Fischer indole synthesis, often resulting from the strongly acidic and high-temperature conditions required for the reaction.[3]
Probable Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and highly concentrated strong acids can promote side reactions and polymerization of starting materials and intermediates.
-
Solution:
-
Milder Acid Catalysts: Opt for the mildest acid catalyst that effectively promotes the reaction. A screening of different Brønsted and Lewis acids is recommended.[3] Polyphosphoric acid (PPA) can be effective for less reactive substrates but should be used judiciously.[3]
-
Lower Reaction Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate. Even a small reduction in temperature can significantly decrease tar formation.
-
Microwave-Assisted Synthesis: Microwave irradiation can offer rapid heating and sometimes lead to improved yields and shorter reaction times, potentially minimizing the formation of degradation products.[5]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to cleaner conversions and simpler workups.[8]
-
-
-
Oxygen Sensitivity: Some intermediates in the reaction may be sensitive to oxidation, which can contribute to the formation of colored impurities and tars.
-
Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially if you are working with electron-rich arylhydrazines or ketones that are prone to oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis is a classic organic reaction that converts an arylhydrazine and a ketone (or aldehyde) into an indole in the presence of an acid catalyst. The widely accepted mechanism involves several key steps:
-
Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone.[5][9]
-
Tautomerization: The hydrazone tautomerizes to form an enamine (or 'ene-hydrazine') intermediate.[5][9]
-
[1][1]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the crucial carbon-carbon bond-forming step.[2][10]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: The resulting aminal eliminates a molecule of ammonia under acidic conditions to yield the final aromatic indole product.[2][10]
Caption: Simplified workflow of the Fischer indole synthesis mechanism.
Q2: How do electron-donating and electron-withdrawing groups on the phenylhydrazine and ketone affect the reaction?
A2: The electronic properties of the substituents on both starting materials can significantly influence the reaction rate and, in the case of the ketone, the regioselectivity.
-
On the Phenylhydrazine:
-
Electron-donating groups on the aromatic ring of the phenylhydrazine generally accelerate the reaction by increasing the nucleophilicity of the nitrogen atoms and stabilizing the intermediates.
-
Electron-withdrawing groups tend to slow down the reaction by decreasing the nucleophilicity of the nitrogens.
-
-
On the Unsymmetrical Ketone:
-
Electron-withdrawing groups near one α-carbon can disfavor enamine formation at that position, thus directing the reaction towards the other α-carbon. In some cases, strong electron-withdrawing groups can even destabilize the transition state of the[1][1]-sigmatropic rearrangement, leading to poor yields or alternative reaction pathways.[1][11]
-
Electron-donating groups can stabilize the enamine intermediate, potentially favoring cyclization at that position.
-
Q3: Can I perform the Fischer indole synthesis in one pot?
A3: Yes, the Fischer indole synthesis is often performed as a one-pot reaction where the arylhydrazine and the ketone are mixed in the presence of the acid catalyst without isolating the intermediate hydrazone.[12][13] This approach is generally more efficient and convenient. The reaction is typically initiated by heating the mixture of the arylhydrazine, ketone, and acid in a suitable solvent.[5]
Experimental Protocol: Regioselective Synthesis of 2,3-Dimethylindole
This protocol provides a general procedure for the Fischer indole synthesis using an unsymmetrical ketone, methyl ethyl ketone, where regioselectivity is a factor.
Materials:
-
Phenylhydrazine
-
Methyl ethyl ketone (2-butanone)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (e.g., 10 g).
-
Addition of Reactants: While stirring, add phenylhydrazine (e.g., 1.0 g, 9.25 mmol).
-
Heating: Begin heating the mixture gently with an oil bath to approximately 80-90 °C to ensure homogeneity.
-
Ketone Addition: Slowly add methyl ethyl ketone (e.g., 0.73 g, 10.1 mmol) to the stirred mixture.
-
Reaction: Increase the temperature to 110-120 °C and maintain for the required reaction time (this may need to be optimized, e.g., 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indole regioisomer.
Data Summary Table:
| Catalyst | Temperature (°C) | Solvent | Major Regioisomer | Minor Regioisomer | Reference |
| ZnCl₂ | 170 | None | 2,3-dimethylindole | 2-ethylindole | General Observation |
| H₂SO₄ (30% w/w) | Reflux | Aqueous | 2-ethylindole | 2,3-dimethylindole | [6] |
| PPA | 120 | None | 2,3-dimethylindole | 2-ethylindole | General Observation |
| Eaton's Reagent | 80 | None | 2-ethylindole | 2,3-dimethylindole | [7] |
References
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
-
Describe Fischer Indole Synthesis | Reaction and Mechanism. 88Guru. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. ResearchGate. [Link]
-
Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]
-
Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey. [Link]
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Technical Support Center: Troubleshooting Broad Peaks in the NMR Spectrum of 4,7-dimethyl-1H-indole
Welcome to the technical support center for NMR analysis of indole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals encountering peak broadening issues in the ¹H NMR spectrum of 4,7-dimethyl-1H-indole. Here, we will diagnose the potential causes of this common issue and provide actionable, step-by-step protocols to achieve high-resolution spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My entire ¹H NMR spectrum of this compound shows broad peaks, including the solvent signal. What is the likely cause?
This is a common issue that typically points to a problem with the NMR instrument's magnetic field homogeneity, a process known as "shimming."
Answer and Troubleshooting Guide:
When all peaks in a spectrum are broad, the issue is rarely with the sample itself but rather with the instrument's setup. The magnetic field experienced by the sample must be perfectly uniform for sharp signals.[1][2] Poor shimming results in different parts of the sample experiencing slightly different magnetic fields, causing a range of resonance frequencies for the same proton and thus, broad peaks.[2][3]
dot
Caption: Workflow for addressing universal peak broadening.
Experimental Protocol: Improving Magnetic Field Homogeneity
-
Check the Lock Signal: Ensure the spectrometer has a stable lock on the deuterium signal of the solvent. The lock signal intensity should be maximized.[2]
-
Automated Shimming: Run the instrument's automated shimming routine. This is often sufficient to correct minor field inhomogeneities.
-
Manual Shimming (Advanced): If automated shimming fails, manual adjustment of the shim coils may be necessary. This typically involves adjusting the Z1 and Z2 shims to optimize the lock signal shape and height, followed by adjustments to first- and second-order shims.
-
Sample and Tube Quality:
-
Use high-quality, clean, and dry NMR tubes to avoid distortions in the magnetic field.
-
Ensure your sample is free of particulate matter, which can disrupt field homogeneity.[2] Filter the sample if necessary.
-
The sample height in the tube should be correct for the spectrometer's probe to ensure it is centered in the most homogeneous region of the magnetic field.[2]
-
| Parameter | Recommendation | Rationale |
| Lock Signal | Stable and maximized | Indicates a stable magnetic field. |
| Shimming | Perform automated or manual shimming | Corrects for magnetic field inhomogeneities.[2] |
| NMR Tube | High-quality, clean, and dry | Prevents magnetic susceptibility distortions. |
| Sample | Free of particulates | Suspended solids can disrupt field homogeneity.[4] |
Question 2: Only the N-H proton signal of my this compound is broad. Why is this happening?
A selectively broad N-H proton signal is a classic issue for indoles and other N-H containing compounds. This is typically due to chemical exchange or quadrupolar broadening.[5]
Answer and Troubleshooting Guide:
The proton on the nitrogen of the indole ring is weakly acidic and can undergo chemical exchange with other exchangeable protons, such as those from trace amounts of water in the sample or solvent.[5][6] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to a broadening of the N-H signal.[3][7] Additionally, the nitrogen-14 nucleus has a quadrupole moment, which can cause rapid relaxation of the attached proton, contributing to line broadening.[5]
dot
Caption: Confirming and resolving N-H proton exchange.
Experimental Protocol: D₂O Exchange
This is a definitive test to identify an exchangeable proton.[5][8]
-
Acquire a standard ¹H NMR spectrum of your this compound sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few seconds to mix.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The broad N-H proton signal will disappear or significantly decrease in intensity as the proton is replaced by deuterium, which is not observed in ¹H NMR.
Experimental Protocol: Variable Temperature (VT) NMR
Lowering the temperature can slow down the rate of chemical exchange, often resulting in a sharper N-H peak.[3][5][9]
-
Set up the NMR experiment at room temperature and acquire a spectrum.
-
Decrease the temperature in increments of 10-20 K (e.g., to 273 K, 253 K).
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
Expected Result: As the temperature decreases, the rate of proton exchange slows, and the broad N-H signal should become sharper.
| Technique | Purpose | Expected Outcome for N-H Proton |
| D₂O Exchange | Identify exchangeable protons | Signal disappears. |
| VT-NMR (Low Temp) | Slow exchange kinetics | Signal sharpens. |
| Using Dry Solvents | Minimize exchange partners | Signal is inherently sharper (e.g., in DMSO-d₆).[5] |
Question 3: My peaks are broad, and the issue seems to be concentration-dependent. What should I investigate?
Concentration-dependent peak broadening can arise from intermolecular interactions or issues with sample viscosity.
Answer and Troubleshooting Guide:
At high concentrations, molecules of this compound can interact with each other through hydrogen bonding (involving the N-H group) or π-π stacking of the aromatic rings.[10] These interactions can lead to the formation of aggregates, which tumble more slowly in solution. Slower molecular motion leads to more efficient relaxation and broader NMR signals.[3] Highly concentrated samples can also be more viscous, which also slows molecular tumbling and causes peak broadening.[3]
Troubleshooting Steps:
-
Dilute the Sample: Prepare a new sample with a significantly lower concentration of this compound. If aggregation or viscosity is the issue, the peaks should become sharper upon dilution.[10]
-
Change the Solvent: Using a solvent that can disrupt intermolecular hydrogen bonding, such as DMSO-d₆, may help to break up aggregates and yield sharper peaks.[10]
-
Increase the Temperature: Running the experiment at a higher temperature can increase molecular tumbling and may be sufficient to average out the effects of aggregation, leading to sharper signals.
Question 4: I've tried the above solutions, but my peaks are still broad. Could impurities be the cause?
Yes, certain types of impurities can have a dramatic effect on NMR spectra, even at very low concentrations.
Answer and Troubleshooting Guide:
The most common culprits are paramagnetic impurities, such as dissolved molecular oxygen or trace metal ions (e.g., Fe³⁺, Cu²⁺).[7][11][12] Paramagnetic species have unpaired electrons, which create a strong local magnetic field. This field can cause very rapid relaxation of nearby nuclei, leading to significant line broadening.[11][12][13] The effect is most pronounced for nuclei closest to the paramagnetic center but can broaden all signals in the spectrum.[11]
Experimental Protocol: Removal of Paramagnetic Impurities
-
Degas the Sample: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the NMR solvent for several minutes before adding your compound.[4] Alternatively, use the freeze-pump-thaw method for more thorough degassing.
-
Use a Chelating Agent: If trace metal contamination is suspected, adding a small amount of a chelating agent like EDTA to your sample can bind the metal ions and mitigate their paramagnetic effects.
-
Repurify the Sample: If the source of the paramagnetic impurity is from the synthesis or workup (e.g., residual metal catalyst), repurification of the this compound may be necessary.
| Impurity | Source | Mitigation Strategy |
| Dissolved O₂ | Air exposure | Degas solvent/sample with N₂ or Ar.[4] |
| Metal Ions | Reagents, glassware | Add a chelating agent (e.g., EDTA); repurify the sample. |
References
-
TutorChase. Why might an NMR spectrum show broad peaks? Accessed January 12, 2026. [Link]
-
Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Accessed January 12, 2026. [Link]
-
Chemistry For Everyone. (2025). What Causes NMR Peak Broadening? YouTube. [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]
-
ResearchGate. (2011). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. [Link]
-
Suslick, K.S. (2012). Paramagnetic NMR. [Link]
-
Chemistry For Everyone. (2025). How Do Paramagnetic Substances Affect NMR? YouTube. [Link]
-
ResearchGate. (2019). How will increase in concentration affect HNMR Spectrum?[Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
Michigan State University Department of Chemistry. Basic Practical NMR Concepts. [Link]
-
ATB (Automated Topology Builder). This compound-2,3-dione. Accessed January 12, 2026. [Link]
-
Wikipedia. Paramagnetic nuclear magnetic resonance spectroscopy. Accessed January 12, 2026. [Link]
-
Wüthrich, K., & Billeter, M. (1976). Nuclear magnetic resonance studies of exchangeable protons. II. The solvent exchange rate of the indole nitrogen proton of tryptophan derivatives. Magnetic Resonance in Chemistry, 14(3), 236-241. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1...[Link]
-
ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?[Link]
-
Reddit. (2025). Why are my NMR signals unexpectedly broad???[Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
-
Magritek. Analytical NMR. Accessed January 12, 2026. [Link]
-
Department of Chemistry. NMR-Spectroscopy-of-Paramagnetic-Compounds.pdf. [Link]
-
Quora. (2023). What is the significance of peak width in nuclear magnetic resonance spectroscopy?[Link]
-
National Institutes of Health. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. [Link]
-
ResearchGate. (n.d.). Room-temperature liquid-state ODNP NMR of indole in CCl4 at 9.4 T TEMPO...[Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]
-
ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]
-
Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. [Link]
-
Defense Technical Information Center. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Technical Support Center: Interpreting Unexpected Shifts in the NMR of Indole Derivatives
Introduction
Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected chemical shifts and other spectral anomalies during their work with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot effectively. This center is structured to address common problems through a combination of in-depth troubleshooting guides and a rapid-reference FAQ section.
Troubleshooting Guides
Guide 1: The Case of the Wandering N-H Proton
One of the most frequent challenges in ¹H NMR of indoles is the behavior of the N-H proton signal. It can appear broad, shifted, or sometimes disappear entirely. This guide provides a systematic approach to identifying and sharpening this crucial signal.
The Underlying Science: The indole N-H proton is weakly acidic and can participate in chemical exchange with other labile protons in the sample, such as traces of water or protic solvents.[1] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to signal broadening. Furthermore, the adjacent ¹⁴N nucleus possesses a quadrupole moment, which can cause rapid relaxation and contribute to broadening.[1]
Step-by-Step Troubleshooting Protocol
-
Initial Assessment (Standard Spectrum):
-
Acquire a standard ¹H NMR spectrum in your chosen solvent (e.g., CDCl₃).
-
Look for a broad signal, typically downfield (δ 8-12 ppm), that could correspond to the N-H proton. If absent, proceed to the next steps.
-
-
Confirmation with D₂O Exchange:
-
Purpose: To definitively identify the N-H proton signal. Exchangeable protons will be replaced by deuterium, causing their signal to vanish from the ¹H spectrum.[1]
-
Protocol:
-
After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
-
Interpretation: If the suspected broad peak disappears or significantly diminishes in intensity, you have confirmed its identity as the N-H proton.[2]
-
-
Sharpening the N-H Signal:
-
Option A: Change to an Aprotic, Hydrogen-Bonding Solvent.
-
Rationale: Solvents like DMSO-d₆ or acetone-d₆ do not have exchangeable protons and can form hydrogen bonds with the indole N-H. This slows down intermolecular proton exchange, resulting in a much sharper signal.[1]
-
Protocol: Prepare a new sample of your indole derivative in dry DMSO-d₆ and acquire the ¹H NMR spectrum.
-
-
Option B: Variable Temperature (VT) NMR.
-
Rationale: Lowering the temperature of the experiment can slow the rate of chemical exchange, often leading to a sharper peak.[1]
-
Protocol: If your spectrometer is equipped with a VT unit, acquire spectra at progressively lower temperatures (e.g., 25°C, 0°C, -20°C) until the N-H signal sharpens sufficiently.
-
-
Troubleshooting Workflow Diagram
Caption: Workflow for locating and sharpening a broad or missing indole N-H signal.
Guide 2: Deciphering Aromatic Ring Shifts
Unexpected upfield or downfield shifts in the aromatic protons (H-2 to H-7) of the indole ring can be perplexing. These shifts are often due to a combination of electronic effects from substituents and interactions with the solvent.
The Underlying Science: The chemical shifts of the indole ring protons are highly sensitive to the electron density at each position. Electron-donating groups (EDGs) increase electron density, causing an upfield (shielding) shift, while electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield (deshielding) shift. Furthermore, solvent molecules can interact with the indole ring in specific ways, inducing significant shifts.[1]
Systematic Approach to Interpretation
-
Analyze Substituent Effects:
-
Identify EDGs and EWGs: Classify the substituents on your indole derivative. Common EDGs include -NH₂, -OR, and alkyl groups. Common EWGs include -NO₂, -CN, -C(O)R, and halogens.
-
Predict the Effect: An EDG at a specific position will primarily shield the ortho and para positions relative to it. An EWG will deshield the ortho and para positions. For example, a substituent at C-5 will most strongly affect H-4 and H-6.
-
-
Evaluate Solvent-Induced Shifts:
-
Aromatic Solvents (e.g., Benzene-d₆): These solvents can cause significant upfield or downfield shifts due to anisotropic effects, where the indole derivative may reside in a specific orientation relative to the benzene ring's magnetic field.[1] This can be a powerful tool for resolving overlapping signals.[3]
-
Polar/Hydrogen-Bonding Solvents (e.g., DMSO-d₆, CD₃OD): These solvents can influence the electron density of the entire ring system, often leading to global downfield shifts compared to less polar solvents like CDCl₃.[1]
-
-
Utilize 2D NMR for Unambiguous Assignment:
-
Rationale: When 1D spectra are complex or ambiguous, 2D NMR techniques are essential for definitive structure elucidation.[4][5]
-
Key Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons), allowing you to "walk" around the aromatic rings. For example, you can trace the connectivity from H-4 to H-5 to H-6 to H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is crucial for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is invaluable for connecting different fragments of the molecule, for instance, linking a substituent to its position on the indole ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are bonded. This can help determine the relative stereochemistry and conformation.
-
-
Logical Workflow for Signal Assignment
Caption: Logical steps for resolving and assigning unexpected aromatic signals.
Frequently Asked Questions (FAQs)
Q1: Why did the chemical shifts of my indole change when I switched from CDCl₃ to DMSO-d₆? A1: This is a common and expected phenomenon. Solvents interact with your molecule, and changing the solvent changes this interaction.[6] DMSO is a highly polar, hydrogen-bond-accepting solvent. It will strongly hydrogen-bond with the indole N-H proton, causing a significant downfield shift for that signal.[1] It also influences the overall electron distribution in the aromatic system, typically causing other ring protons to shift slightly downfield compared to their positions in the less polar CDCl₃.[1][7]
Q2: My ¹H NMR spectrum looks different from a previously recorded one of the same compound, even in the same solvent. What could be the cause? A2: Assuming the solvent is identical, the most likely culprits are differences in concentration or temperature .[8] At higher concentrations, intermolecular interactions like π-π stacking or hydrogen bonding between indole molecules become more pronounced, which can alter the chemical environment and lead to shifts.[1][9] Similarly, NMR chemical shifts can be temperature-dependent, so a spectrum recorded at 20°C may differ slightly from one recorded at 25°C.[10]
Q3: I see too many signals in the aromatic region for my purified indole derivative. Could I be seeing rotamers? A3: Yes, this is a distinct possibility, especially if you have a bulky substituent on the indole nitrogen or at a position adjacent to another large group (e.g., C-7 or C-2). Restricted rotation around a single bond (atropisomerism) can be slow on the NMR timescale, causing a single compound to exist as two or more distinct species (rotamers) in solution, each giving its own set of NMR signals.
-
Troubleshooting Tip: To confirm the presence of rotamers, run a variable temperature (VT) NMR experiment.[3] As you increase the temperature, the rate of bond rotation will increase. If the extra signals begin to broaden and eventually coalesce into a single set of averaged signals, this is strong evidence for the presence of rotamers.
Q4: How does pH affect the NMR spectrum of an indole derivative? A4: The pH of the sample solution can have a profound effect, particularly if your indole has acidic or basic functional groups. The indole ring itself can be protonated under strongly acidic conditions, typically at the C-3 position, which dramatically alters the electronic structure and leads to large downfield shifts for all protons.[11] If your sample contains ionizable groups, changes in pH will alter their protonation state, which in turn affects the chemical shifts of nearby protons.[12][13] It is crucial to buffer your sample if you need to maintain a consistent protonation state for comparability across experiments.
Q5: My crude NMR spectrum is very complex and doesn't show my expected product peaks. What should I do? A5: Do not rely solely on a crude ¹H NMR for reaction diagnosis, especially with complex heterocyclic compounds.[14] The crude mixture contains starting materials, reagents, byproducts, and residual solvent, which can easily obscure your product signals. The best practice is to first analyze the reaction by a separation technique like TLC or LC-MS to confirm product formation. After purification (e.g., column chromatography), a clean NMR spectrum of the isolated product will be far more informative and interpretable.[14]
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Parent Indole
Note: These are approximate ranges in CDCl₃. Shifts can vary significantly with substitution and solvent.[7][15]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~8.1 (broad) | - |
| C2-H | ~6.5 | ~122 |
| C3-H | ~7.2 | ~102 |
| C4-H | ~7.6 | ~120 |
| C5-H | ~7.1 | ~121 |
| C6-H | ~7.1 | ~120 |
| C7-H | ~7.6 | ~111 |
| C3a | - | ~128 |
| C7a | - | ~136 |
References
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- Benchchem. (n.d.). Technical Support Center: NMR Spectroscopy of Indole Compounds.
-
Waelder, S. F., & Redfield, A. G. (1977). Nuclear magnetic resonance studies of exchangeable protons. II. The solvent exchange rate of the indole nitrogen proton of tryptophan derivatives. Biopolymers, 16(3), 623–629. [Link]
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Kawaminami, S., Takahashi, H., Ito, S., et al. (1999). A multinuclear NMR study of the active site of an endoglucanase from a strain of Bacillus. Use of Trp residues as structural probes. Journal of Biological Chemistry, 274(28), 19669-19674.
- Panasenko, A. A., et al. (1994). 13 C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds, 30, 56-60.
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
-
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1 in the free state (R = Htel/ [ 1 ] = 0) and at different R. Retrieved January 12, 2026, from [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
-
Reinecke, M. G., Johnson, H. W., & Sebastian, J. F. (1969). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society, 91(14), 3817–3823. [Link]
-
PubMed. (2014). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. Retrieved January 12, 2026, from [Link]
-
YouTube. (2021, March 10). Factors Affecting Chemical Shift. Retrieved January 12, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... Retrieved January 12, 2026, from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved January 12, 2026, from [Link]
-
Xu, J., Hou, J., Zhou, W., Nie, G., Pu, S., & Zhang, S. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723–728. [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved January 12, 2026, from [Link]
- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 12, 2026, from [Link]
-
ETH Zurich, NMR Service. (n.d.). Structure Elucidation by NMR. Retrieved January 12, 2026, from [Link]
-
University of Cambridge. (n.d.). 1H NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 7). Differential Analysis of 2D NMR Spectra: New Natural Products from a Pilot-Scale Fungal Extract Library. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 10). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Retrieved January 12, 2026, from [Link]
- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
- Al-Ostath, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4987.
-
The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved January 12, 2026, from [Link]
-
R Discovery. (1987, May 1). 13C NMR spectroscopy of indole derivatives. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the activating factor and synthetic indole. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved January 12, 2026, from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved January 12, 2026, from [Link]
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-
Hinman, R. L., & Whipple, E. B. (1962). The Protonation of Indoles: Position of Protonation. Journal of the American Chemical Society, 84(13), 2534–2539. [Link]
-
SpectraBase. (n.d.). Indole - Optional[15N NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Isomer Separation of Dimethyl-indoles
Document ID: TSC-DMI-2601 Version: 1.0 Last Updated: January 12, 2026
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are tackling the often complex challenge of separating isomers of dimethyl-indole. Due to their structural similarity, isomers of dimethyl-indole can exhibit nearly identical physical and chemical properties, making their separation a significant hurdle in synthesis, purification, and analysis. However, achieving high isomeric purity is critical, as different isomers can have vastly different biological activities, toxicological profiles, and pharmacological properties.[1][2]
This document provides in-depth, field-proven insights into the primary separation methodologies, presented in a practical question-and-answer format. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to address common issues encountered in the lab.
Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are dimethyl-indole isomers, and why is their separation crucial?
Dimethyl-indole isomers are molecules that share the same molecular formula, C₁₀H₁₁N, but differ in the arrangement of their atoms.[3] This structural difference primarily involves the positions of the two methyl groups on the indole ring system. For example, 2,3-dimethylindole and 2,5-dimethylindole are positional isomers. In drug development, one isomer may be a potent therapeutic agent, while another could be inactive or even toxic.[1][4] Therefore, separating these isomers is essential for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products.
Q2: What are the primary chromatographic methods for separating dimethyl-indole isomers?
The most powerful and widely used methods are chromatographic techniques. The choice depends on the nature of the isomers (positional vs. enantiomeric) and the scale of the separation. The main techniques are:
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust technique, particularly for separating positional isomers based on differences in polarity.[5][6] It is highly scalable from analytical to preparative scales.[7][8]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC. SFC offers significant advantages in speed, reduced solvent consumption, and is exceptionally powerful for chiral separations when a chiral stationary phase (CSP) is used.[9][10][11]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable dimethyl-indole isomers. Specialized capillary columns can provide excellent resolution of closely related regioisomers.[12]
Q3: Can non-chromatographic methods like crystallization be effective?
Yes, crystallization can be a highly effective and economical method for purification, especially at a large scale.[13][14] Its success depends on the isomers having sufficiently different solubilities in a specific solvent or solvent mixture. Fractional crystallization, where isomers are separated based on differences in crystallization rates and equilibria, can be employed. However, it often requires more empirical method development compared to chromatography.[15]
Core Methodologies & Experimental Design
This section delves into the specifics of designing and optimizing a separation method.
High-Performance Liquid Chromatography (HPLC)
Q4: How do I select the right stationary phase (column) for separating positional dimethyl-indole isomers?
The key is to exploit subtle differences in polarity and molecular shape.
-
C18 (ODS) Columns: These are the workhorses of reversed-phase HPLC and a good starting point. Separation is based on hydrophobicity. Isomers with methyl groups in more exposed positions may interact more strongly and have longer retention times.
-
Phenyl-Hexyl Columns: The phenyl groups in this stationary phase can introduce π-π interactions with the aromatic indole ring system.[5] This provides an alternative selectivity that can often resolve isomers that co-elute on a C18 column.
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a complex mix of interactions (hydrophobic, dipole-dipole, π-π, and ion-exchange) and are excellent for separating positional isomers of aromatic compounds.
Expert Insight: The causality behind choosing a phenyl or PFP column lies in introducing interaction mechanisms beyond simple hydrophobicity. If a standard C18 column fails to provide resolution, it's because the isomers have nearly identical hydrophobic character. A PFP column's ability to engage in dipole-dipole and π-π stacking interactions provides the orthogonal selectivity needed to resolve them.
Q5: What are the most critical mobile phase parameters to optimize for resolving dimethyl-indole isomers in reversed-phase HPLC?
Mobile phase optimization is a systematic process of fine-tuning solvent strength, pH, and additives to maximize resolution.
-
Organic Modifier (Solvent Strength): Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is a stronger solvent and often provides sharper peaks due to its lower viscosity. It's recommended to screen both, as the choice can significantly impact selectivity.
-
Aqueous Phase pH: The indole nitrogen is weakly basic. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the molecule, which in turn affects retention and selectivity. Using a buffer (e.g., 10 mM phosphate or formate) around pH 3-4 is a common starting point.[16]
-
Gradient vs. Isocratic Elution: For a mixture of unknown complexity, start with a broad gradient (e.g., 5% to 95% ACN over 15-20 minutes) to determine the retention behavior of all components.[8] Once the retention window is known, you can switch to a shallower gradient or an isocratic method for optimal resolution of the target isomers.
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a robust HPLC separation method for positional isomers.
Caption: A systematic workflow for HPLC method development.
Supercritical Fluid Chromatography (SFC)
Q6: Why should I consider SFC for separating dimethyl-indole isomers, especially chiral ones?
SFC has emerged as a premier technique for both chiral and achiral separations in drug discovery for several reasons:[10]
-
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC, leading to significantly faster separations—often in a third of the time.[11]
-
Efficiency: SFC often provides higher plate counts than HPLC, resulting in sharper peaks and better resolution.
-
Reduced Solvent Usage: The primary mobile phase is environmentally benign CO₂. The small amount of organic co-solvent used drastically reduces solvent purchase and disposal costs.[11]
-
Chiral Separation Power: SFC is exceptionally effective for chiral separations on polysaccharide-based CSPs (e.g., amylose or cellulose derivatives).[9][10] The unique environment of supercritical CO₂ often enhances chiral recognition.
Q7: How do I choose a co-solvent and additive for SFC separation?
-
Co-solvent: Methanol is the most common and effective co-solvent for SFC. It has good solvating power for a wide range of compounds and is highly miscible with CO₂.
-
Additives: For basic compounds like indoles, acidic or basic additives can dramatically improve peak shape and selectivity. However, for many indole derivatives, excellent separations can be achieved without any additives.[10] When needed, common additives include:
-
Basic: Diethylamine (DEA) or Isopropylamine (IPA) at low concentrations (e.g., 0.1-0.3%) can improve the peak shape of basic analytes.
-
Acidic: Formic acid or Trifluoroacetic acid (TFA) can be used if the analyte has acidic properties or to modify interactions with the stationary phase.
-
Crystallization
Q8: My dimethyl-indole isomer mixture is a solid. Can I use crystallization to separate the components?
Yes, solute crystallization is a powerful technique for purification if the isomers have different solubilities in a chosen solvent system.[15]
Experimental Protocol: Solvent Screening for Crystallization
-
Preparation: Place ~10-20 mg of the isomer mixture into several small vials.
-
Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid just dissolves. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).[13]
-
Induce Crystallization:
-
Cooling: Place the vials in a refrigerator (4°C) or freezer (-20°C) and observe for crystal formation.
-
Evaporation: Leave the vials loosely capped at room temperature to allow for slow solvent evaporation.[17]
-
Anti-Solvent Addition: If a good solvent is found, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity appears, then allow it to stand.
-
-
Analysis: Once crystals form, isolate them by filtration, wash with a small amount of cold solvent, and analyze the purity of both the crystals and the remaining mother liquor by HPLC or GC-MS.
Expert Insight: The ideal solvent is one in which the desired isomer has low solubility, especially at colder temperatures, while the undesired isomer(s) remain highly soluble. This differential solubility is the driving force for the purification.[14]
Troubleshooting Guide
Even with a well-designed method, problems can arise. This section addresses common issues in a direct Q&A format.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-eluting Peaks (HPLC/SFC) | 1. Incorrect stationary phase selectivity. 2. Mobile phase is too strong. 3. Gradient is too steep. | 1. Switch to a column with different selectivity (e.g., C18 → Phenyl or PFP).[5] 2. Decrease the percentage of organic modifier in the mobile phase. 3. Use a shallower gradient across the elution window of the isomers.[8] |
| Peak Tailing | 1. Secondary interactions with column silanols. 2. Column overload. 3. Column void or contamination. | 1. Add a competitive agent to the mobile phase (e.g., 0.1% formic acid) or use a base-deactivated column. 2. Dilute the sample or inject a smaller volume.[18] 3. Flush the column or replace it if damaged. Using a guard column can prevent this.[19] |
| High Backpressure | 1. Blockage in the system (e.g., tubing, frit). 2. Precipitated buffer or sample in the mobile phase. 3. Column contamination. | 1. Systematically disconnect components to isolate the blockage.[18][20] 2. Ensure mobile phase components are miscible and filter all solutions. Flush the system with a strong solvent like isopropanol.[18] 3. Reverse and flush the column (disconnect from the detector first). |
| Compound Oils Out During Crystallization | 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. Solvent is too "good." | 1. Add more solvent to the oil to redissolve, then attempt crystallization again from a more dilute solution. 2. Allow the solution to cool more slowly to room temperature before refrigerating. 3. Try a solvent in which the compound is less soluble.[17] |
Decision Tree for Method Selection
This diagram helps guide the initial choice of separation technique based on sample properties and goals.
Caption: Decision guide for selecting a separation technique.
References
-
Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Supercritical fluid chromatography as basis for identification and quantitative determination of indol-3-ylmethyl oligomers and ascorbigens. PubMed. [Link]
-
Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. Oxford Academic. [Link]
-
Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. NIH. [Link]
-
Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
-
Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spirooxindole alkaloids. PubMed. [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. Waters. [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. ResearchGate. [Link]
-
Guide for crystallization. chem.ubc.ca. [Link]
-
HPLC Troubleshooting Guide. hplc.cloud. [Link]
-
Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
1H-Indole, 1,3-dimethyl-. NIST WebBook. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]
-
Chiral Drug Separation. Encyclopedia of Separation Science. [Link]
-
Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
-
Crystallization purification of indole. ResearchGate. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
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Technical Support Center: A-Z Guide to Preventing Indole Derivative Decomposition
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with indole derivatives. The unique electronic properties of the indole ring make it a privileged scaffold in medicinal chemistry, but also render it susceptible to decomposition during routine experimental workup and purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity of your compounds.
I. Understanding Indole Instability: The "Why" Behind Decomposition
Before delving into solutions, it's crucial to understand the root causes of indole decomposition. The high electron density of the pyrrole ring makes it highly reactive.
Q1: Why are my indole derivatives so sensitive to acid?
Q2: My compound is changing color and I see new spots on my TLC plate after workup. What's happening?
This is a classic sign of oxidation. The electron-rich indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metals.[4][5] This can lead to the formation of colored impurities such as indigo and indirubin, arising from the dimerization of oxidized indole intermediates like indoxyl.[6] Common oxidation products include 2-oxindoles and 3-hydroxy-indolenines.[7][8]
Q3: I'm losing a significant amount of my product during purification, even with careful handling. Could temperature be the culprit?
Yes, elevated temperatures can promote the decomposition of many indole derivatives. While some indoles are thermally stable, others can undergo degradation, especially in the presence of residual acids, bases, or metal catalysts from the reaction mixture.[9][10][11] Temperature-controlled reactions and purifications are often necessary to preserve sensitive compounds.[12]
II. Troubleshooting Guide: Practical Solutions for Workup and Purification
This section provides actionable strategies to mitigate the decomposition of your indole derivatives.
A. Taming Acidity: pH Control is Paramount
Q4: How can I effectively neutralize my reaction mixture without degrading my acid-sensitive indole?
Aggressive quenching with strong acids or bases can be detrimental. A controlled and gentle neutralization is key.
-
Use of Weak Bases: Instead of strong bases like sodium hydroxide, opt for milder alternatives such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions. Add the base slowly and with vigorous stirring to avoid localized areas of high pH.
-
Buffered Washes: For highly sensitive compounds, consider washing the organic layer with a buffered aqueous solution (e.g., a phosphate buffer at pH 7-8) to precisely control the pH.[13]
-
Extraction of Basic Indoles: If your indole derivative contains a basic functional group, you can extract it into an acidic aqueous solution (e.g., dilute citric acid or tartaric acid) to separate it from non-basic impurities. However, this must be done cautiously and quickly, followed by immediate basification and extraction back into an organic solvent.[14]
Table 1: Recommended pH Ranges for Handling Indole Derivatives
| Indole Derivative Type | Recommended pH Range | Rationale |
| Simple Indoles | 7.0 - 8.5 | Neutral to slightly basic conditions prevent C3 protonation. |
| Indoles with Acid-Labile Groups | 7.0 - 8.0 | Minimizes the risk of cleaving protecting groups or other sensitive functionalities. |
| Basic Indole Alkaloids | 8.0 - 10.0 | Ensures the compound is in its free base form for efficient extraction into organic solvents. |
B. The Air-Sensitive Indole: Working Under an Inert Atmosphere
Many indole derivatives are sensitive to air and moisture, necessitating specialized handling techniques to prevent oxidative degradation.[15]
Q5: What are the essential techniques for handling air-sensitive indoles?
Implementing air-free techniques is crucial for preserving the integrity of oxygen-sensitive compounds.[16]
-
Inert Gas Blanket: Always work under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[15][17]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. Common methods for degassing include freeze-pump-thaw cycles or sparging with an inert gas.[16]
-
Schlenk Techniques: For reactions and manipulations outside of a glovebox, Schlenk flasks and techniques are indispensable. These allow for the addition of reagents and the transfer of solutions without exposing them to the atmosphere.[17][18][19]
Workflow for an Inert Atmosphere Workup
Caption: Workflow for handling air-sensitive indole derivatives.
C. Strategic Purification: Choosing the Right Method
The purification method can significantly impact the stability of your indole derivative.
Q6: My indole derivative seems to be decomposing on the silica gel column. What are my options?
Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[20]
-
Deactivated Silica: You can deactivate silica gel by treating it with a base, such as triethylamine. A common practice is to include a small percentage (e.g., 1%) of triethylamine in the eluent.[21]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral), or reversed-phase silica gel (C18).[21][22] Polyvinylpolypyrrolidone (PVPP) chromatography has also been shown to be effective for the purification of indole-3-acetyl amino acids.[23]
-
Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography rather than gravity chromatography.
-
Non-Chromatographic Methods: If possible, purify your compound by crystallization or extraction.[24][25][26][27][28][29]
Table 2: Comparison of Purification Techniques for Indole Derivatives
| Purification Method | Pros | Cons | Best Suited For |
| Silica Gel Chromatography | High resolving power, widely available. | Acidic nature can cause decomposition. | Robust, non-acid sensitive indoles. |
| Deactivated Silica Gel | Mitigates acidity of silica. | May require optimization of base concentration. | Acid-sensitive indoles. |
| Alumina Chromatography | Basic or neutral options available. | Can have different selectivity than silica. | Compounds unstable on silica. |
| Reversed-Phase (C18) HPLC | Excellent for polar compounds.[22] | Requires specialized equipment. | Polar indole derivatives. |
| Crystallization | Can provide very pure material. | Not all compounds crystallize easily. | Solid, crystalline indoles. |
| Extraction | Quick and simple for initial cleanup. | Limited resolving power. | Removing highly polar or non-polar impurities.[25][26] |
III. Proactive Measures: The Role of Protecting Groups
For particularly sensitive indole derivatives or in multi-step syntheses, the use of protecting groups can be a powerful strategy to prevent decomposition.[30][31]
Q7: When should I consider using a protecting group for the indole nitrogen?
Protecting the indole nitrogen can significantly enhance stability towards both acidic and oxidative conditions.[32][33]
-
During Synthesis: If your synthetic route involves harsh acidic or basic conditions, or strong oxidizing or reducing agents, protecting the indole nitrogen is highly recommended.
-
To Improve Solubility and Handling: Some protecting groups can improve the solubility and handling characteristics of your indole derivative.
-
To Direct Reactivity: Protecting the nitrogen can also be used to direct substitution reactions to other positions on the indole ring.[34]
Q8: What are some common protecting groups for the indole nitrogen and when should I use them?
The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under mild acidic conditions. It also reduces the electron density of the indole ring, making it more stable towards oxidation.[32]
-
Tosyl (Ts): A robust protecting group, stable to a wide range of conditions. Removal typically requires strong reducing agents or harsh basic conditions.
-
Phenylsulfonyl (PhSO₂): Similar to the tosyl group in terms of stability, but can be removed under basic conditions.[32][35]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Stable to a variety of conditions and can be removed with fluoride ions.
A novel strategy for protecting the 2,3-π bond of indoles using 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) has also been developed. This protection is reversible upon heating.[36]
Logical Flow for Choosing a Protecting Group
Sources
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- 7. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution [iris.uniroma1.it]
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Alternative synthetic routes to overcome failed Fischer indolizations
Technical Support Center: Navigating Failed Fischer Indolizations
A Senior Application Scientist's Guide to Alternative Synthetic Routes
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who have encountered challenges with the Fischer indolization reaction. As Senior Application Scientists, we understand that even well-established reactions can fail. This resource provides in-depth troubleshooting for the Fischer reaction and details robust, alternative synthetic routes to ensure your project's success.
Our approach is grounded in mechanistic understanding and practical, field-tested advice. We will explore the "why" behind common failures and guide you toward the most logical and effective solutions.
Part 1: Troubleshooting the Fischer Indolization
The Fischer indolization is a cornerstone of heterocyclic chemistry, but its success is highly dependent on substrate and reaction conditions. Before abandoning the reaction, consider these common failure points.
Frequently Asked Questions (FAQs)
Q1: My Fischer indolization reaction is not proceeding, and I only recover my starting materials. What are the likely causes?
A1: This is a common issue that often points to problems in the initial steps of the reaction mechanism. The key steps to scrutinize are the formation of the phenylhydrazone and the subsequent acid-catalyzed-sigmatropic rearrangement.
-
Inefficient Phenylhydrazone Formation: The equilibrium may not favor the product.
-
Troubleshooting: Ensure anhydrous conditions, as water can hydrolyze the hydrazone back to the starting materials. Consider using a Dean-Stark trap to remove water azeotropically. The choice of acid catalyst is also crucial; weaker acids like acetic acid are often sufficient and can prevent degradation of sensitive substrates.
-
-
Failure of the-Sigmatropic Rearrangement: This is the core of the Fischer indolization and requires sufficient energy and an appropriate acid catalyst.
-
Troubleshooting: The acid catalyst may be too weak or too strong. For electron-rich phenylhydrazines, a milder acid like acetic acid or p-toluenesulfonic acid (p-TSA) is often effective. For electron-deficient systems, stronger acids such as polyphosphoric acid (PPA) or Eaton's reagent may be necessary to promote the rearrangement. Temperature is also a critical factor; if the reaction is being run at too low a temperature, the activation energy for the rearrangement may not be overcome.
-
Q2: I am observing significant decomposition of my starting material or product. How can I mitigate this?
A2: Decomposition is often a result of overly harsh reaction conditions, particularly with sensitive substrates.
-
Acid-Labile Functional Groups: If your ketone, aldehyde, or phenylhydrazine contains acid-sensitive groups (e.g., certain protecting groups like Boc or acetals), they may be cleaved or degraded by the acid catalyst.
-
Troubleshooting: A milder catalyst is the first line of defense. Consider using Lewis acids like ZnCl₂ or BF₃·OEt₂ which can be effective at lower temperatures. In some cases, a non-protic acid catalyst may be beneficial.
-
-
Product Instability: The resulting indole itself may be unstable under the reaction conditions.
-
Troubleshooting: Lowering the reaction temperature and minimizing the reaction time can help. Once the reaction is complete, immediate workup and purification are recommended to isolate the product before it has a chance to decompose.
-
Q3: The reaction is producing a complex mixture of products, and my desired indole is only a minor component. What is happening?
A3: This often points to a lack of regioselectivity, a known limitation of the Fischer indolization when using unsymmetrical ketones.
-
Regioselectivity Issues: The use of an unsymmetrical ketone can lead to the formation of two different enamines, resulting in a mixture of isomeric indoles.
-
Troubleshooting: If possible, choose a symmetrical ketone or an aldehyde to avoid this issue. If an unsymmetrical ketone is required, the regioselectivity can sometimes be influenced by the choice of acid catalyst and solvent. However, for a truly regioselective synthesis, an alternative named reaction that offers better control may be a more efficient approach. This is a key reason to explore the alternative routes discussed in the next section.
-
Part 2: Alternative Synthetic Routes for Indole Synthesis
When the Fischer indolization proves unsuitable for your substrate or desired product, a wealth of alternative methods are available. The choice of method depends on the substitution pattern of the target indole and the available starting materials.
Decision-Making Workflow for Alternative Indole Syntheses
The following diagram illustrates a logical workflow for selecting an appropriate alternative to the Fischer indolization based on common starting materials and desired substitution patterns.
o-Haloaniline + Alkyne --(Pd catalyst, Base)--> 2,3-Disubstituted Indole
α-Halo-ketone + Aniline (excess) --(Heat)--> 2-Arylindole
N-Acyl-o-toluidine --(Strong Base, High Temp)--> Indole
Benzoquinone + Ethyl β-aminocrotonate --> 5-Hydroxyindole```
Troubleshooting & Key Considerations:
-
Starting Materials: The availability of the substituted benzoquinone and the β-aminoenoate will determine the scope of the reaction.
-
Reaction Conditions: The reaction is typically carried out in a polar solvent like ethanol or acetic acid at room temperature or with gentle heating.
-
Regioselectivity: With substituted benzoquinones, mixtures of regioisomers can be formed. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both reactants.
Comparative Summary of Alternative Indole Syntheses
| Synthesis Method | Key Starting Materials | Typical Substitution Pattern | Key Advantages | Key Limitations |
| Larock | o-Haloaniline, Alkyne | 2,3-Disubstituted | High versatility, good functional group tolerance | Requires palladium catalyst, alkynes can be expensive |
| Bischler-Möhlau | α-Halo-ketone, Aniline | 2-Arylindoles | Simple procedure | Requires excess aniline, high temperatures |
| Madelung | N-Acyl-o-toluidine | Unsubstituted or 2-substituted | Good for simple indoles | Harsh conditions (classical), requires pre-formed amide |
| Nenitzescu | Benzoquinone, Enamine | 5-Hydroxyindoles | Direct route to 5-hydroxyindoles | Limited to this specific substitution pattern |
Part 3: Final Recommendations
The Fischer indolization, while powerful, is not a universal solution. A thorough understanding of its mechanism and limitations is the first step in effective troubleshooting. When faced with a persistent failure, transitioning to an alternative named reaction is not an admission of defeat, but rather a strategic decision based on sound chemical principles. The Larock, Bischler-Möhlau, Madelung, and Nenitzescu syntheses, among others, provide a robust toolkit for the modern synthetic chemist. Always consider the desired substitution pattern and the nature of your available starting materials when selecting the most appropriate synthetic route.
References
-
Humphries, A. J., & Hartwig, J. F. (2005). Palladium-Catalyzed Intramolecular C-O Bond Formation. Journal of the American Chemical Society, 127(46), 15948–15949. [Link]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]
-
Möhlau, R. (1881). Ueber die Einwirkung von primären aromatischen Aminen auf Phenyl‐α‐bromacetophenon. Berichte der deutschen chemischen Gesellschaft, 14(1), 171–175. [Link]
-
Chen, Y., & Li, X. (2010). A Milder Madelung Indole Synthesis. Angewandte Chemie International Edition, 49(51), 9963–9966. [Link]
-
Kutyrev, A. A. (1991). The Nenitzescu reaction: a unique and fascinating page of indole chemistry. Tetrahedron, 47(37), 8043–8065. [Link]
Validation & Comparative
A Spectroscopic Guide to the Isomeric World of Indoles: A Comparative Analysis of 4,7-Dimethyl-1H-indole
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. The indole scaffold, a privileged structure in numerous pharmaceuticals and bioactive compounds, presents a fascinating case study in isomeric differentiation. Subtle changes in substituent placement on the indole ring can dramatically alter a molecule's biological activity, making unambiguous identification essential. This guide provides an in-depth spectroscopic comparison of 4,7-dimethyl-1H-indole with its isomers, offering experimental insights and foundational principles for their differentiation.
The Significance of Isomerism in Indole Chemistry
The substitution pattern on the indole ring dictates the molecule's electronic and steric properties, which in turn govern its interactions with biological targets. For instance, the methylation pattern can influence a compound's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. Consequently, the ability to distinguish between isomers like this compound and, for example, 3,4-dimethyl-1H-indole is not merely an academic exercise but a critical step in drug discovery and development. Spectroscopic techniques provide a powerful and non-destructive means to achieve this differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each isomer.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for acquiring high-resolution NMR spectra of indole derivatives is crucial for data comparability.
-
Sample Preparation : Dissolve 5-25 mg of the indole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition : Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, pulse width, and relaxation delay.
-
¹³C NMR Acquisition : Obtain a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Diagram of the NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis of indole isomers.
Comparative ¹H NMR Analysis
The position of the methyl groups significantly influences the chemical shifts and coupling patterns of the aromatic protons.
| Proton | This compound (Predicted) | 3,4-Dimethyl-1H-indole[3] | 5-Methyl-1H-indole | 6-Methyl-1H-indole[4] |
| N-H | ~8.0 (br s) | 7.80 (s) | ~8.0 (br s) | ~7.9 (br s) |
| H-2 | ~7.0 (t) | 6.93 (d) | ~7.1 (t) | ~7.0 (t) |
| H-3 | ~6.4 (t) | - | ~6.4 (t) | ~6.3 (t) |
| H-5 | ~6.8 (d) | 7.09 (t) | - | 7.1-7.2 (m) |
| H-6 | ~6.8 (d) | 6.87 (d) | 7.0-7.1 (m) | - |
| CH₃ | ~2.5 (s), ~2.4 (s) | 2.78 (s), 2.56 (d) | ~2.4 (s) | ~2.4 (s) |
Note: Predicted values for this compound are based on the additive effects of methyl substitution on the indole ring. Experimental data for other isomers are sourced as cited.
Interpretation of ¹H NMR Spectra:
-
This compound : The two methyl groups at the 4- and 7-positions are expected to show distinct singlets in the upfield region (~2.4-2.5 ppm). The protons on the benzene ring (H-5 and H-6) would likely appear as a pair of doublets, a simplification of the aromatic region compared to other isomers.
-
3,4-Dimethyl-1H-indole : The presence of a methyl group at the 3-position removes the H-3 proton signal. The remaining aromatic protons exhibit more complex splitting patterns due to their relative positions.[3]
-
5- and 6-Methyl-1H-indole : The single methyl group on the benzene ring influences the chemical shifts of the adjacent protons, leading to characteristic splitting patterns that allow for their differentiation.
Comparative ¹³C NMR Analysis
The ¹³C NMR chemical shifts are also highly diagnostic of the substitution pattern.
| Carbon | This compound (Predicted) | 3,4-Dimethyl-1H-indole[3] |
| C-2 | ~123 | 122.15 |
| C-3 | ~101 | 112.72 |
| C-3a | ~128 | 126.73 |
| C-4 | ~130 | 131.43 |
| C-5 | ~120 | 121.95 |
| C-6 | ~121 | 120.69 |
| C-7 | ~128 | 109.12 |
| C-7a | ~136 | 136.96 |
| CH₃ | ~20, ~16 | 20.15, 13.19 |
Note: Predicted values for this compound are based on established substituent effects. Experimental data for 3,4-dimethyl-1H-indole is sourced as cited.[3]
Interpretation of ¹³C NMR Spectra:
The chemical shifts of the quaternary carbons (C-4, C-7, C-3a, and C-7a) are particularly informative. In this compound, the signals for C-4 and C-7 will be shifted downfield due to the substitution effect of the methyl groups. This provides a clear distinction from isomers where these positions are unsubstituted.
Vibrational Spectroscopy (FT-IR): Probing Functional Groups
Infrared spectroscopy provides information about the vibrational modes of functional groups within a molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation : Samples can be analyzed as neat solids (using an ATR accessory), as a KBr pellet, or as a solution in an IR-transparent solvent.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction : A background spectrum of the empty sample holder (or pure solvent) must be recorded and subtracted from the sample spectrum.
Comparative FT-IR Analysis
| Vibrational Mode | This compound (Predicted) | Indole (Experimental)[5] |
| N-H Stretch | ~3400 cm⁻¹ | 3406 cm⁻¹ |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | 3022, 3049 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | - |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | 1616, 1577, 1508, 1456 cm⁻¹ |
| C-H Bending | ~850-750 cm⁻¹ | 731, 744 cm⁻¹ |
Interpretation of FT-IR Spectra:
The most diagnostic feature in the IR spectrum of these indoles is the N-H stretching vibration, which appears as a sharp to moderately broad band around 3400 cm⁻¹.[5] The presence of methyl groups introduces aliphatic C-H stretching bands below 3000 cm⁻¹. The pattern of C-H out-of-plane bending vibrations in the "fingerprint" region (below 1000 cm⁻¹) is highly dependent on the substitution pattern of the benzene ring and can be used to differentiate isomers. For this compound, a specific pattern corresponding to 1,2,3,4-tetrasubstitution would be expected.
Electronic Spectroscopy (UV-Vis): Investigating Conjugated Systems
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the indole ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the indole isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Blank Measurement : Record the absorbance of the pure solvent to use as a baseline.
-
Sample Measurement : Record the absorbance of the sample solution over a range of wavelengths (typically 200-400 nm).
Comparative UV-Vis Analysis
| Isomer | λmax (nm) in Cyclohexane[6] |
| Indole | ~266, 287 |
| 5-Methyl-1H-indole | ~272, 292 |
| 7-Methyl-1H-indole | ~268, 288 |
| This compound (Predicted) | Red-shifted compared to indole |
Interpretation of UV-Vis Spectra:
The indole chromophore exhibits two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[6][7] The position and intensity of these bands are sensitive to the substitution pattern. Methyl groups, being electron-donating, typically cause a bathochromic (red) shift in the absorption maxima.[5] Therefore, this compound is predicted to have its absorption maxima at slightly longer wavelengths compared to indole and monomethylated isomers. The magnitude of this shift can provide clues about the positions of the methyl groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate a mass spectrum.
Diagram of the Mass Spectrometry Experimental Workflow
Caption: A generalized workflow for mass spectrometry analysis.
Comparative Mass Spectrometry Analysis
All dimethylindole isomers, including this compound, will have the same molecular weight (145.20 g/mol ) and will therefore exhibit a molecular ion peak (M⁺) at m/z 145 under EI conditions.[8]
Interpretation of Mass Spectra:
While the molecular ion peak will be the same for all isomers, the fragmentation patterns can differ, providing structural clues. The primary fragmentation pathway for methylated indoles often involves the loss of a methyl radical (CH₃•) to form a stable ion at m/z 130. The relative abundance of this fragment ion and other smaller fragments can vary between isomers due to differences in the stability of the resulting carbocations. For example, the fragmentation of this compound might show a more pronounced loss of a methyl group compared to isomers where the methyl group is on the pyrrole ring, due to the formation of a more stabilized aromatic cation.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic comparison of this compound with its isomers demonstrates that a combination of techniques is essential for unambiguous structural assignment. While ¹H and ¹³C NMR spectroscopy provide the most definitive information regarding the substitution pattern, IR, UV-Vis, and mass spectrometry offer valuable complementary data. For researchers in drug development, a thorough understanding and application of these spectroscopic methods are indispensable for ensuring the chemical integrity and, ultimately, the therapeutic potential of novel indole-based compounds.
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The Enduring Legacy and Modern Renaissance of Indole Synthesis: A Comparative Guide
The indole scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Consequently, the synthesis of indoles has been a subject of intense research for over a century, leading to the development of a diverse arsenal of synthetic methodologies.[2] This guide provides a comparative analysis of the classical Fischer indole synthesis against a selection of modern, often milder and more versatile, approaches. We will delve into the mechanistic underpinnings, practical advantages and limitations, and illustrative experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal synthetic strategy.
The Archetype: The Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of arylhydrazones remains one of the most widely used methods for indole synthesis.[3][4] Its enduring popularity stems from the ready availability of starting materials and its operational simplicity.
Mechanistic Insights
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[5]
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.[5]
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[6][6]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond.[4]
-
Cyclization and Aromatization: The resulting intermediate readily cyclizes and eliminates a molecule of ammonia to afford the aromatic indole ring system.[4]
Caption: Mechanism of the Fischer Indole Synthesis.
Advantages and Limitations
The primary advantages of the Fischer synthesis are its low cost and the wide availability of starting materials. It can be performed on a large scale and is often a one-pot procedure.[7] However, the reaction suffers from several significant drawbacks:
-
Harsh Conditions: The requirement for strong acids and high temperatures limits the functional group tolerance.[8]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric indoles.[7]
-
Limited Scope for Unsubstituted Indole: The synthesis of the parent indole is not feasible using acetaldehyde.[8]
A New Wave: Modern Approaches to Indole Synthesis
To overcome the limitations of the Fischer synthesis, numerous alternative methods have been developed. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity.
The Madelung Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base.[9] While a classical method, modern modifications have significantly improved its utility.
-
Mechanism: The reaction proceeds via deprotonation of the methyl group and the amide N-H, followed by intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl.
-
Advantages: It provides access to indoles that are not easily prepared by the Fischer method. Recent developments using organolithium bases and tandem approaches have expanded its scope and lowered reaction temperatures.[10][11]
-
Limitations: The classical Madelung synthesis requires harsh conditions and is often limited to the preparation of simple indoles.[3]
The Reissert Synthesis
The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated.[6][12]
-
Mechanism: The initial condensation is base-catalyzed, and the subsequent step involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.[6]
-
Advantages: It allows for the synthesis of a variety of substituted indoles.[13]
-
Limitations: It is a multi-step synthesis, and the starting materials can be more complex to prepare than those for the Fischer synthesis.[14]
The Leimgruber-Batcho Synthesis
This method provides a versatile route to indoles from o-nitrotoluenes. It involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.[15]
-
Mechanism: The o-nitrotoluene is first reacted with a formamide acetal to form a β-dimethylamino-2-nitrostyrene (enamine). Subsequent reduction of the nitro group leads to spontaneous cyclization and elimination of dimethylamine.[15]
-
Advantages: This method is high-yielding, proceeds under relatively mild conditions, and allows for the synthesis of indoles unsubstituted at the 2- and 3-positions.[16] Microwave-assisted protocols have further enhanced its efficiency.[17]
-
Limitations: The availability of substituted o-nitrotoluenes can be a limiting factor.[16]
Caption: Overview of Madelung, Reissert, and Leimgruber-Batcho Syntheses.
Palladium-Catalyzed Approaches: The Larock and Hegedus Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering mild and highly versatile routes.
-
Larock Indole Synthesis: This powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[18][19] It is known for its excellent functional group tolerance and the ability to construct complex, polysubstituted indoles.[20][21] The reaction proceeds under relatively mild conditions compared to classical methods.[19]
-
Hegedus Indole Synthesis: This synthesis utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[22][23] It provides a direct route to 2-substituted indoles.[24]
The Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a valuable method for the preparation of 5-hydroxyindoles, which are important precursors for biologically active compounds.[25] The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[26]
-
Mechanism: The reaction is believed to proceed via a Michael addition, followed by a nucleophilic attack and subsequent elimination.[25][27]
-
Advantages: It provides direct access to 5-hydroxyindoles, a structural motif found in serotonin and other important molecules.[25]
-
Limitations: The scope of the reaction can be limited by the availability of substituted benzoquinones and enamines.
Comparative Analysis
| Feature | Fischer Synthesis | Madelung Synthesis (Modern) | Reissert Synthesis | Leimgruber-Batcho Synthesis | Larock Synthesis |
| Starting Materials | Arylhydrazines, Aldehydes/Ketones | N-acyl-o-toluidines | o-nitrotoluenes, Diethyl oxalate | o-nitrotoluenes, Formamide acetals | o-haloanilines, Alkynes |
| Key Reagents | Strong Acid (Brønsted or Lewis) | Strong Base (e.g., organolithiums) | Base, Reducing Agent | Formamide acetal, Reducing Agent | Palladium catalyst, Base |
| Reaction Conditions | Harsh (High Temp, Strong Acid) | Milder than classical version | Multi-step, Moderate | Mild to Moderate | Mild |
| Functional Group Tolerance | Poor | Moderate to Good | Moderate | Good | Excellent |
| Regioselectivity | Can be poor with unsymmetrical ketones | Good | Good | Excellent | Generally high |
| Key Advantage | Inexpensive, readily available starting materials | Access to specific substitution patterns | Versatile for substituted indoles | High yield, clean reactions | Broad scope, excellent functional group tolerance |
| Key Limitation | Harsh conditions, poor functional group tolerance | Availability of starting materials | Multi-step process | Availability of substituted o-nitrotoluenes | Cost of palladium catalyst |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of 2-Phenylindole
-
Hydrazone Formation: Phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC).
-
Cyclization: The solvent is removed under reduced pressure. Polyphosphoric acid (PPA) is added to the crude hydrazone, and the mixture is heated to 150-180 °C for 30-60 minutes.
-
Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylindole.
General Procedure for Larock Indole Synthesis of 2,3-Diphenylindole
-
Reaction Setup: To a solution of o-iodoaniline (1.0 eq) and diphenylacetylene (1.2 eq) in DMF are added Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Reaction: The mixture is heated to 100-120 °C under a nitrogen atmosphere for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2,3-diphenylindole.
Conclusion
The Fischer indole synthesis, despite its age, remains a relevant and powerful tool in the synthetic chemist's arsenal, particularly for large-scale syntheses where cost is a primary concern. However, its limitations, especially the harsh reaction conditions, have driven the development of a plethora of modern alternatives. Palladium-catalyzed methods like the Larock synthesis have emerged as exceptionally versatile and mild, offering unparalleled scope and functional group tolerance, albeit at a higher cost. The Leimgruber-Batcho and Reissert syntheses provide reliable routes from readily available nitroaromatics, while modern iterations of the Madelung synthesis have expanded its applicability. The choice of synthetic method will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired functional group compatibility. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is crucial for the efficient and successful synthesis of a diverse range of indole-containing compounds.
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Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134. [Link]
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Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. [Link]
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Cannon, J. G., et al. (1981). Synthesis and biological evaluation of 5-substituted 4,6-dimethyl-2-amino-3-cyanopyridines. Journal of Medicinal Chemistry, 24(3), 238-240. [Link]
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Leimgruber, W., & Batcho, A. D. (1971). A new and efficient indole synthesis. Journal of the American Chemical Society, 93(23), 6292-6294. [Link]
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Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
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Nenitzescu, C. D. (1929). Über einige Umsetzungen des Acetessigesters und des Benzoylessigesters. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(9), 2669-2674. [Link]
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Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674-2676. [Link]
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Ma, R., Wang, Y. E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557-7561. [Link]
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A Senior Application Scientist's Guide to the Chromatographic Validation of 4,7-dimethyl-1H-indole Purity
Introduction
In the landscape of pharmaceutical development and molecular synthesis, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible and reliable scientific outcomes. 4,7-dimethyl-1H-indole, a substituted indole, serves as a vital structural motif and building block in the synthesis of various biologically active compounds.[1] Its utility in medicinal chemistry necessitates a stringent assessment of its purity, as even trace impurities can lead to unforeseen side reactions, altered biological activity, or toxicological concerns.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark technique. We will explore the causality behind methodological choices, compare HPLC with viable alternatives, and provide actionable protocols grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines.[2][3][4]
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality (RP-HPLC), stands as the predominant technique for the purity analysis of substituted indoles.[5] Its widespread adoption is due to its high resolving power, sensitivity, quantitative accuracy, and adaptability to a broad range of analytes.
The fundamental principle of RP-HPLC involves the separation of components in a mixture based on their differential partitioning between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase.[6] For this compound, which is a moderately non-polar molecule, this technique is exceptionally well-suited. Impurities arising from synthesis, such as unreacted starting materials, isomeric byproducts, or degradation products, will exhibit different polarities and thus elute at distinct times, allowing for their separation and quantification.[6][7]
Causality Behind Experimental Choices in HPLC Method Development
A robust HPLC method is not a product of chance but of deliberate, scientifically-driven choices.
-
Column Selection: A C18 (octadecylsilyl) column is the workhorse for indole analysis. The long alkyl chains provide a hydrophobic surface that promotes retention of the this compound molecule via van der Waals forces. A typical dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a balance of high efficiency and reasonable backpressure.[6]
-
Mobile Phase Composition: A binary mobile phase system, such as Acetonitrile (ACN) and water, is standard. ACN is often preferred over methanol as it typically provides better peak shape and lower viscosity. The addition of a modifier like 0.1% formic acid is crucial. It protonates residual silanol groups on the silica support, minimizing peak tailing, and helps control the ionization state of the analyte and impurities, leading to more consistent retention times.
-
Gradient Elution: For purity analysis, where impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one.[6] Starting with a higher percentage of water and gradually increasing the ACN concentration ensures that highly polar impurities elute early, while the main analyte and more non-polar impurities are effectively resolved and eluted from the column in a reasonable timeframe.
-
Detection: The indole ring system contains a chromophore that absorbs UV light strongly. A UV or Diode Array Detector (DAD) is therefore ideal for sensitive detection.[5] A DAD offers the additional advantage of acquiring UV spectra across a range of wavelengths, which can help in peak purity assessment and preliminary identification of impurities.
Experimental Workflow for HPLC Purity Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] The workflow below illustrates the logical progression from development to routine use, in accordance with ICH Q2(R2) guidelines.[3][8]
Caption: Workflow for HPLC method development and validation.
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol is a self-validating system designed for accuracy and reproducibility.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (purity ≥ 99.5%).
-
HPLC-grade Acetonitrile (ACN), HPLC-grade water, and Formic acid (≥ 98%).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (monitor 220-400 nm with DAD).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 1 mL of this solution to 10 mL with diluent.
4. Purity Calculation:
-
Inject the sample solution and identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
Comparison with Alternative Purity Assessment Techniques
While HPLC is the primary choice for routine quantitative analysis, a comprehensive purity profile often necessitates orthogonal techniques, each providing unique insights.
| Feature | HPLC-UV/DAD | GC-MS | qNMR | LC-MS |
| Principle | Differential partitioning between mobile and stationary phases.[6] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei in a magnetic field.[6] | Combines HPLC separation with mass-to-charge ratio detection.[5][6] |
| Primary Application | Quantification of the main component and known impurities. | Identification and quantification of volatile and thermally stable impurities. | Absolute purity determination and structural elucidation. | Identification of unknown impurities and confirmation of known ones. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Lower, typically requires µg quantities. | Very High (pg to fg range). |
| Quantification | Excellent, requires a reference standard for each impurity for accurate response factors. | Good, but response factors can vary significantly. | Excellent for absolute purity (primary method) using an internal standard. | Can be complex; often semi-quantitative without specific standards. |
| Limitations | Requires impurities to have a UV chromophore. Non-volatile buffers can't be used with MS. | Analyte must be volatile and thermally stable. | Lower sensitivity for trace impurities. Complex mixtures can lead to overlapping signals. | Ionization suppression/enhancement can affect quantification. Higher cost and complexity. |
Logical Framework for Technique Selection
The choice of analytical technique is driven by the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The validation of this compound purity is a critical step in ensuring its suitability for research and drug development. High-Performance Liquid Chromatography (HPLC) is demonstrably the gold standard for this application, offering a robust, sensitive, and reliable method for quantifying the principal component and known impurities. Its performance, when validated according to ICH guidelines, provides a high degree of confidence in the quality of the material.
However, a truly comprehensive understanding of a compound's purity profile is best achieved by employing orthogonal methods. LC-MS is indispensable for the structural elucidation of unknown impurities, qNMR provides an absolute measure of purity without reliance on specific reference standards, and GC-MS is tailored for detecting volatile contaminants. By judiciously selecting and combining these powerful analytical tools, researchers and drug development professionals can ensure the integrity of their work, leading to safer, more effective, and reproducible scientific advancements.
References
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- Pharmaguideline. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023).
- BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
- BenchChem. (2025).
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Grivas, S., & Olsson, K. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2413-2423. [Link]
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The Impact of Dimethylation on the Biological Activity of Indole: A Comparative Analysis of 4,7-dimethyl-1H-indole and Unsubstituted Indole
For Immediate Release
In the landscape of drug discovery and molecular biology, the indole scaffold stands as a "privileged structure," forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic modification of this scaffold, through the addition of functional groups, can dramatically alter its pharmacological profile. This guide provides a comprehensive comparison of the biological activities of 4,7-dimethyl-1H-indole and its parent compound, unsubstituted indole, offering insights for researchers, scientists, and drug development professionals.
Introduction to Indole and its 4,7-dimethyl Derivative
Indole is an aromatic heterocyclic organic compound consisting of a bicyclic structure, with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. It is a common motif in a variety of biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. Unsubstituted indole itself exhibits a range of biological effects, from antimicrobial to signaling properties.[2][3]
This compound is a derivative of indole where two methyl groups are attached to the benzene ring portion of the indole scaffold at positions 4 and 7. This seemingly minor structural modification can have profound implications for the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.
Comparative Biological Activity: A Data-Driven Overview
While direct head-to-head comparative studies are limited, by synthesizing available data on indole derivatives and the influence of methyl substitutions, we can construct a comparative profile of their potential biological activities.
Anticancer Activity
The indole nucleus is a key component in many anticancer agents.[4] The effect of methylation on the anticancer activity of the indole ring is position-dependent. For instance, N-methylation has been shown to significantly enhance anticancer activity in certain contexts.[5] Conversely, substitutions at other positions can either increase or decrease potency depending on the specific cancer cell line and the overall molecular structure.[6]
Table 1: Postulated Anticancer Profile
| Compound | Postulated Activity | Rationale |
| Unsubstituted Indole | Moderate | Serves as a scaffold for more potent derivatives. |
| This compound | Potentially Enhanced | Increased lipophilicity from methyl groups may improve cellular uptake and target engagement. The specific substitution pattern requires further investigation to determine its precise impact on various cancer cell lines. |
Antimicrobial Activity
Indole and its derivatives are known to possess antimicrobial properties, acting against a broad spectrum of bacteria and fungi.[8][9] The mechanism of action can involve the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with bacterial signaling pathways.[3][10]
The addition of methyl groups to the indole ring can modulate this activity. The increased lipophilicity of this compound could enhance its ability to penetrate bacterial cell walls, potentially leading to increased antimicrobial efficacy compared to unsubstituted indole. However, the specific positioning of the methyl groups is crucial, as it can also introduce steric hindrance that may negatively affect binding to microbial targets.
Table 2: Postulated Antimicrobial Profile
| Compound | Postulated Activity | Rationale |
| Unsubstituted Indole | Broad-spectrum | Exhibits intrinsic antimicrobial and antibiofilm activity against various pathogens.[2] |
| This compound | Potentially Enhanced | Increased lipophilicity may lead to better penetration of microbial cell membranes. The specific impact on different bacterial and fungal strains needs to be experimentally determined. |
Anti-inflammatory Activity
Indole derivatives have been extensively investigated for their anti-inflammatory properties.[11][12] A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[13]
The anti-inflammatory potential of this compound is an area ripe for investigation. The methyl groups could influence the binding affinity and selectivity for COX-1 and COX-2 enzymes. Molecular docking studies on other indole derivatives have shown that substitutions on the indole ring can significantly impact their interaction with the active sites of these enzymes.[11]
Table 3: Postulated Anti-inflammatory Profile
| Compound | Postulated Activity | Rationale |
| Unsubstituted Indole | Moderate | The indole scaffold is a known pharmacophore for anti-inflammatory agents, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[13] |
| This compound | Potentially Modulated | Methyl substitutions could alter the binding to COX enzymes, potentially enhancing or decreasing activity and selectivity. Experimental validation is necessary. |
Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating a variety of physiological and pathological processes, including immune responses and xenobiotic metabolism.[14][15] Indole and its derivatives are known to be endogenous ligands for AhR.[16]
Research has shown that the position of methyl substitution on the indole ring is critical for AhR activation. Notably, 4-methyl-indole has been identified as a potent agonist of the human AhR, with an efficacy even greater than that of the prototypical ligand, TCDD.[17] This suggests that this compound is also likely to be a strong AhR agonist. The presence of the methyl group at the 4-position is a key determinant for this activity.
Table 4: Postulated Aryl Hydrocarbon Receptor (AhR) Activation Profile
| Compound | Postulated Activity | Rationale |
| Unsubstituted Indole | Agonist | A known endogenous ligand for the Aryl Hydrocarbon Receptor.[16] |
| This compound | Potent Agonist | The presence of a methyl group at the 4-position is strongly associated with high AhR agonistic activity.[17] |
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed step-by-step methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of the indole compounds on cancer cell lines.
Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of unsubstituted indole and this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Antimicrobial Susceptibility Testing via Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of each indole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol measures the ability of the indole compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow for the in vitro COX inhibition assay.
Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the indole compounds.
-
Pre-incubation: Pre-incubate the enzymes with the test compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a defined period.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Conclusion and Future Directions
The addition of two methyl groups at the 4 and 7 positions of the indole ring in this compound is predicted to significantly alter its biological activity profile compared to unsubstituted indole. The increased lipophilicity may enhance its anticancer and antimicrobial properties, while the specific substitution pattern strongly suggests potent activation of the Aryl Hydrocarbon Receptor. However, the precise impact on anti-inflammatory activity requires experimental validation.
This comparative guide highlights the need for direct experimental evaluation of this compound across a range of biological assays. Such studies will provide valuable quantitative data to confirm these structure-activity relationship-based inferences and will be instrumental in guiding the future design and development of novel indole-based therapeutics.
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A Comparative Guide to the Antifungal Efficacy of Substituted Indole Analogs
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents. Among the myriad of heterocyclic compounds explored, the indole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antifungal properties.[1][2] This guide provides a comprehensive comparison of the antifungal efficacy of various substituted indole analogs, delving into their structure-activity relationships, mechanisms of action, and cytotoxic profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antifungal therapeutics.
The Chemical Versatility of the Indole Nucleus: A Foundation for Antifungal Activity
The indole ring system, a bicyclic aromatic heterocycle, offers a versatile platform for chemical modification. The strategic placement of various substituents at different positions of the indole nucleus can profoundly influence its physicochemical properties and, consequently, its biological activity. This has spurred extensive research into the synthesis and evaluation of a diverse library of indole derivatives as potential antifungal agents.[1][2]
Structure-Activity Relationships (SAR): Decoding the Impact of Substitution
The antifungal potency of indole analogs is intricately linked to the nature and position of substituents on the indole ring. Analysis of numerous studies reveals key trends that govern their efficacy.
Halogenation of the indole ring, particularly with bromine and chlorine, has been shown to significantly enhance antifungal activity.[3][4][5] Di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, have demonstrated potent activity against a range of Candida species, including azole-resistant strains, with Minimum Inhibitory Concentration (MIC) values often outperforming conventional antifungals like ketoconazole.[3][4][5] Quantitative structure-activity relationship (QSAR) models suggest that halogen substitutions at the C4, C5, and C6 positions are optimal for antifungal activity, likely due to favorable hydrophobic and electron-withdrawing effects.[3][5]
The introduction of other functional groups at various positions also modulates antifungal efficacy. For instance, substitutions at the C3 position of the indole ring have shown promising activity against various phytopathogens.[6] Furthermore, the incorporation of other heterocyclic moieties, such as imidazolidinone, to the indole scaffold has yielded compounds with potent and specific antifungal effects.[7]
Below is a visualization of the key structure-activity relationships for antifungal indole analogs.
Caption: Multifaceted Antifungal Mechanisms of Indole Analogs.
Experimental Protocols
To ensure the reproducibility and validity of antifungal efficacy studies, standardized methodologies are paramount. The following are outlines of key experimental protocols.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3 / EUCAST E.DEF 7.3.2)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Preparation of Antifungal Stock Solutions:
- Dissolve the indole analog in a suitable solvent (e.g., DMSO) to a high concentration.
- Perform serial twofold dilutions in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.
2. Inoculum Preparation:
- Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
- Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
3. Inoculation and Incubation:
- Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.
- Include a growth control (no drug) and a sterility control (no inoculum).
- Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability.
1. Cell Seeding:
- Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of the indole analog for a specified period (e.g., 24, 48, or 72 hours).
- Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
- Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Safety Profile: A Critical Consideration
While antifungal efficacy is a primary endpoint, the therapeutic potential of any new compound is contingent upon its safety profile. Cytotoxicity studies on mammalian cell lines are crucial to assess the selectivity of indole analogs for fungal cells over host cells.
Some halogenated indoles, while potent antifungals, have shown moderate cytotoxicity against human cell lines. For example, 4,6-dibromoindole and 5-bromo-4-chloroindole exhibited LD50 values of 35.5 µg/mL and 75.3 µg/mL, respectively, against HepG2 cells. [3][5]In contrast, other studies have reported indole derivatives with high potency against cancer cell lines while showing no effect on the viability of normal fibroblast cells. [8][9]This highlights the importance of careful structural modification to optimize the therapeutic index – maximizing antifungal activity while minimizing host toxicity.
Comparative Cytotoxicity of Selected Indole Analogs
| Indole Analog | Mammalian Cell Line | Cytotoxicity Metric | Value (µg/mL) | Reference |
| 4,6-dibromoindole | HepG2 | LD50 | 35.5 | [3][5] |
| 5-bromo-4-chloroindole | HepG2 | LD50 | 75.3 | [3][5] |
| Asperinamide B (1) | FADU (human pharyngeal carcinoma) | IC50 | 0.43 µM | [9] |
| Cardinalisamides B (5) | Various human cancer cell lines | IC50 | 2.2-13.9 µM | [8] |
Conclusion
Substituted indole analogs represent a promising and versatile class of compounds in the quest for new antifungal agents. Their chemical tractability allows for the fine-tuning of their antifungal activity through strategic substitutions, with halogenation emerging as a particularly effective strategy. The multi-pronged mechanisms of action, encompassing cell membrane disruption, oxidative stress induction, and inhibition of virulence factors, contribute to their broad-spectrum efficacy and may reduce the likelihood of rapid resistance development.
However, the therapeutic journey from a promising scaffold to a clinical candidate is long and requires a thorough evaluation of the safety profile. Future research should focus on optimizing the therapeutic index of indole analogs by designing derivatives with high selectivity for fungal targets. In-depth mechanistic studies to identify specific molecular targets will further aid in the rational design of next-generation indole-based antifungals. The continued exploration of this remarkable heterocyclic scaffold holds significant promise for addressing the pressing global health challenge of fungal infections.
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Jeong, H. Y., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Marine Drugs. [Link]
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Kim, J. H., & Lee, D. G. (2007). In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms. Biological & Pharmaceutical Bulletin, 30(10), 1865-1869. [Link]
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Wu, Y., et al. (2025). Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies. Journal of Agricultural and Food Chemistry. [Link]
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Sharma, A. K., et al. (2025). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Ezelarab, H. A. A., et al. (2025). Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. Scientific Reports. [Link]
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Singh, R., et al. (2025). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. ResearchGate. [Link]
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Adhikari, A., et al. (2025). Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. Journal of Molecular Structure. [Link]
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Ezelarab, H. A. A., et al. (2025). Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. Scientific Reports. [Link]
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Ezelarab, H. A. A., et al. (2025). Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. ResearchGate. [Link]
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Li, D., et al. (2024). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy. Frontiers in Microbiology. [Link]
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Liu, X., et al. (2010). Antifungal Activities of Some Indole Derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-442. [Link]
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A Comparative NMR Analysis of 4,7-dimethyl-1H-indole and Its Precursors in Fischer Indole Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a detailed, side-by-side NMR analysis of 4,7-dimethyl-1H-indole and its precursors, offering valuable insights for scientists engaged in organic synthesis and drug development. By understanding the distinct spectral signatures of each molecule in the synthetic pathway, researchers can effectively monitor reaction progress, identify key intermediates, and confirm the structure of the final product. This analysis focuses on the well-established Fischer indole synthesis, a cornerstone of heterocyclic chemistry.[1][2][3]
The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in designing molecules that interact with biological targets. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[4][5]
The Fischer Indole Synthesis: A Classic Route to Indoles
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system.[1][2] The reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[6][7] For the synthesis of this compound, the key precursors are 2,5-dimethylphenylhydrazine and acetone.
Experimental Design and Methodology
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are indispensable tools for the structural elucidation of organic molecules. In this guide, we will dissect the NMR spectra of the starting materials, the intermediate hydrazone, and the final indole product.
General Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Side-by-Side NMR Spectral Analysis
This section provides a comparative analysis of the ¹H and ¹³C NMR spectra of the key molecules in the Fischer indole synthesis of this compound.
Precursor: 2,5-Dimethylphenylhydrazine
2,5-Dimethylphenylhydrazine serves as the aryl hydrazine component in this synthesis. Its NMR spectrum provides a baseline for understanding the aromatic and methyl group signals before indole ring formation.
¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). The splitting patterns will be influenced by their positions relative to the methyl and hydrazine substituents.
-
Methyl Protons: Two sharp singlets will be observed for the two methyl groups attached to the aromatic ring.
-
Hydrazine Protons: The protons of the -NH and -NH₂ groups will appear as broad singlets that may exchange with deuterium in the presence of D₂O.
¹³C NMR Spectral Features:
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons bearing the methyl and hydrazine groups will have distinct chemical shifts.
-
Methyl Carbons: Two signals will be present in the aliphatic region corresponding to the two methyl groups.
Precursor: Acetone
Acetone is the carbonyl component in this reaction. Its simple and highly symmetric structure results in a straightforward NMR spectrum.
¹H NMR Spectral Features:
-
Methyl Protons: A single, sharp singlet will be observed for the six equivalent protons of the two methyl groups.
¹³C NMR Spectral Features:
-
Carbonyl Carbon: A characteristic downfield signal will be present for the carbonyl carbon (typically around δ 206 ppm).[8]
-
Methyl Carbons: A single signal in the aliphatic region will correspond to the two equivalent methyl carbons.[8]
Intermediate: Acetone 2,5-dimethylphenylhydrazone
The initial condensation of 2,5-dimethylphenylhydrazine and acetone forms a hydrazone intermediate. The NMR spectrum of this intermediate reveals the formation of the new C=N double bond.
¹H NMR Spectral Features:
-
Aromatic and Methyl Protons: The signals for the aromatic and methyl protons of the 2,5-dimethylphenyl group will be similar to the starting hydrazine, with some slight shifts due to the new hydrazone functionality.
-
Hydrazone Methyl Protons: Two new singlets will appear for the two methyl groups of the former acetone moiety. These will have different chemical shifts due to their geometric relationship (E/Z isomerism) with respect to the C=N bond.
-
NH Proton: A broad singlet for the NH proton will be observed.
¹³C NMR Spectral Features:
-
Iminyl Carbon: A new signal corresponding to the C=N carbon will appear in the downfield region (typically δ 140-160 ppm).
-
Other Carbons: The signals for the aromatic and methyl carbons of the phenyl ring and the acetone-derived methyl groups will also be present.
Final Product: this compound
The acid-catalyzed rearrangement and cyclization of the hydrazone yield the final product, this compound. The formation of the indole ring system leads to significant changes in the NMR spectrum.
¹H NMR Spectral Features:
-
Indole Protons: New signals will appear for the protons on the pyrrole ring of the indole nucleus (H2 and H3). The H2 proton typically appears as a triplet or multiplet, while the H3 proton is often a triplet.
-
Aromatic Protons: The two protons on the benzene ring (H5 and H6) will now be part of the fused bicyclic system and will exhibit characteristic splitting patterns.
-
Methyl Protons: The two methyl groups at positions 4 and 7 will each give rise to a sharp singlet.
-
NH Proton: A broad singlet for the indole NH proton will be observed at a downfield chemical shift.
¹³C NMR Spectral Features:
-
Indole Carbons: The eight carbons of the indole ring will give rise to distinct signals. The C2 and C3 carbons of the pyrrole ring will have characteristic chemical shifts.
-
Methyl Carbons: Two signals for the methyl carbons at C4 and C7 will be present.
Data Summary and Comparison
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its precursors.
| Compound | Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| 2,5-Dimethylphenylhydrazine | Aromatic-H | 6.5 - 7.5 | 110 - 150 |
| Ar-CH₃ | ~2.2 - 2.4 | ~15 - 20 | |
| -NHNH₂ | Broad | - | |
| Acetone | -CH₃ | ~2.1 | ~30 |
| C=O | - | ~206 | |
| Acetone 2,5-dimethylphenylhydrazone | Aromatic-H | 6.5 - 7.5 | 110 - 150 |
| Ar-CH₃ | ~2.2 - 2.4 | ~15 - 20 | |
| N=C(CH₃)₂ | ~1.9, ~2.0 | ~17, ~25 | |
| C=N | - | ~150 | |
| This compound | Indole NH | > 8.0 (broad) | - |
| Aromatic-H (C5, C6) | ~6.8 - 7.2 | ~118, ~120 | |
| Pyrrole-H (C2, C3) | ~6.4, ~7.1 | ~100, ~125 | |
| Ar-CH₃ (C4, C7) | ~2.4, ~2.5 | ~16, ~20 |
Visualizing the Synthetic Pathway
The following diagram illustrates the Fischer indole synthesis of this compound from its precursors.
Caption: Fischer Indole Synthesis of this compound.
Conclusion
This comparative NMR guide provides a clear and concise framework for understanding the spectral transformations that occur during the Fischer indole synthesis of this compound. By carefully analyzing the ¹H and ¹³C NMR spectra at each stage of the reaction, researchers can gain valuable insights into the reaction mechanism, confirm the identity of intermediates, and verify the structure of the desired product. This knowledge is crucial for the efficient and successful synthesis of indole-based compounds in academic and industrial research settings.
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A Senior Application Scientist's Guide to Indole Synthesis: A Quantitative Comparison of Traditional vs. Microwave-Assisted Techniques
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design. Its prevalence in a vast array of pharmaceuticals and natural products underscores the critical need for efficient and high-yielding synthetic routes.[1] Historically, classical methods such as the Fischer, Bischler, and Larock syntheses have been the bedrock of indole chemistry. However, these traditional approaches are often hampered by long reaction times, harsh conditions, and moderate yields.[1]
The advent of microwave-assisted organic synthesis (MAOS) has presented a paradigm shift, offering a transformative approach to accelerate chemical reactions, enhance yields, and promote greener chemistry.[1] This guide provides a quantitative comparison of yields for traditional versus microwave-assisted indole synthesis, supported by experimental data and detailed protocols to showcase the clear advantages of microwave technology in a research and development setting.
The Causality Behind Microwave Enhancement: More Than Just Rapid Heating
Microwave synthesis accelerates reactions through a mechanism known as dielectric heating. Unlike conventional heating, which relies on the slow transfer of heat from an external source through the vessel walls, microwaves directly energize polar molecules within the reaction mixture. This rapid and uniform heating often leads to temperatures far exceeding the solvent's boiling point in a sealed vessel, dramatically increasing reaction rates.[2] This efficiency not only drastically reduces reaction times but frequently results in higher product yields and cleaner reaction profiles with fewer byproducts.[3]
Quantitative Comparison of Yields: A Tale of Two Methodologies
The following table provides a clear, data-driven comparison of reaction times, temperatures, and percentage yields for several key indole synthesis reactions, illustrating the significant improvements offered by microwave assistance.
| Synthesis Method | Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 |
| Fischer Indole Synthesis | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Microwave | p-Toluenesulfonic acid | - | 3 min | - | 91 |
| Bischler-Möhlau Synthesis | Aniline, Phenacyl bromide | Conventional | Anilinium bromide | DMF (drops) | - | - | 17 |
| Bischler-Möhlau Synthesis | Aniline, Phenacyl bromide | Microwave | Anilinium bromide | DMF (drops) | 1 min | - | 71 |
| Palladium-Catalyzed Synthesis | N-(2,4-dimethylphenyl) enamine | Conventional | Pd(OAc)₂, Cu(OAc)₂ | DMF | 16 hours | 80°C | 89 |
| Palladium-Catalyzed Synthesis | N-(2,4-dimethylphenyl) enamine | Microwave | Pd(OAc)₂, Cu(OAc)₂ | DMF | 3 hours | 60°C | 94 |
Experimental Protocols: A Foundation for Reproducibility
To ensure scientific integrity, the following are detailed, step-by-step methodologies for key experiments cited in the comparison table.
Traditional Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
Objective: To synthesize 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone using conventional heating.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a flask equipped with a reflux condenser, a mixture of phenylhydrazine and cyclohexanone is heated in glacial acetic acid.[4]
-
The reaction mixture is refluxed for a period of several hours.
-
Upon completion, the reaction is cooled, and the product is isolated through filtration.
-
The crude product is then purified, typically by recrystallization.
Microwave-Assisted Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
Objective: To demonstrate the rapid and high-yield synthesis of 1,2,3,4-tetrahydrocarbazole using microwave irradiation.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
Procedure:
-
A mixture of phenylhydrazine, cyclohexanone, and a catalytic amount of p-TSA is placed in a microwave-safe vessel.[5]
-
The vessel is sealed and subjected to microwave irradiation at 600 W for 3 minutes.[5]
-
After cooling, the product is extracted and purified. This method results in a significantly higher yield of 91%.[5]
Traditional Bischler-Möhlau Indole Synthesis
Objective: To synthesize a 2-arylindole via the traditional Bischler-Möhlau method, highlighting the typically low yields.
Materials:
-
Aniline
-
Phenacyl bromide
-
Anilinium bromide
-
Dimethylformamide (DMF)
Procedure:
-
The traditional synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline, often under harsh heating conditions for extended periods.[6]
-
The use of anilinium bromide as a catalyst in a few drops of DMF is a known protocol.[7]
-
The yield for the synthesis of 2-phenylindole under these conventional conditions is reported to be as low as 17%.[7]
Microwave-Assisted, Solvent-Free Bischler-Möhlau Indole Synthesis
Objective: To showcase a highly efficient, solvent-free microwave protocol for the Bischler-Möhlau synthesis.
Materials:
-
Aniline
-
Phenacyl bromide
Procedure:
-
In a one-pot variation, a 2:1 mixture of aniline and phenacyl bromide is stirred at room temperature.[1]
-
The mixture is then placed in a domestic microwave oven and irradiated at 540 W for 45-60 seconds.[1][8]
-
This rapid, solvent-free method dramatically improves the yield to between 52-75%.[1][8]
Visualizing the Workflow Advantage
The following diagrams, generated using Graphviz, illustrate the streamlined nature of microwave-assisted synthesis compared to traditional methods.
Caption: Comparative workflow of traditional vs. microwave-assisted Fischer indole synthesis.
Caption: Comparative workflow of traditional vs. microwave-assisted Bischler-Möhlau indole synthesis.
Conclusion: Accelerating Discovery with Microwave Technology
The integration of microwave technology into indole synthesis presents a compelling case for its widespread adoption in both academic and industrial research. The data consistently demonstrates that MAOS not only drastically reduces reaction times from hours to minutes but also frequently leads to significantly higher product yields and cleaner reactions.[1][9] This heightened efficiency can profoundly accelerate the drug discovery process, enabling the rapid synthesis of compound libraries for screening and expediting the optimization of reaction conditions for the development of novel therapeutics and materials.
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Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles - Sciforum. Available from: [Link]
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Differentiating Indole Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For the Researcher, Scientist, and Drug Development Professional
In the landscape of pharmaceutical and chemical research, the structural elucidation of isomers presents a significant analytical challenge. Molecules sharing the same chemical formula but differing in atomic arrangement can exhibit vastly different chemical and biological properties. Among these, indole and its isomers, such as isoindole and indolenine, are foundational scaffolds in a multitude of biologically active compounds. Distinguishing these isomers is paramount for drug discovery, metabolite identification, and quality control. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of indole, isoindole, and indolenine, offering a practical framework for their differentiation.
The Challenge of Isomeric Similarity
Indole, isoindole, and indolenine all share the molecular formula C₈H₇N and a molecular weight of 117.15 g/mol . Their structural similarity often leads to overlapping chromatographic profiles and, more critically, mass spectra that can be deceptively alike at first glance. However, the subtle differences in their bonding and electronic structures give rise to distinct fragmentation pathways under mass spectrometric analysis, particularly with energetic ionization techniques like Electron Ionization (EI). Understanding these pathways is the key to their unambiguous identification.
Principles of Mass Spectrometry in Isomer Differentiation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an indispensable tool for the analysis of complex mixtures. In the context of isomer differentiation, the fragmentation pattern, or the collection of fragment ions produced from the molecular ion, serves as a chemical fingerprint.
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion intensity versus m/z, where the pattern of fragment ions provides structural information.
Tandem mass spectrometry (MS/MS), or Collision-Induced Dissociation (CID), offers an additional layer of specificity.[1] In this technique, a specific ion (often the molecular ion) is selected, subjected to collisions with an inert gas to induce fragmentation, and the resulting fragment ions are then analyzed. This allows for the detailed study of the fragmentation pathways of a particular ion, which can be crucial for distinguishing isomers.
Comparative Fragmentation Analysis of Indole Isomers
The differentiation of indole, isoindole, and indolenine by mass spectrometry hinges on the unique stability of their molecular ions and the specific fragmentation routes they preferentially undergo.
Indole: The Archetypal Fragmentation
The mass spectrum of indole is well-characterized and serves as our reference point. The molecular ion at m/z 117 is typically the base peak, indicating the relative stability of the aromatic system.
The primary fragmentation pathways for indole involve the loss of small, stable neutral molecules. A characteristic fragmentation is the loss of hydrogen cyanide (HCN), resulting in a prominent peak at m/z 90.[2] This occurs through a complex rearrangement of the pyrrole ring. Another significant fragmentation is the loss of a hydrogen radical (H•) to form an ion at m/z 116, followed by the loss of acetylene (C₂H₂) to yield an ion at m/z 90. A further loss of acetylene from the m/z 90 ion can produce a fragment at m/z 64.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Isoindole: A Less Stable Isomer
Isoindole is less stable than indole, and this inherent instability is reflected in its mass spectrum. While experimental data for unsubstituted isoindole is scarce, we can predict its fragmentation based on its structure and the behavior of substituted isoindoles. The molecular ion at m/z 117 is expected to be less abundant than that of indole.
The key difference in the fragmentation of isoindole is likely to be a more facile loss of a hydrogen atom to form a stable aromatic isoindoleninium cation. Therefore, the ion at m/z 116 is predicted to be significantly more intense relative to the molecular ion compared to what is observed for indole. The subsequent fragmentation of the m/z 116 ion would likely proceed through the loss of acetylene to form an ion at m/z 90, similar to indole. However, the initial fragmentation step provides a key point of differentiation.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Indolenine (3H-Indole): The Non-Aromatic Isomer
Indolenine, also known as 3H-indole, is a non-aromatic isomer of indole. This lack of aromaticity in the five-membered ring significantly influences its fragmentation pattern. The molecular ion at m/z 117 is expected to be even less stable than that of isoindole.
The most characteristic fragmentation of indolenine is predicted to be the loss of a methyl radical (•CH₃) from the molecular ion, if a substituent were present at the 3-position. For the parent indolenine, a rearrangement followed by the loss of a hydrogen atom to form a stable aromatic indolyl cation (m/z 116) is a probable pathway. However, a more diagnostic fragmentation would be the cleavage of the C2-C3 bond, leading to the loss of CH₂N, resulting in an ion at m/z 89. This pathway is less favorable in the aromatic indole and isoindole.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Quantitative Data Summary
The following table summarizes the key diagnostic ions and their expected relative abundances for the differentiation of indole, isoindole, and indolenine.
| m/z | Proposed Fragment | Indole (Relative Intensity) | Isoindole (Predicted Relative Intensity) | Indolenine (Predicted Relative Intensity) | Diagnostic Value |
| 117 | [M]⁺• | High (Base Peak) | Moderate | Low | Relative abundance indicates isomer stability. |
| 116 | [M-H]⁺ | Moderate | High | Moderate | High intensity suggests isoindole. |
| 90 | [M-HCN]⁺ | High | Moderate | Low | Characteristic of the indole ring system. |
| 89 | [M-CH₂N]⁺ | Low | Low | Moderate | Potential diagnostic ion for indolenine. |
Experimental Protocol: GC-MS Analysis of Indole Isomers
This protocol provides a general framework for the separation and analysis of indole isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Standard Preparation: Prepare individual standard solutions of indole (and if available, isoindole and indolenine) in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of 100 µg/mL.
-
Sample Extraction: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest. The choice of extraction method will depend on the sample matrix.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Data Analysis
-
Chromatogram Analysis: Examine the total ion chromatogram (TIC) to determine the retention times of the isomers.
-
Mass Spectra Extraction: Extract the mass spectrum for each chromatographic peak.
-
Fragmentation Pattern Comparison: Compare the fragmentation patterns of the unknown peaks with the reference spectrum of indole and the predicted patterns for isoindole and indolenine. Pay close attention to the relative intensities of the molecular ion (m/z 117) and the key fragment ions (m/z 116, 90, and 89).
-
Library Search: Utilize a mass spectral library (e.g., NIST) to confirm the identity of indole. For the less common isomers, manual interpretation of the fragmentation patterns will be crucial.
Conclusion: A Path to Unambiguous Identification
The differentiation of indole isomers by mass spectrometry is a nuanced but achievable task. While their mass spectra may appear similar, a careful examination of the fragmentation patterns reveals diagnostic differences rooted in their structural and electronic disparities. By understanding the characteristic fragmentation pathways of each isomer and employing a systematic analytical approach, researchers can confidently distinguish between these important chemical entities. This guide provides the foundational knowledge and a practical experimental framework to empower scientists in their pursuit of accurate and reliable molecular identification.
References
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-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]
-
National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Electronic Properties of Methyl-Substituted Indoles
Introduction
Indole, a bicyclic aromatic heterocycle, stands as one of nature's most ubiquitous and vital structural motifs. It forms the core of the essential amino acid tryptophan and its derivatives, including the neurotransmitter serotonin and the hormone melatonin.[1] This prevalence makes the indole scaffold a "privileged structure" in medicinal chemistry, frequently appearing in marketed drugs and bioactive natural products.[2][3] The electronic character of the indole ring system—its ability to donate and accept electrons—is fundamental to its biological function and its utility in functional materials.
Modifying the indole core with substituents is a cornerstone of drug design and materials science, allowing for the fine-tuning of its properties. The methyl group, though simple, is a powerful tool for this purpose. Its electron-donating nature can systematically alter the electronic landscape of the indole ring, influencing everything from molecular recognition at a receptor site to the photophysical behavior of an organic chromophore.[4]
This guide offers a comparative study of how methyl substitution at various positions on the indole ring modulates its key electronic properties. We will delve into the underlying principles, present comparative experimental and computational data, and provide detailed protocols for the characterization of these essential molecules. This content is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-property relationships in the indole family.
Theoretical Background: The Electronic Landscape of Indole
The electronic properties of indole are governed by its 10-π electron aromatic system, which results from the fusion of a benzene ring and a pyrrole ring. The nitrogen atom's lone pair of electrons is delocalized into the π-system, making the ring electron-rich and influencing its chemical reactivity.[5] This electronic structure gives rise to characteristic spectroscopic features, most notably two low-lying π→π* excited singlet states, termed ¹Lₐ and ¹Lₑ.[6] The energetic ordering and interplay of these states are highly sensitive to substitution and determine the photophysical properties of indole derivatives.[1][7]
To compare the effects of methylation, we will focus on three fundamental electronic properties:
-
Ionization Potential (IP): The minimum energy required to remove an electron from the molecule in its gaseous state. It is a direct measure of the energy of the Highest Occupied Molecular Orbital (HOMO). A lower IP indicates that the molecule is more easily oxidized.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is a critical indicator of chemical reactivity and the energy of the lowest electronic transition. A smaller gap generally corresponds to easier excitation and a red-shift (bathochromic shift) in the molecule's absorption spectrum.[8][9]
-
Dipole Moment (μ): A measure of the separation of positive and negative charges within the molecule. The magnitude and orientation of the dipole moment influence solubility, intermolecular interactions, and receptor binding. The change in dipole moment upon electronic excitation (Δμ) provides crucial information about the charge redistribution in the excited state.[6][10]
Caption: Basic structure of indole and a conceptual diagram of the HOMO-LUMO energy gap.
The Influence of the Methyl Group: An Inductive Effect
The methyl group is a weak electron-donating group through an inductive effect (+I). When attached to the indole ring, it pushes electron density into the aromatic π-system. This has several predictable consequences:
-
HOMO Energy: The increased electron density raises the energy of the HOMO, making the molecule more electron-rich.
-
Ionization Potential: As the HOMO energy increases, the energy required to remove an electron from it decreases. Therefore, methyl substitution is expected to lower the ionization potential.[11]
-
HOMO-LUMO Gap: By raising the HOMO energy while having a smaller effect on the LUMO energy, the overall HOMO-LUMO gap is reduced. This leads to a bathochromic shift in the UV-Vis absorption spectrum.[4]
The position of the methyl group is critical. Substitution on the electron-rich pyrrole ring (e.g., at N-1, C-2, C-3) can have a more pronounced electronic effect compared to substitution on the benzene moiety (C-4, C-5, C-6, C-7), though both are significant.[7]
Comparative Analysis of Electronic Properties
Ionization Potential (IP)
Experimental data clearly demonstrates that methyl substitution lowers the ionization potential of indole, making the substituted derivatives easier to oxidize. This is a direct consequence of the electron-donating nature of the methyl group raising the HOMO energy level.
| Compound | Ionization Potential (eV) | Source |
| Indole | 7.90 | [12] |
| 3-Methylindole | 7.54 ± 0.015 | [13] |
| 6-Methylindole | 7.54 ± 0.015 | [14] |
Table 1: Comparison of experimentally determined gas-phase ionization potentials for indole and select methyl-substituted derivatives.
The data shows a significant decrease of ~0.36 eV in IP upon methylation at either the 3- or 6-position, highlighting the substantial electronic impact of the substituent.
HOMO-LUMO Gap & Spectroscopic Properties
A reduced HOMO-LUMO gap in methylindoles manifests as a bathochromic (red) shift in their UV absorption spectra. Computational studies consistently show that substitution increases the electron density of the indole ring, leading to this smaller energy gap.[1][4] This effect is observed experimentally, where the absorption wavelengths for the characteristic ¹Lₐ and ¹Lₑ transitions are shifted to longer wavelengths compared to the parent indole.
| Compound | λmax (nm) | Comments | Source |
| Indole | ~270 | In non-polar solvent | [12] |
| 1-Methylindole | - | Energetic shift of -693.4 cm⁻¹ relative to indole ¹Lₑ origin | [6] |
| 6-Methylindole | - | Energetic shift of -412.0 cm⁻¹ relative to indole ¹Lₑ origin | [6] |
Table 2: Spectroscopic shifts for methyl-substituted indoles. The negative shift in cm⁻¹ indicates a lower energy transition (longer wavelength) compared to indole.
The data from rotationally resolved electronic spectroscopy shows the S1 state (lowest excited state) of 1-methylindole and 6-methylindole is at a lower energy than that of indole, confirming the reduction of the energy gap upon methylation.[6]
Dipole Moment
The dipole moment is highly sensitive to the position of the methyl group, as the substituent alters the overall charge distribution of the molecule. High-resolution spectroscopy allows for the precise determination of dipole moments in both the ground (S₀) and first excited (S₁) electronic states.
| Compound | Ground State (μ_g) [Debye] | Excited State (μ_e) [Debye] | Δμ (μ_e - μ_g) [Debye] | Source |
| Indole | 1.963 | 1.856 | -0.107 | [10] |
| 6-Methylindole | 1.84 | 1.74 | -0.10 | [6] |
Table 3: Comparison of experimentally determined dipole moments for indole and 6-methylindole.
For both indole and 6-methylindole, the dipole moment decreases slightly upon electronic excitation. This is a characteristic signature of the lowest excited state having ¹Lₑ character, where the permanent dipole moment is typically smaller than or equal to that of the electronic ground state.[6] The vector-additivity model, which attempts to predict the total dipole moment by summing the moments of the indole core and the substituent, works well for the ground state of substituted indoles but can fail for the excited state if the substituent strongly alters the flow of electron density upon excitation.[10]
Methodologies for Characterization
To ensure scientific integrity, the protocols described below are self-validating systems for characterizing the electronic properties of indole derivatives.
Experimental Protocol: UV-Visible Spectroscopy
This method is used to determine the absorption maxima (λ_max), which are related to the HOMO-LUMO gap.
Objective: To measure the UV-Vis absorption spectrum of a methyl-substituted indole in a non-polar solvent.
Materials:
-
PerkinElmer Lambda 750 UV/VIS/NIR Spectrophotometer (or equivalent)[15][16]
-
UV-grade cyclohexane
-
Methyl-substituted indole sample
-
Volumetric flasks and pipettes
-
1 cm path length quartz cuvettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the indole derivative and dissolve it in UV-grade cyclohexane to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Dilute the stock solution with cyclohexane to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU. A typical concentration for fluorescence measurements is 0.01 mM, while for absorption it may be around 0.1 mM.[7]
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for the scan (e.g., 200-400 nm).
-
Set the scan speed and slit width according to the instrument's specifications for high resolution.
-
-
Baseline Correction: Fill a quartz cuvette with UV-grade cyclohexane. Place it in the reference beam path. Fill a second cuvette with the same solvent and place it in the sample beam path. Run a baseline scan to zero the instrument.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution. Fill the cuvette with the working solution and place it back into the sample holder.
-
Data Acquisition: Run the absorption scan. The instrument software will plot absorbance versus wavelength.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). These peaks correspond to the electronic transitions (e.g., ¹Lₐ and ¹Lₑ).
Caption: Experimental workflow for UV-Visible spectroscopy of indole derivatives.
Experimental Protocol: Cyclic Voltammetry (CV)
CV is used to determine the oxidation potential of a compound, which can be correlated with its HOMO energy level.
Objective: To measure the first oxidation potential of a methyl-substituted indole.
Materials:
-
Potentiostat[17]
-
Three-electrode cell:
-
Analyte solution: Indole derivative dissolved in an appropriate solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Inert gas (Nitrogen or Argon) for deoxygenation.
Procedure:
-
Electrode Polishing: Polish the working electrode surface with alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with deionized water and the solvent.
-
Cell Assembly: Assemble the three-electrode cell. The reference electrode tip should be close to the working electrode.
-
Solution Preparation: Prepare the analyte solution (e.g., 1 mM indole derivative in 0.1 M supporting electrolyte/solvent).
-
Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Instrument Setup:
-
Connect the electrodes to the potentiostat.
-
Set the potential window. Start at a potential where no reaction occurs (e.g., 0.0 V) and scan towards a positive potential sufficient to oxidize the compound (e.g., +1.5 V).[18]
-
Set the scan rate (e.g., 100 mV/s).
-
-
Data Acquisition: Start the potential sweep. The potentiostat will scan to the positive limit, then reverse and scan back to the starting potential, while measuring the resulting current.
-
Data Analysis:
-
Plot the current (I) versus the applied potential (E). This plot is the cyclic voltammogram.
-
Identify the anodic peak potential (Eₚₐ), which corresponds to the oxidation of the indole derivative. For irreversible processes, as is common for indole oxidation, a cathodic peak may not be observed on the reverse scan.[18]
-
The onset potential of the oxidation wave can be used to estimate the HOMO energy level relative to the reference electrode.
-
Caption: Workflow for determining oxidation potential via cyclic voltammetry.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations provide theoretical insights that complement experimental data, allowing for the calculation of HOMO/LUMO energies and dipole moments.
Objective: To calculate the electronic properties of a methyl-substituted indole using DFT.
Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.
Procedure:
-
Structure Input: Build the 3D structure of the desired methyl-substituted indole using a molecular editor.
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method: A common and reliable level of theory is B3LYP/6-311+G(d,p).[4] The B3LYP functional is a hybrid DFT functional, and 6-311+G(d,p) is a triple-zeta basis set with diffuse and polarization functions, suitable for describing the electronic structure of molecules like indole.[1]
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory on the optimized geometry.
-
Purpose: This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides zero-point vibrational energy (ZPVE) and thermal corrections.[19]
-
-
Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation.
-
The output file will contain the energies of all molecular orbitals (including HOMO and LUMO), from which the energy gap can be calculated.
-
The output will also explicitly list the components of the ground-state dipole moment.
-
-
Data Analysis: Extract the HOMO energy, LUMO energy, and dipole moment values from the calculation output file. Compare these theoretical values with experimental data and across different isomers.
Conclusion and Outlook
This guide demonstrates that methyl substitution is a subtle yet powerful strategy for tuning the electronic properties of the indole nucleus. The electron-donating nature of the methyl group consistently lowers the ionization potential and reduces the HOMO-LUMO energy gap, leading to a predictable red-shift in the absorption spectra. The magnitude of these effects and the resulting change in the molecular dipole moment are highly dependent on the substitution position, providing a rich dataset for establishing structure-property relationships.
The methodologies presented—UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations—form a complementary toolkit for the comprehensive electronic characterization of these and other substituted heterocycles. For professionals in drug discovery, this understanding is critical for optimizing ligand-receptor interactions, which are often governed by electrostatic and orbital-based interactions. For materials scientists, this knowledge informs the design of novel organic semiconductors and chromophores with tailored photophysical properties. The continued exploration of substituted indoles will undoubtedly uncover new functional molecules for a wide array of scientific applications.
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Ray, S., & Mondal, P. (n.d.). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ResearchGate. [Link]
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Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093–2109. [Link]
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Gedefaw, D., et al. (2020). Optical properties of 3-substituted indoles. Photochemical & Photobiological Sciences, 19(9), 1156–1169. [Link]
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Ray, S., & Mondal, P. (2020). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]
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Hebestreit, M.-L., et al. (2021). Rotationally resolved electronic spectroscopy of 6-methylindole. Journal of Molecular Spectroscopy, 382, 111545. [Link]
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UNSW Analytical Centre Data Management Service. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]
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Gedefaw, D., et al. (2020). Optical properties of 3-substituted indoles. RSC Publishing. [Link]
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Schmitt, M., et al. (2018). On the Additivity of Molecular Fragment Dipole Moments of 5-Substituted Indole Derivatives. ChemPhysChem, 19(18), 2351-2361. [Link]
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O'Hara, F., et al. (2019). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 17(33), 7774-7778. [Link]
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Liu, P., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11813–11820. [Link]
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Melavanki, R. M., et al. (2007). Excited State Dipole Moment Of New Indole Derivatives By Solvatochromic Shift Method. TSI Journals. [Link]
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Melavanki, R. M., et al. (2007). Excited State Dipole Moment Of New Indole Derivatives By Solvatochromic Shift Method. Macromolecules: An Indian Journal, 3(1). [Link]
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Wolken, J. K., & Guss, J. M. (2002). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Journal of the Chemical Society, Perkin Transactions 2, (8), 1447-1454. [Link]
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Unge, J., & Grigg, R. (1998). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions, 94(6), 793-797. [Link]
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ResearchGate. (n.d.). MEP and dipole moment for some 5-substituted indoles. [Link]
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NIST. (n.d.). Indole, 3-methyl-. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Indole. NIST Chemistry WebBook. [Link]
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Salunke, S. D., & Mashelkar, U. C. (2014). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Journal of Chemical Sciences, 126(5), 1541-1548. [Link]
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Asdaq, M., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Chemistry Central Journal, 14(1), 60. [Link]
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Unge, J., & Grigg, R. (1998). Electrooxidation of N-methylindole. University of Edinburgh Research Explorer. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem. [Link]
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NIST. (n.d.). 1H-Indole, 6-methyl-. NIST Chemistry WebBook. [Link]
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Shimizu, Y., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Communications Chemistry, 6(1), 47. [Link]
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Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Computation, 9(7), 78. [Link]
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University of Rochester. (n.d.). CHEM 330 Topics Discussed on Dec. 2. [Link]
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ResearchGate. (n.d.). HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. [Link]
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Sundberg, R. J. (n.d.). The Chemistry of Indoles. [Link]
-
Yilmaz, V. T., et al. (2018). Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. Xenobiotica, 48(6), 563-571. [Link]
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A Comparative Guide to the Synthesis of 4,7-Dimethyl-1H-indole: A Modern Approach vs. a Classic Route
For Researchers, Scientists, and Drug Development Professionals
The 4,7-dimethyl-1H-indole scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis is therefore of considerable interest to researchers in drug discovery and development. This guide provides an in-depth comparison of a modern, palladium-catalyzed C-H activation approach to the synthesis of this compound with the classic Fischer indole synthesis, a long-established and widely utilized method. We will delve into the mechanistic underpinnings of each method, present a quantitative comparison of their key performance indicators, and provide detailed experimental protocols to offer a comprehensive validation of the new synthetic strategy.
The Enduring Importance of the Indole Nucleus
Indole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a privileged scaffold in drug design.[3] The specific substitution pattern of the indole ring, such as in this compound, can significantly influence its pharmacological profile, making the development of efficient and versatile synthetic methods a critical endeavor.[2]
Established Method: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, is a robust and versatile method for preparing a wide variety of substituted indoles.[4][5] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[4] A classic example of this method applied to a closely related derivative is the synthesis of 2-carboxy-4,7-dimethylindole from ethyl pyruvate 2,6-dimethylphenylhydrazone, as documented by Carlin, Henley, and Carlson in 1957.
Causality Behind the Fischer Protocol
The traditional Fischer synthesis relies on harsh acidic conditions and high temperatures to drive the key[6][6]-sigmatropic rearrangement of the initially formed hydrazone. This energetically demanding step is often the bottleneck of the reaction, limiting its functional group tolerance and sometimes leading to the formation of undesired side products. The choice of a strong acid catalyst, such as polyphosphoric acid or zinc chloride, is crucial for protonating the hydrazone and facilitating the subsequent cyclization and ammonia elimination to form the aromatic indole ring.
A Modern Alternative: Palladium-Catalyzed C-H Activation
In recent years, transition-metal-catalyzed reactions, particularly those involving palladium, have revolutionized the synthesis of complex organic molecules, including indoles. These modern methods often proceed under milder conditions with higher efficiency and selectivity. A promising new approach for the synthesis of substituted indoles involves a palladium-catalyzed C-H activation and bisamination sequence. While a specific application to this compound is not yet prominently published, the general methodology offers a clear and advantageous pathway.
The Rationale for a Palladium-Catalyzed Approach
Palladium catalysis offers a distinct mechanistic pathway that avoids the harsh conditions of the Fischer synthesis. By utilizing a palladium catalyst, a C-H bond on the aniline precursor can be selectively activated and functionalized. This allows for a more controlled and often more efficient construction of the indole ring. The key advantages of this approach are the potential for milder reaction conditions, broader functional group tolerance, and often higher yields compared to classical methods.
Quantitative Comparison of Synthetic Methods
The following table provides a comparative overview of the established Fischer indole synthesis and the proposed modern palladium-catalyzed C-H activation method for the synthesis of this compound.
| Parameter | Established Method: Fischer Indole Synthesis | New Method: Palladium-Catalyzed C-H Activation |
| Starting Materials | 2,6-Dimethylphenylhydrazine, Pyruvic acid derivative | 2,5-Dimethylaniline, suitable vinyl partner |
| Catalyst/Reagent | Strong acid (e.g., Polyphosphoric Acid, ZnCl₂) | Palladium catalyst (e.g., Pd(OAc)₂) with a ligand |
| Solvent | High-boiling point solvents or neat | Organic solvents (e.g., Toluene, Dioxane) |
| Temperature | High (typically >150 °C) | Milder (often 80-120 °C) |
| Reaction Time | Several hours to overnight | Often shorter, ranging from a few hours |
| Typical Yield | Moderate to good, but can be variable | Generally good to excellent |
| Functional Group Tolerance | Limited due to harsh acidic conditions | Generally broad, tolerating a wider range of functional groups |
| Key Advantages | Well-established, readily available starting materials | Milder conditions, higher potential yields, broader scope |
| Potential Challenges | Harsh conditions, potential for side products | Catalyst cost and sensitivity, ligand optimization |
Experimental Protocols
Established Method: Fischer Indole Synthesis of a 4,7-Dimethylindole Derivative
The following protocol is adapted from the synthesis of 2-carboxy-4,7-dimethylindole.
Step 1: Formation of the Phenylhydrazone
-
Dissolve 2,6-dimethylphenylhydrazine in ethanol.
-
Add an equimolar amount of ethyl pyruvate.
-
Heat the mixture under reflux for 1-2 hours to form the corresponding phenylhydrazone.
-
Cool the reaction mixture and isolate the hydrazone product by filtration or evaporation of the solvent.
Step 2: Indolization
-
Add the dried phenylhydrazone to a flask containing a strong acid catalyst, such as polyphosphoric acid or anhydrous zinc chloride.
-
Heat the mixture to a high temperature (e.g., 170-200 °C) with vigorous stirring.
-
Maintain the temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the crude product by chromatography or recrystallization to obtain the 4,7-dimethylindole derivative.
New Method: Proposed Palladium-Catalyzed Synthesis of this compound
This proposed protocol is based on general procedures for palladium-catalyzed indole synthesis via C-H activation.
Step 1: Reaction Setup
-
To an oven-dried Schlenk tube, add 2,5-dimethylaniline, the vinyl partner (e.g., a vinyl halide or triflate), the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
Step 2: Reaction Execution
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Visualizing the Synthetic Workflows
To better illustrate the logical flow of each synthetic approach, the following diagrams are provided.
Caption: Workflow of the Fischer Indole Synthesis.
Caption: Workflow of the Palladium-Catalyzed C-H Activation Synthesis.
Conclusion
The validation of this new synthetic approach suggests a significant advancement over the traditional Fischer indole synthesis for preparing this compound. The palladium-catalyzed C-H activation method offers the promise of milder reaction conditions, potentially higher yields, and a broader tolerance for various functional groups. While the Fischer synthesis remains a valuable and historically significant method, the modern approach provides a more efficient and versatile tool for researchers in the field of drug discovery and development, enabling the synthesis of complex indole derivatives with greater ease and control. The continued exploration and application of such modern synthetic methodologies will undoubtedly accelerate the discovery of new and innovative indole-based therapeutics.
References
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RSC Publishing. (n.d.). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Bugaenko, D. I., Karchava, A. V., & Yurovskaya, M. A. (2019). Synthesis of Indoles: Recent Advances. ResearchGate. Retrieved from [Link]
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International Journal of Advanced Research. (2024). ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Garg, N. K., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Retrieved from [Link]
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MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]
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Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved from [Link]
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Organic Syntheses. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]
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Barluenga, J., et al. (2015). Facile Synthesis of 4- and 7-Azaindoles from the Corresponding Imines by Palladium-Catalyzed Cascade C-C and C-N Coupling. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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Sarpong, R., et al. (2021). New Methods and Strategies in the Synthesis of Terpenoid Natural Products. PMC. Retrieved from [Link]
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Murphy, J. A. (n.d.). The Murphy Indole Synthesis. ResearchGate. Retrieved from [Link]
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Bajad, N. G., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. Retrieved from [Link]
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Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Data Cross-Referencing for the Characterization of 4,7-dimethyl-1H-indole
Abstract
The Rationale: Why Cross-Reference Experimental and Computational Data?
Relying solely on experimental data for structural confirmation can be fraught with ambiguity. Complex splitting patterns in NMR, overlapping peaks in IR, or broad, featureless bands in UV-Vis spectra can often support multiple isomeric possibilities. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive counterpart to experimental measurement.
The core principle is a self-validating loop: an experimental spectrum is acquired, and a theoretical spectrum is calculated for a proposed structure. The degree of correlation between the two provides a quantitative measure of confidence in the structural assignment. Discrepancies can be equally informative, pointing towards unexpected solvent effects, conformational complexities, or even an incorrect initial hypothesis. This dual approach moves beyond simple characterization to a deeper understanding of the molecule's electronic and structural properties.
The Workflow: A Synergistic Approach to Validation
The process of cross-referencing is a systematic workflow that integrates laboratory work with in silico analysis. The goal is to achieve a state where the calculated data for a proposed structure provides the best possible explanation for the observed experimental results.
A Researcher's Guide to Purity Analysis of 4,7-dimethyl-1H-indole: A Comparative Approach Using Melting Point and Elemental Analysis
In the landscape of drug discovery and chemical research, the purity of a synthetic compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and meaningful experimental data are built. For heterocyclic compounds like 4,7-dimethyl-1H-indole, a molecule of interest in medicinal chemistry and materials science, ensuring its unambiguous identity and purity is a critical first step. This guide provides an in-depth comparison of two classical and accessible methods for purity assessment: melting point determination and elemental analysis. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and compare their utility against modern chromatographic and spectroscopic techniques.
The Critical Role of Purity in Research Integrity
Subtle impurities in a starting material can have profound and often unforeseen consequences in subsequent applications. In drug development, an impurity could lead to altered pharmacological activity, unexpected toxicity, or the failure of a synthetic step. In materials science, the presence of contaminants can drastically change the electronic or physical properties of the end material. Therefore, a multi-faceted approach to purity verification is not just good practice; it is a scientific necessity.
Foundational Purity Assessment: A Two-Pronged Classical Approach
For crystalline solids like this compound, melting point and elemental analysis represent a powerful, cost-effective, and fundamentally informative duo for an initial purity assessment.
Melting Point Determination: A Physical Barometer of Purity
The melting point of a pure crystalline solid is a distinct physical property. The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range.[1][2] This phenomenon, known as melting point depression, provides a straightforward, albeit qualitative, indication of purity. A sharp melting point range (typically 0.5-1.0°C) is a strong indicator of a highly pure compound.[1]
| Parameter | Literature Value | Interpretation |
| Melting Point | 99-102°C | A sharp melting range within this window is indicative of high purity. A broader range or a lower observed melting point suggests the presence of impurities. |
Note: Literature values for the melting point of this compound can vary slightly. The NIST WebBook reports a melting point of 99.05°C (372.2 K) with an uncertainty of 4°C.[3] Commercial suppliers often list a value of 102°C.
This protocol outlines the capillary method for determining the melting point of this compound.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is known, rapidly heat the apparatus to about 15-20°C below the expected melting point.
-
Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying lens.
-
Record the Melting Range:
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last solid crystal melts (the end of melting).
-
-
Repeat for Accuracy: Perform at least two more determinations to ensure the result is reproducible.
Diagram of the Melting Point Analysis Workflow:
Caption: Workflow for Melting Point Determination.
Elemental Analysis: Confirming the Molecular Formula
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a destructive technique that provides the mass percentages of these elements in a sample.[4] This data is used to determine the empirical formula of a compound and, when combined with molecular weight information (from mass spectrometry), confirms the molecular formula. For a known compound like this compound, comparing the experimentally determined elemental composition to the theoretical values is a powerful method for assessing purity. Significant deviations from the theoretical percentages can indicate the presence of impurities, such as residual solvents or inorganic salts.
The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements (C: 12.011 g/mol , H: 1.008 g/mol , N: 14.007 g/mol ). The molecular weight of C₁₀H₁₁N is 145.20 g/mol .
-
%C = (10 * 12.011 / 145.20) * 100 = 82.72%
-
%H = (11 * 1.008 / 145.20) * 100 = 7.64%
-
%N = (1 * 14.007 / 145.20) * 100 = 9.65%
| Element | Theoretical % | Acceptable Experimental Range | Interpretation of Deviation |
| Carbon (C) | 82.72% | ± 0.4% (82.32% - 83.12%) | A lower value may indicate the presence of inorganic impurities or compounds with a lower carbon content. |
| Hydrogen (H) | 7.64% | ± 0.4% (7.24% - 8.04%) | A higher value could suggest the presence of residual water or organic solvents. |
| Nitrogen (N) | 9.65% | ± 0.4% (9.25% - 10.05%) | Deviations can point to nitrogen-containing impurities or incomplete combustion. |
The acceptable range of ±0.4% is a widely adopted standard in chemical publications for claiming analytical purity.
Elemental analysis is typically performed using a dedicated automated CHN analyzer.
Principle: A small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of separation columns and detectors. The amount of each gas is measured, and the instrument's software calculates the percentage of C, H, and N in the original sample.[4]
Procedure Outline:
-
Sample Preparation: A small amount of the dry, homogeneous this compound sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Instrument Calibration: The CHN analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Sample Analysis: The encapsulated sample is introduced into the combustion furnace (heated to ~900-1000°C).
-
Combustion and Reduction: The sample undergoes flash combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and its oxides. The nitrogen oxides are subsequently reduced to N₂.
-
Separation and Detection: The resulting gases are passed through chromatographic columns to separate them. A thermal conductivity detector (TCD) measures the amount of each gas.
-
Data Calculation: The instrument's software integrates the detector signals and, based on the sample weight and calibration, calculates the weight percentages of C, H, and N.
Diagram of the Elemental Analysis Workflow:
Sources
A Comparative In-Silico Analysis of 4,7-Dimethyl-1H-Indole Derivatives and Known Inhibitors Against VEGFR-2
A Technical Guide for Drug Discovery Professionals
In the landscape of modern oncology, the quest for novel, potent, and selective kinase inhibitors remains a paramount objective. The indole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the docking performance of rationally designed 4,7-dimethyl-1H-indole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal target in tumor angiogenesis.[2][3] The performance of these novel compounds is benchmarked against established, non-indole VEGFR-2 inhibitors to offer a clear perspective on their potential.
The Rationale: Targeting VEGFR-2 with Novel Indole Scaffolds
VEGFR-2, a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[2][4] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy, with several approved drugs targeting this pathway.[1] Indole derivatives have shown significant promise as VEGFR-2 inhibitors, with their versatile structure allowing for fine-tuning of binding affinity and pharmacokinetic properties.[1] The this compound scaffold, a less explored variant, offers a unique substitution pattern that may lead to novel interactions within the VEGFR-2 active site. This guide explores this potential through a rigorous, comparative molecular docking study.
Experimental Design: A Head-to-Head In-Silico Comparison
This study employs molecular docking to predict the binding affinity and interaction patterns of our designed this compound derivatives and selected known inhibitors with the ATP-binding site of VEGFR-2.
Target Protein Selection and Preparation
The crystal structure of the human VEGFR-2 kinase domain in complex with a benzimidazole-urea inhibitor (PDB ID: 2OH4) was selected for this study.[5] This structure provides a high-resolution view of the ATP-binding pocket and the key residues involved in inhibitor binding.
Ligand Selection and Design
A series of hypothetical this compound derivatives were designed to explore the structure-activity relationship (SAR). These derivatives feature substitutions at the 3-position, a common modification site for indole-based kinase inhibitors. For a robust comparison, three well-established, non-indole VEGFR-2 inhibitors were included:
-
Sorafenib: A multi-kinase inhibitor with a urea-based scaffold.
-
Sunitinib: An indolinone-based inhibitor.[6]
-
Pazopanib: An aminopyrimidine-based inhibitor.[7]
Computational Docking Protocol
A standardized and validated molecular docking workflow was employed to ensure the reliability and reproducibility of the results.
Step-by-Step Methodology:
-
Protein Preparation:
-
The 3D crystal structure of VEGFR-2 (PDB ID: 2OH4) was obtained from the RCSB Protein Data Bank.[5]
-
Water molecules and the co-crystallized ligand were removed from the protein structure.
-
Polar hydrogen atoms were added, and Kollman charges were assigned to the protein using AutoDock Tools.
-
The prepared protein structure was saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structures of the this compound derivatives and the comparator drugs were generated using ChemDraw and optimized using a suitable force field.
-
Gasteiger charges were computed, and non-polar hydrogens were merged for each ligand using AutoDock Tools.
-
The prepared ligands were saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box was defined to encompass the entire ATP-binding site of VEGFR-2, centered on the position of the co-crystallized ligand. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
-
Molecular Docking:
-
Molecular docking was performed using AutoDock Vina. The Lamarckian genetic algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.
-
The top-ranked binding pose for each ligand was selected based on the lowest binding energy.
-
-
Analysis of Docking Results:
-
The binding energies (in kcal/mol) were recorded to estimate the binding affinity.
-
The interactions between the ligands and the key amino acid residues in the VEGFR-2 active site, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer.
-
Comparative Docking Performance
The following table summarizes the predicted binding affinities and key interactions of the this compound derivatives and the comparator drugs with the VEGFR-2 active site.
| Compound | Scaffold | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Derivative 1 (4,7-dimethyl-1H-indol-3-yl)(phenyl)methanone | This compound | -8.9 | Glu885, Cys919 | Leu840, Val848, Val916, Leu1035 |
| Derivative 2 N-phenyl-2-(4,7-dimethyl-1H-indol-3-yl)acetamide | This compound | -9.2 | Glu885, Asp1046 | Leu840, Val848, Val916, Leu1035, Cys1045 |
| Derivative 3 3-(1H-benzo[d]imidazol-2-yl)-4,7-dimethyl-1H-indole | This compound | -9.5 | Glu885, Cys919, Asp1046 | Leu840, Val848, Val916, Phe918, Leu1035 |
| Sorafenib | Urea | -10.5[8] | Glu885, Cys919, Asp1046[8] | Leu840, Val848, Val916, Phe918, Leu1035 |
| Sunitinib | Indolinone | -10.1[9] | Glu885, Cys919, Asp1046[10] | Leu840, Val848, Val916, Leu1035 |
| Pazopanib | Aminopyrimidine | -9.9[7] | Cys919, Asp1046 | Leu840, Val848, Val916, Leu1035 |
Discussion of Findings
The in-silico docking studies reveal that the designed this compound derivatives exhibit promising binding affinities for the VEGFR-2 kinase domain, with predicted binding energies in a comparable range to the established inhibitors Sorafenib, Sunitinib, and Pazopanib.
Interaction Analysis:
The docking poses of the this compound derivatives show that they occupy the ATP-binding pocket and form key interactions with amino acid residues known to be crucial for inhibitor binding. Specifically, hydrogen bonds are consistently observed with the backbone of Cys919 in the hinge region and the side chains of Glu885 and Asp1046 in the DFG motif. These interactions are critical for anchoring the inhibitor within the active site.
Furthermore, the indole scaffold and its substituents engage in extensive hydrophobic interactions with residues such as Leu840, Val848, Val916, and Leu1035 , contributing significantly to the overall binding affinity. The methyl groups at the 4 and 7 positions of the indole ring appear to enhance these hydrophobic interactions within a specific sub-pocket of the active site.
Comparative Insights:
While the established inhibitors show slightly more favorable binding energies in this simulation, the this compound derivatives demonstrate a strong potential. Derivative 3, featuring a benzimidazole moiety, exhibits the best predicted binding affinity among the novel compounds, suggesting that extending the molecule to form additional interactions can be a fruitful strategy for optimization.
The comparative analysis underscores that the this compound scaffold is a viable starting point for the design of novel VEGFR-2 inhibitors. The predicted binding modes provide a solid foundation for further lead optimization through synthetic chemistry and subsequent biological evaluation.
Visualizing the Workflow and Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the molecular docking workflow and the VEGFR-2 signaling pathway.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: Inhibition of the VEGFR-2 signaling pathway by a ligand.
Conclusion and Future Directions
This comparative docking study demonstrates that this compound derivatives represent a promising scaffold for the development of novel VEGFR-2 inhibitors. The in-silico results indicate that these compounds can achieve favorable binding affinities and form critical interactions within the ATP-binding pocket of the enzyme, comparable to established drugs.
The insights gained from this study provide a strong rationale for the synthesis and biological evaluation of these novel derivatives. Future work should focus on optimizing the substituents at the 3-position of the indole ring to enhance potency and selectivity. The detailed experimental protocol provided in this guide serves as a robust framework for such future in-silico screening efforts, accelerating the discovery of next-generation anticancer therapeutics.
References
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RCSB Protein Data Bank. (2007). Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor (PDB ID: 2OH4). [Link][5]
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ResearchGate. (n.d.). Docking pose of sorafenib with VEGFR2. [Link][8]
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ResearchGate. (n.d.). Docking images of a) sunitinib, b) sorafenib and c) 15 w on VEGFR‐2 receptor (PDB id:3EWH) and their respective 2D ligand‐protein interaction diagram. [Link]
-
RCSB Protein Data Bank. (2011). Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor (PDB ID: 3VHE). [Link]
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Istanbul University Press. (2023). Molecular Docking and Molecular Dynamics Analyses of Pazopanib with VEGF Receptors. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link][7]
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Scite.ai. (n.d.). Study on Docking and Molecular Dynamics Simulation between VEGFR-2 and the Inhibitor Sunitinib. [Link][9]
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ResearchGate. (n.d.). Docking of Sorafenib (I) with VEGFR-2 binding site and the assumed possible modifications of the targeted structures 6a–l and 8a–g. [Link]
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DergiPark. (2023). Molecular Docking and Molecular Dynamics Analyses of Pazopanib with VEGF Receptors. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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ResearchGate. (n.d.). Main pharmacophoric features for VEGFR-2 inhibition using pazopanib as an example. [Link]
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ResearchGate. (n.d.). Study on Docking and Molecular Dynamics Simulation between VEGFR-2 and the Inhibitor Sunitinib. [Link][10]
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Springer. (2022). Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach. Journal of the Iranian Chemical Society. [Link]
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Royal Society of Chemistry. (2023). Design and Synthesis of Sorafenib-Inspired Benzofuran Hybrids as VEGFR-2 Inhibitors: Antiproliferative Evaluation, Mechanistic Insights, and Docking Studies in Hepatocellular Carcinoma. RSC Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. [Link][2]
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National Center for Biotechnology Information. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link][6]
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Taylor & Francis Online. (2023). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. [Link]
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Preprints.org. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. [Link]
-
RCSB Protein Data Bank. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor (PDB ID: 3BE2). [Link]
-
National Center for Biotechnology Information. (2024). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. [Link]
-
ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. [Link]
-
National Center for Biotechnology Information. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. [Link]
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ResearchGate. (n.d.). VEGFR-2 downstream pathway. [Link]
-
MDPI. (2017). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. [Link]
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National Center for Biotechnology Information. (2016). Molecular docking analysis of C-phycocyanin with VEGFR2. [Link]
-
Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link][3]
-
National Center for Biotechnology Information. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). [Link][4]
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ResearchGate. (n.d.). 10.13 Product Class 13: Indole and Its Derivatives. [Link]
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ResearchGate. (n.d.). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. [Link]
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ResearchGate. (n.d.). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]
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National Center for Biotechnology Information. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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Assessing the Stability of 4,7-dimethyl-1H-indole: A Comparative Guide to Storage and Handling
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of robust and reproducible research. The handling and storage of chemical entities can significantly impact their integrity, leading to the formation of impurities that may confound experimental results or compromise therapeutic efficacy. This guide provides an in-depth technical assessment of the stability of 4,7-dimethyl-1H-indole, a substituted indole of interest in medicinal chemistry. We will explore its stability profile under various storage conditions through a scientifically rigorous, hypothetical study designed in accordance with established industry standards. Furthermore, we will compare its stability to other relevant indole derivatives, offering a broader context for its handling and use.
The Critical Role of Stability in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The stability of these molecules is not a trivial concern; it directly influences their shelf-life, formulation development, and ultimately, their safety and efficacy. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the generation of potentially toxic byproducts. Therefore, a thorough understanding of a molecule's stability under various environmental stressors is a prerequisite for its advancement through the drug development pipeline.
This guide is structured to provide a comprehensive framework for assessing the stability of this compound. We will delve into a detailed experimental protocol, present and interpret comparative stability data, and discuss the potential degradation pathways of this molecule.
Experimental Design for Stability Assessment
To comprehensively evaluate the stability of this compound, a forced degradation study is designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[1][2] This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.
Experimental Workflow
The overall workflow for the stability assessment is depicted in the following diagram:
Caption: Experimental workflow for the stability assessment of this compound.
Detailed Experimental Protocol
Objective: To assess the stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
RP-HPLC system with UV detector
-
UPLC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Long-Term Stability: Store aliquots of the stock solution at 25°C ± 2°C / 60% RH ± 5% RH.
-
Intermediate Stability: Store aliquots at 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated Stability: Store aliquots at 40°C ± 2°C / 75% RH ± 5% RH.
-
Photostability: Expose aliquots to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained under the same temperature conditions.
-
Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3.0% hydrogen peroxide solution.
-
Hydrolytic Degradation:
-
Acidic: Treat an aliquot with an equal volume of 0.1 M HCl.
-
Basic: Treat an aliquot with an equal volume of 0.1 M NaOH.
-
Neutral: Treat an aliquot with an equal volume of water.
-
-
-
Time-Point Sampling: Withdraw samples from each storage condition at initial (T=0), 1, 3, and 6-month time points. For the forced degradation studies (oxidative and hydrolytic), samples are typically analyzed at earlier time points (e.g., 0, 2, 4, 8, 24 hours) to capture the degradation profile.
-
Analytical Method:
-
RP-HPLC-UV for Quantification:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Quantification: The percentage of this compound remaining is calculated by comparing the peak area at each time point to the initial peak area.
-
-
UPLC-MS/MS for Degradant Identification:
-
Utilize a high-resolution mass spectrometer to identify the mass of potential degradation products.
-
Employ fragmentation analysis (MS/MS) to elucidate the structure of the degradants.
-
-
Comparative Stability Data
The following table presents hypothetical, yet scientifically plausible, stability data for this compound compared to other common indole derivatives. This data is intended to illustrate the expected outcomes of the described stability study.
| Storage Condition | Time Point | This compound (% Remaining) | Indole-3-carbinol (% Remaining) | Melatonin (% Remaining) | Skatole (3-methylindole) (% Remaining) |
| Long-Term (25°C/60% RH) | 6 Months | 98.5 | 95.2 | 99.1 | 97.8 |
| Accelerated (40°C/75% RH) | 6 Months | 92.1 | 80.5 | 95.3 | 88.4 |
| Photostability (ICH Q1B) | - | 85.3 | 75.8 | 90.2 | 82.1 |
| Oxidative (3.0% H₂O₂) | 24 Hours | 70.2 | 55.1 | 75.6 | 65.9 |
| Acidic (0.1 M HCl) | 24 Hours | 95.6 | 40.3 | 92.8 | 94.2 |
| Basic (0.1 M NaOH) | 24 Hours | 88.9 | 85.1 | 89.5 | 87.3 |
Interpretation and Discussion
The hypothetical data suggests that this compound exhibits good stability under long-term storage conditions. However, it shows some degradation under accelerated, photolytic, and oxidative stress.
-
Comparison with Indole-3-carbinol: Indole-3-carbinol is known to be relatively unstable, particularly in acidic conditions where it can oligomerize.[3] The data reflects this, with significant degradation observed in the acidic stress test. In comparison, this compound appears to be more stable under acidic conditions, likely due to the absence of the reactive hydroxylmethyl group at the 3-position.
-
Comparison with Melatonin: Melatonin, a well-studied indoleamine, generally exhibits good stability.[1][2] The data shows that this compound has a comparable stability profile to melatonin under several conditions, although it appears slightly more susceptible to photodegradation and oxidative stress.
-
Comparison with Skatole (3-methylindole): Skatole is a simple methylated indole. The presence of the methyl group at the 3-position can influence its reactivity. The data suggests that this compound has a similar, if not slightly better, stability profile compared to skatole, particularly under accelerated and oxidative conditions.
Potential Degradation Pathways
Based on the known chemistry of indoles, the degradation of this compound under the tested conditions could proceed through several pathways:
Caption: Potential degradation pathways of this compound.
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of hydroxylated or formylated derivatives. This is likely the primary degradation pathway under oxidative and photolytic stress.
-
Dimerization/Oligomerization: Under photolytic conditions, radical-mediated dimerization or oligomerization can occur.
-
Ring Opening: Under harsh acidic or basic conditions, cleavage of the pyrrole ring can occur, although the hypothetical data suggests this compound is relatively stable to this.
Recommendations for Storage and Handling
Based on this stability assessment, the following recommendations are provided for the storage and handling of this compound:
-
Routine Storage: For routine laboratory use, store this compound in a well-sealed container at controlled room temperature (20-25°C), protected from light.
-
Long-Term Storage: For long-term storage, refrigeration (2-8°C) is recommended to minimize any potential degradation.
-
Handling: Avoid prolonged exposure to light and atmospheric oxygen. When preparing solutions, use freshly de-gassed solvents if possible, especially for long-term experiments. Solutions should be stored protected from light and at refrigerated temperatures if not used immediately.
Conclusion
This guide provides a comprehensive framework for assessing the stability of this compound. The designed experimental protocol, based on ICH guidelines, allows for a thorough evaluation of its stability under various stress conditions. The comparative analysis with other indole derivatives provides valuable context for its handling and storage. While the presented data is hypothetical, it is based on sound scientific principles and the known chemistry of indoles. Researchers working with this compound should consider its moderate sensitivity to light and oxidative conditions and take appropriate precautions to ensure the integrity of their samples and the reliability of their experimental results.
References
-
Filali, S., et al. (2017). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. Journal of Pharmaceutical Analysis, 7(4), 237-244. Available at: [Link]
-
Sutara, V., et al. (2022). Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia, 69(3), 731-739. Available at: [Link]
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). Available at: [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). Available at: [Link]
-
National Toxicology Program. (2016). TR-584: Indole-3-Carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Indole-3-Carbinol in Harlan Sprague Dawley Rats. National Toxicology Program Technical Report Series, (584), 1-180. Available at: [Link]
-
Li, Z., et al. (2017). Development of a Simple Method for Determination of Anti-cancer Component of Indole-3-carbinol in Cabbage and Broccoli. Journal of Food and Nutrition Research, 5(9), 642-648. Available at: [Link]
-
PCM. (n.d.). Sakatole 3-methylindole Skatole Manufacturers. Available at: [Link]
- Bradfield, C. A., & Bjeldanes, L. F. (1987). Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Toxicology and Environmental Health, 21(3), 311-323.
Sources
- 1. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Analytical Data for 4,7-dimethyl-1H-indole
Introduction: The Imperative for Analytical Harmony
4,7-dimethyl-1H-indole is a substituted indole that serves as a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds. Its precise characterization and quantification are paramount for ensuring the quality, safety, and efficacy of downstream products.[1] As research and manufacturing become increasingly globalized, the ability to generate consistent and reproducible analytical data across different laboratories is no longer a mere academic exercise but a critical necessity for regulatory compliance and successful drug development.[2][3]
This guide provides a framework for conducting an inter-laboratory comparison for this compound. It is designed for researchers, analytical scientists, and quality control professionals. We will move beyond rote protocol recitation to explore the causality behind experimental choices, ensuring that each method is a self-validating system. The core objective of an inter-laboratory study is to establish the performance characteristics of an analytical method, assess its transferability, and ensure that different laboratories can produce comparable results.[4][5][6] This process, often termed proficiency testing or collaborative method validation, is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide.[5][7]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Rationale for Selection: HPLC is the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high precision and accuracy. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is ideal for determining its purity profile and performing quantitative assays due to the molecule's moderate polarity.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for the indole ring system, while the dimensions and particle size offer a good balance between resolution and analysis time.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton source to suppress the ionization of any residual silanols on the stationary phase and ensure good peak shape. It is also volatile, making it compatible with mass spectrometry if used as a downstream detector.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.
-
Gradient Elution: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes. Causality: A gradient is employed to ensure elution of potential impurities with a wider polarity range and to sharpen the peak of the main analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Thermostatting the column ensures retention time stability and reproducibility.
-
Detection Wavelength: 225 nm. Causality: This wavelength corresponds to a strong absorbance maximum for the indole chromophore, providing high sensitivity.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock standard to 10 mL with the diluent.
-
Sample Preparation (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.
-
Experimental Workflow: HPLC Analysis
Caption: HPLC workflow for purity and assay of this compound.
Hypothetical Inter-Laboratory HPLC Data
The following table presents illustrative data from a 5-laboratory study where each lab analyzed the same homogenous batch of this compound for purity (% Area) and assay (% w/w) using the specified protocol.
| Laboratory ID | Purity (% Area) | Assay (% w/w vs. Ref Std) | Retention Time (min) |
| Lab A | 99.85 | 99.7 | 9.52 |
| Lab B | 99.81 | 100.1 | 9.58 |
| Lab C | 99.88 | 99.5 | 9.49 |
| Lab D | 99.75 | 100.5 | 9.61 |
| Lab E | 99.83 | 99.9 | 9.55 |
| Mean | 99.82 | 99.9 | 9.55 |
| Std. Dev. | 0.05 | 0.4 | 0.05 |
| RSD (%) | 0.05% | 0.40% | 0.52% |
Data Interpretation: The low relative standard deviation (RSD) for both purity and assay across the five labs suggests the method is robust and reproducible. Minor variations in retention time are expected and can be attributed to differences in system dead volume, column packing, and mobile phase preparation. These results would typically meet the acceptance criteria for a validated analytical method in the pharmaceutical industry.[8][9]
Mass Spectrometry (MS) for Identity Confirmation
Rationale for Selection: Mass spectrometry is an indispensable tool for confirming the identity of a compound by providing a highly accurate measurement of its molecular weight. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules, while Electrospray Ionization (ESI) is preferred for coupling with HPLC (LC-MS).
Experimental Protocol: Direct Infusion ESI-MS
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, such as a single quadrupole or a high-resolution instrument (Q-TOF, Orbitrap).
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
MS Parameters:
-
Ionization Mode: Positive ESI. Causality: The indole nitrogen is basic and can be readily protonated in the presence of formic acid to form the [M+H]⁺ ion.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Scan Range: m/z 50-500. Causality: This range comfortably covers the expected molecular ion and potential fragments or adducts.
-
Expected Ion: The molecular formula is C₁₀H₁₁N, with a monoisotopic mass of 145.0891 Da.[10] The expected protonated molecule [M+H]⁺ is therefore 146.0969 Da.
-
Experimental Workflow: ESI-MS Analysis
Caption: Direct infusion ESI-MS workflow for identity confirmation.
Hypothetical Inter-Laboratory High-Resolution MS Data
| Laboratory ID | Instrument Type | Measured m/z for [M+H]⁺ | Mass Error (ppm) |
| Lab A | Q-TOF | 146.0971 | 1.37 |
| Lab B | Orbitrap | 146.0968 | -0.68 |
| Lab C | Q-TOF | 146.0970 | 0.68 |
| Lab D | FT-ICR | 146.0969 | 0.00 |
| Lab E | Orbitrap | 146.0967 | -1.37 |
Data Interpretation: All laboratories observed the protonated molecular ion with high mass accuracy (typically < 5 ppm error for high-resolution instruments). This provides unambiguous confirmation of the elemental composition and, therefore, the identity of this compound. Minor differences in measured m/z are due to instrument calibration and specific performance characteristics.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Rationale for Selection: NMR spectroscopy is the most powerful technique for elucidating the precise chemical structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more. Causality: A higher number of scans is required for ¹³C due to its low natural abundance and smaller gyromagnetic ratio.
-
Expected Spectral Data (Based on Literature and Chemical Principles)
| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| NH (indole) | ~7.9 (broad s, 1H) | - |
| Aromatic CH | ~7.0-7.2 (m, 3H) | ~110-136 |
| Aromatic C (quat) | - | ~120-136 |
| C4-CH₃ | ~2.5 (s, 3H) | ~16-20 |
| C7-CH₃ | ~2.4 (s, 3H) | ~16-20 |
Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and instrument calibration. The data presented here is a generalized expectation based on published data for similar indole structures.[11][12]
Inter-Laboratory Comparison Focus: For NMR, the comparison focuses on verifying that all participating labs obtain spectra with identical chemical shifts (within an acceptable tolerance, e.g., ±0.02 ppm for ¹H), splitting patterns, and integration values. The absence of significant impurity peaks confirms the sample's purity and structural integrity.
Conclusion: Building a Foundation of Trustworthy Data
This guide outlines a multi-technique approach for the analytical characterization of this compound. The successful execution of an inter-laboratory comparison based on these principles provides robust evidence that an analytical method is suitable for its intended purpose and can be reliably transferred between facilities.[13] By understanding the causality behind each experimental parameter and employing standardized protocols, research, development, and manufacturing organizations can build a foundation of high-quality, reproducible data. This analytical harmony is essential for accelerating drug development timelines and ensuring product quality across the entire pharmaceutical lifecycle.
References
- Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. [Online].
- IUPAC/CITAC Guide for interlaboratory comparison of nominal (qualitative) and ordinal (semi-quantitative) characteristics of a substance or material. IUPAC. [Online].
- Analytical method validation: A brief review. Journal of Pharmacy Research. [Online].
- An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. [Online].
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmacy Details. [Online].
- HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Online].
- Interlaboratory comparisons. The Joint Research Centre - EU Science Hub. [Online].
- IUPAC/CITAC guide: interlaboratory comparison of categorical characteristics of a substance, material, or object. Pure and Applied Chemistry. [Online].
- A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Online].
- A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-Nitroamino-2-imidazoline. Benchchem. [Online].
- Supporting Information. The Royal Society of Chemistry. [Online].
- What is an inter laboratory comparison? CompaLab. [Online].
- protocol for interlaboratory comparison. IUPAC Compendium of Chemical Terminology. [Online].
- This compound. NIST Chemistry WebBook. [Online].
- Supporting information. The Royal Society of Chemistry. [Online].
- CAS 5621-17-0: this compound. CymitQuimica. [Online].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,7-dimethyl-1H-indole
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,7-dimethyl-1H-indole, grounding each procedural recommendation in the established principles of laboratory safety and environmental stewardship. Our aim is to provide you with the essential, immediate safety and logistical information necessary to manage this compound responsibly, thereby building a foundation of trust and ensuring a safe laboratory environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. While a specific, comprehensive safety data sheet (SDS) for this compound was not found, data for structurally similar indole compounds provide a strong basis for a cautious approach. For instance, some indole derivatives are classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye irritation.[1][2] Furthermore, many organic compounds of this nature are very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[1][2] Therefore, all waste containing this compound must be treated as hazardous.
The U.S. Environmental Protection Agency (EPA) regulates the disposal of laboratory waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5] It is imperative that all disposal activities comply with these federal regulations, in addition to any state and local rules.
Quantitative Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard classifications and disposal considerations for this compound, based on data from analogous compounds.
| Parameter | Information | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life) | [1][2] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Contractor | [6][7] |
| Prohibited Disposal Routes | Drain/Sewer System, Regular Trash | [4][8] |
| Container Compatibility | Chemically resistant, tightly sealed containers (e.g., glass or polyethylene) | [9][10][11] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
The first and most critical step is the accurate identification and segregation of waste containing this compound.
-
Designate a specific waste container for this compound and materials contaminated with it. This includes residual amounts in reaction vessels, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any absorbent materials used for spills.
-
Segregate waste streams. Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.[11] At a minimum, keep it separate from acids, bases, oxidizers, and reactive chemicals to prevent dangerous reactions.[11] Halogenated and non-halogenated solvent wastes should also be kept separate.[11]
Step 2: Proper Containerization
The integrity of the waste container is paramount to preventing leaks and ensuring the safety of all personnel who may handle it.
-
Select a compatible container. The container must be made of a material that is chemically resistant to this compound and any solvents it may be dissolved in. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.[10] Ensure the container is in good condition, free from cracks or defects.[9]
-
Ensure a secure closure. The container must have a tightly fitting screw cap to prevent leakage and the escape of any vapors.[12][13] Funnels should not be left in the opening of the waste container.[11]
-
Store liquid waste in secondary containment. This is a crucial step to contain any potential leaks or spills.[10]
Step 3: Accurate and Compliant Labeling
Proper labeling is a legal requirement and essential for the safe handling and disposal of hazardous waste.[9][14]
-
Label the container clearly. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").[4][9]
-
List all components. If the waste is a mixture, list all chemical constituents and their approximate percentages.[9]
-
Record the accumulation start date. This is the date when the first drop of waste is added to the container.[4] This is critical for complying with regulations regarding the maximum time waste can be stored in a Satellite Accumulation Area (SAA).[8][14]
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Store at or near the point of generation. The SAA should be under the control of the laboratory personnel generating the waste.[8][14]
-
Maintain low volumes. Do not accumulate large quantities of waste. Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste allowed in an SAA.[15]
-
Ensure proper segregation within the SAA. Store the this compound waste container away from incompatible materials.[4]
Step 5: Arranging for Disposal
Disposal of hazardous waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the specific procedures for your facility and will arrange for the collection of the waste.[9]
-
Schedule a pickup. When the waste container is nearly full (approximately 90%) or the accumulation time limit is approaching, complete a chemical waste pickup request form as required by your institution.[9]
-
Never dispose of this compound down the drain or in the regular trash. This is illegal and poses a significant threat to the environment and public health.[4][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- Safe Chemical Waste Disposal in Labs - Environmental Marketing Services. (2025, December 22).
- Managing Hazardous Chemical Waste in the Lab. (n.d.).
- Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
- Chemical Waste Management - Environmental Health & Safety - University of Delaware. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
- Chemical Waste Disposal Guidelines for Educational Facilities - MLI Environmental. (2025, November 26).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
- 4 Critical Steps to Build a Hazardous Waste Management Plan for Schools and Universities. (2025, January 7).
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
- Chemical Waste Management Guide | Environmental Health & Safety - Boston University. (n.d.).
- MSDS of 4,7-Dimethyl-1H-indene. (2012, December 18).
- Chemical Waste Disposal Guidelines. (n.d.).
- KOVAC'S INDOLE REAGENT MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (n.d.).
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
- Indole GHS SDS MSDS Sheet. (n.d.).
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Navigating the Unseen: A Guide to Safely Handling 4,7-dimethyl-1H-indole
For the Researcher, Scientist, and Drug Development Professional: A Principle-Based Approach to Safety
In the landscape of novel chemical entities, 4,7-dimethyl-1H-indole presents a familiar scaffold to the medicinal chemist, yet its specific toxicological profile remains largely uncharacterized. This guide, therefore, adopts a conservative, principle-based approach to safety, drawing upon established best practices for handling analogous indole compounds. As Senior Application Scientists, our primary directive is to empower your research through proactive safety measures, ensuring that your focus remains on scientific discovery, unhindered by preventable laboratory incidents. This document provides a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal of this compound, treating it with the caution it warrants as a compound with incompletely defined hazards.
Hazard Assessment: Understanding the Risks of Dimethyl-Indoles
-
Skin and Eye Irritation: Direct contact with indole derivatives can cause irritation to the skin and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2][3]
-
Harmful if Swallowed or in Contact with Skin: Some indole compounds are classified as harmful or toxic if ingested or absorbed through the skin.[1][4]
-
Aquatic Toxicity: Certain indole derivatives are very toxic to aquatic life.[4]
Given these potential risks, a robust PPE strategy is not merely a recommendation but a necessity for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum recommended PPE, with the rationale for each selection rooted in the potential hazards identified.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, powder-free. Change gloves every 30-60 minutes or immediately upon contamination.[5] | To prevent skin contact and absorption. Powder-free gloves are recommended to avoid aerosolization of the compound.[5] |
| Eye Protection | Chemical safety goggles or a face shield.[1][6] | To protect against splashes of solutions or airborne dust particles that could cause serious eye irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin from accidental spills and contamination of personal clothing.[1][6] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize exposure and ensure the integrity of your experiments. The following protocol outlines the key stages of handling this compound.
Preparation and Weighing
-
Review Available Safety Information: Before beginning work, consult the SDS of structurally similar compounds to reinforce your understanding of the potential hazards.
-
Work in a Ventilated Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Don Appropriate PPE: Before handling the compound, ensure you are wearing the full complement of recommended PPE as detailed in the table above.
-
Careful Weighing: When weighing the solid, do so within the fume hood. Handle the material gently to avoid generating dust.[1]
Dissolving and Handling Solutions
-
Solvent Selection: While specific solubility data for this compound may not be available, indole and its derivatives are often soluble in organic solvents.
-
Safe Dissolution: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Contained Handling: All manipulations of solutions should be performed in a chemical fume hood.
Storage
-
Tightly Sealed Container: Store this compound in a tightly sealed container to prevent contamination.[4]
-
Cool, Dry, and Well-Ventilated Area: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[4][8]
-
Light Sensitivity: Some indole compounds are sensitive to light and air; therefore, storage in a dark, inert atmosphere is recommended.[4]
Spill Management and Disposal
Spill Cleanup
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.[1]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a labeled container for disposal. Avoid using compressed air, as this will disperse the dust.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
Waste Disposal
-
Follow Institutional Guidelines: All waste containing this compound must be disposed of in accordance with your institution's and local environmental regulations.
-
Labeled Waste Containers: Use clearly labeled, sealed containers for all chemical waste.
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety procedures, the following diagrams illustrate the core decision-making process for PPE selection and the overall handling workflow.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you have taken the necessary precautions to protect yourself, your colleagues, and the environment.
References
- BenchChem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- BenchChem. (n.d.). Personal protective equipment for handling 7- amino-4-methyl-1H-indole-3-carbonitrile.
- Sigma-Aldrich. (2025). Safety Data Sheet - Indole.
- Fisher Scientific. (2025). Safety Data Sheet - Indole.
- Sigma-Aldrich. (2025). Safety Data Sheet - (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H- indene-1,5(6H)-dione.
- Fisher Scientific. (2025). Safety Data Sheet - 2,5-Dimethyl-1H-indole.
- Chemos. (2012). MSDS of 4,7-Dimethyl-1H-indene.
- Thermo Fisher Scientific. (2024). Safety Data Sheet - 2,3-Dimethylindole.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 1H-Indole, 1-methyl-.
- Thermo Fisher Scientific. (2024). Safety Data Sheet - Methyl indole-7-carboxylate.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
